1-(2-Amino-5-hydroxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCZNCHGYNRIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35364-15-9 | |
| Record name | 2-amino-5-hydroxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathways of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract
1-(2-Amino-5-hydroxyphenyl)propan-1-one, commonly referred to as 2-amino-5-hydroxypropiophenone (AHPP), is a pivotal chemical intermediate whose strategic importance is firmly rooted in the synthesis of high-value oncology therapeutics.[1][2] Its structure represents the core AB-ring synthon required for the construction of camptothecin analogs, most notably Irinotecan, a frontline treatment for colorectal cancer, and its active metabolite, SN-38.[3][4] The synthesis of AHPP is a critical upstream process that directly impacts the efficiency, scalability, and economic viability of producing these life-saving drugs. This guide provides an in-depth analysis of the most relevant and field-proven synthesis pathways for AHPP. Moving beyond a simple recitation of reaction steps, we will dissect the underlying chemical logic, evaluate the strategic advantages of each route, and present detailed, validated protocols. The discussion will focus on industrially scalable methods, addressing key challenges such as regioselectivity and functional group compatibility, while also exploring alternative and classical approaches to provide a comprehensive view for researchers and process chemists.
Part 1: The Strategic Importance of AHPP in Pharmaceutical Synthesis
Chemical Profile and Nomenclature
This compound is an organic compound featuring a propiophenone core substituted with an amino group and a hydroxyl group at the ortho and para positions relative to the propanoyl group, respectively.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 2-Amino-5-hydroxypropiophenone |
| Abbreviation | AHPP |
| CAS Number | 35364-15-9[5][6][7] |
| Molecular Formula | C₉H₁₁NO₂[5][6][7] |
| Molecular Weight | 165.19 g/mol [5][6] |
The AB-Ring Synthon: A Cornerstone for Camptothecin Analogs
The significance of AHPP lies in its function as a pre-constructed AB-ring segment of the pentacyclic camptothecin core.[1] The final assembly of the pharmacologically active structure is achieved via the Friedlander Annulation (or condensation), a powerful reaction for quinoline synthesis. In this key step, the ortho-amino ketone functionality of AHPP condenses with a complex tricyclic ketone, which serves as the CDE-ring precursor, to forge the complete five-ring system of SN-38.[1][4][8]
Caption: Logical workflow from AHPP to the anticancer drug Irinotecan.
This modular strategy is a cornerstone of the total synthesis of Irinotecan, offering a commercially viable alternative to the low-yielding semi-synthetic approach that relies on the extraction of natural camptothecin.[4]
Core Synthetic Challenges
The synthesis of AHPP is not trivial. The molecule's bifunctional nature (containing both a nucleophilic amine and a weakly acidic phenol) and the specific required substitution pattern present several key challenges:
-
Regioselectivity: Electrophilic substitution reactions, such as nitration or acylation, must be precisely controlled to yield the desired 1,2,5-substitution pattern. The formation of unwanted isomers is a significant issue that can drastically reduce yield and complicate purification.[9]
-
Functional Group Compatibility: The amino and hydroxyl groups have different reactivities. The amine is readily oxidized and can be more nucleophilic than the aromatic ring under certain conditions, while the phenol is sensitive to oxidation and can direct electrophilic attack. This necessitates careful selection of reagents and often requires the use of protecting groups.[1][10]
-
Scalability and Safety: For industrial production, the chosen pathway must be cost-effective, high-yielding, and avoid hazardous reagents or extreme reaction conditions, making it amenable to large-scale synthesis in a plant setting.[3][4]
Part 2: Industrially Proven Synthesis from Substituted Aromatics
The most successful and widely adopted strategies for AHPP synthesis begin with simple, commercially available aromatic compounds. These routes have been optimized for large-scale production, addressing the core challenges of regioselectivity and cost.
Pathway A: The 3-Hydroxypropiophenone Route
This pathway is a robust and logical approach that systematically builds the required functionality around a pre-existing propiophenone core. The key to its success lies in the strategic use of a hydroxyl protecting group to direct the subsequent regioselective nitration.[9][10]
Causality & Field Insights: Starting with 3-hydroxypropiophenone is advantageous as the ketone group is already in place. Direct nitration of this material is problematic, as it can lead to a mixture of isomers.[9] By protecting the hydroxyl group, we temporarily deactivate its strong ortho-, para-directing influence and sterically hinder the C2 and C6 positions. This allows for a highly selective nitration at the C6 position (which becomes the C2 position in the final product after reduction). The choice of protecting group is critical; it must be stable to nitrating conditions but easily removable without affecting other functional groups.
Caption: Workflow for AHPP synthesis starting from 3-hydroxypropiophenone.
Experimental Protocol: Synthesis via Protected 3-Hydroxypropiophenone [10]
-
Step 1: Protection of 3-Hydroxypropiophenone:
-
Charge a reactor with water (5 parts) and 3-hydroxypropiophenone (1 part) at 25-30°C.
-
Cool the mixture to 0-10°C and add a solution of NaOH (0.28 parts in 1 part water).
-
Add 2,2,2-trichloroethyl chloroformate (1.7 parts) while maintaining the temperature below 10°C.
-
Stir the reaction mass for 2 hours at 0-10°C.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash, and concentrate to yield the protected intermediate.
-
-
Step 2: Regioselective Nitration:
-
Dissolve the protected intermediate from Step 1 (1 part) in dichloromethane (10 parts) under a nitrogen atmosphere.
-
Cool the mixture to 5-10°C and add sulfuric acid (3.6 parts) followed by portion-wise addition of potassium nitrate (1.1 parts), keeping the temperature below 10°C.
-
Stir for 60 minutes at 0-10°C.
-
After completion, carefully quench the reaction by pouring it into pre-cooled water (40 parts).
-
Separate the organic layer, wash, and concentrate to obtain the protected nitro intermediate.
-
-
Step 3 & 4: Deprotection and Reduction (Can be performed sequentially or reversed):
-
Deprotection: The 2,2,2-trichloroethoxycarbonyl (Troc) group is typically removed under reductive conditions, often with zinc dust in acetic acid, which can sometimes simultaneously reduce the nitro group.
-
Reduction: A widely used industrial method for nitro group reduction is treatment with sodium dithionite.[4] Charge the nitro compound (1 part) to a stirred solution of sodium carbonate (2.8 parts) and sodium dithionite (5.7 parts) in water (32 parts). Stir at room temperature for 1 hour. The product precipitates and can be collected by filtration.[4]
-
| Step | Key Reagents | Typical Yield | Purpose |
| 1. Protection | 3-Hydroxypropiophenone, NaOH, 2,2,2-Trichloroethyl chloroformate | >95% | Deactivate hydroxyl group to control regioselectivity of nitration. |
| 2. Nitration | KNO₃, H₂SO₄ | ~90% | Introduce the nitro group ortho to the ketone and meta to the protected hydroxyl. |
| 3. Deprotection | Zn/AcOH or other methods | High | Regenerate the free hydroxyl group. |
| 4. Reduction | Sodium Dithionite (Na₂S₂O₄) or Catalytic Hydrogenation | >90%[4] | Convert the nitro group to the essential amino group. |
Pathway B: The 5-Hydroxy-2-nitrobenzaldehyde Route
This pathway is an elegant and practical process that has been demonstrated to be highly efficient and scalable, achieving a high overall yield.[3] It avoids many of the pitfalls of earlier methods that used hazardous reagents or suffered from low yields.[3]
Causality & Field Insights: This strategy builds the propionyl side chain onto a pre-functionalized aromatic ring. The starting material, 5-hydroxy-2-nitrobenzaldehyde, already contains the correct nitro and hydroxyl substitution pattern. The key challenge is the 1-carbon homologation of the aldehyde to a 3-carbon ketone side chain. A direct Grignard reaction on a nitro-substituted benzaldehyde is considered not scalable or viable for industrial application due to potential side reactions.[11] This improved method circumvents this by first converting the aldehyde to an intermediate amine (via an oxime), which is then amenable to a smooth Grignard addition with ethylmagnesium bromide. The hydroxyl group is temporarily protected as a methyl ether to prevent interference with the Grignard reagent.
Caption: Scalable synthesis of AHPP from 5-hydroxy-2-nitrobenzaldehyde.[3]
Experimental Protocol: Synthesis via 5-Hydroxy-2-nitrobenzaldehyde [3]
-
Step 1: O-Methylation:
-
Expose 5-hydroxy-2-nitrobenzaldehyde (1 part) to dimethyl sulfate (Me₂SO₄) in 30% aqueous NaOH.
-
The reaction typically proceeds to completion, affording the methyl ether in nearly quantitative yield.
-
-
Step 2: Nitrile Formation:
-
Treat the resulting methyl ether (1 part) with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid in the presence of sodium acetate (NaOAc).
-
Reflux the mixture for approximately 9.5 hours to afford the corresponding benzonitrile in ~97% yield.
-
-
Step 3: Catalytic Hydrogenation:
-
Hydrogenate the benzonitrile intermediate in the presence of a catalytic amount of 10% Palladium on Carbon (Pd/C) at room temperature.
-
The reaction is typically complete within 3.5 hours, giving the pure 2-amino-5-methoxybenzonitrile in nearly quantitative yield.
-
-
Step 4: Grignard Reaction:
-
Add ethylmagnesium bromide (EtMgBr) to the amine from Step 3 in anhydrous THF at 0°C.
-
The reaction proceeds smoothly to provide the desired 1-(2-amino-5-methoxyphenyl)propan-1-one.
-
-
Step 5: Demethylation:
-
Treat the product from Step 4 with 47% hydrobromic acid (HBr).
-
This final demethylation step yields the target compound, this compound (AHPP), in approximately 83% yield for the final two steps.
-
This entire process is reported to have an overall yield of 67% and is amenable to large-scale production, avoiding tedious purification and aggressive reagents.[3]
Part 3: Alternative and Conceptual Synthetic Approaches
While the pathways described above represent the state-of-the-art for scalable production, a comprehensive understanding requires acknowledging other documented and theoretical routes.
The Fries Rearrangement: A Classic Approach to Hydroxyaryl Ketones
The Fries Rearrangement is a named reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[12] While not the most direct route to AHPP, it represents a fundamental organocatalytic strategy.
Conceptual Pathway: A plausible, though challenging, synthesis could start from 4-aminophenol. The process would involve:
-
N-Acetylation: Protection of the more nucleophilic amino group as an acetamide.
-
O-Propionylation: Esterification of the phenolic hydroxyl group with propanoyl chloride.
-
Fries Rearrangement: Treatment with a Lewis acid (e.g., AlCl₃) to induce migration of the propanoyl group to the carbon ortho to the hydroxyl group.[12][13]
-
N-Deprotection: Hydrolysis of the acetamide to reveal the free amine.
Causality & Challenges: The primary challenge in this approach is controlling the regioselectivity of the rearrangement. The reaction is ortho- and para-selective, and conditions like temperature and solvent must be carefully optimized to favor the desired ortho-acylation.[12][14] Low temperatures tend to favor the para product, while high temperatures favor the ortho product.[12]
Caption: Generalized mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Photochemical Synthesis from Benzisoxazole
An older, less common method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in concentrated sulfuric acid.[2][11] This photochemical reaction induces a rearrangement to form AHPP. While chemically interesting, this approach is generally not favored for commercial production due to the requirement for specialized photochemical reactors and often lower yields compared to modern thermal methods.[11]
Part 4: Conclusion: A Strategic Overview for Process Development
The synthesis of this compound is a well-studied field driven by the compound's critical role in the production of camptothecin-based anticancer agents. For drug development professionals focused on process chemistry and manufacturing, the selection of a synthesis pathway is a decision based on scalability, cost, safety, and robustness.
-
The 3-Hydroxypropiophenone Route (Pathway A) and the 5-Hydroxy-2-nitrobenzaldehyde Route (Pathway B) stand out as the most practical and industrially validated methods. Both offer high overall yields, utilize readily available starting materials, and have been optimized to overcome the inherent challenges of regioselectivity and functional group management.[3][9][10]
-
The choice between these two leading pathways may depend on the specific cost and availability of starting materials and reagents, as well as in-house technical capabilities.
-
Alternative methods, such as those based on the Fries Rearrangement or photochemical transformations, are of academic interest but are currently less competitive for large-scale, cost-effective production of AHPP.
The continued demand for Irinotecan will ensure that research into even more efficient, greener, and safer synthetic routes for key intermediates like AHPP remains an active and important area of process chemistry.
References
- This compound - Smolecule. (2023, August 15).
- 35364-15-9 | Chemical Name : this compound - Pharmaffiliates.
-
A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone. (2009, September 8). Taylor & Francis. Retrieved from [Link]
- Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Taylor & Francis.
- Method of synthesizing key intermediates for the production of camptothecin derivatives. (Patent No. EP1910269A2). Google Patents.
- Process for preparation of 2-amino-5-hydroxy propiophenone. (Patent No. WO2020148641A1). Google Patents.
- Cas 35364-15-9,this compound | lookchem.
- Process for preparation of 2-amino-5-hydroxy propiophenone. (Patent No. US20220081388A1). Google Patents.
- This compound | High Purity - Benchchem.
-
Rao, A. V. R., et al. Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Taylor & Francis. Retrieved from [Link]
-
Fries rearrangement - Wikipedia. Retrieved from [Link]
-
friedel-crafts acylation reaction: Topics by Science.gov. Retrieved from [Link]
-
Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. Retrieved from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (2018). National Center for Biotechnology Information. Retrieved from [Link]
- Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida.
-
Fries Rearrangement - Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Paracetamol by Acetylation of 4-Aminophenol - The Student Room. (2012, March 11). Retrieved from [Link]
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
-
Friedel-Crafts acylation (video) - Khan Academy. Retrieved from [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 7. 1-Propanone, 1-(2-amino-5-hydroxyphenyl)- | 35364-15-9 [chemnet.com]
- 8. EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]
- 9. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 10. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Fries Rearrangement [organic-chemistry.org]
Chemical and physical properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
An In-depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Known by synonyms such as 2-Amino-5-Hydroxy propiophenone and the abbreviation AHPP, this compound (CAS No. 35364-15-9) serves as a fundamental building block for a range of complex therapeutic agents.[1][2] Its unique molecular architecture, featuring a propiophenone core with strategically positioned amino and hydroxyl groups, imparts a versatile reactivity profile that is exploited in the construction of high-value molecules.[3] This document details the compound's chemical and physical properties, established synthetic pathways, characteristic reactivity, and analytical methodologies. Furthermore, it elucidates its critical role in the synthesis of camptothecin analogs, including the potent anticancer agent Irinotecan, thereby highlighting its significance to researchers, chemists, and drug development professionals.[3][4][5]
Chemical Identity and Structure
This compound is an organic compound characterized by an aromatic ketone structure. The phenyl ring is substituted with an amino group at position 2 and a hydroxyl group at position 5 relative to the propanone side chain. This substitution pattern is crucial for its subsequent chemical transformations in multi-step syntheses.
-
IUPAC Name: this compound
-
Synonyms: 2-Amino-5-Hydroxy propiophenone, 2'-amino-5'-hydroxypropiophenone, AHPP[1][2]
-
Molecular Formula: C₉H₁₁NO₂[6]
-
Molecular Weight: 165.19 g/mol [6]
-
SMILES: O=C(C1=CC(O)=CC=C1N)CC[7]
Physicochemical Properties
The physical and chemical properties of a synthetic intermediate are critical for process development, determining appropriate reaction conditions, purification methods, and storage protocols. The compound is noted to be hygroscopic, necessitating handling under an inert atmosphere.
| Property | Value | Source |
| Appearance | Data not specified; typically a solid | |
| Melting Point | 144.5-144.9 °C | [8] |
| Boiling Point | 363.9 ± 32.0 °C (Predicted) | [9] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.35 ± 0.18 (Predicted) | |
| Flash Point | 173.9 ± 25.1 °C | [9] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere |
Synthesis and Manufacturing Overview
The synthesis of this compound is a multi-step process, often starting from readily available precursors. The choice of synthetic route is governed by factors such as yield, purity, scalability, and cost. Several patented and published methods exist, generally involving the strategic introduction of the amino and propanone functionalities onto a phenolic precursor.[10][11]
A common and illustrative pathway involves the nitration of a protected 5-hydroxypropiophenone, followed by the reduction of the nitro group to the target primary amine. This approach provides excellent regiochemical control.
Generalized Synthetic Workflow
The following diagram illustrates a representative, logic-based workflow for the synthesis, emphasizing the key transformations.
Caption: Generalized synthetic workflow for this compound.[11]
Example Protocol: Reduction of Nitro Precursor
This protocol outlines the critical reduction step, a common final transformation in the synthesis.
-
Reaction Setup: Charge a suitable reactor with the upstream intermediate, 1-(5-hydroxy-2-nitrophenyl)propan-1-one, and an appropriate solvent system, such as an aqueous/organic mixture.
-
Reagent Addition: Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄), while maintaining the temperature at approximately 20 °C to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, perform an aqueous work-up to remove inorganic salts. Extract the product into a suitable organic solvent.
-
Purification: Concentrate the organic phase and purify the crude product by recrystallization or column chromatography to yield the final, high-purity compound.
Chemical Reactivity and Handling
The compound's reactivity is dominated by its three functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the ketone. This trifunctional nature makes it a versatile synthon.
-
Nucleophilic Amine: The amino group readily acts as a nucleophile, participating in condensation and substitution reactions, which is key to forming heterocyclic ring systems in downstream applications.[3]
-
Phenolic Hydroxyl: The hydroxyl group can be oxidized to form quinonoid structures or can be alkylated. Its acidity also plays a role in its reactivity.[3][5]
-
Aromatic Ring: The electron-donating nature of the amino and hydroxyl groups activates the phenyl ring towards electrophilic substitution, although this is less commonly exploited than the reactivity of the substituents themselves.
Caption: Key reactive sites of this compound.
Due to its hygroscopic nature, the compound must be stored in a dry, inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (-20°C is recommended for long-term storage) to prevent degradation.
Analytical Characterization Protocol
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent GMP (Good Manufacturing Practice) steps.
Step-by-Step Analytical Workflow
-
Visual Inspection: Assess the material for uniform color and appearance.
-
Melting Point Analysis: Use a calibrated melting point apparatus to determine the melting range. A sharp range (e.g., 144.5-144.9 °C) is indicative of high purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR should show characteristic peaks for the aromatic protons, the ethyl group protons of the propanone chain, and exchangeable protons for the -NH₂ and -OH groups.
-
¹³C NMR will confirm the presence of 9 unique carbon atoms, including the carbonyl carbon (~190-200 ppm) and aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or ATR. Expect strong absorptions corresponding to N-H and O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI) to confirm the molecular weight. The exact mass should correspond to 165.078979.[9]
-
-
Purity Assessment (HPLC): Develop a reverse-phase HPLC method to determine purity. A C18 column with a mobile phase of acetonitrile/water gradient is a typical starting point. Purity is calculated based on the area percentage of the main peak.
Applications in Drug Development
The primary and most significant application of this compound is as a key starting material for the synthesis of camptothecin analogs.[5] These compounds are potent inhibitors of topoisomerase I, a critical enzyme in DNA replication, making them highly effective anticancer agents.[3]
Role in Irinotecan Synthesis
Irinotecan (a chemotherapy drug) and its active metabolite, SN-38, are complex heterocyclic structures. This compound provides the "AB ring" portion of the final pentacyclic core.[3] It undergoes a multi-step condensation and cyclization sequence with other reagents to build the complete scaffold. A crucial step is its use in the asymmetric synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which is a direct precursor to the E-ring modified camptothecin analogs.[4]
Caption: Synthetic pathway from the intermediate to final camptothecin analogs.[4]
Beyond Irinotecan, this intermediate is valuable in research programs aimed at discovering novel E-ring-modified camptothecin analogs with improved efficacy, solubility, and safety profiles.[3][4]
Safety and Handling
Currently, detailed toxicological data for this compound is limited, with hazard codes often listed as not applicable. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Its hygroscopic nature warrants special attention during storage and handling to maintain its integrity.
Conclusion
This compound is more than a simple organic molecule; it is an enabling tool for the synthesis of life-saving therapeutics. Its well-defined physicochemical properties and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry, particularly in oncology. A thorough understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is fundamental for any scientist or researcher working on the development of camptothecin-based drugs and other complex molecular architectures.
References
- Cas 35364-15-9, this compound | lookchem. [URL: https://www.lookchem.com/cas-353/35364-15-9.html]
- This compound - Smolecule. (2023-08-15). [URL: https://www.smolecule.com/1-2-amino-5-hydroxyphenyl-propan-1-one]
- 35364-15-9 | Chemical Name : this compound - Pharmaffiliates. [URL: https://www.
- This compound - Lianhe Aigen Pharma Co., Ltd. [URL: https://www.aigenpharm.com/product/1-2-amino-5-hydroxyphenyl-propan-1-one.html]
- 35364-15-9 1-Propanone, 1-(2-amino-5-hydroxyphenyl) - ChemNet. [URL: http://www.chemnet.com/cas/en/35364-15-9/1-Propanone,-1-(2-amino-5-hydroxyphenyl)-.html]
- 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc. (2025-08-28). [URL: https://www.chemsrc.com/en/cas/35364-15-9_945987.html]
- This compound | High Purity - Benchchem. [URL: https://www.benchchem.com/product/bcp017835]
- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/active-ingredients/100000000000000021-1-2-amino-5-hydroxyphenyl-propan-1-one.html]
- This compound | 35364-15-9 - ChemicalBook. (2023-04-23). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0254394.htm]
- 35364-15-9(this compound) - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0254394_EN.htm]
- 35364-15-9|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/35364-15-9.html]
- This compound | 35364-15-9 | C9H11NO2 | Appchem. [URL: https://www.appchem.com/product/an86396]
- WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents. [URL: https://patents.google.
- US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents. [URL: https://patents.google.
Sources
- 1. 1-Propanone, 1-(2-amino-5-hydroxyphenyl)- | 35364-15-9 [chemnet.com]
- 2. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 3. Buy this compound | 35364-15-9 [smolecule.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6.  this compound  [lianhe-aigen.com]
- 7. appchemical.com [appchemical.com]
- 8. This compound [myskinrecipes.com]
- 9. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]
- 10. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 11. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
1-(2-Amino-5-hydroxyphenyl)propan-1-one CAS number and identifiers
An In-Depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one: Synthesis, Applications, and Core Chemical Principles
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond surface-level data to explore the causality behind its synthesis, its critical role in constructing complex anti-cancer agents, and the core principles governing its handling and characterization.
Chemical Identity and Physicochemical Properties
This compound, also known by its synonym 2'-Amino-5'-hydroxypropiophenone, is an aromatic ketone containing key functional groups—a primary amine, a hydroxyl group, and a carbonyl group—that dictate its reactivity and utility.[1][2] Its unique substitution pattern on the phenyl ring makes it an essential precursor, particularly for heterocyclic synthesis.
Identifiers
A consistent and accurate identification is critical for regulatory compliance, procurement, and research documentation. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 35364-15-9 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 165.19 g/mol | [1][3][4] |
| Synonyms | 2'-Amino-5'-hydroxypropiophenone; 2-Amino-5-Hydroxy propiophenone | [1][2] |
| Appearance | Yellow to Beige Solid | [3] |
Physicochemical Data
The physical and chemical properties of a compound govern its behavior in both storage and reaction conditions. Its limited solubility and hygroscopic nature, for instance, are critical considerations for experimental design.[1]
| Property | Value | Source(s) |
| Melting Point | 144.5 - 144.9 °C | [1] |
| Boiling Point | 363.9 ± 32.0 °C (Predicted) | [1][5] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| Storage Conditions | Hygroscopic, store at 2-8°C or -20°C Freezer, Under inert atmosphere | [1][3][6] |
Synthesis Methodology: A Representative Protocol
Several synthetic routes to this compound have been reported, including the UV-mediated rearrangement of 3-ethyl-2,1-benzisoxazole and multi-step processes starting from 2-nitro-5-hydroxybenzaldehyde.[1][7] A robust and conceptually illustrative method involves the regioselective nitration of a 4-hydroxypropiophenone precursor, followed by the chemical reduction of the nitro group to the target primary amine. This approach leverages well-understood, scalable reaction mechanisms.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative workflow based on established chemical principles for nitration and nitro group reduction.
Step 1: Nitration of 1-(4-Hydroxyphenyl)propan-1-one
-
Dissolution: Dissolve 1-(4-hydroxyphenyl)propan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a three-neck flask equipped with a dropping funnel and a thermometer, under constant stirring. Cool the mixture to 0-5°C using an ice bath.
-
Rationale: A low temperature is crucial to control the exothermic nitration reaction, preventing over-nitration and byproduct formation.
-
-
Preparation of Nitrating Agent: Slowly add nitric acid (1.1 equivalents) to the cooled, stirred solution. The addition should be dropwise to maintain the low temperature.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The hydroxyl group is an ortho-, para-director. As the para position is blocked, the electrophilic nitronium ion (NO₂⁺) is directed primarily to the ortho position, yielding 1-(4-hydroxy-3-nitrophenyl)propan-1-one.
-
-
Work-up: Once the starting material is consumed, slowly pour the reaction mixture into ice-cold water to quench the reaction. The crude product may precipitate and can be collected by filtration.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified nitro-intermediate.
Step 2: Reduction of 1-(4-hydroxy-3-nitrophenyl)propan-1-one
-
Setup: To a flask containing the purified 1-(4-hydroxy-3-nitrophenyl)propan-1-one (1 equivalent) from Step 1, add a solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent. A common choice is sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂ over Pd/C). If using sodium dithionite, it is typically added portion-wise to an aqueous solution of the nitro compound.
-
Rationale: Sodium dithionite is an effective and often milder alternative to high-pressure hydrogenation for reducing aromatic nitro groups, especially on functionalized rings. Catalytic hydrogenation is also highly efficient but requires specialized pressure equipment.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours, monitoring by TLC until the nitro-intermediate is fully consumed.
-
Work-up: Cool the reaction mixture. If using a metal catalyst, filter it off. Neutralize the solution if necessary and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the final product by column chromatography or recrystallization to achieve the desired purity for subsequent applications.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the described two-step synthesis.
Caption: A representative two-step synthesis pathway.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is its role as a key building block—specifically, the "AB ring" precursor—in the synthesis of camptothecin analogs.[8] These complex molecules, including the FDA-approved drug Irinotecan, are potent topoisomerase I inhibitors used in cancer chemotherapy.[1][8]
The compound's amino and carbonyl groups are perfectly positioned to undergo a condensation reaction, such as the Friedländer annulation, with a suitable tricyclic "CDE ring" precursor.[8] This key reaction step constructs the quinoline core (the B ring) and completes the pentacyclic framework of the final drug substance.
Role in Irinotecan Synthesis
-
Precursor Role: this compound serves as the nucleophilic component in the key cyclization step.
-
Condensation Reaction: It reacts with a chiral, tricyclic ketone intermediate, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-6,10(4H,10aH)-dione, to form the pentacyclic core of SN-38, the active metabolite of Irinotecan.[1][3][9]
-
Mechanism: The reaction proceeds via an initial nucleophilic attack of the primary amine on a carbonyl group of the CDE-ring precursor, followed by an intramolecular condensation and dehydration to form the fused quinoline system.[8]
Pathway Visualization
This diagram illustrates the pivotal condensation step where the title compound is used to construct the final active pharmaceutical ingredient's core structure.
Caption: Role as AB ring precursor in camptothecin synthesis.
Analytical Characterization Principles
Confirming the identity and purity of this compound is essential. While specific spectral data is proprietary to manufacturers, a standard analytical workflow would employ the following techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of all proton environments. Expected signals include distinct aromatic protons in the tri-substituted ring, a quartet and a triplet for the ethyl group of the propanone chain, and broad signals for the -NH₂ and -OH protons which may exchange with D₂O.
-
¹³C NMR: Would show the correct number of carbon signals, including the characteristic carbonyl carbon signal (~190-200 ppm) and signals for the substituted aromatic carbons.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would verify the exact molecular formula (C₉H₁₁NO₂) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups: N-H stretching for the amine (around 3300-3500 cm⁻¹), a broad O-H stretch for the phenol (around 3200-3600 cm⁻¹), and a strong C=O stretch for the ketone (around 1650-1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase method would separate the main compound from any starting materials or byproducts, allowing for quantification of purity, typically reported as a percentage based on peak area.
Safety, Handling, and Storage
A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible from major regulatory databases. Hazard information from chemical suppliers is often incomplete.[1] Therefore, handling should be based on the chemical properties of the functional groups present and general laboratory best practices.
-
General Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
The compound is reported to be hygroscopic.[1] Store in a tightly sealed container.
-
For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8°C) or freezer (-20°C) as recommended by suppliers.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling molecule for the synthesis of life-saving therapeutics. Its value lies in the precise arrangement of its functional groups, which allows for its strategic incorporation into complex molecular architectures like those of camptothecin analogs. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any research or development program that utilizes this versatile building block.
References
-
LookChem. (n.d.). Cas 35364-15-9, this compound. Retrieved from lookchem.com. [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from pharmaffiliates.com. [Link]
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound. Retrieved from aigenpharm.com. [Link]
-
Chemsrc. (2025, August 28). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved from chemsrc.com. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com. [Link]
-
PubChem. (n.d.). 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 3. appchemical.com [appchemical.com]
- 4. Novachemistry-Products [novachemistry.com]
- 5. 35364-15-9|this compound|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 35364-15-9 [chemicalbook.com]
- 8. This compound | 35364-15-9 [sigmaaldrich.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Hypothesized Mechanisms of Action for 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Guide for Researchers
An In-depth Technical Guide
Abstract
1-(2-Amino-5-hydroxyphenyl)propan-1-one, a key synthetic intermediate in the pharmaceutical industry, presents a compelling case for further investigation beyond its established role. While primarily recognized as a precursor to potent anticancer agents like irinotecan, its inherent chemical structure—featuring a reactive aminophenol moiety—suggests a potential for intrinsic biological activity.[1][2][3][4] This technical guide provides an in-depth exploration of plausible, yet largely uninvestigated, mechanisms of action for this compound. Moving beyond its identity as a mere building block, we will dissect its structural attributes to formulate data-driven hypotheses regarding its potential as a pro-drug, an antioxidant, and a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for future experimental inquiry into the untapped therapeutic potential of this compound.
Introduction and Physicochemical Profile
This compound, also known as 2-amino-5-hydroxypropiophenone or AHPP, is an organic compound with the molecular formula C9H11NO2.[1] Its significance in medicinal chemistry is primarily linked to its role as a crucial intermediate in the synthesis of camptothecin analogs, where it constitutes the AB ring portion of the final pentacyclic structure.[1] Despite its widespread use in synthesis, the intrinsic biological activities of the compound itself remain largely unexplored. This guide aims to bridge this knowledge gap by proposing several testable hypotheses regarding its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential bioavailability and reactivity in biological systems.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| CAS Number | 35364-15-9 | [2] |
| Melting Point | 144.5-144.9 °C | [5] |
| Boiling Point (Predicted) | 363.9±32.0 °C | [5] |
| Density (Predicted) | 1.195±0.06 g/cm3 | [5] |
| pKa (Predicted) | 9.35±0.18 | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
Overview of Synthetic Routes
The synthesis of this compound can be achieved through several established chemical pathways. Understanding these synthetic routes is essential for ensuring a consistent and high-purity supply of the compound for research purposes.
-
Reduction of Nitro Compounds : A common method involves the nitration of 5-hydroxypropiophenone, followed by the reduction of the nitro group to yield the desired amino compound.[1]
-
From p-Anisidine : Synthesis from p-anisidine is another documented route.[3][5]
-
UV-Irradiation : A more specialized method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in a strong acidic medium.[5][6]
Hypothesized Mechanisms of Action
The chemical structure of this compound, with its electron-rich aromatic ring, a phenolic hydroxyl group, and a primary amino group, provides a strong basis for hypothesizing several distinct mechanisms of biological activity.
Hypothesis 1: The Pro-drug Postulate
Given its established role as a precursor for topoisomerase I inhibitors, the most direct hypothesis is that this compound may act as a pro-drug.[1] In this scenario, the compound would be biologically inactive in its administered form and would require metabolic activation in vivo to be converted into a pharmacologically active agent.
Causality : The amino and hydroxyl groups on the phenyl ring are prime sites for Phase I and Phase II metabolic reactions, such as oxidation, hydroxylation, and conjugation. These modifications could potentially unmask a pharmacophore or facilitate a chemical rearrangement to form a more potent molecule. For instance, oxidation of the hydroquinone-like structure could lead to the formation of a reactive quinone-imine species capable of alkylating biological macromolecules.
The compound's primary application lies in its condensation with a CDE ring precursor to form the pentacyclic camptothecin scaffold.[1] This well-established synthetic transformation underscores the compound's potential to participate in reactions that could be mimicked enzymatically in a biological system.
Hypothesis 2: Antioxidant and Radical Scavenging Activity
The presence of a phenolic hydroxyl group ortho to an amino group is a structural motif found in many potent antioxidant compounds. This arrangement can effectively stabilize free radicals through resonance, suggesting that this compound may possess significant antioxidant and cytoprotective properties.[1]
Causality : Phenolic compounds are well-known radical scavengers. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process that is further enhanced by the electron-donating amino group. This proposed mechanism suggests a potential therapeutic application in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammation.[1]
Hypothesis 3: Direct Modulation of Cellular Receptors and Enzymes
While speculative, it is plausible that this compound could directly interact with and modulate the activity of specific cellular proteins, such as receptors or enzymes. This hypothesis is supported by preliminary reports suggesting potential interactions with proteins involved in cancer pathways and inhibition of certain metabolic enzymes.[1]
Causality : The aminophenol structure can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for ligand-protein binding. Drawing parallels from structurally related phenolic ketones like raspberry ketone (4-(p-hydroxyphenyl)butan-2-one), which is hypothesized to activate peroxisome proliferator-activated receptor-α (PPAR-α), it is conceivable that this compound could bind to similar nuclear receptors or other signaling proteins.[7] The propanone side chain also offers a potential point of interaction within a protein's binding pocket.
Experimental Validation Workflows
To systematically investigate the proposed hypotheses, a series of well-defined experimental workflows are outlined below. These protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
Workflow for Investigating the Pro-drug Hypothesis
This workflow aims to determine if this compound is metabolized to active compounds in a biological system.
Caption: Workflow for pro-drug hypothesis validation.
Step-by-Step Protocol:
-
In Vitro Metabolic Stability:
-
Incubate this compound with pooled human, rat, and mouse liver microsomes in the presence of NADPH.
-
Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction with acetonitrile and analyze the samples by LC-MS/MS to determine the rate of parent compound depletion and identify potential metabolites by their mass-to-charge ratio.
-
-
Metabolite Identification and Synthesis:
-
Based on the LC-MS/MS data, propose structures for the major metabolites.
-
Perform larger-scale incubations to generate sufficient quantities of metabolites for structural confirmation by NMR.
-
Synthesize the confirmed metabolite structures through chemical means to obtain pure standards for biological testing.
-
-
Biological Activity Testing:
-
Screen the parent compound and the synthesized metabolites in relevant biological assays. Given the compound's use in synthesizing irinotecan, a topoisomerase I inhibition assay would be a logical starting point.
-
If activity is observed, proceed to in vivo studies in a relevant animal model to assess the pharmacokinetic and pharmacodynamic properties of the active metabolite.
-
Workflow for Validating Antioxidant Activity
This workflow is designed to quantify the antioxidant potential of this compound through both chemical and cell-based assays.
Caption: Workflow for antioxidant activity validation.
Step-by-Step Protocol:
-
Chemical Antioxidant Assays:
-
Perform standard in vitro antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC assay.
-
Use Trolox as a positive control to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the compound.
-
-
Cell-Based Reactive Oxygen Species (ROS) Assay:
-
Culture a suitable cell line, such as the SH-SY5Y neuroblastoma cell line for neuroprotection studies or hepatocytes for liver protection studies.
-
Pre-treat the cells with varying concentrations of this compound.
-
Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or rotenone.
-
Measure the levels of intracellular ROS using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed reduction in ROS is not due to cytotoxicity.
-
Workflow for Receptor/Enzyme Modulation Hypothesis
This workflow employs a combination of in silico and in vitro methods to identify potential protein targets and validate their interaction with the compound.
Caption: Workflow for receptor/enzyme modulation validation.
Step-by-Step Protocol:
-
In Silico Screening:
-
Perform molecular docking studies of this compound against a virtual library of protein targets. Based on structural similarity to raspberry ketone and its use in cancer drug synthesis, this library should include nuclear receptors (e.g., PPARs), various kinases, and topoisomerases.
-
Analyze the docking results to predict binding affinities and identify the most likely binding poses.
-
-
In Vitro Binding Assays:
-
For the top-ranked protein targets from the in silico screen, validate the predicted binding in vitro.
-
Express and purify the target proteins.
-
Use techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to directly measure the binding of the compound to the protein and determine the dissociation constant (Kd).
-
-
Functional Assays:
-
If a direct binding interaction is confirmed, assess the functional consequences of this binding.
-
For enzymatic targets, perform an enzyme activity assay in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.
-
For nuclear receptors or other transcription factors, use a cell-based reporter gene assay to measure the effect of the compound on the transcriptional activity of the target.
-
Conclusion and Future Directions
While this compound is firmly established as a valuable synthetic intermediate, its potential as a bioactive molecule in its own right is a compelling and underexplored area of research.[1][6] The hypotheses presented in this guide—centered on its potential as a pro-drug, an antioxidant, and a direct modulator of cellular targets—are grounded in its chemical structure and the known activities of related compounds.[1][7] The detailed experimental workflows provide a clear and logical framework for testing these hypotheses. Future research in this area could uncover novel therapeutic applications for this readily available compound and may lead to the development of new drugs for a variety of diseases, from cancer to neurodegenerative disorders. The unique combination of amino and hydroxyl functional groups on its phenyl ring suggests a diverse reactivity that warrants further investigation in medicinal chemistry and pharmacology.[1]
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. This compound | High Purity.
- Pharmaffiliates. 35364-15-9 | Chemical Name : this compound.
- Lookchem. Cas 35364-15-9,this compound.
- ChemicalBook. (2023, April 23). This compound | 35364-15-9.
- PubChem. 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone.
- SRD Pharma. This compound.
- A. S. M. Rubayet, et al. (2021, June 29). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. MDPI.
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. This compound [srdpharma.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one: Synthesis, Derivatives, and Analytical Methodologies
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. Known by synonyms such as 2'-Amino-5'-hydroxypropiophenone and AHPP, this molecule's significance is intrinsically linked to its role as a fundamental building block for the synthesis of camptothecin analogs, a class of potent antineoplastic agents.[1][2] This document serves as a resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis of the core molecule, its critical chemical transformations, and the analytical techniques required for its characterization and quality control. We will explore the primary derivatives of this compound, which are predominantly E-ring-modified camptothecin analogs, and also touch upon the broader landscape of phenyl ketone and aminophenol derivatives to contextualize the therapeutic potential of this chemical class.[2][3][4]
Introduction: The Strategic Importance of this compound
This compound (CAS No: 35364-15-9, Molecular Formula: C₉H₁₁NO₂) is an organic compound featuring a phenylpropanoid structure with key amino and hydroxyl functional groups.[1][5] This specific arrangement of functional groups imparts a unique reactivity profile that is expertly exploited in multi-step organic synthesis.[1] Its primary and most significant application is serving as the A-B ring precursor in the total synthesis of irinotecan and its active metabolite, SN-38, both of which are critical topoisomerase I inhibitors used in cancer chemotherapy.[1][2] The synthesis of these complex pentacyclic structures is made more accessible through the use of this intermediate.[1]
| Property | Value | Source |
| CAS Number | 35364-15-9 | [2][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][5] |
| Molecular Weight | 165.19 g/mol | [2][5][6] |
| Appearance | Yellow to Beige Solid | [2] |
| Storage | 2-8°C, under inert atmosphere | [2] |
| Primary Application | Synthetic intermediate for irinotecan and other camptothecin analogs | [2][7] |
Synthesis of the Core Moiety: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.
Synthesis via Reduction of Nitrophenols
A common and effective method for synthesizing 2-aminophenol derivatives is the reduction of the corresponding 2-nitrophenol.[8] This transformation is a cornerstone of aromatic chemistry and can be achieved through various reduction strategies.
-
Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields. The use of catalysts like palladium on carbon (Pd/C) with hydrogen gas is a standard procedure.[8] The reaction is typically carried out in a suitable solvent, and progress is monitored until the starting nitrophenol is consumed.[8]
-
Béchamp Reduction: A classical yet cost-effective method utilizing iron metal in an acidic medium.[8] This method is robust and well-suited for large-scale production.
A plausible synthetic route starting from a protected p-aminophenol derivative is outlined below. This multi-step process involves nitration, functional group manipulation, and final reduction to yield the target compound. A patent describes a process for preparing 2-Amino-5-hydroxy propiophenone, highlighting its importance as an intermediate for SN-38.[9]
Caption: A potential multi-step synthesis of the target compound.
Alternative Synthetic Routes
Other documented methods for the preparation of this compound include:
-
From 2-nitro-5-hydroxybenzaldehyde: This involves a five-step synthesis process.[7]
-
UV Irradiation: Obtained by UV irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid.
Key Chemical Transformations and Derivatives
The primary utility of this compound lies in its role as a precursor to more complex molecules. The amino and hydroxyl groups are strategically positioned to facilitate cyclization reactions, forming heterocyclic systems.
The Friedlander Condensation: Gateway to Camptothecin Analogs
The most significant reaction involving this intermediate is the Friedlander condensation.[1] This reaction is a classical method for synthesizing quinolines. In the context of camptothecin synthesis, this compound (the A-B ring component) is condensed with a cyclic triketone, such as (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which serves as the C-D-E ring precursor.[1][2]
The mechanism involves an initial nucleophilic attack of the amino group on one of the carbonyl groups of the triketone, followed by cyclization and dehydration to form the quinoline core of the camptothecin scaffold.[1]
Caption: The Friedlander condensation pathway.
Known Derivatives: E-ring Modified Camptothecin Analogs
The primary "derivatives" of this compound are, in fact, the final products of the multi-step synthesis in which it is a key starting material. Research has focused on creating E-ring-modified (RS)-camptothecin analogs to improve the therapeutic properties of existing drugs.[1][2] These modifications aim to enhance efficacy, improve solubility, and reduce toxicity.
Broader Context: Other Phenyl Ketone and Aminophenol Derivatives
While the direct analogs of this compound are not extensively reported outside of the camptothecin field, the broader classes of phenyl ketone and aminophenol derivatives exhibit a wide range of biological activities.[3][4]
-
Phenyl Ketone Derivatives: These compounds have shown potential as agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[3] They also exhibit anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties.[3] For instance, raspberry ketone, 4-(4-hydroxyphenyl)-2-butanone, is a structurally related compound used in weight management.[10]
-
Aminophenol Derivatives: This class of compounds is known for a variety of biological activities. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated for their anticancer and antioxidant properties.[11]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed. While specific validated methods for this exact compound are not widely published, established techniques for analogous aminophenol derivatives can be readily adapted.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the separation, identification, and quantification of 2-aminophenol derivatives due to its high resolution and sensitivity.[12]
Recommended Starting HPLC Parameters:
| Parameter | Method 1: Reversed-Phase with UV Detection |
| Principle | Separation based on polarity differences.[12] |
| Column | C18 (e.g., Zorbax SB-Aq, 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., sodium octanesulfonate) and an organic modifier (e.g., methanol or acetonitrile).[12] |
| Detector | UV Detector, wavelength to be determined by UV-Vis scan (typically in the 200-400 nm range). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to create a stock solution of known concentration. Prepare a series of dilutions to construct a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range.[12]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure data integrity.[12]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler, cost-effective alternative for quantification, particularly for bulk material analysis.[12][13] This technique is often used to determine the optimal detection wavelength for HPLC analysis.
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Use a solvent that does not absorb in the region of interest. An ethanol:water mixture is often suitable for aminophenols.[13]
-
Spectral Scan: Prepare a dilute solution of the compound and scan the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[13]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a sample solution of appropriate concentration and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Conclusion
This compound is a molecule of significant strategic value in medicinal chemistry. Its unique structure makes it an indispensable intermediate in the synthesis of life-saving anticancer drugs. This guide has provided a detailed overview of its synthesis, its pivotal role in the Friedlander condensation for constructing camptothecin analogs, and the analytical methods required for its quality control. While the direct derivatives of this compound are primarily the complex final drug products, the broader families of phenyl ketones and aminophenols continue to be fertile ground for the discovery of new therapeutic agents. A thorough understanding of the chemistry and analysis of this core intermediate is essential for any researcher or organization involved in the development of camptothecin-based therapeutics and related areas of drug discovery.
References
- Smolecule. (2023, August 15). This compound.
- Pharmaffiliates. 35364-15-9 | Chemical Name : this compound.
- Lookchem. Cas 35364-15-9,this compound.
- ChemicalBook. (2023, April 23). This compound | 35364-15-9.
- Benchchem. A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride.
- National Institutes of Health. (2024, May 17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability.
- Molnova.cn. This compound | 35364-15-9.
- Benchchem. Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
- Royal Society of Chemistry. A molecularly imprinted poly 2-aminophenol–gold nanoparticle–reduced graphene oxide composite for electrochemical determination of flutamide in environmental and biological samples.
- Banaras Hindu University. Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol].
- ChemicalBook. 35364-15-9(this compound).
- Chemsrc. (2025, August 28). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9.
- BLDpharm. 35364-15-9|this compound.
- Lianhe Aigen Pharma Co., Ltd. This compound.
- Google Patents. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
- PubMed Central. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity.
- Benchchem. Comparative Biological Activity of 5-Phenylcyclooctanone Analogs and Related Ketone Derivatives.
- Lookchem. This compound.
- BindingDB. Patents In BindingDB.
- MDPI. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- PubMed Central. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- MDPI. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice.
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5.  this compound  [lianhe-aigen.com]
- 6. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 7. This compound | 35364-15-9 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 10. Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice [mdpi.com]
- 11. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 2'-Amino-5'-hydroxypropiophenone (CAS No. 35364-15-9), is a pivotal chemical intermediate in medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring an ortho-amino ketone and a para-hydroxyl group, makes it a critical building block for complex heterocyclic systems.[3] Notably, it serves as a key precursor in the synthesis of camptothecin analogs, including the potent anticancer agent irinotecan.[4][5] Given its role in the development of high-value therapeutics, rigorous structural confirmation and purity assessment are paramount.
This technical guide provides an in-depth analysis of the essential spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to unambiguously characterize this compound. As direct experimental spectra for this compound are not widely published in public databases, this guide leverages established spectroscopic principles and data from close structural analogs to present a robust, predictive profile for researchers and drug development professionals.
Overall Analytical Workflow
The comprehensive characterization of a synthetic intermediate like this compound follows a logical sequence of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, culminating in a self-validating dataset that confirms the molecule's identity and purity.
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small aliquot is introduced into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. [3]2. Ionization: The sample molecules, now in the vapor state under high vacuum, are bombarded with a beam of high-energy electrons (typically 70 eV). [6]This energy is sufficient to dislodge an electron from the molecule, forming a radical cation (molecular ion). [7]3. Acceleration: The newly formed ions are repelled from the ion source by an applied voltage and accelerated through a series of electrostatic lenses into the mass analyzer. [6]4. Mass Analysis: The ions are sorted based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates a signal proportional to the number of ions. The resulting data is plotted as a mass spectrum: relative intensity versus m/z. [8]
Infrared (IR) Spectroscopy
Infrared spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The spectrum reveals the vibrational frequencies of bonds, which are characteristic of specific moieties like hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups.
Predicted IR Absorption Data
The IR spectrum of this compound is predicted to show distinct absorption bands corresponding to its key functional groups. Data from analogs like 2'-Hydroxyacetophenone provide a baseline for interpreting the aromatic and carbonyl regions. [9]
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3450 - 3300 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3400 - 3200 | Medium (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1640 | Strong | C=O Stretch | Ketone (Aryl-C=O) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Phenolic C-O |
Causality of IR Absorptions
-
-OH and -NH₂ Stretches: The phenolic O-H group will produce a strong, broad absorption band in the 3450-3300 cm⁻¹ region due to hydrogen bonding. The primary amine (-NH₂) group is expected to show two distinct, sharper peaks in a similar region, corresponding to its symmetric and asymmetric stretching modes.
-
C=O Stretch: The aryl ketone's C=O bond is conjugated with the aromatic ring and is also influenced by intramolecular hydrogen bonding with the ortho-amino group. This typically lowers the stretching frequency compared to a simple aliphatic ketone, placing it around 1640 cm⁻¹.
-
Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands between 1600 and 1450 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This method is standard for acquiring high-quality IR spectra of solid samples. [10]
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground sample and 100-200 mg of spectroscopic grade potassium bromide (KBr) powder. The KBr must be thoroughly dried to avoid a broad water peak around 3400 cm⁻¹. [11][12]2. Grinding: Transfer the sample and KBr to an agate mortar and grind them together with a pestle until the mixture is a homogenous, fine powder. [13]3. Pellet Formation: Place the powder mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press.
-
Pressing: Connect the die to a vacuum pump to remove trapped air and moisture. [12]Apply a force of approximately 8-10 tons for several minutes. [14]5. Analysis: Carefully release the pressure and vacuum. Disassemble the die to retrieve the translucent KBr pellet. Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should be run first for correction. [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR does the same for carbon atoms.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The chemical shifts are heavily influenced by the electronic effects of the substituents on the aromatic ring. The -NH₂ and -OH groups are strong electron-donating groups, which will shield the aromatic protons (shift them to a lower ppm value), particularly those ortho and para to them. The acyl group (-C(O)R) is an electron-withdrawing group.
| Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assigned Protons | Justification |
| ~9.5 | Singlet, Broad | 1H | Phenolic -OH | Acidic proton, exchanges with D₂O. |
| ~7.1 | Doublet | 1H | Aromatic H-3 | Ortho to -NH₂ and meta to -C(O)R. |
| ~6.9 | Doublet of Doublets | 1H | Aromatic H-4 | Meta to both -NH₂ and -OH. |
| ~6.7 | Doublet | 1H | Aromatic H-6 | Ortho to -OH and meta to -NH₂. |
| ~5.0 | Singlet, Broad | 2H | Amine -NH₂ | Labile protons, exchange with D₂O. |
| ~2.9 | Quartet | 2H | -CO-CH₂ -CH₃ | Adjacent to a methyl group (3 protons). |
| ~1.1 | Triplet | 3H | -CO-CH₂-CH₃ | Adjacent to a methylene group (2 protons). |
Note: DMSO-d₆ is a common solvent for polar compounds; shifts may vary in other solvents like CDCl₃.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assigned Carbon | Justification |
| ~202 | C =O | Ketone carbonyl carbon, deshielded. |
| ~155 | C -OH | Aromatic carbon attached to the hydroxyl group. |
| ~145 | C -NH₂ | Aromatic carbon attached to the amino group. |
| ~125 | C -4 | Aromatic CH. |
| ~118 | C -6 | Aromatic CH. |
| ~115 | C -1 | Aromatic carbon attached to the carbonyl group. |
| ~113 | C -3 | Aromatic CH. |
| ~35 | -CO-CH₂ -CH₃ | Aliphatic methylene carbon. |
| ~8 | -CO-CH₂-CH₃ | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID) signal. For ¹H NMR, this is typically a single pulse experiment. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS). The peaks are integrated (for ¹H) and their chemical shifts are reported in parts per million (ppm).
Conclusion
The integrated analysis of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight (165.19 g/mol ) and offers a distinct fragmentation pattern. IR spectroscopy validates the presence of the key hydroxyl, amine, and aryl ketone functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming the precise arrangement of substituents on the aromatic ring and the structure of the propanoyl side chain. This self-validating suite of techniques is essential for ensuring the identity, purity, and quality of this critical pharmaceutical intermediate, thereby upholding the rigorous standards required in drug discovery and development.
References
-
LookChem. Cas 35364-15-9, this compound. Available from: [Link]
-
Dent, G. Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). Available from: [Link]
-
PubChem. 2'-Hydroxyacetophenone. National Center for Biotechnology Information. Available from: [Link]
-
LCGC International. Introduction to Electron Impact Ionization for GC–MS. Available from: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available from: [Link]
-
Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Available from: [Link]
-
Pharmaffiliates. 35364-15-9 | Chemical Name : this compound. Available from: [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy? (2022). Available from: [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube (2023). Available from: [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available from: [Link]
-
Shimadzu. KBr Pellet Method. Available from: [Link]
-
SpectraBase. 2'-Hydroxyacetophenone. John Wiley & Sons, Inc. Available from: [Link]
-
Allmpus Laboratories Pvt Ltd. Certificate Of Analysis: CAMPTOTHECIN IMPURITY B. Available from: [Link]
-
Chemsrc. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Available from: [Link]
-
Dr. Ashavin. DRAFT CERTIFICATE OF ANALYSIS: Camptothecin Impurity B. Available from: [Link]
- Google Patents. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
- Google Patents. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
-
Shimadzu Corporation. Ionization Modes: EI. Available from: [Link]
-
PubChem. 2'-Hydroxypropiophenone. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacompass. CAS 35364-15-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
BIOFOUNT. This compound. Available from: [Link]
Sources
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 3. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. This compound | 35364-15-9 [chemicalbook.com]
- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. 2'-Hydroxyacetophenone(118-93-4) IR Spectrum [chemicalbook.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
An In-Depth Technical Guide to the Solubility and Stability of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document outlines the solubility and stability characteristics of this compound, supported by detailed experimental protocols and the scientific rationale behind them.
Introduction to this compound
This compound, also known as 2-Amino-5-hydroxy propiophenone, is a synthetic intermediate with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] Its structure, featuring an aminophenol moiety, is fundamental to its utility in the synthesis of more complex molecules, including camptothecin analogs used as antitumor agents.[2][3] The presence of both an amino group and a phenolic hydroxyl group dictates its chemical behavior, influencing its solubility and stability. Understanding these properties is paramount for its effective use in pharmaceutical development, from synthesis and purification to formulation and storage.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 144.5-144.9 °C | [1] |
| pKa (predicted) | 9.35 ± 0.18 | [1] |
| Appearance | Off-white crystals or beige powder (typical for aminophenols) | [4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and suitability for various dosage forms. The "like dissolves like" principle is a foundational concept in predicting solubility, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents. This compound possesses both polar (amino and hydroxyl groups) and non-polar (phenyl ring and propane chain) characteristics, leading to a nuanced solubility profile.
Qualitative Solubility
Preliminary assessments indicate that this compound has limited solubility in several common organic solvents.
| Solvent | Classification | Qualitative Solubility |
| Chloroform | Non-polar aprotic | Slightly Soluble[1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Slightly Soluble[1][5] |
| Methanol | Polar protic | Slightly Soluble[1][5] |
This limited dataset highlights the need for a more comprehensive and quantitative assessment of solubility in a wider range of solvents relevant to pharmaceutical processing and formulation.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique establishes the thermodynamic solubility by allowing a saturated solution to reach equilibrium over a set period.
The choice of solvents for solubility testing should encompass a range of polarities to fully characterize the compound. A suggested panel would include polar protic (e.g., water, ethanol), polar aprotic (e.g., acetonitrile, acetone), and non-polar (e.g., toluene, hexane) solvents. Given the aminophenol structure, the pH of aqueous media will significantly impact solubility; therefore, testing should be conducted in buffered solutions at various pH levels (e.g., pH 2, 5, 7.4, and 9).
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent or buffered aqueous solution. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[7]
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE).[7] This step must be performed carefully to avoid disturbing the equilibrium.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
The chemical stability of a pharmaceutical intermediate is critical for ensuring the purity and safety of the final API.[8][9] For this compound, its aminophenol core presents a susceptibility to degradation, primarily through oxidation.
Known Stability Characteristics and Inferences
-
Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This necessitates storage in a dry, inert atmosphere.
-
Oxidative Instability: 2-aminophenol and its derivatives are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[4] This oxidation often results in the formation of colored degradation products, such as quinone-imines. The rate of auto-oxidation of 2-aminophenol has been shown to increase at higher pH values.[10]
-
pH-Dependent Stability: The stability of aminophenols is highly dependent on pH. In acidic conditions, the amino group is protonated, which reduces its susceptibility to oxidation. Conversely, in neutral to alkaline conditions, the unprotonated amino and phenolic hydroxyl groups are more readily oxidized.[11]
Forced Degradation Studies
To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are essential. These studies expose the compound to exaggerated conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[8][12]
The stress conditions should be selected to evaluate the compound's susceptibility to hydrolysis, oxidation, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[8][12]
-
Hydrolytic Degradation: Testing across a range of pH values (e.g., acidic, neutral, and basic solutions) will reveal susceptibility to hydrolysis.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide) will mimic oxidative stress.
-
Photolytic Degradation: Exposing the solid compound and solutions to controlled light sources (as per ICH Q1B guidelines) will assess photosensitivity.[13]
-
Thermal Degradation: Storing the compound at elevated temperatures (e.g., 40°C, 60°C) will evaluate its thermal stability.
-
Sample Preparation: Prepare solutions of this compound in various stress media (e.g., 0.1 N HCl, water, 0.1 N NaOH, 3% H₂O₂). For photostability, also expose the solid compound.
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic, neutral, and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the solution with hydrogen peroxide at room temperature.
-
Photostability: Expose the solid and solutions to a calibrated light source according to ICH Q1B guidelines.[13]
-
Thermal: Store solid samples and solutions at elevated temperatures.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots of the stressed samples.
-
Sample Quenching: If necessary, neutralize or quench the reaction to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any degradation products.
Caption: Logical progression of a forced degradation study.
Summary and Recommendations
This compound is a valuable pharmaceutical intermediate with a nuanced solubility and stability profile. Its aminophenol structure suggests limited solubility in non-polar solvents and a significant susceptibility to oxidative degradation, particularly under neutral to alkaline conditions and upon exposure to light and air.
For researchers and drug development professionals working with this compound, the following is recommended:
-
Solubility: Conduct thorough solubility studies using the shake-flask method in a range of pharmaceutically relevant solvents and buffered aqueous solutions to inform formulation development.
-
Stability: Perform comprehensive forced degradation studies to understand its degradation pathways. Based on its known properties, the compound should be stored under an inert atmosphere, protected from light, and at reduced temperatures. For solution-based work, acidic buffers may enhance stability.
-
Analytical Methods: Develop and validate a stability-indicating HPLC method early in the development process to accurately monitor the purity of the compound and detect any degradation products.
By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively characterize the solubility and stability of this compound, ensuring its quality and successful application in pharmaceutical synthesis.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
Abolghasem Jouyban, et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences; 2024. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
SNS Courseware. ICH Stability Testing Guidelines. Available from: [Link]
-
K.K. Wagh College of Pharmacy. ICH Guidelines for Stability. Available from: [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]
- BenchChem. enhancing the stability of "2-amino-N-benzyl-5-hydroxybenzamide" in solution. Available from: [https://www.benchchem.com/techtips/24/enhancing-the-stability-of-2-amino-n-benzyl-5-hydroxybenzamide-in-solution]
-
ResearchGate. Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Available from: [Link]
-
BIOFOUNT. This compound. Available from: [Link]
-
Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 35364-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. snscourseware.org [snscourseware.org]
- 13. ICH Official web site : ICH [ich.org]
A Comprehensive Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): Synthesis, Reactivity, and Central Role in Anticancer Drug Development
Abstract
This technical guide provides an in-depth review of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a pivotal chemical intermediate in modern medicinal chemistry. Known interchangeably as 2-Amino-5-hydroxypropiophenone and commonly abbreviated as AHPP, this molecule's significance is overwhelmingly tied to its role as a key building block in the total synthesis of camptothecin analogs.[1] Specifically, it forms the foundational AB ring system of potent anticancer agents like Irinotecan and its active metabolite, SN-38.[2][3] This document will explore the physicochemical properties of AHPP, detail scalable synthetic methodologies, dissect its crucial chemical reactions, and review its known biological activities. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile compound.
Introduction: The Unsung Hero of Camptothecin Synthesis
While this compound (AHPP) may not be a household name, its contribution to oncology is profound. Its molecular architecture, featuring a propiophenone backbone with strategically placed amino and hydroxy substituents on the aromatic ring, makes it an indispensable precursor for constructing complex heterocyclic systems.[4] The primary value of AHPP lies not in its intrinsic biological activity, but in its function as a synthetic linchpin for topoisomerase I inhibitors.[1]
Irinotecan, a semi-synthetic derivative of the natural product camptothecin, is a cornerstone therapy for colorectal cancer.[2] It functions as a prodrug, metabolizing into the highly potent SN-38, which exerts its cytotoxic effect by stabilizing the topoisomerase I-DNA covalent complex, leading to replication fork collapse and tumor cell death. The total synthesis of these life-saving drugs was long considered commercially unviable, relying on the extraction of natural camptothecin.[2] The development of scalable synthetic routes for key intermediates like AHPP has been instrumental in changing this paradigm, enabling more efficient and economical production pathways.[2][3]
Beyond its celebrated role in cancer therapeutics, preliminary research has indicated that AHPP itself may possess antioxidant, neuroprotective, and even direct anticancer properties, though these areas remain significantly less explored.[1][4] This guide will now proceed to deconstruct the chemistry and application of this vital molecule.
Physicochemical & Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key data for AHPP are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 35364-15-9 | [5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [5][7] |
| Molecular Weight | 165.19 g/mol | [5][7] |
| Synonyms | 2-Amino-5-hydroxypropiophenone, AHP | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 144.5–149 °C | [2][5][8] |
| Boiling Point | 363.9 ± 32.0 °C (Predicted) | [5] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
| Storage | Hygroscopic; store at -20°C under inert atmosphere | [5] |
Synthesis Methodologies: From Bench to Plant Scale
The efficient synthesis of AHPP is a critical bottleneck in the overall production of Irinotecan. Early methods suffered from poor yields, hazardous reagents, or tedious purification steps, rendering them unsuitable for large-scale manufacturing.[3] These included routes starting from 3-ethyl-1,2-benzoxazole via photochemical oxidation or from 2-nitro-5-hydroxybenzaldehyde using Grignard reagents.[2][3]
More recently, robust and scalable processes have been developed. One of the most successful and plant-tested strategies involves the reduction of an advanced intermediate, 5-Hydroxy-2-nitropropiophenone.[2] This approach is high-yielding, economical, and avoids many of the pitfalls of earlier routes.
Experimental Protocol: Scalable Synthesis of AHPP
This protocol is adapted from a validated, plant-scale synthesis.[2] The causality behind this choice rests on its proven efficiency and high purity output. The use of sodium dithionite is a classic and effective method for the reduction of aromatic nitro groups to amines, particularly in aqueous media, making it environmentally preferable to many catalytic hydrogenation methods at scale.
Workflow for Scalable AHPP Synthesis
Caption: Workflow for the reduction of 5-Hydroxy-2-nitropropiophenone to AHPP.
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable reaction vessel, add water (approx. 33 L per kg of starting material), sodium carbonate (approx. 2.9 kg per kg of starting material), and sodium dithionite (approx. 5.8 kg per kg of starting material). Stir to dissolve.
-
Addition of Starting Material: Add 5-Hydroxy-2-nitropropiophenone (1.0 eq) to the stirred solution at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for approximately 1 hour. The progress of the reaction can be monitored by TLC or HPLC. A solid will precipitate out as the product is formed.
-
Isolation: Collect the precipitated solid by filtration.
-
Workup: Transfer the collected solid to a separation funnel and extract with ethyl acetate (approx. 16 L per kg of starting material).
-
Washing: Wash the organic layer with water (approx. 16 L per kg of starting material) to remove any remaining inorganic salts.
-
Final Concentration: Concentrate the ethyl acetate layer in vacuo to yield this compound (AHPP) as a pale yellow solid.
-
Expected Outcome: This process reliably yields the final product in approximately 92% yield with a purity exceeding 99%.[2]
-
Core Application: The Friedlander Annulation in SN-38 Synthesis
The paramount chemical utility of AHPP is its role in the Friedlander Annulation (or condensation). This powerful reaction constructs a quinoline ring from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone). In the context of SN-38 synthesis, AHPP serves as the o-aminoaryl ketone component, providing the AB rings of the final pentacyclic structure.[1] It is reacted with a chiral tricyclic hydroxylactone, often referred to as (S)-trione, which provides the CDE rings.[2][3]
Experimental Protocol: Synthesis of SN-38 from AHPP
This protocol describes the final, crucial condensation step to form the core of the active drug SN-38.[2] The choice of trifluoroacetic acid as a catalyst is key; it effectively promotes the condensation and subsequent cyclization/dehydration cascade required to form the quinoline ring system.
The Friedlander Condensation for SN-38 Synthesis
Caption: Reaction scheme for the synthesis of SN-38 from AHPP and (S)-trione.
Step-by-Step Methodology:
-
Reactant Charging: In a reaction vessel, charge this compound (AHPP) (1.0 eq) and (S)-trione (approx. 1.0 eq) in toluene.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA).
-
Reaction: Heat the mixture to reflux and monitor the reaction until completion (typically via HPLC).
-
Isolation & Purification: Upon completion, cool the reaction mixture. The product, SN-38, will often precipitate from the solution. The solid can be collected by filtration and washed with a suitable solvent to afford the final product.
-
Expected Outcome: This condensation is highly efficient, achieving yields of approximately 92% with purity greater than 99.8%.[2]
-
Review of Biological Activities
Indirect Activity: Precursor to Topoisomerase I Inhibitors
The primary biological relevance of AHPP is indirect. It is a critical precursor for Irinotecan, which is converted in the body by carboxylesterase enzymes into SN-38.[1] SN-38 is the pharmacologically active molecule that inhibits topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription. By trapping the enzyme-DNA complex, SN-38 induces lethal double-strand breaks in cancer cells.[1]
Mechanism of Action for AHPP-Derived Drugs
Caption: The metabolic activation of Irinotecan to SN-38 and its cellular target.
Direct Biological and Pharmacological Properties
While the preponderance of research focuses on its synthetic utility, some studies have investigated the inherent biological properties of AHPP and its derivatives.
-
Antioxidant Properties: The phenolic structure, specifically the hydroxyl group on the phenyl ring, gives AHPP the ability to scavenge free radicals. This antioxidant activity contributes to cellular protection against oxidative stress.[1][4]
-
Potential Anticancer Activity: Preliminary in-vitro studies have suggested that AHPP may exert cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation independent of its role as an intermediate.[1]
-
Neuroprotective Effects: Some research indicates potential neuroprotective properties, which could be valuable in the context of neurodegenerative diseases, though this is an emerging area of study.[1]
-
Antimicrobial Activity: Derivatives of AHPP have been shown to possess antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[4]
Conclusion and Future Perspectives
This compound is a testament to the critical role of synthetic intermediates in modern medicine. Its well-defined structure and reactivity have made it an indispensable component in the scalable and economical synthesis of the anticancer drug Irinotecan. The development of efficient protocols for both the production of AHPP and its subsequent use in the Friedlander annulation represents a significant achievement in pharmaceutical process chemistry.
Future research should be directed towards two main avenues. First, the continued refinement of AHPP synthesis with a focus on green chemistry principles—reducing solvent usage and employing more sustainable reagents—will be crucial. Second, the nascent research into the direct biological activities of AHPP and its novel derivatives warrants deeper exploration. Its unique scaffold could serve as a template for developing new therapeutic agents in oncology, neurology, and infectious disease, transforming this "unsung hero" from a mere intermediate into a versatile pharmacological platform.
References
-
Cas 35364-15-9, this compound | lookchem. lookchem.com. [Link]
-
1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc. (2025-08-28). Chemsrc.com. [Link]
-
35364-15-9 | Chemical Name : this compound - Pharmaffiliates. Pharmaffiliates. [Link]
-
This compound - MySkinRecipes. MySkinRecipes. [Link]
-
Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan - Taylor & Francis. Taylor & Francis Online. [Link]
-
A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone - Taylor & Francis. (2009-09-08). Taylor & Francis Online. [Link]
- WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents.
- US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents.
-
This compound - Lianhe Aigen Pharma Co., Ltd. Lianhe Aigen Pharma Co., Ltd.. [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 6. This compound | 35364-15-9 [chemicalbook.com]
- 7.  this compound  [lianhe-aigen.com]
- 8. This compound [myskinrecipes.com]
Safety, handling, and storage of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
An In-Depth Technical Guide to the Safe Handling, and Storage of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound (CAS No: 35364-15-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information to ensure the safe and effective use of this important pharmaceutical intermediate. Given the limited availability of a standardized Safety Data Sheet (SDS), this guide draws upon the compound's chemical properties, data from structurally related molecules, and established laboratory best practices to provide a robust framework for risk mitigation.
Introduction: A Key Intermediate in Anticancer Drug Synthesis
This compound is a synthetic intermediate of significant interest in the pharmaceutical industry.[1] Its primary application lies in the synthesis of potent anticancer agents, including irinotecan and other camptothecin analogs.[1][2][3] The molecule's structure, featuring an aminophenol and a propiophenone moiety, makes it a versatile building block, but also necessitates careful handling due to the potential reactivity and toxicity associated with these functional groups. This guide will provide the necessary technical details to manage this compound safely and effectively in a research and development setting.
Hazard Identification and Risk Assessment
2.1. Inferred Hazards from Chemical Structure
-
Aromatic Amines: This class of compounds is associated with a range of toxicities. They can be absorbed through the skin and may cause skin and eye irritation.[4] A significant concern with aromatic amines is the potential for inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[5] Some aromatic amines are also known or suspected carcinogens and mutagens.[4]
-
Phenols: Phenolic compounds are generally considered toxic and can cause skin and eye irritation.[4][6] Systemic absorption can lead to more severe health effects.
Based on these structural alerts, it is prudent to handle this compound as a potentially hazardous substance. The following table summarizes the anticipated hazards.
| Hazard Category | Potential Effects | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | Based on the general toxicity of aromatic amines and phenols.[4] |
| Skin Corrosion/Irritation | May cause skin irritation. | A common property of aromatic amines and phenols.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | A common property of aromatic amines and phenols.[4] |
| Sensitization | May cause an allergic skin reaction. | Aromatic amines are known skin sensitizers.[7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | A known hazard for some aromatic amines.[4] |
| Carcinogenicity | Suspected of causing cancer. | A known hazard for some aromatic amines.[4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Potential for effects on the blood (methemoglobinemia) and other organs.[5] |
Safe Handling Protocols
Due to its hygroscopic nature and potential sensitivity to air and light, coupled with its inferred toxicological profile, this compound should be handled with appropriate precautions in a controlled laboratory environment.
3.1. Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions and transfers, particularly when the compound's stability over time is critical, the use of a glovebox or Schlenk line with an inert atmosphere (nitrogen or argon) is strongly recommended.[8][9]
3.2. Step-by-Step Weighing and Transfer Protocol (Schlenk Line)
The following protocol outlines a self-validating system for the safe transfer of the solid compound.
Caption: Workflow for weighing and transferring this compound.
Protocol Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a vacuum or a stream of dry inert gas.
-
Inert Atmosphere: Place the required amount of this compound into a pre-tared Schlenk flask.
-
Weighing: If a glovebox is not available, weigh the compound quickly in the fume hood and immediately seal the flask. For more sensitive applications, weigh the compound in a glovebox.
-
Dissolution: Add a degassed solvent to the Schlenk flask containing the solid via a cannula.
-
Transfer: Transfer the resulting solution to the reaction vessel using a cannula under a positive pressure of inert gas.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table provides recommendations based on the potential hazards.
| Protection Type | Recommended PPE | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant splash risk. | Protects against eye irritation from dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or extended handling, consider double-gloving and wearing a chemically resistant apron or coveralls. | Prevents skin contact and potential absorption. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. For larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn. | Prevents inhalation of the compound. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C Freezer or 2-8°C Refrigerator.[1][2][3] | To slow down potential degradation. |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] | The aminophenol moiety is susceptible to oxidation. |
| Moisture | Store in a tightly sealed container in a dry environment. The compound is hygroscopic.[1][3] | To prevent absorption of moisture from the air. |
| Light | Protect from light. | Phenolic compounds can be light-sensitive. |
Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react with the amino and hydroxyl groups.
Emergency Procedures
In the event of an emergency, follow these guidelines.
6.1. Spills
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
6.2. Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct stream of water, which could scatter the material.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
6.3. Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Conclusion
While this compound is a valuable intermediate in pharmaceutical synthesis, its handling requires a thorough understanding of its potential hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner, ensuring both personal safety and the integrity of their research.
References
-
LookChem. Cas 35364-15-9, this compound. [Link]
-
Pharmaffiliates. 35364-15-9 | Chemical Name : this compound. [Link]
-
Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. [Link]
-
Respirex International. Pharmaceutical PPE. [Link]
-
3M United States. Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]
-
Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137–1142. [Link]
-
Gürbüz, N., et al. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 20(6), 226. [Link]
-
Fowler, L. M., & Lock, E. A. (1990). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1177–1183. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]
-
Neilson Lab. The manipulation of air.sensitive compounds. [Link]
- Georg, G. I. (Ed.). (2002). Asymmetric synthesis. Wiley-Blackwell.
-
Stonhard. (2020, August 28). GHS SDS. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
CDC. Phenols/phenoxy acids | Chemical Classifications | Toxic Substance Portal | ATSDR. [Link]
-
Scribd. HC004B Amines Aromatic 2. [Link]
Sources
- 1. Isomer-specific toxicity profiles of aminophenols [stacks.cdc.gov]
- 2. lindstromgroup.com [lindstromgroup.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 5. PROPIOPHENONE, 4'-AMINO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Phenols/phenoxy acids | Chemical Classifications | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. scribd.com [scribd.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
A Technical Guide to 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
Abstract
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 2-Amino-5-hydroxypropiophenone (AHPP), is a multifunctional organic compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a propiophenone core with strategically positioned amino and hydroxyl groups, renders it an indispensable precursor for constructing complex heterocyclic systems.[2] This guide provides an in-depth analysis of AHPP, covering its physicochemical properties, established and scalable synthetic routes, and its pivotal role as the "AB ring" synthon in the total synthesis of camptothecin analogs, most notably the potent anticancer agent Irinotecan (CPT-11) and its active metabolite, SN-38.[1][3][4] We will explore the causality behind key experimental choices, present detailed protocols, and offer insights grounded in field-proven applications for researchers, chemists, and drug development professionals.
Compound Profile and Physicochemical Properties
This compound (CAS No: 35364-15-9) is a stable, yet reactive, intermediate whose properties are crucial for its handling, storage, and application in multi-step syntheses.[5][6] The presence of both an acidic phenol and a basic amine group, along with a ketone, dictates its solubility and reactivity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35364-15-9 | [5][6][7] |
| Molecular Formula | C₉H₁₁NO₂ | [5][6] |
| Molecular Weight | 165.19 g/mol | [5][6] |
| Appearance | Yellow to Beige Solid | [8] |
| Melting Point | 144.5-144.9 °C | [5] |
| Boiling Point (Predicted) | 363.9 ± 32.0 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 9.35 ± 0.18 | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |
| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [5][8] |
Strategic Synthesis Methodologies
The efficient and scalable synthesis of AHPP is paramount for its industrial application. Several routes have been developed, each with distinct advantages and challenges. The choice of a specific pathway often depends on the availability of starting materials, cost-effectiveness, and the desired scale of production.[2]
Preferred Industrial Route: Synthesis from 3-Fluorobenzaldehyde
A robust and plant-scale-proven method begins with the inexpensive and readily available 3-fluorobenzaldehyde.[4] This multi-step approach is favored for its high yields and cost-efficiency. The key transformations involve the installation of the propionyl group, followed by strategic functional group manipulations on the aromatic ring.
The causality behind this pathway is rooted in modern synthetic strategy. The initial Grignard reaction is a classic and reliable C-C bond-forming reaction. Subsequent oxidation provides the required ketone. The true elegance of this route lies in the regioselective nitration directed by the existing substituents, followed by a high-yielding nucleophilic aromatic substitution (SNAr) to install the hydroxyl group, and a final, clean reduction.
Caption: Scalable synthesis of AHPP from 3-fluorobenzaldehyde.
Alternative Route: Synthesis from 5-Hydroxy-2-nitrobenzaldehyde
An alternative strategy commences with 5-hydroxy-2-nitrobenzaldehyde.[3] This route necessitates the use of protecting groups to prevent unwanted side reactions with the phenolic hydroxyl group during the Grignard addition step.
-
Protection: The phenolic -OH is first protected, for instance, as a methyl ether using dimethyl sulfate (Me₂SO₄), to prevent its acidic proton from quenching the Grignard reagent.[3]
-
Aldehyde to Nitrile Conversion: The aldehyde is converted to a nitrile, for example, by reacting with hydroxylamine hydrochloride to form an oxime, followed by dehydration.[3]
-
Hydrogenation: The nitro group is selectively reduced to an amine.[3]
-
Grignard Reaction: The propionyl side chain is introduced by reacting the nitrile with ethylmagnesium bromide (EtMgBr).[3]
-
Deprotection: The protecting group on the phenol is removed, typically with a strong acid like HBr, to yield the final product.[3]
While effective, this method can be more complex due to the additional protection and deprotection steps, which can lower the overall yield compared to the 3-fluorobenzaldehyde route.[2][3]
The Pivotal Role in Camptothecin Analog Synthesis
The primary and most significant application of AHPP is in the construction of the pentacyclic core of camptothecin analogs.[1][7][8] Camptothecins are potent inhibitors of DNA topoisomerase I, a critical enzyme in DNA replication and transcription, making them highly valuable anticancer agents.[4]
AHPP serves as the precursor to the "AB ring" portion of the final molecule. Its strategic utility is realized in the Friedländer Annulation , a condensation reaction with a suitable CDE-ring precursor.[1][4] In the synthesis of SN-38 (the active metabolite of Irinotecan), AHPP is condensed with (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1][8]
The reaction mechanism is driven by the nucleophilic amino group of AHPP attacking a carbonyl group of the trione, initiating a cascade of cyclization and dehydration steps to form the fused quinoline (AB ring) system.
Caption: Friedländer condensation forming the core of SN-38.
This condensation is a powerful and convergent step, rapidly building molecular complexity and establishing the complete camptothecin scaffold.[1] SN-38 is subsequently converted to the prodrug Irinotecan.[4]
Detailed Experimental Protocol: Reduction of 5-Hydroxy-2-nitropropiophenone
The following protocol is a representative example of a key transformation in the synthesis of AHPP, validated for its reliability and high yield on a pilot plant scale.[4] This step is critical as it forms the final amino-substituted aromatic ring required for the subsequent Friedländer condensation.
Objective: To reduce the nitro group of 5-Hydroxy-2-nitropropiophenone to an amine, yielding this compound.
Materials:
-
5-Hydroxy-2-nitropropiophenone (1 equivalent)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Vessel Preparation: To a suitable reaction vessel equipped with a mechanical stirrer, add deionized water (approx. 33 parts by volume relative to the starting material weight).
-
Base and Reducing Agent Addition: Charge sodium carbonate (approx. 2.9 parts by weight) and sodium dithionite (approx. 5.8 parts by weight) to the stirred water. Stir until dissolved.
-
Substrate Addition: Add 5-Hydroxy-2-nitropropiophenone (1 part by weight) to the stirred solution at room temperature.
-
Reaction Monitoring: Continue vigorous stirring at room temperature for approximately 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A precipitated solid should form.
-
Isolation: Collect the precipitated solid product by filtration.
-
Extraction and Wash: Transfer the solid to a separation funnel and extract with ethyl acetate (approx. 16 parts by volume). Wash the organic layer with water (approx. 16 parts by volume) to remove inorganic salts.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Final Product: The resulting pale yellow solid is this compound. The reported yield for this step is typically high (e.g., 92%), with purity exceeding 99%.[4]
Self-Validation System: The success of this protocol is validated by the high yield and purity of the product, which can be confirmed by standard analytical techniques such as melting point determination (Lit. mp 147-149 °C), NMR spectroscopy, and elemental analysis.[4] The clean conversion minimizes the need for extensive chromatographic purification, making it suitable for large-scale production.[3][4]
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is an enabling tool in the synthesis of life-saving therapeutics. Its well-defined synthetic pathways and crucial role in the convergent synthesis of irinotecan and SN-38 underscore its importance in the pharmaceutical industry.[1][3][4] As research continues into novel camptothecin analogs and other complex heterocyclic drugs, the demand for efficient, scalable, and cost-effective syntheses of AHPP will persist.[2][5] Further process optimization, potentially involving catalytic transfer hydrogenation or flow chemistry for the reduction step, could offer even greater environmental and economic benefits, solidifying the central role of this versatile intermediate for years to come.
References
-
This compound Chemical Properties , LookChem, [Link]
-
1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 , Chemsrc, (2025-08-28), [Link]
-
This compound | 35364-15-9 , Pharmaffiliates, [Link]
-
A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone , Taylor & Francis Online, (2009-09-08), [Link]
-
Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan , Taylor & Francis Online, [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]
- 7. This compound | 35364-15-9 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Strategic Role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in the Synthesis of Camptothecin Analogs
Abstract
Camptothecin (CPT), a pentacyclic quinoline alkaloid, and its derivatives represent a critical class of anticancer agents, exerting their cytotoxic effects through the inhibition of DNA topoisomerase I.[1][2] Despite the potent antitumor activity of the natural product, its clinical utility is hampered by poor water solubility, chemical instability of the active lactone ring, and significant toxicity.[2] This has driven extensive research into the synthesis of CPT analogs with improved pharmacological profiles, leading to the development of FDA-approved drugs such as Irinotecan and Topotecan.[1][3] A cornerstone of modern synthetic strategies for these analogs is the convergent assembly of the pentacyclic core. This guide provides an in-depth examination of the pivotal role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (also known as 2-amino-5-hydroxypropiophenone or AHPP) as the definitive precursor for the A/B ring system, focusing on its application in the Friedländer annulation—the key reaction for constructing the camptothecin scaffold.
The Challenge: Limitations of Natural Camptothecin and the Dawn of Synthetic Analogs
First isolated from the Chinese tree Camptotheca acuminata, camptothecin's mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which interferes with DNA replication and ultimately triggers apoptotic cell death in cancer cells.[1][2][4] However, the therapeutic potential of the parent molecule is limited. The crucial α-hydroxy lactone E-ring is susceptible to hydrolysis at physiological pH, opening to form an inactive carboxylate form that binds to human serum albumin, reducing bioavailability and causing side effects.[2]
This inherent instability prompted medicinal chemists to design and synthesize analogs with modifications aimed at enhancing solubility, increasing the stability of the lactone ring, and improving the therapeutic index. Thousands of derivatives have been synthesized, underscoring the importance of robust and flexible synthetic routes.[1][3] The most successful of these strategies rely on a convergent approach, building the complex pentacyclic structure from simpler, functionalized precursors.
The Cornerstone Reaction: Friedländer Annulation in Camptothecin Synthesis
The Friedländer synthesis is a classic organic reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group to form a quinoline ring system.[5][6][7] First reported by Paul Friedländer in 1882, this method has become a powerful and adaptable tool in heterocyclic chemistry.[6] Its application to camptothecin synthesis was a major breakthrough, providing a versatile method for coupling the A/B-ring precursor with the CDE-ring tricyclic system.[1]
The reaction is typically catalyzed by either acid or base and proceeds through one of two primary mechanistic pathways:
-
Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization via intramolecular imine formation and subsequent dehydration to yield the aromatic quinoline core.[5][6][8]
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl ketone and the carbonyl of the second component. This is followed by an intramolecular aldol-type reaction and dehydration.[6]
Both pathways culminate in the formation of the critical quinoline scaffold that constitutes the A, B, and C rings of the final camptothecin analog.
Figure 1: The two viable mechanistic pathways for the Friedländer quinoline synthesis.
The Key Building Block: this compound
This compound is the quintessential A/B ring precursor for many clinically significant camptothecin analogs, including SN-38 (the active metabolite of Irinotecan).[9][10] Its structure contains the necessary ortho-amino ketone functionality for the Friedländer reaction and a hydroxyl group at the correct position (para to the amino group) to become the 10-hydroxy substituent in the final analog. This 10-hydroxy group is a key feature of potent analogs like SN-38.
Chemical and Physical Properties
The properties of this key intermediate are crucial for its handling, reaction optimization, and purification.
| Property | Value | Reference(s) |
| CAS Number | 35364-15-9 | [11][12] |
| Molecular Formula | C₉H₁₁NO₂ | [11][12] |
| Molecular Weight | 165.19 g/mol | [11][12] |
| Appearance | Data not consistently available | |
| Melting Point | 144.5-144.9 °C | [11] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [11] |
| Synonyms | 2-Amino-5-hydroxypropiophenone, AHPP | [9][11][12] |
Synthesis of the Precursor
Several synthetic routes to this compound have been developed from readily available starting materials. Common strategies include multi-step syntheses starting from p-anisidine, 2-nitro-5-hydroxybenzaldehyde, or 3-halobenzaldehydes.[9][10][11][13] The choice of route often depends on factors like cost, scalability, and safety. For instance, a patented method describes an efficient production process starting from 3-halobenzaldehyde.[10]
The Convergent Synthesis: Workflow and Protocol
The power of using this compound lies in its direct condensation with a pre-synthesized, often chiral, tricyclic ketone that represents the CDE rings of camptothecin. A prime example is the reaction with (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (often called the "tricyclic ketone" or "(S)-trione") to produce 7-Ethyl-10-hydroxycamptothecin (SN-38).[9][10][11][14]
Figure 2: Convergent synthesis workflow for camptothecin analogs.
General Experimental Protocol: Friedländer Condensation
The following is a generalized, illustrative protocol for the synthesis of a camptothecin analog like SN-38. Specific conditions may vary based on literature and scale.
Objective: To synthesize a pentacyclic camptothecin analog via Friedländer condensation.
Materials:
-
This compound (1.0 eq)
-
(S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.0 eq)
-
Acid catalyst (e.g., p-Toluenesulfonic acid, trifluoroacetic acid)
-
High-boiling point solvent (or neat reaction)
Procedure:
-
Charging the Reactor: A reaction vessel is charged with equimolar amounts of this compound and the tricyclic ketone precursor.[10]
-
Catalyst Addition: A catalytic amount of a suitable acid is added to the mixture.
-
Reaction: The mixture is heated, often to temperatures exceeding 120°C, to form a molten mass.[15] The reaction is maintained at this temperature for a specified period (e.g., 1-2 hours) with stirring to ensure complete condensation and cyclization.[15]
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude product is then dissolved in a suitable solvent system and purified, typically using column chromatography on silica gel, to isolate the desired camptothecin analog.[15]
Causality and Field-Proven Insights
-
Why a Convergent Strategy? This approach is highly efficient. Instead of building the complex pentacyclic system in a linear fashion, two moderately complex fragments are synthesized separately and joined in a single, high-impact step. This modularity allows for the independent modification of either the A/B ring or CDE ring precursors, facilitating the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.[1][16]
-
The Importance of Stereochemistry: The biological activity of camptothecin is almost exclusively associated with the (S)-configuration at the C-20 stereocenter.[1] The Friedländer approach elegantly solves this challenge. By using an enantiopure (S)-tricyclic ketone as the CDE-ring precursor, the crucial stereochemistry is locked in from the start, ensuring the final product is the biologically active isomer.[1][9]
-
Self-Validating Protocol: The success of the reaction is readily verifiable. The formation of the highly conjugated, chromophoric quinoline system results in a product (often a yellow solid) with distinct spectroscopic properties (UV-Vis, NMR) that are markedly different from the starting materials, allowing for straightforward characterization and confirmation of the desired transformation.
Conclusion and Future Outlook
The use of this compound as a strategic precursor in the Friedländer annulation represents a landmark achievement in the medicinal chemistry of camptothecin. This robust and convergent synthetic pathway has been instrumental in the development of life-saving anticancer drugs by enabling the efficient and stereocontrolled construction of the complex pentacyclic core. It provides medicinal chemists with a reliable platform to systematically modify the A and B rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As researchers continue to explore novel camptothecin-based therapeutics, including antibody-drug conjugates (ADCs) and targeted delivery systems, the fundamental synthetic logic established through the use of this key building block will undoubtedly remain a vital tool in the fight against cancer.
References
- This compound - Smolecule. (2023-08-15).
- Friedländer Quinoline Synthesis - Alfa Chemistry.
- Cas 35364-15-9,this compound | lookchem.
-
Liu, Y., Li, W., & Li, F. (2021). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? American journal of cancer research, 11(10), 4739–4762. Available from: [Link]
-
Bacherikov, V. A. (2022). Total Synthesis, Mechanism of Action, and Antitumor Efficacy of Camptothecin and Some of its Analogues. Anti-Cancer Agents in Medicinal Chemistry, 22(20), 3438-3465. Available from: [Link]
-
Friedländer synthesis - Wikipedia. Available from: [Link]
-
Li, Q., & Zu, Y. (2006). Camptothecin: Current Perspectives. Current Medicinal Chemistry, 13(17), 2021-2039. Available from: [Link]
-
Liew, S. T., & Yang, L. X. (2008). Design, synthesis and development of novel camptothecin drugs. Current pharmaceutical design, 14(11), 1078–1097. Available from: [Link]
-
Govindasamy, L., & Ganesan, A. (2022). Camptothecin and its analogues: A review on their chemotherapeutic potential. Biomedicine & Pharmacotherapy, 148, 112692. Available from: [Link]
-
This compound - Pharmaffiliates. Available from: [Link]
-
Friedlander quinoline synthesis - Química Organica.org. Available from: [Link]
-
Caluwe, P., & Majumdar, S. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(13), 4354-4363. Available from: [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Rigo, B., et al. (2010). Toward new camptothecins. Part 6: Synthesis of crucial ketones and their use in Friedländer reaction. Tetrahedron, 66(38), 7544-7561. Available from: [Link]
- Wani, M. C., et al. (1990). Synthesis of camptothecin and analogs thereof. U.S. Patent No. 4,894,456. Washington, DC: U.S. Patent and Trademark Office.
-
Stork, G., & Schultz, A. G. (1971). Total synthesis of dl-camptothecin. Journal of the American Chemical Society, 93(15), 4074-4075. Available from: [Link]
-
Rigo, B., et al. (2009). Toward new camptothecins. Part 5: On the synthesis of precursors for the crucial Friedländer reaction. Tetrahedron, 65(16), 3242-3251. Available from: [Link]
- Reddy, M. S., et al. (2008). Method of synthesizing key intermediates for the production of camptothecin derivatives. European Patent No. EP 1910269 A2.
- Wall, M. E., et al. (1993). Camptothecin analogs as potent inhibitors of topoisomerase I. U.S. Patent No. 5,244,903. Washington, DC: U.S. Patent and Trademark Office.
-
Reißig, H. U., et al. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. European Journal of Organic Chemistry, 2003(15), 2821-2828. Available from: [Link]
-
This compound - Lianhe Aigen Pharma Co., Ltd. Available from: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 28(15), 5821. Available from: [Link]
-
Patil, S., et al. (2012). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. Journal of Drug Delivery, 2012, 649692. Available from: [Link]
Sources
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Design, synthesis and development of novel camptothecin drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 35364-15-9 [smolecule.com]
- 10. EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]
- 11. lookchem.com [lookchem.com]
- 12. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 13. This compound | 35364-15-9 [chemicalbook.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. US4894456A - Synthesis of camptothecin and analogs thereof - Google Patents [patents.google.com]
- 16. benthamdirect.com [benthamdirect.com]
Whitepaper: Modulating Autophagy - A Core Therapeutic Axis in Oncology and Neurology
Abstract
Autophagy is a highly conserved, lysosome-dependent catabolic process essential for maintaining cellular homeostasis.[1][2] By degrading and recycling damaged organelles, long-lived proteins, and aggregated protein complexes, it serves as a critical quality control mechanism.[3] Its dysregulation is a central pathogenic driver in a spectrum of diseases that are mechanistically poles apart, from the uncontrolled cellular proliferation of cancer to the progressive neuronal loss of neurodegenerative disorders.[1][4] This guide provides an in-depth technical exploration of the core autophagy signaling network, its dichotomous role in oncology and neurology, and the key experimental methodologies required to accurately assess its modulation. We will dissect the rationale behind targeting autophagy, from inhibiting its pro-survival function in established tumors to augmenting its neuroprotective clearance capacity in the brain, offering a framework for researchers and drug development professionals aiming to leverage this pathway for therapeutic intervention.
The Core Machinery and Regulation of Autophagy
Macroautophagy (hereafter referred to as autophagy) is a dynamic, multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which sequesters cytoplasmic cargo and fuses with the lysosome for degradation.[3] Understanding the signaling nexus that controls this pathway is paramount for its therapeutic manipulation.
Key Signaling Hubs
The induction of autophagy is tightly controlled by a series of protein complexes that respond to cellular stress, such as nutrient deprivation, growth factor withdrawal, or hypoxia.[3][5][6]
-
The mTORC1 Complex: The Master Inhibitor: The mechanistic target of rapamycin complex 1 (mTORC1) is the principal negative regulator of autophagy.[7][8] In nutrient-rich conditions, growth factor signaling via the PI3K/AKT pathway activates mTORC1, which in turn suppresses autophagy by phosphorylating and inhibiting the ULK1 initiation complex.[7][9][10]
-
The AMPK Sensor: The Energy-Sensing Activator: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under conditions of low ATP, such as glucose starvation, AMPK is activated and promotes autophagy both by directly phosphorylating and activating the ULK1 complex and by inhibiting mTORC1.[5][11]
-
The ULK1 Complex: The Initiation Scaffold: The Unc-51-like kinase 1 (ULK1) complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, is the earliest orchestrator of autophagosome formation.[2] Its activation, following release from mTORC1 inhibition, is the critical trigger for autophagy initiation.[5][7]
-
The PI3KC3/Beclin 1 Complex: The Nucleation Engine: Following initiation, the class III phosphatidylinositol 3-kinase (PI3KC3 or VPS34) complex is recruited. This complex, which includes VPS34, Beclin 1, and ATG14L, generates phosphatidylinositol 3-phosphate (PI3P) on the membrane, serving as a docking site for subsequent autophagy-related (ATG) proteins to nucleate the autophagosome.[12][13] Beclin 1 is a pivotal player, and its interaction with the anti-apoptotic protein Bcl-2 under normal conditions inhibits autophagy; disruption of this interaction is a key step in induction.[2][13]
Visualizing the Core Regulatory Pathway
The interplay between these signaling hubs dictates the cell's decision to initiate autophagy. The following diagram illustrates this core regulatory logic.
The Dichotomous Role of Autophagy in Oncology
In the context of cancer, autophagy is a double-edged sword. Its role shifts from being a tumor suppressor in healthy cells to a pro-survival mechanism in established tumors, creating distinct therapeutic windows.[14][15]
Autophagy as a Tumor Suppressor
In normal tissues, basal autophagy prevents cancer initiation by clearing damaged mitochondria, which reduces the production of mutagenic reactive oxygen species (ROS), and by removing misfolded or aggregated proteins, which mitigates proteotoxic stress and genomic instability.[15][16] The gene encoding Beclin 1 (BECN1) is a haploinsufficient tumor suppressor, and its monoallelic deletion is found in a high percentage of human breast, ovarian, and prostate cancers.[13][17] This highlights that a functional autophagy pathway is a key barrier to malignant transformation.
Autophagy as a Pro-Survival Engine in Established Tumors
Once a tumor is established, cancer cells often exist in a harsh microenvironment characterized by hypoxia, nutrient limitation, and high metabolic demand.[16] Under these conditions, cancer cells hijack the autophagy pathway to survive.[15][18] Autophagy provides a source of recycled metabolites to fuel anabolic processes and maintain energy homeostasis, allowing tumor cells to withstand metabolic stress.[19] Furthermore, autophagy is a key mechanism of resistance to many cancer therapies, including chemotherapy and targeted agents.[18][20] By degrading damaged cellular components induced by treatment, autophagy allows cancer cells to tolerate the cytotoxic insult and eventually repopulate the tumor.[19]
Therapeutic Strategies: Inhibition vs. Induction
This dual role informs two opposing therapeutic strategies:
-
Autophagy Inhibition: The primary strategy in oncology is to inhibit cytoprotective autophagy to enhance the efficacy of conventional therapies.[16][21] By blocking this critical survival pathway, cancer cells become more vulnerable to the stress induced by chemotherapy or targeted drugs.[18][19]
-
Autophagy Induction: In some contexts, hyper-activation of autophagy can lead to a form of programmed cell death known as autophagic cell death (Type II PCD).[22] While less common, this strategy aims to push autophagy past a sustainable threshold, forcing the cell into self-destruction.
Data Presentation: Autophagy Modulators in Oncology Clinical Trials
The most clinically advanced strategy is autophagy inhibition. Lysosomotropic agents like chloroquine (CQ) and hydroxychloroquine (HCQ) are widely studied; they block the final stage of autophagy by impairing lysosomal acidification and fusion, leading to an accumulation of non-degraded autophagosomes.[23]
| Compound | Mechanism of Action | Therapeutic Rationale | Selected Clinical Trial Status (Illustrative) |
| Hydroxychloroquine (HCQ) / Chloroquine (CQ) | Lysosomotropic agent; inhibits autophagosome-lysosome fusion and lysosomal acidification.[23] | Inhibit late-stage autophagy to sensitize tumors to chemotherapy, radiation, or targeted therapy.[14][21] | Multiple Phase I/II trials in combination with various agents for glioblastoma, pancreatic cancer, melanoma, multiple myeloma.[23][24] |
| ULK1/2 Inhibitors | ATP-competitive inhibitors of the ULK1/2 initiation kinases.[25] | More specific, early-stage inhibition of autophagy compared to HCQ/CQ. | Preclinical / Phase I development. |
| VPS34 Inhibitors | Inhibit the lipid kinase activity of the nucleation complex.[25] | Block autophagosome formation at the nucleation step. | Preclinical / Phase I development. |
| Rapamycin (and rapalogs) | mTORC1 inhibitor. | Induce autophagy. Primarily used for mTOR's anti-proliferative effects, but autophagy induction is a key MoA. | Approved for various cancers; autophagy induction is a secondary effect being explored. |
Autophagy Dysfunction in Neurodegenerative Disorders
In stark contrast to oncology, the primary therapeutic goal in neurology is to enhance autophagic activity. Many age-related neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), are characterized by the accumulation of misfolded, aggregate-prone proteins within neurons.[1][26]
Impaired Clearance as a Pathogenic Driver
A key function of autophagy in long-lived, post-mitotic cells like neurons is proteostasis—maintaining the health of the proteome.[27] The failure of this system is a central element of neurodegeneration.[1]
-
In Alzheimer's Disease , impaired autophagy contributes to the accumulation of both extracellular amyloid-beta plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau.[26] Evidence suggests a massive build-up of autophagic vacuoles in dystrophic neurons, indicating a bottleneck in the final degradation step rather than a lack of initiation.[28]
-
In Parkinson's Disease , mutations in genes like SNCA (α-synuclein) and LRRK2 lead to protein aggregates that overwhelm the clearance machinery. Furthermore, autophagy is critical for the selective removal of damaged mitochondria (a process called mitophagy), a pathway that is often defective in PD.[2]
Genetic evidence strongly supports this link; conditional knockout of essential autophagy genes like Atg5 or Atg7 in the central nervous system of mice leads to spontaneous neurodegeneration.[27]
Therapeutic Strategy: Augmenting Autophagic Flux
The therapeutic hypothesis is straightforward: enhancing the efficiency of the autophagy-lysosome pathway can clear the toxic protein aggregates, restore cellular homeostasis, and slow or halt the neurodegenerative process.[21][26] Compounds that induce autophagy, such as mTOR inhibitors (e.g., Rapamycin) or other small molecules, have shown promise in numerous preclinical models of neurodegeneration.[28]
Key Methodologies for Assessing Autophagic Flux
Merely observing an increase in autophagosome numbers is insufficient to conclude that autophagy is induced. This accumulation could result from either increased formation or a blockage in downstream degradation.[29] Therefore, measuring autophagic flux —the complete process from autophagosome formation to lysosomal degradation—is the gold standard.[30][31]
The LC3-II Turnover Assay: A Self-Validating Protocol
The most widely accepted method for monitoring autophagic flux is the LC3-II turnover assay by Western blotting.[32][33] Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a soluble protein (LC3-I) that, upon autophagy induction, is conjugated to phosphatidylethanolamine (PE) to form LC3-II.[32] LC3-II is recruited to the autophagosomal membrane and is subsequently degraded upon fusion with the lysosome.[32][34] Its levels, therefore, correlate with the number of autophagosomes.[33]
Causality of Experimental Choice: To measure flux, one must compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or CQ).[33][35] This allows for the differentiation between induction and blockage. If a treatment truly induces autophagy, the accumulation of LC3-II will be significantly greater when lysosomal degradation is blocked. This internal control system makes the protocol self-validating.
Step-by-Step Protocol: Western Blotting for Autophagic Flux
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment.
-
Treat cells with the experimental compound(s) for the desired duration.
-
For each condition, prepare two parallel sets of samples. One set will receive only the experimental compound. The other set will be co-treated with a lysosomal inhibitor for the final 2-4 hours of the experiment.
-
Critical Controls: Include an untreated control and a control treated only with the lysosomal inhibitor. A positive control for induction (e.g., starvation or Rapamycin) is highly recommended.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) per lane on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for LC3 (validated for detecting both forms) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.
-
-
Data Analysis and Interpretation:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic Flux is determined by comparing the normalized LC3-II levels in samples treated with the lysosomal inhibitor versus those without. A significant increase in LC3-II accumulation in the presence of the inhibitor indicates a true induction of autophagic flux.
-
Experimental Workflow Diagram
Sources
- 1. Autophagy–Lysosome Pathway Dysfunction in Neurodegeneration and Cancer: Mechanisms and Therapeutic Opportunities [mdpi.com]
- 2. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. MULTIFACETED ROLES OF AUTOPHAGY IN CANCER & NEURODEGENERATIVE DISORDERS | PPTX [slideshare.net]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting Autophagy to Treat Cancer: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Principles and Current Strategies for Targeting Autophagy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Targeting Autophagy to Treat Cancer: Challenges and Opportunities [frontiersin.org]
- 21. Therapeutic Targeting of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Autophagy Agents in Clinical Trials for Cancer Therapy: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Autophagy and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Review: Autophagy and neurodegeneration: survival at a cost? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | How close is autophagy-targeting therapy for Alzheimer's disease to clinical use? A summary of autophagy modulators in clinical studies [frontiersin.org]
- 29. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)1. [research.bidmc.org]
- 31. Research Portal [iro.uiowa.edu]
- 32. LC3 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. LC3-II: Significance and symbolism [wisdomlib.org]
- 35. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the antioxidant properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP). AHPP is an organic compound featuring a phenolic structure with both an amino and a hydroxyl group, suggesting significant potential as an antioxidant.[1][2] This document delves into the theoretical underpinnings of its antioxidant capacity, detailed methodologies for its evaluation, and the potential mechanistic pathways through which it may exert its cytoprotective effects. Primarily recognized as a key synthetic intermediate in the production of anticancer agents like irinotecan and other camptothecin analogs, its intrinsic biological activities, such as its antioxidant potential, are of increasing interest.[1][3][4][5] This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to understand and harness the antioxidant capabilities of this and structurally related molecules.
Introduction: The Rationale for Investigating this compound as an Antioxidant
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[6] Antioxidants mitigate this damage by neutralizing free radicals, thus representing a critical area of therapeutic research.[7]
This compound (AHPP), a derivative of phenylpropanoid, possesses a chemical scaffold primed for antioxidant activity.[1] The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring are the primary determinants of the antioxidant capacity of 2-aminophenol derivatives.[8] These functional groups can readily donate a hydrogen atom or an electron to stabilize free radicals, thereby terminating damaging oxidative chain reactions.[8] The unique ortho-positioning of the amino group relative to the propanone moiety and para to the hydroxyl group may influence its radical scavenging efficiency and overall biological activity profile.[1][8] While its role as a synthetic intermediate is well-established, this guide will focus on elucidating its inherent antioxidant potential, providing a roadmap for its systematic investigation.[1][2]
Physicochemical Properties and Synthesis Overview
A foundational understanding of the physicochemical properties of AHPP is essential for interpreting its antioxidant behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3][9] |
| Molecular Weight | 165.19 g/mol | [3][9] |
| Melting Point | 144.5-144.9 °C | [3][10] |
| Boiling Point (Predicted) | 363.9±32.0 °C | [3][10] |
| Density (Predicted) | 1.195±0.06 g/cm³ | [3][10] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [3] |
Synthesis Synopsis: The synthesis of AHPP can be achieved through various routes, including the reduction of nitro compounds, alkylation reactions, and condensation reactions.[1] One documented method involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid.[2][3] Other approaches start from 2-nitro-5-hydroxybenzaldehyde or p-anisidine.[3][5] The choice of synthetic route is critical as it can impact yield and purity, which are paramount for accurate biological evaluation.
In Vitro Evaluation of Antioxidant Capacity
A multi-assay approach is crucial for a comprehensive assessment of a compound's antioxidant potential, as different assays reflect different mechanisms of antioxidant action.
Radical Scavenging Assays
These assays directly measure the ability of AHPP to neutralize stable free radicals.
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[11] This method is rapid, sensitive, and requires a small amount of sample.[11][12]
Experimental Protocol:
-
Prepare a stock solution of AHPP in a suitable solvent (e.g., methanol).
-
Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of the AHPP solution to the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of AHPP required to scavenge 50% of the DPPH radicals).
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of the AHPP solution to the diluted ABTS•+ solution.
-
Include a positive control (e.g., Trolox) and a blank.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[8]
Reducing Power Assays
These assays measure the ability of a compound to donate an electron.
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidant.[11][12][13]
Experimental Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add the AHPP solution to the FRAP reagent.
-
Record the absorbance at 593 nm after a specified incubation time.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.
Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are valuable, cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake, metabolism, and localization.[14][15]
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is cell-permeable.[14][16] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.[14] ROS generated by an initiator (e.g., AAPH) oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15][16] An effective antioxidant will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[17]
Experimental Protocol:
-
Seed a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black-walled, clear-bottom plate and culture until confluent.[14][18]
-
Add various concentrations of AHPP and a positive control (e.g., Quercetin) to the wells.[16][18]
-
After incubation, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a free radical initiator (e.g., AAPH).[16][18]
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm at regular intervals for about 60 minutes.[14][16]
-
Quantify the antioxidant activity by calculating the area under the curve and comparing it to the control.
Mechanistic Insights: Potential Signaling Pathways
The antioxidant effects of phenolic compounds often extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.[19]
The Keap1-Nrf2-ARE Signaling Pathway
Overview: The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of the cellular antioxidant response.[6][20] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[20][21][22]
Activation by AHPP (Hypothesized):
-
Oxidative Stress/Electrophilic Nature of AHPP: AHPP, or its potential oxidized metabolites, may act as electrophiles that can modify specific cysteine residues on Keap1.[20]
-
Conformational Change in Keap1: This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[20]
-
Nrf2 Accumulation and Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[21][22]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes.[22]
-
Upregulation of Cytoprotective Genes: This leads to the transcription of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's intrinsic antioxidant defenses.
Caption: The Keap1-Nrf2-ARE signaling pathway.
Pro-oxidant Considerations
It is imperative to acknowledge that phenolic compounds, including aminophenols, can exhibit pro-oxidant activity under certain conditions, such as high concentrations or in the presence of transition metal ions like copper.[23][24][25] This can lead to the generation of ROS and potential cytotoxicity.[24] Therefore, a thorough dose-response analysis is essential to define the therapeutic window where antioxidant effects predominate.
Conclusion and Future Directions
This compound presents a compelling scaffold for antioxidant activity due to its aminophenol structure. This guide has outlined a systematic approach to characterizing its antioxidant properties, from fundamental chemical assays to more biologically relevant cellular models and potential mechanistic pathways.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of AHPP to understand how modifications to the phenyl ring and propanone side chain affect antioxidant activity.[8]
-
In Vivo Studies: Validating the antioxidant effects of AHPP in preclinical animal models of diseases driven by oxidative stress.
-
Metabolic Profiling: Identifying the metabolites of AHPP to determine if they contribute to its overall antioxidant effect.
-
Toxicology and Safety Assessment: Thoroughly evaluating the safety profile of AHPP to ensure its potential for therapeutic development.
By pursuing these avenues of research, the full potential of this compound as a novel antioxidant agent can be realized.
References
-
Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]
-
Jaiswal, A. K. (2010). Nrf2:INrf2(Keap1) Signaling in Oxidative Stress. PMC - NIH. Available from: [Link]
- Loboda, A., Damulewicz, M., Pyza, E., Jozkowicz, A., & Dulak, J. (n.d.). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. [Source not further specified].
- León-González, A. J., et al. (n.d.). Mechanisms of action by which phenolic compounds present antioxidant activity. [Source not further specified].
-
Sova, M., & Saso, L. (n.d.). Nrf2-Keap1 signaling in oxidative and reductive stress. PubMed. Available from: [Link]
-
Abe, T., et al. (n.d.). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. PubMed. Available from: [Link]
- Erukainure, O. L., et al. (n.d.). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Source not further specified].
-
Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Available from: [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. PMC - PubMed Central. Available from: [Link]
-
Kumar, N., & Goel, N. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. Available from: [Link]
-
Wang, H., et al. (2025). The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance. PubMed. Available from: [Link]
-
Bolz, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. Available from: [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Available from: [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Available from: [Link]
-
ResearchGate. (n.d.). Mechanism of antioxidant activity of phenolic compounds. The reaction... Available from: [Link]
- Nguyen, T. H. L., et al. (2024). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. [Source not further specified].
-
LookChem. (n.d.). Cas 35364-15-9,this compound. Available from: [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Available from: [Link]
-
E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. Available from: [Link]
-
MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Available from: [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays... Available from: [Link]
-
Semantic Scholar. (n.d.). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Available from: [Link]
-
ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available from: [Link]
-
ResearchGate. (n.d.). Structure of aminophenol derivatives. Available from: [Link]
-
Chemsrc. (2025, August 28). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Available from: [Link]
-
MySkinRecipes. (n.d.). This compound. Available from: [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 35364-15-9 [chemicalbook.com]
- 6. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Propanone, 1-(2-amino-5-hydroxyphenyl)- | 35364-15-9 [chemnet.com]
- 10. This compound [myskinrecipes.com]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. bioivt.com [bioivt.com]
- 18. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 19. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Methodological & Application
A Strategic Approach to the Analysis and Purification of 1-(2-Amino-5-hydroxyphenyl)propan-1-one by Reversed-Phase HPLC
Abstract
This application note presents a comprehensive guide to developing robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for 1-(2-Amino-5-hydroxyphenyl)propan-1-one. This compound, a synthetic intermediate for various pharmaceutical agents, possesses physicochemical properties that necessitate careful control of chromatographic parameters for effective separation.[1][2] We detail a systematic approach, beginning with an analysis of the molecule's properties to inform the rational selection of column, mobile phase, and detection settings. This guide provides field-proven, step-by-step protocols for both analytical method development and the subsequent scale-up to preparative purification, ensuring researchers can achieve high purity and yield.
Part 1: Physicochemical Characterization & Analytical Strategy
A successful separation strategy begins with a thorough understanding of the analyte. This compound is a polar aromatic molecule featuring a basic amino group and an acidic hydroxyl (phenolic) group. This amphoteric nature is the most critical factor influencing its retention behavior in reversed-phase HPLC.
-
Structure and Ionization: The molecule's charge is highly pH-dependent. The amino group (ortho to the carbonyl) is basic, while the phenolic group (meta to the carbonyl) is acidic. Based on the closely related compound 2-aminophenol, we can estimate the pKa values to be approximately 4.7 for the protonated amine (NH3+) and 9.7-9.9 for the phenolic hydroxyl (OH).[3][4][5]
-
Strategic Implication for HPLC: To achieve sharp, symmetrical peaks and reproducible retention times, it is imperative to suppress the ionization of at least one of these functional groups. Operating in an acidic mobile phase (e.g., pH 2.5-3.5) ensures the amino group is consistently protonated (positively charged) and the hydroxyl group is non-ionized. This creates a single, stable analyte species, which is ideal for reversed-phase chromatography.
-
Solubility and UV Absorbance: The compound is predicted to have slight solubility in methanol and DMSO. The aminophenol chromophore is expected to have strong UV absorbance. For the related 2-aminophenol, maximal absorption occurs around 230 nm and 284 nm.[6] A detection wavelength of 280 nm is a logical starting point, offering a good balance of sensitivity and selectivity while avoiding the lower UV range where many solvents absorb.
Key Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale / Source |
| Molecular Formula | C₉H₁₁NO₂ | [7] |
| Molecular Weight | 165.19 g/mol | [7] |
| pKa₁ (Amine) | ~4.7 | Based on 2-aminophenol.[3][4] |
| pKa₂ (Phenol) | ~9.4 - 9.9 | Based on 2-aminophenol and predicted values.[3] |
| Solubility | Slightly soluble in Methanol, DMSO, Chloroform. | |
| Estimated UV λmax | ~280 nm | Based on 2-aminophenol chromophore.[6][8] |
Part 2: Analytical HPLC Method Development
The goal of the analytical method is to achieve baseline separation of the target compound from any impurities or starting materials with excellent peak shape and reproducibility. This method serves as the foundation for quantification and for guiding the subsequent purification.
Causality Behind Experimental Choices
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and is the ideal starting point. Its nonpolar stationary phase will retain the moderately polar analyte, and its wide pH stability (typically 2-8) accommodates the required acidic mobile phase.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for this type of compound as it often provides better peak shape and lower viscosity, leading to lower backpressure.
-
Aqueous Phase & pH Control: An acidic buffer is essential. A 0.1% solution of trifluoroacetic acid (TFA) or formic acid in water is an excellent choice. It sets the pH to ~2.5-3.0, fully protonating the amine, and also acts as an ion-pairing agent, further improving peak shape.
-
-
Detection: Based on the UV absorbance profile, a wavelength of 280 nm is selected for initial development. A photodiode array (PDA) detector is highly recommended to assess peak purity and confirm the optimal wavelength.
-
System Suitability: Before any sample analysis, the system's readiness must be confirmed. This is a self-validating step to ensure the reliability of the generated data.[9][10][11] Key parameters include repeatability, tailing factor, and theoretical plates.[12][13]
Workflow for Analytical Method Development
Caption: Workflow for analytical HPLC method development.
Protocol 1: Analytical Method and System Suitability
1. System Preparation:
-
Equip the HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Purge the system thoroughly.
-
Equilibrate the column with 95% A / 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.
2. Standard Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of ACN and Water.
-
Dilute to a working concentration of ~50 µg/mL using the initial mobile phase composition (95:5 A:B).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm (or PDA 200-400 nm)
-
Gradient Program (Example):
| Time (min) | %A (0.1% TFA in H₂O) | %B (ACN) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
4. System Suitability Test (SST):
-
Inject the working standard solution five consecutive times.
-
Calculate the results against the acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| %RSD of Peak Area | ≤ 2.0% | Ensures injection precision.[9] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry.[9] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency.[9] |
-
Action: If SST fails, troubleshoot the system (check for leaks, bubbles, column health) before proceeding.[12][13] If SST passes, the system is ready for analysis.
Part 3: Preparative HPLC for High-Purity Isolation
The primary objective of preparative HPLC is to isolate the target compound with the highest possible purity and yield. This is achieved by scaling the optimized analytical method to a larger column and system.[14] The key is to maximize the amount of sample loaded onto the column without compromising the separation from critical impurities.[15]
Scaling from Analytical to Preparative Chromatography
The transition from an analytical to a preparative scale requires adjusting the flow rate and injection volume to match the larger column dimensions while maintaining the resolution achieved in the analytical method. Specialized calculators are available to assist with these calculations.[16]
A loading study is a critical, empirical step. It involves injecting progressively larger amounts of the crude sample onto the analytical column to determine the point at which resolution is lost (i.e., when the target peak begins to overlap with adjacent impurity peaks).[15] This informs the maximum sample load for the preparative column.
Purification and Post-Processing Workflow
Caption: Workflow for preparative HPLC purification.
Protocol 2: Preparative Purification
1. System and Sample Preparation:
-
Install a preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Prepare large volumes of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (ACN). Ensure solvents are filtered and degassed.
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the initial mobile phase composition until the sample is fully dissolved. Causality Note: Minimizing the volume of strong organic solvent in the sample prevents peak distortion upon injection.
2. Scaled-Up Chromatographic Conditions:
-
Flow Rate: Calculated based on column dimensions. For a 21.2 mm ID column scaled from a 4.6 mm ID analytical column, the flow rate would be:
- Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²) = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min
-
Injection Volume: Based on the loading study, typically in the range of 1-5 mL for a column of this size.
-
Gradient Program: The gradient time must be adjusted to account for the different system dwell volumes. A common approach is to maintain the same column volumes of mobile phase as the analytical method.
- t_grad(prep) = t_grad(analyt) * (V_col(prep) / V_col(analyt)) / (F_prep / F_analyt)
- A simplified approach is to keep the gradient time the same and adjust as needed after the first run.
-
Detection: UV at 280 nm using a preparative flow cell.
3. Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold of the eluting target peak.
-
Collect fractions across the entire peak, including the rising edge and tailing edge, into separate vessels.
4. Post-Purification Analysis:
-
Analyze each collected fraction using the validated analytical HPLC method (Protocol 1).
-
Combine only the fractions that meet the desired purity specification (e.g., >99.5%).
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to yield the final, purified compound.
References
-
PubChem. 2-Aminophenol | C6H7NO | CID 5801. [Link]
-
Agilent Technologies. (2013-09-01). Analytical to Preparative HPLC Method Transfer. [Link]
-
Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]
-
Chemicalize. 2-Aminophenol 95-55-6 wiki. [Link]
-
Kajay Remedies. 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]
-
Phenomenex. LC Scaling Analytical Methods Technical Tip 2. [Link]
-
Pharma Times Official. (2025-04-24). SOP for Guideline for System Suitability Test for HPLC Analysis. [Link]
-
ResearchGate. How can I scale up from analytical to preparative HPLC?. [Link]
-
YouTube. (2025-10-15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
LookChem. Cas 35364-15-9,this compound. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Pharmaceutical Updates. (2021-05-03). System suitability in HPLC Analysis. [Link]
-
Altabrisa Group. (2025-09-13). What Are HPLC System Suitability Tests and Their Importance?. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]
-
National Center for Biotechnology Information. (2025-05-25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]
-
National Center for Biotechnology Information. (2022-09-19). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. [Link]
-
Akamai University. A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. [Link]
-
ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... [Link]
-
University of Warwick. Principles in preparative HPLC. [Link]
-
National Center for Biotechnology Information. (2024-05-17). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. [Link]
-
Labcompare. (2022-06-17). LABTips: Preparative HPLC for Purification Workflows. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Pharmaffiliates. 35364-15-9 | Chemical Name : this compound. [Link]
Sources
- 1. This compound | 35364-15-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Aminophenol CAS#: 95-55-6 [m.chemicalbook.com]
- 6. Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. youtube.com [youtube.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 16. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Cell-based Assays Involving 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction: Unveiling the Bioactivity of a Key Synthetic Intermediate
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 2-Amino-5-hydroxy-propiophenone (AHPP), is a well-documented chemical intermediate crucial for the synthesis of complex pharmaceutical compounds.[1][2][3] With the molecular formula C₉H₁₁NO₂, this compound serves as a fundamental building block in the production of camptothecin analogs, a class of potent anticancer agents that includes irinotecan and SN-38.[4][5][6] Its molecular structure, featuring a phenolic ring with both an amino and a hydroxyl group, is key to its synthetic versatility.[1][4]
While its role as a precursor is well-established, the intrinsic biological activity of this compound itself is an area of growing interest. Preliminary research suggests potential antioxidant, antimicrobial, and even cytotoxic effects against certain cancer cell lines.[1][4] The presence of the phenolic hydroxyl group, in particular, suggests a capacity to scavenge free radicals, pointing towards potential applications in mitigating cellular oxidative stress.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound using a suite of robust cell-based assays. The following protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Experimental Design: A Multi-faceted Approach to Characterizing Bioactivity
To comprehensively assess the cellular effects of this compound, a tiered approach is recommended. This begins with broad assessments of cytotoxicity and cell viability, followed by more specific assays to elucidate the mechanisms of any observed effects, such as the induction of apoptosis or the modulation of oxidative stress.
Caption: Workflow for the detection of apoptosis using a caspase-3/7 assay.
Protocol 3: Assessment of Oxidative Stress
The phenolic structure of this compound suggests it may have antioxidant properties. [1]Conversely, some phenolic compounds can also induce oxidative stress under certain conditions. This protocol measures the generation of intracellular reactive oxygen species (ROS). [7][8]
Principle
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeable, non-fluorescent compound. [7][9]Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified. [9]
Step-by-Step Protocol
-
Cell Preparation:
-
Seed cells in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Compound Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of this compound dilutions in complete medium.
-
Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours).
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity at various time points using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Interpretation
-
Antioxidant Effect: A decrease in fluorescence in cells co-treated with the compound and a ROS inducer, compared to the ROS inducer alone, suggests antioxidant activity.
-
Pro-oxidant Effect: An increase in fluorescence in cells treated with the compound alone, compared to the vehicle control, indicates that the compound induces oxidative stress.
| Parameter | Expected Outcome (Antioxidant) | Expected Outcome (Pro-oxidant) |
| ROS Levels | Decrease | Increase |
| Fluorescence | Lower than positive control | Higher than vehicle control |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, apoptosis, and oxidative stress, researchers can build a comprehensive profile of this compound's bioactivity. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways. These foundational cell-based assays are an indispensable first step in exploring the therapeutic potential of this key synthetic intermediate beyond its established role in chemical synthesis.
References
-
protocols.io. (2024). ROS Measurement Using CellROX. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Proliferation and Viability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
-
Absin. (2025). A comprehensive guide to apoptosis detection. Retrieved from [Link]
-
Springer Nature Experiments. (2002). Measurement of Apoptosis in Cell Culture. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Comparison of Several Techniques for the Detection of Apoptotic Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Retrieved from [Link]
-
PubMed. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
lookchem. (n.d.). Cas 35364-15-9,this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from [Link]
-
Chemsrc. (2025). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved from [Link]
- Google Patents. (n.d.). US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
- Google Patents. (n.d.). WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone.
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4'-hydroxypropiophenone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [srdpharma.com]
- 4. Buy this compound | 35364-15-9 [smolecule.com]
- 5. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 6. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 7. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
Application Notes & Protocols: In Vivo Experimental Design for 1-(2-Amino-5-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vivo evaluation of the novel compound 1-(2-Amino-5-hydroxyphenyl)propan-1-one (herein referred to as Cmpd-X). While Cmpd-X is noted as a synthetic intermediate for antitumor agents like camptothecin analogs[1][2][3][4][5], its inherent biological activities remain largely unexplored. The presence of phenolic amino and hydroxyl groups suggests potential antioxidant and anti-inflammatory properties[1][2]. This guide, therefore, establishes a logical, phased approach to investigate these potential activities, beginning with essential safety and pharmacokinetic profiling, followed by a well-established efficacy model for acute inflammation. The protocols herein are designed to be robust, reproducible, and grounded in established scientific principles and regulatory guidelines.
Introduction: Scientific Rationale and Staged Approach
The preclinical journey of any new chemical entity (NCE) must be systematic and data-driven.[6][7] For Cmpd-X, a compound with a promising chemical scaffold but limited biological data, the primary objectives are twofold: first, to establish a preliminary safety and pharmacokinetic (PK) profile, and second, to test a plausible therapeutic hypothesis. The molecular structure, featuring a phenolic ring with amino and hydroxyl groups, is a common motif in compounds exhibiting significant antioxidant and anti-inflammatory activity.[1][8] Oxidative stress and inflammation are deeply interconnected processes central to the pathogenesis of numerous diseases.[8]
Therefore, this guide proposes a staged in vivo investigation:
-
Phase 1: Foundational Profiling. This initial phase focuses on determining the acute oral toxicity and fundamental pharmacokinetic parameters of Cmpd-X. This is critical for establishing a safe dosing window for subsequent efficacy studies.[9][10]
-
Phase 2: Efficacy Evaluation. Based on the structural alerts for anti-inflammatory action, this phase employs the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation, to assess the potential therapeutic efficacy of Cmpd-X.[11][12][13][14]
This structured approach ensures that animal studies are conducted ethically and efficiently, maximizing the generation of meaningful data to guide future development decisions.[6][15]
Phase 1: Foundational Profiling - Safety and Pharmacokinetics
Before assessing efficacy, understanding the compound's safety profile and how the body processes it (ADME - Absorption, Distribution, Metabolism, and Excretion) is paramount.[9][16]
Acute Oral Toxicity Study (Following OECD Guideline 423)
Causality and Justification: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that determines the acute toxicity of a substance after oral administration.[17][18] It is selected for its scientific robustness and its adherence to the principles of the 3Rs (Replacement, Reduction, Refinement) by using a minimal number of animals to classify the compound's toxicity.[19] This initial study is essential for identifying a starting dose and a potential maximum tolerated dose (MTD) for subsequent, more complex studies.
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method
-
Animal Model: Healthy, young adult Sprague-Dawley rats (female, 8-10 weeks old). Females are often chosen as they are typically slightly more sensitive.[17]
-
Housing: Animals are housed in standard polycarbonate cages with free access to food and water, maintained on a 12-hour light/dark cycle at 22 ± 3°C and 30-70% humidity.
-
Acclimatization: Animals are acclimatized for a minimum of 5 days before the study begins.
-
Formulation: Prepare Cmpd-X in a suitable vehicle. A common starting point is a solution or suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.[20] The formulation should be prepared fresh on the day of dosing.[20]
-
Procedure (Stepwise):
-
Fasting: Fast animals overnight (withhold food, not water) prior to dosing.[17][21]
-
Dosing (Step 1): Administer a starting dose of 300 mg/kg of Cmpd-X to a group of 3 female rats via oral gavage. The volume should not exceed 2 mL/100g body weight for aqueous solutions.[19][21]
-
Observation: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[22]
-
Endpoints: Record mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects like tremors, convulsions, salivation, lethargy), and changes in body weight (measured just before dosing and on days 7 and 14).
-
Decision (Step 2):
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would be to test at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, proceed to the next step by dosing 3 more animals at the same dose or a higher dose (e.g., 2000 mg/kg) depending on the specific outcome, following the OECD 423 flowchart.[17]
-
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Preliminary Pharmacokinetic (PK) Study
Causality and Justification: A PK study reveals the concentration of the drug in the body over time.[23][24] This is crucial for designing efficacy studies; for a compound to be effective, it must reach its target tissue at a sufficient concentration and for an adequate duration.[9] This protocol outlines a basic rodent PK study to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and half-life (t½).
Protocol 2: Single-Dose Pharmacokinetic Profiling in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling. Using cannulated animals refines the procedure by minimizing stress from repeated sampling.
-
Housing & Acclimatization: As described in Protocol 1.
-
Formulation: Prepare Cmpd-X in a solubilizing vehicle suitable for both oral (PO) and intravenous (IV) administration (e.g., 20% Solutol HS 15 in saline). IV administration is necessary to determine absolute bioavailability.
-
Study Groups (n=3-4 rats per group):
-
Group 1: IV bolus administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing: Administer Cmpd-X to the respective groups.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula into heparinized tubes at specified time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[23]
-
-
Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Cmpd-X in plasma samples.[16]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[10]
Data Presentation: Phase 1
All quantitative data should be summarized in clear tables.
Table 1: Acute Oral Toxicity Summary (OECD 423)
| Starting Dose (mg/kg) | Strain/Sex | No. of Animals | Mortality (within 14 days) | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) | GHS Classification |
|---|---|---|---|---|---|---|
| 300 | SD/Female | 3 | [Data] | [Data] | [Data] | [Data] |
| 2000 | SD/Female | 3 | [Data] | [Data] | [Data] | [Data] |
Table 2: Key Pharmacokinetic Parameters of Cmpd-X in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | t½ (hr) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| IV | 2 | [Data] | [Data] | [Data] | [Data] | N/A |
| PO | 10 | [Data] | [Data] | [Data] | [Data] | [Data] |
Phase 2: Efficacy Evaluation - Anti-Inflammatory Activity
With safety and PK data in hand, the next logical step is to test the primary hypothesis: Does Cmpd-X have anti-inflammatory properties?
Carrageenan-Induced Paw Edema Model in Rats
Causality and Justification: This model is a gold standard for screening acute anti-inflammatory drugs.[11][14] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic acute inflammatory response.[13][25] The initial phase (0-1.5 hr) involves the release of histamine and serotonin, while the later phase (1.5-5 hr) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.[26] By measuring the reduction in paw swelling (edema), we can quantify the anti-inflammatory effect of Cmpd-X.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220g).
-
Housing & Acclimatization: As described in Protocol 1.
-
Study Groups (n=6-8 rats per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO).
-
Group 2: Positive Control (Indomethacin, 5 mg/kg, PO).[26]
-
Group 3: Cmpd-X (Low Dose, PO) - Dose selected based on PK/Tox data.
-
Group 4: Cmpd-X (Mid Dose, PO) - Dose selected based on PK/Tox data.
-
Group 5: Cmpd-X (High Dose, PO) - Dose selected based on PK/Tox data.
-
-
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, Indomethacin, or Cmpd-X orally. The timing should be based on the Tmax from the PK study to ensure peak plasma concentration coincides with the inflammatory response.[11]
-
Induction of Inflammation: 60 minutes after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[26][27]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control.
-
Data Presentation: Phase 2
Table 3: Effect of Cmpd-X on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition of Edema at 3 hr |
|---|---|---|---|
| Vehicle Control | N/A | [Data] | N/A |
| Indomethacin | 5 | [Data] | [Data] |
| Cmpd-X (Low) | [Dose] | [Data] | [Data] |
| Cmpd-X (Mid) | [Dose] | [Data] | [Data] |
| Cmpd-X (High) | [Dose] | [Data] | [Data] |
Visualizations: Workflows and Pathways
Clear visual diagrams are essential for communicating complex experimental designs.
Caption: Workflow for Phase 1 Foundational Profiling of Cmpd-X.
Caption: Workflow for Phase 2 Anti-Inflammatory Efficacy Testing.
Conclusion and Future Directions
The successful execution of these phased protocols will provide a critical initial dataset for this compound. The results will establish a preliminary safety profile, define its pharmacokinetic behavior in a rodent model, and give a clear go/no-go decision on its potential as an acute anti-inflammatory agent. Positive results would warrant further investigation into the mechanism of action (e.g., COX-1/COX-2 inhibition assays, cytokine profiling) and evaluation in more complex or chronic models of inflammation. This structured, scientifically-grounded approach ensures that the in vivo assessment of Cmpd-X is both rigorous and resource-efficient, laying a solid foundation for its potential development as a therapeutic agent.
References
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]
-
OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). [Link]
-
2.2. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]
-
Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Creative Biolabs. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmacy & Life Sciences. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. NIH National Library of Medicine. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. NIH National Library of Medicine. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. MDPI. [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
-
Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]
-
Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
-
What sample types and time points are ideal for rodent PK? Patsnap Synapse. [Link]
-
Rodent In Vivo PK Service. Creative Biolabs. [Link]
-
Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]
-
Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. RSC. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
The art and science of drug formulation. Drug Target Review. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions. Frontiers. [Link]
-
In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
35364-15-9 | Chemical Name : this compound. Pharmaffiliates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 35364-15-9 [smolecule.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. This compound [srdpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ichor.bio [ichor.bio]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases | MDPI [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. parazapharma.com [parazapharma.com]
- 11. inotiv.com [inotiv.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. admescope.com [admescope.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 23. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 25. ijpras.com [ijpras.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
The Strategic Synthesis of E-Ring-Modified Camptothecin Analogs: A Guide for Drug Development Professionals
Introduction: Re-engineering a Potent Anticancer Alkaloid
Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata, is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] This mechanism of action makes CPT and its analogs powerful antineoplastic agents against a range of cancers.[2] However, the clinical utility of CPT is hampered by its poor water solubility and the inherent instability of its α-hydroxy lactone E-ring, which readily hydrolyzes at physiological pH to an inactive carboxylate form.[3][4] This guide provides a detailed exploration of the synthesis of E-ring-modified camptothecin analogs, a key strategy to overcome these limitations. Specifically, we will focus on the pivotal role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one as a versatile precursor for the AB-ring system in the construction of clinically significant analogs like SN-38 (7-ethyl-10-hydroxycamptothecin), the active metabolite of Irinotecan.[2][5]
The modification of the E-ring is a critical area of research in medicinal chemistry aimed at enhancing the therapeutic index of camptothecin-based drugs.[3] By altering the lactone structure, researchers have successfully developed analogs with improved stability, pharmacokinetics, and antitumor activity.[6][7] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the synthesis of these promising anticancer agents.
The Synthetic Blueprint: The Friedländer Annulation
The cornerstone of the synthesis of many camptothecin analogs is the Friedländer annulation, a classic reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline ring system.[8][9] In our context, this compound serves as the 2-aminoaryl ketone, providing the foundational AB-ring structure of the camptothecin core. This is reacted with a suitable tricyclic ketone, such as (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which constitutes the CDE-ring precursor.[5][10]
The Friedländer reaction is typically catalyzed by acids and proceeds through a sequence of condensation and cyclization steps to furnish the pentacyclic camptothecin scaffold.[11][12] The choice of catalyst and reaction conditions is critical for achieving high yields and minimizing side products.[13]
Caption: Synthetic workflow for E-ring-modified camptothecin analogs.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of SN-38, a representative E-ring-modified camptothecin analog.
Protocol 1: Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN-38) via Friedländer Annulation
This protocol is adapted from established synthetic routes and is designed to be a self-validating system.[2][14]
Materials and Reagents:
-
This compound (AHPP)
-
(S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
-
p-Toluenesulfonic acid (PTSA) or Trifluoroacetic acid (TFA)
-
Toluene, anhydrous
-
Glacial Acetic Acid
-
Methanol
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous toluene and glacial acetic acid in a 1:1 ratio to the flask. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or trifluoroacetic acid (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 15-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the precipitate and wash with cold toluene and then with a small amount of methanol.
-
Purification: The crude product is then subjected to purification by column chromatography on silica gel.
Protocol 2: Purification of SN-38
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol is typically used. Start with 100% DCM and gradually increase the polarity by adding Methanol up to 10%.
-
Procedure:
-
Prepare a slurry of silica gel in DCM and pack the column.
-
Dissolve the crude SN-38 in a minimal amount of DCM:Methanol (9:1) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the DCM:Methanol gradient. Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Recrystallization:
-
Solvent System: A mixture of Dimethyl Sulfoxide (DMSO) and water or a mixture of methanol and water can be effective for recrystallization.[15][16] The choice of solvent will depend on the purity of the product after chromatography.
-
Procedure:
-
Dissolve the purified SN-38 in a minimum amount of hot DMSO or methanol.
-
Slowly add water as an anti-solvent until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
Characterization and Data Interpretation
Accurate characterization of the synthesized E-ring-modified camptothecin analog is crucial for confirming its identity and purity.
| Parameter | Expected Value for SN-38 | Reference |
| Appearance | Pale yellow solid | [2] |
| Molecular Formula | C₂₂H₂₀N₂O₅ | |
| Molecular Weight | 392.41 g/mol | |
| Melting Point | 290-295 °C (decomposes) | |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.33 (s, 1H, Ar-OH), 8.15 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 7.30 (s, 1H), 6.50 (s, 1H, OH), 5.42 (s, 2H), 5.28 (s, 2H), 3.15 (q, J = 7.6 Hz, 2H), 1.88 (m, 2H), 1.25 (t, J = 7.6 Hz, 3H), 0.88 (t, J = 7.2 Hz, 3H) | [10][17] |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 172.8, 157.1, 156.4, 150.2, 148.1, 145.8, 145.2, 131.6, 128.0, 127.5, 124.9, 120.0, 118.2, 97.8, 72.5, 65.2, 49.8, 30.4, 22.5, 13.9, 7.8 | [18] |
| Mass Spectrometry (ESI+) | m/z 393.1 [M+H]⁺ | [8] |
Troubleshooting the Friedländer Synthesis
Low yields and the formation of side products are common challenges in the Friedländer synthesis.[13] The following table provides guidance on troubleshooting these issues.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and monitor closely by TLC. Consider a higher reaction temperature or a different acid catalyst (e.g., FeCl₃).[13][19] |
| Decomposition of starting materials or product | Use milder reaction conditions. A lower temperature and a less harsh catalyst may be beneficial.[13] | |
| Poor solubility of reactants | Ensure anhydrous solvents are used. Consider a different solvent system. | |
| Formation of Side Products | Self-condensation of the tricyclic ketone | Optimize the stoichiometry of the reactants. A slight excess of the amino-ketone may be beneficial. |
| Undesired cyclization pathways | The choice of acid catalyst can influence regioselectivity. Experiment with different Lewis or Brønsted acids. |
Mechanism of Action: Topoisomerase I Inhibition
E-ring-modified camptothecin analogs like SN-38 retain the core mechanism of action of the parent compound. They inhibit DNA topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA.[1][20] This leads to single-strand breaks in the DNA, which are converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells. The modifications to the E-ring are designed to enhance the stability of the drug, ensuring that the active lactone form is present at the site of action.[4]
Caption: Mechanism of Topoisomerase I inhibition by SN-38.
Conclusion
The synthesis of E-ring-modified camptothecin analogs using this compound is a robust and versatile strategy in the development of next-generation anticancer agents. The Friedländer annulation provides a reliable method for constructing the core pentacyclic structure. By carefully controlling reaction conditions and employing rigorous purification techniques, researchers can efficiently synthesize these potent topoisomerase I inhibitors. The enhanced stability and promising pharmacological profiles of these analogs continue to make them a focal point in the ongoing quest for more effective cancer therapies.
References
-
- PubMed
-
- ResearchGate
-
- MDPI
-
- Smolecule
-
- Justia Patents
-
- ChemicalBook
-
- ResearchGate
-
- Google Patents
-
- PMC - PubMed Central
-
- PubMed
-
- Baran Lab, Scripps Research
-
- Benchchem
-
- PubMed
-
- PubMed
-
- PubMed
-
- NIH
-
- ResearchGate
-
- PubMed Central
-
- PMC - PubMed Central
-
- ResearchGate
-
- Organic Chemistry Portal
-
- Journal of Food and Drug Analysis
-
- AWS
-
- MDPI
-
- Wikipedia
-
- Mettler Toledo
-
- Reddit
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel E-ring camptothecin keto analogues (S38809 and S39625) are stable, potent, and selective topoisomerase I inhibitors without being substrates of drug efflux transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 1-(2-Amino-5-hydroxyphenyl)propan-1-one in the Discovery of Novel Topoisomerase I Inhibitors
Introduction: The Enduring Significance of Topoisomerase I in Oncology
DNA topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological challenges in the genome that arise during critical cellular processes such as DNA replication, transcription, and recombination.[1][2][3] By introducing transient single-strand breaks, Top1 allows for the controlled rotation of the DNA helix, thereby relaxing supercoils.[4][5][6] Following this relaxation, the enzyme efficiently re-ligates the DNA backbone, restoring its integrity.[4][7] The indispensable nature of Top1 in maintaining genomic stability, particularly in rapidly proliferating cancer cells which exhibit heightened replicative stress, has established it as a premier target for anticancer drug development.[1][2][3][8]
Inhibitors of Top1, most notably the camptothecin family of natural alkaloids and their clinical derivatives like irinotecan and topotecan, have become mainstays in the treatment of various solid and hematological malignancies.[8][][10][11][12] These agents do not act by inhibiting the catalytic activity of Top1 directly. Instead, they function as "poisons," intercalating at the DNA-enzyme interface and stabilizing the transient covalent complex formed between Top1 and the cleaved DNA strand, known as the "cleavable complex".[7][13][14][15][16] This stabilization prevents the re-ligation step of the enzyme's catalytic cycle, leading to an accumulation of single-strand breaks.[][11][13] The collision of advancing replication forks with these trapped cleavable complexes converts the single-strand breaks into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[10][13][15]
The Strategic Role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP) in Novel Inhibitor Synthesis
While the clinical success of camptothecin derivatives is undeniable, their utility is often hampered by challenges such as poor water solubility, chemical instability of the active lactone ring, and the emergence of drug resistance.[11][12][17] This has fueled a continuous search for novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles.
This is where the synthetic intermediate, this compound (AHPP), assumes a critical role.[18][19][20][21] AHPP serves as a fundamental building block, representing the AB ring portion of the core camptothecin scaffold.[18] Its chemical structure, featuring an amino group and a hydroxyl group on a phenylpropanone backbone, makes it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[18][19][22] Research has demonstrated that the AB ring system derived from AHPP provides essential molecular recognition elements that facilitate the dual binding mode characteristic of potent Top1 inhibitors: π-π stacking interactions with DNA bases and hydrogen bonding with amino acid residues in the active site of the enzyme.[18]
By utilizing AHPP as a starting material, researchers can systematically modify the subsequent rings of the camptothecin pharmacophore or create entirely new molecular architectures. This enables the exploration of structure-activity relationships (SAR) with the goal of developing next-generation Top1 inhibitors that overcome the limitations of existing therapies. The protocols outlined herein provide a comprehensive workflow for the synthesis of novel compounds from AHPP and the subsequent characterization of their potential as Top1 inhibitors.
Experimental Workflow for Synthesis and Evaluation
The journey from a precursor molecule like AHPP to a validated Topoisomerase I inhibitor involves a multi-step process encompassing chemical synthesis, in vitro enzymatic assays, and cell-based cytotoxicity studies. This workflow is designed to first identify compounds that interact with the target enzyme and then to assess their biological efficacy in a cellular context.
Figure 1. A streamlined workflow for the development of Top1 inhibitors from AHPP.
Protocol 1: Topoisomerase I DNA Relaxation Assay
Principle
This assay serves as the primary screen to identify compounds that inhibit the catalytic activity of human Topoisomerase I. The enzyme relaxes supercoiled plasmid DNA, and this change in topology can be visualized by agarose gel electrophoresis, as the supercoiled and relaxed forms migrate at different rates.[23][24][25][26] Inhibitors of Top1 will prevent this relaxation, leaving the plasmid in its supercoiled state.
Materials
-
Human Topoisomerase I (e.g., from a commercial supplier)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compounds synthesized from AHPP, dissolved in DMSO
-
Sterile, nuclease-free water
-
5x Stop/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)
-
Agarose
-
1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
2 µL of 10x Topo I Assay Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Sterile water to a final volume of 18 µL (after adding compound and enzyme).
-
-
Compound Addition: Add 1 µL of the test compound at various concentrations (e.g., 1, 10, 100 µM) to the reaction tubes. For controls, add 1 µL of DMSO (negative control) and 1 µL of a known Top1 inhibitor like camptothecin (positive control).
-
Enzyme Addition: Add 1 µL of human Topoisomerase I (typically 1-2 units) to each tube, except for a "no enzyme" control which receives 1 µL of enzyme dilution buffer.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel prepared with 1x TAE buffer. Run the gel at approximately 80-100V for 1.5-2 hours, or until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with ethidium bromide (or a safer alternative) for 15-20 minutes, followed by a brief destaining in water. Visualize the DNA bands using a UV transilluminator. The supercoiled DNA will migrate faster than the relaxed DNA.
Interpretation of Results
-
No Enzyme Control: Should show only the fast-migrating supercoiled DNA band.
-
DMSO (Negative) Control: Should show predominantly the slower-migrating relaxed DNA band, indicating full enzyme activity.
-
Positive Control (Camptothecin): Should show a dose-dependent inhibition of relaxation, with the supercoiled band becoming more prominent at higher concentrations.
-
Test Compounds: Active compounds will inhibit the conversion of supercoiled to relaxed DNA, resulting in the persistence of the supercoiled band. The concentration at which 50% of the relaxation is inhibited (IC50) can be estimated.
Protocol 2: Topoisomerase I-Mediated DNA Cleavage Assay
Principle
This assay determines whether the inhibitory action of a compound is due to the stabilization of the Top1-DNA cleavable complex, the hallmark of a Top1 "poison".[17][27][28][29] The assay uses a short, radiolabeled or fluorescently-labeled DNA oligonucleotide. When Top1 cleaves the DNA, it forms a covalent bond. If a poisoning agent is present, this complex is stabilized. Subsequent denaturation and electrophoresis will reveal a slower-migrating band corresponding to the DNA-Top1 adduct, in addition to the uncleaved DNA.
Materials
-
Human Topoisomerase I
-
Custom DNA oligonucleotide (e.g., 20-30 bp) with a known Top1 cleavage site, 3'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.
-
10x Topo I Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA)
-
Test compounds and controls (as in Protocol 1)
-
Proteinase K
-
Formamide loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Procedure
-
Reaction Setup: On ice, for a 20 µL reaction, combine:
-
2 µL of 10x Topo I Cleavage Buffer
-
~2 nM of end-labeled DNA substrate
-
Sterile water to 18 µL.
-
-
Compound and Enzyme Addition: Add 1 µL of the test compound (or controls) and 1 µL of human Topoisomerase I.
-
Equilibration: Incubate at 37°C for 20 minutes to allow the cleavage/religation equilibrium to be established.
-
Complex Trapping: Add 2 µL of 10% SDS to stop the reaction and trap the covalent complex.
-
Protein Digestion: Add 2.5 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the Topoisomerase I, leaving a small peptide attached to the cleaved DNA.
-
Denaturation and Electrophoresis: Add an equal volume of formamide loading dye, heat at 95°C for 5 minutes, and load onto a denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualization: Dry the gel and expose it to a phosphor screen or scan using a fluorescence imager.
Interpretation of Results
-
DMSO (Negative) Control: A faint cleavage band may be visible, representing the natural equilibrium of the enzyme.
-
Positive Control (Camptothecin): A prominent, dose-dependent increase in the intensity of the cleaved DNA band.
-
Test Compounds: Compounds that act as Top1 poisons will show a significant increase in the amount of cleaved DNA compared to the DMSO control. This confirms the mechanism of action as stabilization of the cleavable complex.
Figure 2. Mechanism of Top1 poisoning by an AHPP-derived inhibitor.
Protocol 3: Cell Viability (MTT) Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[30][31][32][33][34] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is used to determine the cytotoxic potency (e.g., GI50 or IC50) of the synthesized Top1 inhibitors against cancer cell lines.
Materials
-
Human cancer cell line (e.g., HCT-116 colorectal cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include wells with medium and DMSO only (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitates are visible under a microscope.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] * 100
-
-
Determine GI50/IC50: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the concentration that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).
Table 1: Hypothetical Data for Novel Inhibitors Derived from AHPP
| Compound ID | Top1 Relaxation IC50 (µM) | Cleavage Complex Induction (Fold over DMSO at 10 µM) | HCT-116 Cell GI50 (µM) |
| AHPP-001 | > 100 | 1.1 | > 100 |
| AHPP-002 | 12.5 | 4.8 | 2.5 |
| AHPP-003 | 5.2 | 9.1 | 0.8 |
| Camptothecin | 0.9 | 15.0 | 0.15 |
This table illustrates how quantitative data from the described assays can be structured to compare the efficacy of newly synthesized compounds against a known standard.
Conclusion and Future Directions
The strategic use of this compound as a synthetic precursor provides a powerful platform for the discovery of novel Topoisomerase I inhibitors. The integrated workflow presented here, from chemical synthesis to detailed biochemical and cellular characterization, offers a robust framework for identifying and validating new anticancer agents. By explaining the causality behind each experimental step, these protocols are designed to ensure scientific integrity and generate trustworthy, reproducible data. Future work should focus on elucidating the precise binding modes of promising new compounds through co-crystallography studies and evaluating their efficacy and toxicity in preclinical in vivo models. This systematic approach holds significant promise for developing the next generation of Top1-targeted therapies to address the ongoing challenges in cancer treatment.
References
-
Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878. ([Link])
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. ([Link])
-
Liu, L. F., Desai, S. D., Li, T. K., Mao, Y., Sun, M., & Sim, S. P. (2000). Mechanism of action of camptothecin. Annals of the New York Academy of Sciences, 922, 1-10. ([Link])
-
Thomas, A., & Pommier, Y. (2019). Targeting Topoisomerase I in the Era of Precision Medicine. Clinical Cancer Research, 25(20), 6081-6089. ([Link])
-
Marchand, C., Antony, S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 3(10), 1593-1601. ([Link])
-
Champoux, J. J. (2001). DNA topoisomerases: structure, function, and mechanism. Annual Review of Biochemistry, 70, 369-413. ([Link])
-
Wang, J. C. (1996). DNA topoisomerases. Annual Review of Biochemistry, 65, 635-692. ([Link])
-
Pommier, Y., Pourquier, P., Fan, Y., & Strumberg, D. (1998). Mechanism of action of eukaryotic DNA topoisomerase I and its inhibition by camptothecins. Biochimica et Biophysica Acta, 1400(1-3), 83-105. ([Link])
-
Staker, B. L., Hjerrild, K., Feese, M. D., Behnke, C. A., Burgin, A. B., & Stewart, L. (2002). The mechanism of topoisomerase I poisoning by a camptothecin analog. Proceedings of the National Academy of Sciences, 99(24), 15387-15392. ([Link])
-
ResearchGate. (n.d.). (a) The mechanism of type I DNA topoisomerase. The enzymes nick a... [Image]. ([Link])
-
Stewart, L., Redinbo, M. R., Qiu, X., Hol, W. G., & Champoux, J. J. (1998). A model for the mechanism of human topoisomerase I. Science, 279(5356), 1534-1541. ([Link])
-
Ioanoviciu, A., Antony, S., Pommier, Y., Staker, B. L., Stewart, L., & Cushman, M. (2005). Synthesis and Mechanism of Action Studies of a Series of Norindenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 48(15), 4803-4814. ([Link])
-
Bionity.com. (n.d.). Type I topoisomerase. ([Link])
-
Wikipedia. (n.d.). Type I topoisomerase. ([Link])
-
University of Bologna. (2024). New insights into topoisomerase I inhibition reveal potential pathways for cancer therapies. ([Link])
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. ([Link])
-
JoVE. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. ([Link])
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])
-
National Center for Biotechnology Information. (2013). Topoisomerase Assays. Current Protocols in Pharmacology. ([Link])
-
Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA Topoisomerases and Cancer. Humana Press. ([Link])
-
National Center for Biotechnology Information. (2013). Topoisomerase Assays. Current Protocols in Toxicology. ([Link])
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. ([Link])
-
ResearchGate. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. ([Link])
-
YouTube. (2024). Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. ([Link])
-
National Center for Biotechnology Information. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols. ([Link])
-
Schöffski, P., Wang, C. C., Schöffski, M. P., & Wozniak, A. (2024). Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates. Oncology Research and Treatment, 47(1-2), 18-41. ([Link])
-
ResearchGate. (2012). DNA Topoisomerases and Cancer. ([Link])
-
Hasinoff, B. B., Khelifa, T., & Wednesdays, T. (2012). On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents. Molecules, 17(5), 5176-5187. ([Link])
-
National Center for Biotechnology Information. (2018). Topoisomerases as Anticancer Targets. Cancers. ([Link])
-
ProFoldin. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. ([Link])
-
LookChem. (n.d.). This compound. ([Link])
-
Pharmaffiliates. (n.d.). This compound. ([Link])
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. ([Link])
-
National Center for Biotechnology Information. (2010). Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA. Methods in Molecular Biology. ([Link])
-
ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. ([Link])
-
Annals of Translational Medicine. (2020). A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell. ([Link])
-
EMBL-EBI. (n.d.). Assay: Inhibition of topoisomerase I (CHEMBL847689). ([Link])
Sources
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Type_I_topoisomerase [bionity.com]
- 6. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. youtube.com [youtube.com]
- 12. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 16. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buy this compound | 35364-15-9 [smolecule.com]
- 19. lookchem.com [lookchem.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
- 21. This compound | 35364-15-9 [chemicalbook.com]
- 22. benchchem.com [benchchem.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. inspiralis.com [inspiralis.com]
- 26. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. clyte.tech [clyte.tech]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the potential neuroprotective effects of the novel compound, 1-(2-Amino-5-hydroxyphenyl)propan-1-one. The protocols detailed herein encompass a multi-tiered approach, beginning with foundational in vitro cellular models to establish preliminary efficacy and elucidate mechanisms of action, and progressing to more complex in vivo models to evaluate therapeutic potential in a physiological context. The experimental designs are structured to provide robust, reproducible data, focusing on key pathological hallmarks of neurodegeneration, including neuronal apoptosis, oxidative stress, and neuroinflammation.
Introduction: Rationale for Neuroprotective Assessment
Neurodegenerative diseases, such as Parkinson's Disease (PD) and Alzheimer's Disease (AD), are characterized by the progressive loss of neuronal structure and function. A confluence of factors, including oxidative stress, mitochondrial dysfunction, and neuroinflammation, are implicated in the pathogenesis of these disorders. The compound this compound, with its phenolic and amino functionalities, presents a chemical scaffold suggestive of potential antioxidant and anti-inflammatory properties. Therefore, a systematic evaluation of its capacity to protect neurons from various insults is a critical step in determining its viability as a therapeutic candidate.
This guide outlines a logical progression of experiments, beginning with cell-based assays to screen for cytoprotective effects and delve into the molecular pathways involved. Promising in vitro results would then justify the transition to preclinical animal models that mimic key aspects of human neurodegenerative disease.
In Vitro Assessment of Neuroprotection
The initial phase of testing utilizes well-established neuronal cell line models, which offer high-throughput capabilities and a controlled environment to dissect cellular mechanisms. The human neuroblastoma cell line, SH-SY5Y, is a widely used and versatile model for neurotoxicity and neuroprotection studies due to its ability to be differentiated into a more mature neuronal phenotype.[1][2]
Foundational Cell Culture and Differentiation
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[3] Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Plating for Differentiation: Seed cells at a density of 1 x 10^5 cells/mL in culture vessels appropriate for the downstream assay (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).[4]
-
Differentiation Induction: Once cells reach 70-80% confluency, initiate differentiation by replacing the growth medium with a differentiation medium containing 1% FBS and 10 µM Retinoic Acid (RA).[5]
-
Maintenance: Change the differentiation medium every 2-3 days for a total of 7-10 days to allow for the development of a mature, neuron-like phenotype characterized by neurite outgrowth.[4][5]
Modeling Neuronal Injury In Vitro
To assess the protective effects of this compound, a neurotoxic insult is required. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons and is a common agent for inducing a Parkinson's-like phenotype in cellular models.
Workflow for In Vitro Neuroprotection Studies
Caption: Workflow for in vitro neuroprotection assessment.
Quantifying Neuroprotective Efficacy
The primary measure of neuroprotection is the preservation of cell viability. This can be assessed using complementary assays that measure metabolic activity and membrane integrity.
Protocol 2: MTS Assay for Cell Viability
The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[6]
-
Following treatment with the compound and/or 6-OHDA, add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells with compromised plasma membranes.[6]
-
Collect the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity kit (e.g., CyQUANT™ LDH Cytotoxicity Assay) and follow the manufacturer's protocol.
-
Measure the absorbance according to the kit's instructions.
-
Calculate cytotoxicity as a percentage relative to a maximum LDH release control.
Table 1: Hypothetical In Vitro Viability Data
| Treatment Group | Concentration | Cell Viability (MTS) % of Control | Cytotoxicity (LDH) % of Max |
| Control | - | 100 ± 5.2 | 5.1 ± 1.3 |
| 6-OHDA alone | 100 µM | 48 ± 4.5 | 55.2 ± 6.1 |
| Compound + 6-OHDA | 1 µM | 62 ± 5.1 | 41.5 ± 4.8 |
| Compound + 6-OHDA | 10 µM | 78 ± 6.3 | 25.3 ± 3.9 |
| Compound + 6-OHDA | 50 µM | 89 ± 4.9 | 12.8 ± 2.5 |
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate.[7]
Protocol 4: Western Blot for Bax/Bcl-2 Ratio
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose membrane.[8]
-
Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[9]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.[7]
-
Quantification: Measure band intensities using densitometry software and calculate the Bax/Bcl-2 ratio after normalizing to the loading control.[8]
Protocol 5: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a fluorometric or colorimetric assay.[10]
-
Lyse the treated cells according to the assay kit's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the fluorescence or absorbance using a plate reader.
-
Express caspase-3 activity as a fold change relative to the control group.
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[11]
Protocol 6: Intracellular ROS Measurement
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is widely used to measure intracellular ROS.[12]
-
After treatment, wash the cells and incubate them with 10 µM DCFH-DA solution for 30 minutes at 37°C, protected from light.[13][14]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity at an excitation/emission of ~485/530 nm using a fluorescence microplate reader or flow cytometer.[13][15]
Protocol 7: Antioxidant Status Assays
-
Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals.[16] SOD activity can be measured using commercially available kits that are based on the inhibition of a colorimetric reaction.[17][18][19]
-
Glutathione (GSH/GSSG) Ratio: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular redox status.[20] A decrease in this ratio signifies increased oxidative stress. This can be quantified using luminescence or colorimetric-based assay kits.[21][22][23]
Table 2: Hypothetical In Vitro Oxidative Stress Data
| Treatment Group | ROS Production (% of 6-OHDA) | SOD Activity (% of Control) | GSH/GSSG Ratio |
| Control | N/A | 100 ± 8.1 | 12.5 ± 1.8 |
| 6-OHDA alone | 100 ± 9.5 | 55 ± 6.2 | 4.2 ± 0.9 |
| Compound + 6-OHDA (10 µM) | 45 ± 5.8 | 85 ± 7.5 | 9.8 ± 1.3 |
In Vivo Assessment of Neuroprotection
Positive and dose-dependent effects in in vitro models provide the rationale for progressing to in vivo studies. Rodent models are essential for evaluating the compound's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely accepted paradigm for studying Parkinson's disease-related neurodegeneration.[24][25]
MPTP Mouse Model of Parkinson's Disease
MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is metabolized to the toxic cation MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[25]
Protocol 8: Induction of MPTP Neurotoxicity and Treatment
-
Animal Acclimatization: Acclimatize adult male C57BL/6 mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, MPTP + Vehicle, MPTP + Compound).
-
Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period before and during MPTP administration.
-
MPTP Induction: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.[26] This acute regimen reliably induces significant dopaminergic neuron loss.[27][28]
-
Post-Toxin Care: Monitor animals closely for any adverse effects.
Workflow for In Vivo Neuroprotection Studies
Caption: Workflow for in vivo neuroprotection assessment.
Behavioral Analysis of Motor Function
Motor deficits are a key clinical feature of Parkinson's disease. Behavioral tests can quantify the extent of motor impairment and any therapeutic improvements.[29]
Protocol 9: Rotarod Test
The rotarod test assesses motor coordination and balance.[30]
-
Training: Train the mice on the rotarod at a constant or accelerating speed for several days before MPTP administration.
-
Testing: After MPTP treatment, place each mouse on the rotating rod and record the latency to fall.[31]
-
Data Analysis: Compare the fall latencies between the different treatment groups.
Protocol 10: Cylinder Test
The cylinder test evaluates forelimb use asymmetry, a common deficit in unilateral parkinsonian models, and can also be adapted for bilateral models to assess overall spontaneous forelimb activity.[32]
-
Place the mouse in a transparent cylinder.
-
Videotape the session and score the number of times the mouse rears and makes contact with the cylinder wall with its left, right, or both forepaws.
-
Analyze the data for any treatment-related improvements in forelimb use.
Table 3: Hypothetical In Vivo Behavioral Data
| Treatment Group | Rotarod Latency (s) | Forelimb Wall Contacts (per 5 min) |
| Vehicle Control | 185 ± 15 | 35 ± 4 |
| MPTP + Vehicle | 65 ± 12 | 12 ± 3 |
| MPTP + Compound (20 mg/kg) | 120 ± 18 | 25 ± 5 |
Post-Mortem Brain Tissue Analysis
Following the completion of behavioral testing, brain tissue is collected for neurochemical and histological analysis to provide a direct measure of neuroprotection.
The primary endpoint for neuroprotection in the MPTP model is the survival of dopaminergic neurons in the substantia nigra.
Protocol 11: Tyrosine Hydroxylase (TH) Staining
-
Tissue Processing: Perfuse the animals and prepare cryosections of the brain containing the substantia nigra.
-
Immunostaining: Stain the sections with an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to identify dopaminergic neurons.
-
Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra of each animal.
-
Data Analysis: Compare the neuron counts between the different treatment groups.
Neuroinflammation contributes significantly to neurodegeneration. The levels of pro-inflammatory cytokines can be measured in brain homogenates.
Protocol 12: ELISA for TNF-α and IL-6
-
Tissue Homogenization: Homogenize brain tissue (e.g., striatum or midbrain) in an appropriate lysis buffer.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Data Analysis: Normalize cytokine levels to the total protein concentration and compare between groups.
Conclusion and Future Directions
The methodologies described in this document provide a robust framework for the systematic evaluation of the neuroprotective potential of this compound. A positive outcome, characterized by enhanced neuronal survival, reduced oxidative stress, and attenuated motor deficits, would strongly support its further development as a therapeutic agent for neurodegenerative diseases. Future studies could explore its efficacy in other models of neurodegeneration, investigate its blood-brain barrier permeability, and conduct more detailed pharmacokinetic and toxicology studies.
References
-
Przedborski, S., et al. (2001). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]
-
Creative Biolabs. Rodent Behavioral Tests for Motor Function. [Link]
-
ScienCell Research Laboratories. GSH/GSSG Ratio Assay (GSH/GSSG). [Link]
-
Bio-protocol. Culturing and Differentiation of SH-SY5Y Cells. [Link]
-
Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
-
InnoSer. Rotarod - Rodent Behavioral Testing. [Link]
-
Jatana, M., et al. (2022). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology. [Link]
-
Neuroservices-Alliance. Neuronal Cell viability and cytotoxicity assays. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
JoVE. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. [Link]
-
D'Avanzo, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). MPTP Mouse Models of Parkinson's Disease: An Update. Current Protocols in Neuroscience. [Link]
-
iGEM. Differentiation Protocol for SHSY5Y. [Link]
-
Leite, C., et al. (2023). Advances in current in vitro models on neurodegenerative diseases. Heliyon. [Link]
-
Maze Engineers. Motor Testing in Mouse Models. [Link]
-
Cregan, S. P., et al. (2004). Detection of Cell Death in Neuronal Cultures. Springer Nature Experiments. [Link]
-
JoVE. Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
-
Emulate. Advances in the Development of In Vitro Models of Neurodegenerative Diseases. [Link]
-
Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry. [Link]
-
Wikipedia. Rotarod performance test. [Link]
-
Oxford Global. Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. [Link]
-
NETRI. Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. [Link]
-
Oxford Biomedical Research. Microplate Assay for GSH/GSSG. [Link]
-
JoVE. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]
-
Bronner, D. N., & D'Alecy, L. G. (2007). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. [Link]
-
ResearchGate. How to assay GSH and GSSG?. [Link]
-
Bilsland, J., & Harper, S. (2018). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Cell Biolabs, Inc. A Review of Various Oxidative Stress Testing Methods. [Link]
-
Ugo Basile. Rotarod for Rats and Mice. [Link]
-
Creative Biolabs. MPTP Mouse Model of Parkinson's Disease. [Link]
-
La Spada, A. R., & Rohn, T. T. (2010). In Vivo and In Vitro Determination of Cell Death Markers in Neurons. Methods in Molecular Biology. [Link]
-
MDPI. 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling. [Link]
-
Al-Ghamdi, M., & Al-Ayadhi, L. (2022). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. Antioxidants. [Link]
-
Semantic Scholar. Protocol for the MPTP mouse model of Parkinson's disease. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
ResearchGate. Does anyone know how to easily assess oxidative stress in brain of adult mice?. [Link]
Sources
- 1. accegen.com [accegen.com]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. static.igem.org [static.igem.org]
- 5. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 6. neuroproof.com [neuroproof.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 11. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]
- 12. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 15. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 16. Superoxide Dismutase Activity Assay Kit for colorimetric assay of SOD activity Sigma [sigmaaldrich.cn]
- 17. Superoxide Dismutase (SOD) Colorimetric Activity Kit 2 x 96 Tests | Buy Online | Invitrogen™ [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. GSH/GSSG Assay: GSH/GSSG Microplate Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 21. GSH/GSSG-Glo™ Assay Protocol [promega.jp]
- 22. sciencellonline.com [sciencellonline.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 29. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 30. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 31. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 32. maze.conductscience.com [maze.conductscience.com]
Techniques for evaluating the cytotoxic effects of 1-(2-Amino-5-hydroxyphenyl)propan-1-one on cancer cell lines
An Application Guide for the Comprehensive Cytotoxic Evaluation of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in Cancer Cell Lines
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Abstract
This document provides a comprehensive, multi-faceted guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic and anti-cancer potential of this compound. This compound is a synthetic intermediate for established chemotherapeutic agents like irinotecan, suggesting its core structure may possess intrinsic biological activity.[1][2][3][4] The strategic framework presented herein moves beyond simple viability screening to a detailed mechanistic investigation, enabling a thorough characterization of the compound's effects on cancer cell lines. The protocols are designed to be self-validating through the inclusion of essential controls, ensuring data integrity and reproducibility. We will progress from foundational cytotoxicity assessments to the elucidation of specific cell death pathways and the underlying molecular events.
Rationale and Strategic Workflow
The evaluation of a novel compound's anti-cancer potential requires a systematic approach. Initial assays establish general cytotoxicity, which then informs deeper mechanistic studies. The aminophenol structural motif, present in the test compound, is known to be a feature in various molecules exhibiting cytotoxic and pro-apoptotic properties.[5][6] This guide proposes a workflow that first quantifies the loss of cell viability and membrane integrity before dissecting the mode of cell death (apoptosis vs. necrosis), its effect on cell cycle progression, and the molecular machinery involved.
Figure 2: Interpretation of Annexin V and PI flow cytometry data.
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes. [7]3. Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again. 4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. [8]5. Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI solution (e.g., 50 µg/mL) to the cell suspension. [9]6. Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [8]7. Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. [8]Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Cell Cycle Analysis
Application Note: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. [10]Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of individual cells. Because PI binds stoichiometrically to DNA, cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. An accumulation of cells in a specific phase or the appearance of a "sub-G1" peak (indicative of apoptotic cells with fragmented DNA) provides critical insight into the compound's mechanism of action.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Culture and Treatment: Treat cells as described in the Annexin V protocol (Step 1).
-
Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Ethanol fixation is preferred for preserving DNA integrity. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is essential to prevent staining of double-stranded RNA. 6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for fluorescence measurement to properly resolve the G1, S, and G2/M peaks. [11]Analyze the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.
| Parameter | Expected Observation with Pro-Apoptotic Compound |
| Annexin V+/PI- Population | Increase |
| Sub-G1 Peak | Appearance or increase |
| G1, S, or G2/M Population | Accumulation of cells in a specific phase (arrest) |
Investigating Molecular Pathways
Caspase Activity Assays
Application Note: Caspases are a family of cysteine proteases that are central executioners of apoptosis. [12]Their activation occurs in a cascade. Initiator caspases (like caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic/mitochondrial pathway) are activated first and in turn cleave and activate effector caspases (like caspase-3). [13]Measuring the activity of these specific caspases can elucidate which apoptotic pathway is being triggered by the compound. Fluorometric or colorimetric assays use a specific peptide substrate for a given caspase, which, when cleaved, releases a fluorescent or colored molecule that can be quantified. [14][15][16]
Figure 3: Hypothesized apoptotic signaling pathways for investigation.
Protocol: Fluorometric Caspase-3 Activity Assay
-
Cell Treatment and Lysis: Treat cells (e.g., 1-2 x 10⁶) with the compound. After treatment, collect cells and lyse them in a chilled cell lysis buffer on ice for 10 minutes. [16][17]Centrifuge at ~12,000 x g for 10-15 minutes at 4°C to pellet debris.
-
Protein Quantification: Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading.
-
Assay Setup: In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with lysis buffer.
-
Reaction Initiation: Add 2X reaction buffer (containing DTT) and the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well. [16][17]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm. [16]7. Analysis: The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
Measurement of Reactive Oxygen Species (ROS)
Application Note: Elevated levels of intracellular reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and triggering apoptosis, often via the intrinsic mitochondrial pathway. [18][19]Many anti-cancer agents function by increasing ROS production in cancer cells, which already have a higher basal level of oxidative stress compared to normal cells. [18]Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a common probe used to measure general intracellular ROS. It is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases and oxidized by ROS, at which point it becomes highly fluorescent. [20] Protocol: Intracellular ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the compound for a desired time (e.g., 1, 3, 6 hours). Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash cells once with warm Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Staining: Add 100 µL of a 10-20 µM H₂DCFDA working solution to each well. [18]4. Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light. [18]5. Measurement: Remove the H₂DCFDA solution, wash the cells once with HBSS, and add 100 µL of HBSS back to each well. Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: ~485/535 nm). [18]
Western Blot Analysis of Apoptosis-Related Proteins
Application Note: Western blotting is a powerful technique to detect changes in the expression levels and cleavage status of specific proteins involved in apoptosis. [13][21]This provides definitive molecular evidence to support data from other assays. Key targets include:
-
PARP (Poly (ADP-ribose) polymerase): A substrate of effector caspases. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis. [13]* Bcl-2 Family Proteins: These proteins regulate the intrinsic apoptotic pathway. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) suggests mitochondrial involvement. [21]* Caspases: Detection of the cleaved (active) forms of caspase-3, -8, and -9 confirms their activation. [12][21] Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration as described previously. [22]2. SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis. [21]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [21]5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-PARP, anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation. [22]6. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [22]7. Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. [22]8. Analysis: Perform densitometry analysis using software like ImageJ. Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH) to quantify relative changes. [22]
Conclusion
The described multi-assay strategy provides a robust and comprehensive framework for characterizing the cytotoxic effects of this compound. By systematically progressing from broad assessments of viability to specific investigations of cell death mechanisms and molecular signaling, researchers can build a compelling, evidence-based profile of the compound's anti-cancer potential. This detailed approach is indispensable for making informed decisions in the early stages of drug discovery and development.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Mahesha, H. G., & Singh, V. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Kim, H. J., & Lee, J. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
PMC. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]
-
JoVE. (2011). Video: Production and Detection of Reactive Oxygen Species ROS in Cancers. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
JoVE on YouTube. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. Retrieved from [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PubMed. (n.d.). Enhancement of Cytotoxic and Pro-Apoptotic Effects of 2-aminophenoxazine-3-one on.... Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]
-
PubMed. (2014). Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from [Link]
-
PMC. (n.d.). Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG.... Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway.... Retrieved from [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. This compound [srdpharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of cytotoxic and pro-apoptotic effects of 2-aminophenoxazine-3-one on the rat hepatocellular carcinoma cell line dRLh-84, the human hepatocellular carcinoma cell line HepG2, and the rat normal hepatocellular cell line RLN-10 in combination with 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Characterizing the Protein Binding Profile of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP): A Multi-Platform Biophysical Approach
An Application Note for Drug Discovery Professionals
Abstract
1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP) is a pivotal synthetic intermediate in the development of pharmacologically active compounds, notably as a precursor for camptothecin analogs like irinotecan, which are known topoisomerase I inhibitors.[1][2] Understanding the direct interaction of AHPP and its derivatives with target proteins is fundamental for mechanism-of-action studies and rational drug design. This application note provides a detailed experimental framework for characterizing the binding of AHPP to a target protein, using human Topoisomerase I (Top1) as a representative example. We present comprehensive, step-by-step protocols for two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. By integrating these methods, researchers can obtain a holistic view of the binding event, encompassing affinity, kinetics, and the thermodynamic forces driving the interaction.
Introduction: The "Why" Behind the Workflow
The therapeutic effect of a small molecule is intrinsically linked to its ability to bind a biological target.[3] For a molecule like AHPP, which serves as a foundational scaffold for potent anticancer agents, quantifying its interaction with the intended target—or off-targets—is a critical step in the discovery pipeline.[1] A simple "yes/no" answer to binding is insufficient; a quantitative understanding of the binding affinity (how tightly it binds), the kinetics (how fast it binds and dissociates), and the thermodynamics (what forces drive the binding) is essential for optimizing lead compounds.[4][5]
This guide is structured to provide a robust, self-validating workflow that moves from initial preparation to in-depth biophysical characterization. We employ two gold-standard techniques that provide complementary information:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).[6][7][8]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, yielding a complete thermodynamic profile, including the binding constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]
The combined insights from these methods provide a high-confidence characterization of the molecular interaction, grounding drug development efforts in solid biophysical data.
Compound and Protein Profile
Proper characterization begins with well-defined reagents. The quality and purity of both the small molecule (ligand) and the protein target are paramount for reproducible results.[11]
Ligand: this compound (AHPP)
The structural and chemical properties of AHPP dictate its handling and experimental design.
| Property | Value | Source / Comment |
| Molecular Formula | C₉H₁₁NO₂ | [12] |
| Molecular Weight | 165.19 g/mol | [12] |
| Appearance | Solid | Assumed for experimental purposes. |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | |
| Storage | -20°C, Hygroscopic, Under inert atmosphere |
Expert Insight: The low aqueous solubility is a common challenge for small molecules.[13] A high-concentration stock solution should be prepared in 100% DMSO. For the final assays, this stock must be diluted into the aqueous running buffer, ensuring the final DMSO concentration is low (ideally ≤1%, max 5%) and consistent across all samples and buffers to minimize solvent effects.
Target Protein: Human Topoisomerase I (Top1)
Given AHPP's role as a precursor for Top1 inhibitors, recombinant human Top1 is the logical target for this study.
| Property | Requirement | Rationale |
| Purity | >95% by SDS-PAGE | Prevents interference from contaminating proteins.[11] |
| Concentration | Accurately determined (e.g., A₂₈₀, BCA assay) | Critical for calculating binding stoichiometry in ITC and for accurate kinetic analysis in SPR. |
| Activity | Confirmed via enzymatic assay | Ensures the protein is properly folded and functional. |
| Storage Buffer | -80°C in small aliquots | Avoids repeated freeze-thaw cycles that can denature the protein. |
Overall Experimental Workflow
A systematic approach ensures that each experiment builds upon a solid foundation, validating the reagents and system before proceeding to detailed characterization.
Caption: Overall experimental workflow for characterizing AHPP-Top1 interaction.
Protocol 1: Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular binding events in real-time and without labels.[6][7] In this setup, the protein (Top1) is immobilized on the chip, and the small molecule (AHPP) is flowed over the surface as the analyte.[6]
Materials and Reagents
-
SPR Instrument: (e.g., Cytiva Biacore, Bio-Rad ProteOn)
-
Sensor Chip: CM5 chip (carboxymethylated dextran surface) is a standard choice for amine coupling.
-
Reagents:
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.
-
Target Protein: Human Topoisomerase I, >1 mg/mL in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Ligand: 10 mM AHPP stock in 100% DMSO.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Final Assay Buffer: Running Buffer with 1% DMSO (ensure the final DMSO concentration is identical in all AHPP samples).
-
Regeneration Solution: (e.g., 10 mM Glycine-HCl, pH 2.0). Must be tested to ensure it removes bound analyte without damaging the immobilized protein.
-
Step-by-Step Protocol
Step 1: Protein Immobilization (Amine Coupling)
-
Equilibrate: Prime the system with Running Buffer.
-
Activate: Inject a mixture of 0.4 M EDC / 0.1 M NHS for 7 minutes over the desired flow cells to activate the carboxyl groups on the sensor surface.
-
Immobilize: Inject the Top1 protein (diluted to 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Response Units, RU).
-
Rationale: A higher surface density is often needed when studying small molecule interactions to ensure a detectable signal.[13]
-
-
Deactivate: Inject 1 M Ethanolamine-HCl for 7 minutes to quench any remaining active esters.
-
Control Surface: Create a reference surface by performing the activation and deactivation steps on a separate flow cell without injecting the protein. This is crucial for subtracting bulk refractive index changes and non-specific binding.[11]
Step 2: Binding Analysis
-
Sample Preparation: Prepare a serial dilution of AHPP in the Final Assay Buffer (Running Buffer + 1% DMSO). A typical concentration range for an unknown interaction might be 100 µM down to ~100 nM, plus a zero-analyte (buffer only) sample.
-
Equilibration: Allow the system to stabilize with a continuous flow of Final Assay Buffer.
-
Injection Cycle (for each concentration):
-
Inject the AHPP sample over both the protein and reference flow cells for a defined time (e.g., 120 seconds) to monitor association.
-
Switch to flowing Final Assay Buffer to monitor the dissociation phase (e.g., 300 seconds).
-
Inject the Regeneration Solution (e.g., a 30-second pulse) to remove any remaining bound analyte.
-
Trustworthiness Check: The buffer-only injection (zero-analyte) serves as a "double reference" and is essential for data processing.
-
Data Analysis
-
Data Processing: Subtract the signal from the reference flow cell from the active flow cell signal. Then, subtract the signal from the buffer-only injection.
-
Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
Results: This analysis will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (KD = kₔ/kₐ).
Caption: Principle of Surface Plasmon Resonance (SPR) experiment.
Protocol 2: Thermodynamic Profiling by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change (ΔH) upon binding, allowing for the determination of affinity (KD), stoichiometry (n), and entropy (ΔS).[14][15] It is performed label-free in solution.
Materials and Reagents
-
ITC Instrument: (e.g., Malvern Panalytical MicroCal PEAQ-ITC or ITC200)
-
Reagents:
-
Target Protein: Human Topoisomerase I.
-
Ligand: 10 mM AHPP stock in 100% DMSO.
-
Dialysis Buffer: (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl). This will be the basis for the final assay buffer.
-
Final Assay Buffer: Dialysis Buffer with 1% DMSO.
-
Step-by-Step Protocol
Step 1: Sample Preparation (Critical for Success)
-
Protein Dialysis: Dialyze the Top1 protein extensively against the Dialysis Buffer (e.g., 2 changes of 1L buffer, 4 hours each, at 4°C). Reserve the final dialysis buffer for preparing the ligand sample.
-
Rationale: This step is absolutely critical to minimize "buffer mismatch" between the protein in the cell and the ligand in the syringe, which can generate large heats of dilution and obscure the binding signal.[16]
-
-
Protein Concentration: After dialysis, determine the precise protein concentration. Dilute the protein to the final desired concentration (e.g., 10-20 µM) using the final dialysis buffer.
-
Ligand Preparation: Prepare the AHPP solution using the final dialysis buffer reserved from step 1. The ligand concentration in the syringe should typically be 10-15 times higher than the protein concentration in the cell (e.g., 150-200 µM). Ensure the final DMSO concentration is identical to what will be in the cell (1%).
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubbles in the instrument.
Step 2: Titration Experiment
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading:
-
Carefully load the Top1 protein solution into the sample cell.
-
Load the AHPP solution into the injection syringe.
-
-
Equilibration: Allow the system to thermally equilibrate.
-
Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the AHPP solution into the protein-containing sample cell.
-
Expert Insight: A small initial injection (e.g., 0.4 µL) is often performed and discarded during analysis to account for equilibration at the syringe tip.[14]
-
Step 3: Control Experiment (Self-Validation)
-
Ligand into Buffer: Perform a separate titration experiment by injecting the AHPP solution directly into the Final Assay Buffer (with no protein).
-
Rationale: This measures the heat of dilution of the ligand. This data is essential and will be subtracted from the primary binding experiment to isolate the true heat of binding.[14]
-
Data Analysis
-
Integration: Integrate the area of each peak in the raw thermogram to determine the heat change per injection.
-
Subtraction: Subtract the heats of dilution from the control experiment.
-
Fitting: Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH.
-
Calculation: The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS , where Kₐ = 1/KD.
Caption: Principle of Isothermal Titration Calorimetry (ITC) experiment.
Summary of Results and Data Interpretation
By combining SPR and ITC, we gain a comprehensive biophysical understanding of the AHPP-Top1 interaction.
| Parameter | Technique | Hypothetical Value | Interpretation |
| KD (Affinity) | SPR & ITC | ~50 µM | A dissociation constant in the micromolar range indicates a moderate to weak interaction, which might be expected for a fragment or precursor molecule. The agreement between SPR and ITC values increases confidence in the result. |
| kₐ (on-rate) | SPR | 1 x 10⁴ M⁻¹s⁻¹ | Represents the rate of complex formation. |
| kₔ (off-rate) | SPR | 0.5 s⁻¹ | A relatively fast off-rate (kₔ = KD * kₐ) suggests the complex is not highly stable, which is typical for weaker binders. |
| n (Stoichiometry) | ITC | ~1.0 | A value close to 1 suggests a 1:1 binding model, where one molecule of AHPP binds to one molecule of Top1. |
| ΔH (Enthalpy) | ITC | -2.5 kcal/mol | A negative value indicates the binding is enthalpically favorable (exothermic), likely driven by hydrogen bonds or van der Waals interactions. |
| -TΔS (Entropy) | ITC | -4.0 kcal/mol | A negative entropy change suggests that the system becomes more ordered upon binding, which can be due to conformational restriction of the ligand and protein. The binding is entropically unfavorable. |
References
- Vertex AI Search. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- BMG Labtech. Protein-ligand binding measurements using fluorescence polarization.
- Molecular Devices. Fluorescence Polarization (FP).
- Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
- SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Bio-protocol. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
- Smolecule. This compound.
- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
- PubMed Central (PMC). Methods of probing the interactions between small molecules and disordered proteins.
- Bio-Rad. Large and Small Molecule Screening by SPR.
- ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
- Reichert Technologies. Protein-Small Molecule Biomolecular Interactions – a Retrospective.
- BMG LABTECH. Fluorescence Polarization Detection.
- PubMed Central (PMC). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
- MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- PubMed Central (PMC). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
- Wiley Online Library. Current Experimental Methods for Characterizing Protein–Protein Interactions.
- protocols.io. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1.
- Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
- PubMed. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- SpringerLink. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- lookchem. Cas 35364-15-9,this compound.
- PubMed Central (PMC). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods.
- Fluidic Sciences Ltd. Binding Assays: Common Techniques and Key Considerations.
- Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays.
- Pharmaffiliates. 35364-15-9 | Chemical Name : this compound.
- ChemicalBook. This compound | 35364-15-9.
- PubMed Central (PMC). A comprehensive dataset of protein-protein interactions and ligand binding pockets for advancing drug discovery.
- Lianhe Aigen Pharma Co., Ltd. This compound.
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A comprehensive dataset of protein-protein interactions and ligand binding pockets for advancing drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 12.  this compound  [lianhe-aigen.com]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes & Protocols: A Comprehensive Guide to Investigating Enzyme Inhibition by 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of the compound 1-(2-Amino-5-hydroxyphenyl)propan-1-one. This compound, a versatile synthetic intermediate used in the preparation of complex molecules like camptothecin analogs, possesses functional groups suggestive of potential interactions with biological targets.[1][2][3][4] Preliminary research indicates it may have antioxidant, anticancer, and neuroprotective properties, possibly through the inhibition of key enzymes.[2] This guide presents a logical, step-by-step progression from initial screening and potency determination (IC₅₀) to detailed mechanistic and reversibility studies. The protocols are designed to be robust and self-validating, incorporating essential controls and detailed data analysis strategies to ensure the generation of high-quality, reproducible data.
Introduction and Scientific Background
Enzyme inhibitors are fundamental to drug discovery, with a vast number of approved therapeutics functioning by modulating the activity of specific enzymes.[5][6][7] The compound this compound (herein referred to as "Compound X" for brevity) is an organic molecule featuring amino and hydroxyl functional groups on a phenyl ring.[2] These groups provide potential sites for non-covalent interactions, such as hydrogen bonds, with enzyme active sites or allosteric sites, making it a candidate for investigation as an enzyme inhibitor.[2][8]
The goal of this guide is to provide a structured approach to systematically characterize the inhibitory activity of Compound X against a chosen target enzyme. This process is critical for understanding its mechanism of action and evaluating its therapeutic potential.[6] The workflow begins with determining if the compound inhibits the target enzyme and its potency, followed by elucidating how it inhibits (the mechanism), and finally, whether this inhibition is reversible.
Overall Experimental Workflow
A successful investigation into a potential enzyme inhibitor follows a logical progression. The workflow outlined below ensures that each experimental stage builds upon the last, from broad screening to detailed characterization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 35364-15-9 [smolecule.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
Application Notes and Protocols: Condensation Reactions of 1-(2-Amino-5-hydroxyphenyl)propan-1-one with Aldehydes and Ketones for the Synthesis of Novel Benzoxazole Scaffolds
Introduction: The Strategic Importance of Benzoxazole Scaffolds in Modern Drug Discovery
The benzoxazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing potent and selective therapeutic agents.[4] Benzoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The traditional and most common route to these valuable compounds involves the condensation of 2-aminophenols with carbonyl compounds such as aldehydes and ketones.[7][8][9]
This document provides a comprehensive guide to the condensation reactions of a specific and highly valuable aminophenol derivative, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, with a variety of aldehydes and ketones. The presence of the propan-1-one moiety on the aminophenol backbone offers a unique point for further chemical modification, allowing for the generation of diverse and complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these reactions for the synthesis of novel benzoxazole-based compounds with therapeutic potential.
The Key Building Block: this compound
This compound, also known as 2-Amino-5-hydroxypropiophenone, is a versatile synthetic intermediate.[10] Its significance is underscored by its use in the synthesis of key intermediates for the anticancer drug irinotecan and other camptothecin analogs.[11][12] The molecule possesses three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a ketone. The ortho-disposition of the amino and hydroxyl groups is crucial for the facile formation of the benzoxazole ring upon reaction with a carbonyl compound.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Melting Point | 144.5-144.9 °C |
| Boiling Point | 363.9±32.0 °C (Predicted) |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| Stability | Hygroscopic |
Reaction Mechanism: The Pathway to Benzoxazole Formation
The condensation of this compound with an aldehyde or ketone to form a 2-substituted benzoxazole derivative proceeds through a well-established mechanistic pathway. The reaction is typically acid-catalyzed and involves two key stages:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the aminophenol on the electrophilic carbonyl carbon of the aldehyde or ketone.[13][14][15] This is followed by dehydration to yield a Schiff base (or imine) intermediate. The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating this step.
-
Intramolecular Cyclization and Aromatization: The Schiff base intermediate then undergoes an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group on the imine carbon. This cyclization step forms a dihydrobenzoxazole intermediate. Subsequent dehydration (elimination of a water molecule) leads to the formation of the stable, aromatic benzoxazole ring.
Sources
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Buy this compound | 35364-15-9 [smolecule.com]
- 11. This compound | 35364-15-9 [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
Application Notes and Protocols for Nucleophilic Substitution at the Amino Group of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction: Unlocking the Synthetic Potential of a Key Pharmaceutical Intermediate
1-(2-Amino-5-hydroxyphenyl)propan-1-one, a key building block in the synthesis of high-value pharmaceuticals such as the anticancer agent Irinotecan, presents a fascinating scaffold for synthetic exploration.[1][2][3][4] Its trifunctional nature, featuring a primary aromatic amine, a phenolic hydroxyl group, and a ketone, offers multiple avenues for chemical modification. This guide provides a detailed exploration of nucleophilic substitution reactions targeting the amino group, a critical transformation for generating diverse molecular architectures for drug discovery and development.
The primary amino group at the 2-position of the phenyl ring is a potent nucleophile, readily participating in reactions with a variety of electrophiles. However, the presence of the neighboring hydroxyl group, also nucleophilic, introduces a significant challenge of chemoselectivity. Direct, unmediated reactions often lead to a mixture of N- and O-substituted products, complicating purification and reducing yields.[5][6] Therefore, the protocols outlined herein are designed with a focus on achieving high selectivity for N-functionalization through careful selection of reagents, reaction conditions, and, where necessary, the strategic use of protecting groups.
This document will detail robust protocols for three key classes of nucleophilic substitution reactions at the amino group: N-acylation, N-alkylation via reductive amination, and N-arylation through modern cross-coupling methodologies. Each section will provide not only a step-by-step experimental procedure but also the underlying mechanistic principles and expert insights to empower researchers to successfully apply and adapt these methods.
I. Foundational Principle: Chemoselectivity in the Functionalization of this compound
The inherent competition between the amino and hydroxyl groups for electrophiles is the central challenge in the selective functionalization of this compound. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions, which can often be exploited to favor N-substitution.[7] However, this difference in reactivity can be modulated by the reaction conditions and the nature of the electrophile.
To ensure predictable and high-yielding N-substitution, a common and effective strategy is the temporary protection of the more acidic phenolic hydroxyl group. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are excellent choices for this purpose as they are readily installed, stable to a wide range of reaction conditions used for amine modification, and can be cleanly removed under mild conditions that do not affect the newly formed N-C bond.[1][2][8]
The general workflow incorporating a protection-functionalization-deprotection strategy is depicted below:
Figure 1. A generalized workflow for the selective N-functionalization of this compound, emphasizing the protection-deprotection strategy.
II. Protocol Suite 1: Selective N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals. The direct acylation of this compound can be achieved with high N-selectivity due to the greater nucleophilicity of the amino group compared to the phenolic hydroxyl.[7]
Application Note: N-Acylation
This protocol describes the selective N-acetylation using acetic anhydride. The reaction is typically carried out under neutral or slightly basic conditions to enhance the nucleophilicity of the amino group while minimizing O-acylation. The resulting N-acylated product is a valuable intermediate for further derivatization.
Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethyl acetate.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-(2-propionyl-4-hydroxyphenyl)acetamide.[3][4]
Data Summary:
| Parameter | Value |
| Reactants | This compound, Acetic Anhydride |
| Base | Sodium Bicarbonate |
| Solvent | Ethyl Acetate / Water |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Purification Method | Recrystallization |
III. Protocol Suite 2: Selective N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly selective method for the N-alkylation of primary amines.[5][9][10] This one-pot, two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine. This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides.
Application Note: Reductive Amination
This protocol details the selective N-benzylation of this compound with benzaldehyde. To ensure exclusive N-alkylation and prevent side reactions with the hydroxyl group, the phenolic hydroxyl is first protected as a tert-butyldimethylsilyl (TBS) ether. Sodium triacetoxyborohydride is used as the reducing agent as it is mild and selective for the reduction of the intermediate iminium ion in the presence of the unreacted aldehyde.[10]
Experimental Protocol: N-Benzylation (with Hydroxyl Protection)
Part A: Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-amino-5-(tert-butyldimethylsilyloxy)phenyl)propan-1-one.
Part B: Reductive Amination
-
Dissolve the protected aminophenone from Part A (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part C: Deprotection of the Hydroxyl Group
-
Dissolve the purified N-benzylated product from Part B in tetrahydrofuran (THF).
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq).[1][2][11]
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield 1-(2-(benzylamino)-5-hydroxyphenyl)propan-1-one.
Data Summary:
| Parameter | Value |
| Protecting Group | tert-butyldimethylsilyl (TBS) |
| Alkylation Reagent | Benzaldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane, 1,2-Dichloroethane, THF |
| Deprotection Reagent | Tetra-n-butylammonium fluoride (TBAF) |
| Purification Method | Flash Column Chromatography |
IV. Protocol Suite 3: Selective N-Arylation via Cross-Coupling Reactions
The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination and the Chan-Lam coupling are two powerful palladium- and copper-catalyzed methods, respectively, for the N-arylation of amines.[12][13][14][15][16]
Application Note: Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed N-arylation of the TBS-protected this compound with an aryl bromide. The use of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.
Figure 2. A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation (with Hydroxyl Protection)
Materials:
-
1-(2-Amino-5-(tert-butyldimethylsilyloxy)phenyl)propan-1-one (from Protocol II, Part A)
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the protected aminophenone (1.0 eq), the aryl bromide (1.2 eq), and anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
The purified N-arylated, protected intermediate can then be deprotected following the procedure in Protocol II, Part C.
Data Summary:
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Purification Method | Flash Column Chromatography |
V. Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the selective nucleophilic substitution of the amino group in this compound. By leveraging both direct reactivity and strategic protection, researchers can access a wide array of N-acylated, N-alkylated, and N-arylated derivatives. These methods open the door to the synthesis of novel compound libraries for screening in drug discovery programs and the development of new synthetic routes to complex molecular targets. Further optimization of these protocols, including the exploration of greener solvents and catalyst systems, will continue to enhance the synthetic utility of this versatile building block.
VI. References
-
Taylor & Francis. (n.d.). Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 35364-15-9,this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from [Link]
-
ACS Publications. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]
-
RSC Publishing. (2019, January 9). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
RSC Publishing. (2008, April 18). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Retrieved from [Link]
-
Google Patents. (n.d.). EP0320484A2 - Purification of N-acetyl aminophenols. Retrieved from
-
Google Patents. (n.d.). US4474985A - Purification of N-acetyl aminophenols. Retrieved from
-
Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol. Retrieved from
-
WIPO. (n.d.). WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. Retrieved from [Link]
-
NIH. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective N‐arylation of aminophenols and few important N‐arylated.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]
-
Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols. Retrieved from
-
ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2021, June 29). Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]
-
Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol. Retrieved from
-
Google Patents. (n.d.). US3703598A - Purification of p-aminophenol. Retrieved from
-
Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Retrieved from
-
ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]
-
Scirp.org. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
RSC Publishing. (n.d.). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Retrieved from [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 4. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Controlled Oxidation of 1-(2-Amino-5-hydroxyphenyl)propan-1-one for the Synthesis of Quinonoid Structures
Introduction
Quinonoid structures, particularly quinone imines, are pivotal intermediates in medicinal chemistry and materials science. Their inherent electrophilicity and redox activity make them valuable for covalent modification of biomolecules and the development of novel therapeutic agents.[1][2] The substrate, 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHP), also known as 2'-Amino-5'-hydroxypropiophenone, is a p-aminophenol derivative that serves as a precursor for synthesizing anticancer agents like irinotecan.[3][4][5] This application note provides a comprehensive guide to the controlled oxidation of AHP to its corresponding p-quinone imine derivative. We will explore the underlying mechanistic principles, compare chemical and enzymatic oxidation protocols, and detail methods for characterization and validation of the final product.
Part 1: Mechanistic Overview
The core structure of AHP is a p-aminophenol, which can undergo a two-electron oxidation to form a quinone imine.[6][7] This transformation involves the removal of two protons and two electrons from the parent molecule. The reaction proceeds via a semiquinone radical intermediate, which is then further oxidized to the final quinonoid product.[8][9]
The presence of the propanoyl group (-COCH₂CH₃) on the aromatic ring is a critical consideration. As an electron-withdrawing group, it decreases the electron density of the phenol ring through inductive and resonance effects.[10] This has two primary consequences:
-
Increased Acidity: The phenol becomes more acidic compared to unsubstituted phenol, facilitating deprotonation.[11][12]
-
Increased Oxidation Potential: The electron-withdrawing nature makes the hydroxyl group more resistant to oxidation, requiring a stronger oxidizing agent or more forcing conditions compared to electron-rich phenols.
The overall transformation is depicted below:
Sources
- 1. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 35364-15-9 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the yield and purity of 1-(2-Amino-5-hydroxyphenyl)propan-1-one synthesis
Welcome to the technical support center for the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP). This crucial synthetic intermediate is a fundamental building block in the development of complex pharmaceutical compounds, most notably as the AB ring precursor for the anticancer drug irinotecan and other camptothecin analogs[1][2]. Its unique structure, featuring adjacent amino and hydroxy substituents on a propiophenone backbone, makes it a versatile yet challenging molecule to synthesize with high yield and purity[3].
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategy.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of AHPP, particularly when using the scientifically preferred Fries rearrangement pathway.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or product loss during workup and purification. A systematic approach is required to identify and resolve the bottleneck.
Common Causes & Solutions:
-
Incomplete Reaction: The Fries rearrangement requires a significant activation energy. Insufficient reaction time or temperature can lead to a large amount of unreacted 4-aminophenyl propionate starting material.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A stained TLC plate should show the consumption of the starting material spot and the appearance of the product spot (which will be more polar). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
-
Side Reactions: The primary culprits are the formation of an unwanted isomer and di-acylation of the starting material.
-
Isomer Formation: The Fries rearrangement can produce both ortho and para isomers. The desired product, AHPP, is the ortho isomer. The formation of the para isomer, 1-(4-Amino-3-hydroxyphenyl)propan-1-one, is a common side reaction that consumes starting material and complicates purification[4][5].
-
Di-acylation: Although less common under controlled conditions, it's possible for the starting 4-aminophenol to be acylated on both the nitrogen and oxygen atoms, leading to inactive intermediates[6].
-
Solution: Optimize reaction conditions to favor the ortho product. This is a classic case of kinetic versus thermodynamic control, detailed in the next question.
-
-
Product Degradation: Aminophenols are susceptible to oxidation, especially in the presence of Lewis acids and at elevated temperatures. This leads to the formation of colored, often tarry, impurities that reduce yield and make purification difficult[7].
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Ensure all solvents are thoroughly degassed before use.
-
-
Workup Losses: The amphoteric nature of AHPP (containing both a basic amino group and an acidic phenolic group) can lead to significant product loss during aqueous workup if the pH is not carefully controlled.
-
Solution: During the hydrolytic workup, carefully adjust the pH to the isoelectric point of the molecule to minimize its solubility in the aqueous phase before extraction.
-
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired ortho product?
This is the most critical parameter to control in the Fries rearrangement. The ratio of ortho to para product is highly dependent on reaction temperature and the choice of solvent[4][8].
-
Thermodynamic vs. Kinetic Control: At high temperatures , the reaction is under thermodynamic control, favoring the formation of the more stable ortho isomer. The ortho product can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), which lowers its energy state[4]. At low temperatures , the reaction is under kinetic control, which favors the formation of the sterically less hindered para product[5].
-
Solvent Polarity: The use of non-polar solvents (e.g., toluene, xylene) favors the formation of the ortho product. In contrast, polar solvents can increase the proportion of the para product[4][5].
Table 1: Optimizing Conditions for Ortho-Selectivity in Fries Rearrangement
| Parameter | Condition for High Ortho Selectivity | Rationale |
| Temperature | High (e.g., >100 °C) | Favors the thermodynamically more stable ortho product via chelation with the Lewis acid catalyst.[4] |
| Solvent | Non-polar (e.g., Toluene) | Minimizes solvent-intermediate interactions that can favor the para product.[5] |
| Lewis Acid | Stoichiometric excess (e.g., >1 eq AlCl₃) | Ensures complexation with both starting material and product, driving the rearrangement.[8] |
To maximize your yield of the desired this compound, a high-temperature, non-polar solvent system is strongly recommended.
Q3: My crude product is dark and tarry. What is causing this degradation and how can I prevent it?
The appearance of dark, insoluble material is a clear sign of oxidative degradation. Aminophenols are electron-rich aromatic systems that are highly susceptible to oxidation, which can be accelerated by the harsh Lewis acid conditions and high temperatures of the Fries rearrangement.
Preventative Measures:
-
Inert Atmosphere: This is non-negotiable. The reaction vessel must be purged with an inert gas like nitrogen or argon before adding reagents and maintained under a positive pressure of inert gas throughout the reaction.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents. Water can react violently with the Lewis acid catalyst and contribute to side reactions[8]. Ensure the 4-aminophenol starting material is not discolored (which would indicate prior oxidation).
-
Controlled Heating: Avoid localized overheating. Use an oil bath with vigorous stirring to ensure even heat distribution.
-
Quenching Procedure: Quench the reaction by carefully and slowly adding the reaction mixture to ice-cold acid. This deactivates the Lewis acid catalyst quickly and minimizes degradation during workup.
Q4: I'm struggling with the purification of the final product. What is the best method?
Purification is challenging due to the product's polarity and amphoteric character. Standard silica gel chromatography can be difficult, with issues like streaking and poor recovery.
Recommended Purification Strategy: Crystallization
Crystallization is the most effective method for obtaining high-purity AHPP on a large scale.
-
Solvent System Selection: A mixed solvent system is often effective. A common approach is to dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., hot methanol or ethanol) and then slowly add a non-polar solvent in which it is less soluble (e.g., chloroform or water) until turbidity is observed.
-
Procedure:
-
Dissolve the crude solid in a minimum volume of hot methanol.
-
If the solution is highly colored, you can perform a hot filtration through a small plug of activated charcoal to remove some polymeric impurities.
-
Slowly add water or chloroform while the solution is still warm until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for several minutes to maximize crystal formation[6].
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
If chromatography is necessary, consider using a deactivated silica gel or alumina and a polar solvent system, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine to suppress tailing.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for lab-scale synthesis of AHPP?
Several routes to AHPP have been reported, including multi-step syntheses from 2-nitro-5-hydroxybenzaldehyde or p-anisidine and a photochemical route involving UV irradiation[3][9].
However, for control and scalability, the Fries rearrangement of 4-aminophenyl propionate is the most robust and widely cited method. This two-step process involves:
-
O-acylation: Reaction of 4-aminophenol with propionyl chloride or propionic anhydride to form the ester intermediate, 4-aminophenyl propionate.
-
Fries Rearrangement: Lewis acid-catalyzed rearrangement of the ester to the desired ortho-hydroxyarylketone (AHPP)[4][8].
This route's primary advantage is that it allows for precise control over regioselectivity through the reaction conditions, as detailed in the troubleshooting section.
Q2: Why is the Fries Rearrangement preferred over a direct Friedel-Crafts acylation of 4-aminophenol?
Direct Friedel-Crafts acylation of phenols is often inefficient. The Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the phenolic oxygen. This deactivates the aromatic ring towards the desired electrophilic substitution[10][11]. Furthermore, the presence of two activating groups (-NH₂ and -OH) would lead to poor regioselectivity and a mixture of products.
The Fries rearrangement elegantly bypasses this problem by first forming the less-deactivating phenolic ester, which then rearranges intramolecularly to give the desired ketone with much greater control[12].
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A combination of techniques is essential for robust process control and quality assurance.
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting material and the formation of the product. A suitable mobile phase is a 7:3 mixture of Hexane:Ethyl Acetate. The product will have a lower Rf value than the starting ester. Visualize with UV light and/or an iodine chamber.
-
-
Product Characterization:
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for AHPP is 144.5-144.9 °C.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: two N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), a broad O-H stretch for the phenol, and a strong C=O stretch for the ketone (~1650 cm⁻¹)[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The ¹H NMR will show characteristic aromatic protons with splitting patterns confirming the 1,2,4-substitution, along with signals for the ethyl group and the amine and hydroxyl protons.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity analysis and for detecting trace impurities that may not be visible by TLC[13].
-
Q4: What are the key safety precautions for this synthesis?
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are corrosive and react violently with water. Handle in a fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under anhydrous conditions.
-
Reagents: Propionyl chloride is corrosive and lachrymatory. Pyridine is toxic and flammable. Handle these reagents only in a well-ventilated fume hood.
-
Inert Atmosphere: As mentioned, use an inert atmosphere to prevent both oxidative degradation and potential side reactions.
-
Product Handling: The final product, AHPP, is hygroscopic and should be stored in a desiccator or under an inert atmosphere at low temperatures (-20°C is recommended) to maintain its stability.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is a representative example and should be adapted and optimized based on your laboratory's specific equipment and safety procedures.
Step A: Synthesis of 4-Aminophenyl Propionate
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-aminophenol (1 eq) and anhydrous pyridine (3 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-aminophenol is consumed.
-
Quench the reaction by slowly pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.
Step B: Fries Rearrangement to AHPP
-
Charge a new, dry round-bottom flask with anhydrous aluminum chloride (1.5 eq) and anhydrous toluene.
-
Heat the suspension to 110 °C in an oil bath under a nitrogen atmosphere.
-
Dissolve the crude 4-aminophenyl propionate from Step A in a minimal amount of anhydrous toluene and add it dropwise to the hot AlCl₃ suspension over 30 minutes.
-
Maintain the reaction at 110-120 °C for 3-5 hours. Monitor the reaction progress by taking small aliquots, quenching them in acid, extracting, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. (Caution: Exothermic and releases HCl gas. Perform in a fume hood).
-
Stir the resulting mixture until all solids have dissolved.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain crude AHPP.
-
Purify the crude solid by crystallization as described in the troubleshooting section.
References
-
Pharmaffiliates. 35364-15-9 | Chemical Name : this compound. [Link]
-
LookChem. Cas 35364-15-9, this compound. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
The Student Room. (2012, March 11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. [Link]
-
National Institutes of Health (NIH). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
National Institutes of Health (NIH). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. rsc.org [rsc.org]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. This compound | 35364-15-9 [chemicalbook.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Fries Rearrangement | Thermo Fisher Scientific - IE [thermofisher.com]
- 13. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting isomer formation during the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Technical Support Center: Synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction: Welcome to the technical support resource for the synthesis of this compound (AHPP). This molecule is a critical building block in medicinal chemistry, most notably as a key intermediate for the synthesis of camptothecin analogs like the anticancer drug irinotecan.[1][2][3][4] The synthesis, however, is frequently complicated by the formation of regioisomers, which can be challenging to separate and can significantly impact the yield and purity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles that govern isomer formation. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategy. We will address common questions, provide detailed analytical and purification protocols, and explain the causal relationships between reaction parameters and outcomes.
Section 1: The Root Cause: Understanding Isomer Formation
The primary challenge in synthesizing AHPP via electrophilic aromatic substitution, such as a Friedel-Crafts acylation, is controlling the regioselectivity. The substitution pattern of the starting material—typically a substituted aminophenol—features multiple activating groups whose directing effects can compete, leading to a mixture of products.
Let's consider the direct acylation of 3-aminophenol, a common but problematic starting material. Both the hydroxyl (-OH) and amino (-NH₂) groups are strongly activating and ortho-, para-directing. Their effects are additive, leading to high reactivity at positions 2, 4, and 6. Under the acidic conditions of a Friedel-Crafts reaction, the amino group is protonated to the ammonium group (-NH₃⁺), which is deactivating and meta-directing. The outcome is a complex interplay between the powerful ortho-, para-directing hydroxyl group and the meta-directing ammonium group, often resulting in poor selectivity.
The desired product, this compound, results from acylation at the C6 position of 3-aminophenol. However, significant amounts of the 1-(4-amino-3-hydroxyphenyl) isomer (from C2 acylation) and the 1-(2-amino-3-hydroxyphenyl) isomer (from C4 acylation) are often co-produced.
Caption: Isomer formation pathway from 3-aminophenol.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction produced a mixture of isomers. What are the most likely structures I'm seeing?
A: If you started with 3-aminophenol or a similar precursor, you have likely formed a mixture of regioisomers. The primary components are typically the desired product and two other isomers resulting from acylation at different positions on the aromatic ring.
| Compound | Structure | Systematic Name | Origin |
| Desired Product | This compound | (Acylation at C6 of 3-aminophenol) | |
| Isomer A | 1-(4-Amino-3-hydroxyphenyl)propan-1-one | (Acylation at C2 of 3-aminophenol) | |
| Isomer B | 1-(2-Amino-3-hydroxyphenyl)propan-1-one | (Acylation at C4 of 3-aminophenol) |
Q2: How do I control the regioselectivity to favor the desired 2-amino-5-hydroxy isomer?
A: Direct acylation of 3-aminophenol is challenging. A more robust strategy involves using protecting groups or selecting a different starting material to better control the directing effects.[1]
-
Strategy 1: N-Acetylation: Protect the amino group of 3-aminophenol as an acetamide. The N-acetyl group is still ortho-, para-directing but is less activating than a free amino group, offering more predictable outcomes. After the acylation step, the protecting group can be removed via hydrolysis.
-
Strategy 2: Start with p-Anisidine: A highly effective route starts with p-anisidine (4-methoxyaniline).[3][4] Under Friedel-Crafts conditions, the amino group protonates to -NH₃⁺ (meta-directing), while the methoxy group (-OCH₃) remains a powerful ortho-director. This combination strongly favors acylation at the position ortho to the methoxy group, leading cleanly to 1-(2-amino-5-methoxyphenyl)propan-1-one. A subsequent demethylation step (e.g., with HBr or BBr₃) yields the desired final product with high purity.
Q3: What is the impact of the Lewis acid catalyst on isomer distribution?
A: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃, BF₃) are critical. Strong Lewis acids like AlCl₃ are required to generate the acylium ion electrophile. However, an excess of AlCl₃ can complex with the hydroxyl and amino groups, altering their electronic properties and directing effects. It is crucial to use a stoichiometric amount, typically slightly more than one equivalent per acylating agent plus one equivalent for each basic functional group (-OH, -NH₂) that will coordinate to it. We recommend starting with 2.5-3.0 equivalents of AlCl₃ for substrates like aminophenols.
Q4: Can temperature be used to control the product ratio?
A: Yes, temperature affects the balance between kinetic and thermodynamic control.
-
Low Temperatures (0-10 °C): Often favor the kinetically controlled product, which is the isomer formed via the lowest energy activation barrier. This can sometimes improve selectivity.[5]
-
Higher Temperatures (Reflux): Can lead to isomer migration or rearrangement, favoring the most thermodynamically stable isomer. This may or may not be your desired product and often leads to more complex mixtures. It is generally advisable to start at a low temperature and slowly warm the reaction only if conversion is poor.
Q5: My isomers are co-eluting on my standard C18 HPLC column. How can I resolve them?
A: Separating positional isomers of aromatic compounds can be difficult due to their similar polarities.[6] If a standard C18 column fails, consider columns that offer alternative separation mechanisms:
-
Phenyl-Hexyl or Biphenyl Columns: These columns provide π-π interactions between the stationary phase and the aromatic rings of your isomers. Small differences in the electron density and accessibility of the aromatic systems can be exploited to achieve separation.[7][8]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them extremely effective for separating closely related positional isomers.[6]
-
Aqueous Normal Phase (ANP) / HILIC: For highly polar positional isomers, columns like Cogent Diamond Hydride™ can provide an orthogonal separation mechanism to reversed-phase.[7]
Section 3: Troubleshooting & Optimization Protocols
Protocol 3.1: Analytical Workflow for Isomer Identification
Accurate identification of your product mixture is the first step in troubleshooting. This workflow combines HPLC for separation and NMR for structural confirmation.
Caption: Workflow for isomer identification and confirmation.
¹H NMR Quick Guide for Isomer Confirmation: The substitution pattern on the aromatic ring gives a unique "fingerprint" in the ¹H NMR spectrum. Look for the following coupling patterns in the aromatic region (approx. 6.5-7.5 ppm):
-
Desired (1,2,5-trisubstituted): You should observe three distinct aromatic protons. Expect a doublet (d), a doublet of doublets (dd), and another doublet (d).
-
Isomer A (1,3,4-trisubstituted): Expect three aromatic protons. Look for a doublet (d), a doublet of doublets (dd), and a doublet (d), but with different coupling constants and chemical shifts compared to the desired product.
-
Isomer B (1,2,3-trisubstituted): Expect three aromatic protons. This pattern will likely show a doublet of doublets (or triplet) flanked by two doublets.
Protocol 3.2: Purification of Isomeric Mixtures
If your reaction has produced an inseparable mixture, advanced purification techniques may be required.
Method 1: Fractional Crystallization
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol/water, ethyl acetate/hexane).
-
Allow the solution to cool very slowly and undisturbed. The least soluble isomer may crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor by HPLC.
-
Repeat the process on the mother liquor or re-crystallize the solid to improve purity. This method is often trial-and-error but can be effective and scalable.
Method 2: Preparative Centrifugal Partition Chromatography (CPC) CPC is a liquid-liquid chromatography technique that excels at separating compounds with similar polarities.[9] It avoids solid supports like silica, which can cause sample degradation.
-
Solvent System Screening: Identify a biphasic solvent system (e.g., Heptane/Ethyl Acetate/Methanol/Water) where the isomers have different partition coefficients (K). The ideal selectivity factor (α = K₂/K₁) should be >1.2.
-
CPC Operation: The chosen solvent system is used with one phase acting as the stationary phase (held in place by centrifugal force) and the other as the mobile phase.
-
Injection & Fractionation: The crude mixture is injected and separated based on its partitioning between the two liquid phases, allowing for the collection of pure isomer fractions. CPC is highly scalable from milligrams to kilograms.[9]
References
-
Pharmaffiliates. This compound. Available at: [Link]
-
LookChem. (2023). Cas 35364-15-9, this compound. Available at: [Link]
-
Science.gov. friedel-crafts acylation reaction: Topics. Available at: [Link]
-
Royal Society of Chemistry. (2012). Analytical Methods. Available at: [Link]
-
Sciencemadness Discussion Board. (2007). propiophenone and stuff. Available at: [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. Available at: [Link]
-
Organic Syntheses. Isonitrosopropiophenone. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of paracetamol by acetylation. Available at: [Link]
-
Rotachrom Technologies. Isomer separation by CPC chromatography. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4'-Hydroxypropiophenone: Synthesis, Applications, and Chemical Properties. Available at: [Link]
- Google Patents. US4172097A - Production of propiophenone.
-
MDPI. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
-
Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available at: [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... Available at: [Link]
- Google Patents. CN105646220A - Synthesizing method of propiophenone compound.
-
ACS Green Chemistry. Synthesis of paracetamol and 4-aminophenol from hydroquinone. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen).... Available at: [Link]
-
ResearchGate. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. Available at: [Link]
-
ResearchGate. (2020). Acetylation of p Aminophenol by Preyssler's anion.... Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
PrepChem.com. Synthesis of α-hydroxy-propiophenone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 35364-15-9 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. hub.rotachrom.com [hub.rotachrom.com]
Overcoming solubility issues of 1-(2-Amino-5-hydroxyphenyl)propan-1-one in aqueous solutions
Welcome to the technical support center for 1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS: 35364-15-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited solubility in aqueous solutions. As a key synthetic intermediate for various pharmaceutical compounds, including irinotecan and other camptothecin analogs, achieving consistent and reliable solubilization is critical for successful research and development.[1][2][3][4][5]
This document provides a series of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues, all structured in a practical question-and-answer format.
Physicochemical Properties at a Glance
A foundational understanding of the compound's properties is the first step in troubleshooting solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][6] |
| Molecular Weight | 165.19 g/mol | [1][6] |
| Melting Point | 144.5-144.9 °C | [1][7] |
| Predicted pKa | 9.35 ± 0.18 | [1] |
| Predicted LogP | 1.39 | [8] |
| Appearance | Data not available, likely a solid at room temperature. | [1] |
| Aqueous Solubility | Poorly soluble. | [1][9] |
| Organic Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [1][9] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: The limited aqueous solubility is due to its molecular structure. The compound possesses a moderately lipophilic (fat-loving) phenyl ring and a propanone group, which outweigh the hydrophilic (water-loving) contributions of the single amino (-NH₂) and hydroxyl (-OH) groups.[8] At neutral pH, the molecule is largely un-ionized, preventing the strong electrostatic interactions with polar water molecules that are necessary for dissolution.
Q2: What is the first and most common method I should try to improve its solubility?
A2: For ionizable compounds like this one, pH adjustment is the most direct and effective initial strategy.[][11] The molecule has both a basic amino group and an acidic phenolic hydroxyl group, meaning its charge state—and therefore its solubility—is highly dependent on the pH of the aqueous solution.[11][12]
Q3: Can I use organic solvents to make a stock solution?
A3: Yes. The compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform.[1][9] For most biological experiments, preparing a concentrated stock solution in 100% DMSO is a standard practice. This stock can then be diluted into your aqueous experimental medium, but care must be taken to avoid precipitation.
Q4: What are the main alternative strategies if pH adjustment is not sufficient or not compatible with my experiment?
A4: The primary alternative strategies are the use of cosolvents and complexation agents .[13][14]
-
Cosolvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol) that, when added to water in small amounts, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[15][16][17]
-
Complexation: This involves using an excipient, most commonly a cyclodextrin, to form an "inclusion complex." The hydrophobic part of your compound fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[18][19][20]
In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address specific solubility challenges.
Issue 1: My compound precipitates when I dilute my DMSO stock into my aqueous buffer.
This is a common problem indicating that the final concentration of your compound exceeds its solubility limit in the final buffer system, even with a small percentage of DMSO.
Caption: Decision workflow for choosing a solubility enhancement method.
Strategy 1: pH Adjustment
Q: How do I determine the optimal pH for solubilizing this compound?
A: You need to perform a pH-solubility profile. The compound's predicted pKa of ~9.35 corresponds to the phenolic hydroxyl group.[1] This means the compound will become negatively charged (deprotonated) at pH values significantly above 9.35. The amino group (a weak base) will be positively charged (protonated) at acidic pH values. Therefore, solubility is expected to be lowest near the isoelectric point and increase at both low (< ~4) and high (> ~10) pH values.
Caption: Workflow for conducting a pH-solubility experiment.
-
Prepare Buffers: Create a series of buffers across a wide pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10, NaOH/glycine for pH 11-12).
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is clearly visible.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.
-
Sample Collection: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.[21]
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the optimal range.
Strategy 2: Use of Cosolvents
Q: My experimental system cannot tolerate extreme pH. Which cosolvents should I try and at what concentration?
A: When pH modification is not an option, using cosolvents is the next logical step.[15][16] The goal is to use the minimum amount of cosolvent necessary to achieve solubility, as high concentrations can negatively impact biological assays.
| Cosolvent | Starting % (v/v) | Max Rec. % (v/v) | Notes |
| Ethanol | 1-5% | ~20% | Generally well-tolerated in many cell-based assays.[][15] |
| Propylene Glycol (PG) | 1-5% | ~20% | Common in pharmaceutical formulations; can be viscous.[15][22] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | ~30% | Good solubilizing power for many compounds.[][22] |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | ~1% | Excellent solubilizer but can have biological effects at >0.5-1%.[][23] |
-
Prepare Stock: Create a high-concentration stock of your compound in 100% of the chosen cosolvent (e.g., 10 mg/mL in Propylene Glycol).
-
Prepare Cosolvent/Buffer Blends: In separate tubes, prepare a series of aqueous buffer/cosolvent blends (e.g., 2%, 5%, 10%, 15%, 20% v/v cosolvent in your primary aqueous buffer).
-
Spike and Observe: Add a small aliquot of the stock solution to each blend to achieve your target final concentration. Vortex immediately.
-
Incubate and Check: Let the solutions stand at room temperature for at least one hour and visually inspect for any signs of precipitation (cloudiness, crystals).
-
Determine Minimum Requirement: The lowest percentage of cosolvent that maintains a clear solution is your optimal starting point for your experiments.
Strategy 3: Cyclodextrin Complexation
Q: I need a completely organic solvent-free aqueous solution. How can cyclodextrins help?
A: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts, encapsulating "guest" molecules like yours within a hydrophobic central cavity.[20] This complexation effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent aqueous solubility.[18][19] This is an excellent strategy for creating solvent-free formulations.[23]
Caption: Diagram of a guest-host inclusion complex with cyclodextrin.
For pharmaceutical applications, chemically modified cyclodextrins are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and excellent safety profile. It is effective for complexing with phenolic compounds.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.
This method, adapted from protocols for other phenolic acids, often yields a stable, readily soluble powder of the inclusion complex.[18][24]
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.[18]
-
Dissolution: Dissolve the HP-β-CD completely in purified water with stirring.
-
Compound Addition: Slowly add the this compound powder to the cyclodextrin solution. Continue stirring vigorously. The solution may remain a suspension at this stage.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freezing: Flash-freeze the resulting suspension or solution in liquid nitrogen or on a dry ice/acetone bath.
-
Lyophilization (Freeze-Drying): Lyophilize the frozen mixture for 48-72 hours until a dry, fluffy powder is obtained.
-
Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer. It should dissolve much more readily than the original compound.
Analytical Quantification
All solubility enhancement experiments require a reliable method to quantify the concentration of the dissolved compound.
Q: How can I accurately measure the concentration of this compound in my samples?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and widely used method.[21] For simpler, less complex sample matrices, UV-Visible (UV-Vis) spectrophotometry can also be a rapid and effective tool.[21]
-
Method Selection: Choose between HPLC-UV for high selectivity or UV-Vis for high throughput.
-
Standard Preparation: Prepare a stock solution of the compound in a solvent where it is freely soluble (e.g., methanol or DMSO). Create a series of calibration standards via serial dilution.
-
Calibration Curve: Analyze the standards and plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration to generate a linear calibration curve.
-
Sample Preparation: Dilute your experimental samples (the filtered supernatant from solubility studies) with the appropriate solvent to ensure the concentration falls within the linear range of your calibration curve.
-
Analysis & Calculation: Analyze the prepared samples and use the equation from your calibration curve to calculate the exact concentration of the compound.
References
-
lookchem. (n.d.). Cas 35364-15-9, this compound. Retrieved from [Link]
-
Lim, S. Y., et al. (2018). Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Li, Y., et al. (2024). β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds. PubMed. Retrieved from [Link]
-
Smidovnik, A., et al. (2010). Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. PubMed. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
Sci-corpus. (n.d.). PH adjustment: Significance and symbolism. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Retrieved from [Link]
-
MDPI. (2024). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
SEN Pharma. (n.d.). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Schilling, S. U., et al. (2020). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC - NIH. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Kumar, S., & Sothilingam, H. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]
-
World Journal of Biology and Pharmaceutical Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
molnova.cn. (n.d.). This compound | 35364-15-9. Retrieved from [Link]
-
Go, Y., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. Buy this compound | 35364-15-9 [smolecule.com]
- 5. This compound [srdpharma.com]
- 6.  this compound  [lianhe-aigen.com]
- 7. This compound [myskinrecipes.com]
- 8. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]
- 9. 35364-15-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. wjbphs.com [wjbphs.com]
- 18. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. β-cyclodextrin inclusion complexes with short-chain phenolipids: An effective formulation for the dual sustained-release of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Welcome to the technical support center for 1-(2-Amino-5-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical synthetic intermediate. As a key precursor in the synthesis of potent anticancer agents like irinotecan and other camptothecin analogs, maintaining the stability and purity of this compound is paramount for successful experimental outcomes.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.
I. Understanding the Instability of this compound
The structure of this compound, containing both an amino and a hydroxyl group on the phenyl ring, makes it susceptible to degradation, primarily through oxidation.[4][5] This process can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and inappropriate pH levels.[6][7][8][9] The degradation often manifests as a color change in the solid material or its solutions, indicating the formation of oxidized, often polymeric, byproducts.[6]
Below is a diagram illustrating the primary degradation pathway of this compound, which is initiated by oxidation.
Caption: Oxidative degradation pathway of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from a light yellow/beige to a darker brown. What is the cause?
A1: A color change to brown is a strong indicator of oxidation. The aminophenol moiety is susceptible to air oxidation, which can be accelerated by exposure to light and moisture.[6][7] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can facilitate degradation.[10] To prevent this, it is crucial to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature.[1][10]
Q2: What are the optimal storage conditions for this compound?
A2: Based on its chemical properties, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a freezer.[10] | Low temperatures slow down the rate of chemical degradation reactions, including oxidation.[8][11] |
| Atmosphere | Under an inert gas (argon or nitrogen).[1][10] | Prevents oxidation by atmospheric oxygen. The aminophenol group is particularly sensitive to oxidation.[5][6] |
| Light | In an amber or opaque vial.[7][8] | Protects the light-sensitive phenolic structure from photodegradation.[12][13][14] |
| Moisture | Tightly sealed container, preferably in a desiccator.[10] | The compound is hygroscopic; moisture can accelerate degradation. |
Q3: My solution of this compound in methanol is turning pink/brown. How can I prevent this?
A3: The color change in solution is also due to oxidation, which can be faster in solution than in the solid state. Several factors can contribute to this:
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which will readily oxidize your compound.
-
pH of the Solvent: The stability of aminophenols is highly pH-dependent.[9][15] While methanol is generally neutral, impurities could alter the local pH. Extreme pH values should be avoided unless required by the reaction conditions.[16]
-
Light Exposure: Standard laboratory lighting can be sufficient to initiate photodegradation of phenolic compounds in solution.[7][8]
To prevent this, prepare solutions fresh whenever possible using deoxygenated solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes prior to use. Work in a fume hood with the lights turned off or dimmed, and wrap your reaction vessel in aluminum foil to protect it from light.
Q4: I am using this compound in a reaction and getting low yields. Could degradation be the cause?
A4: Yes, degradation of the starting material is a likely cause of low yields. If the compound has oxidized, its effective concentration is reduced, and the degradation products may interfere with your reaction. It is advisable to check the purity of your starting material before use, especially if it has been stored for a long time or has changed color. You can use techniques like HPLC-UV to assess the purity.[17][18]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
IV. Experimental Protocols
Protocol 1: Proper Storage and Handling of Solid this compound
-
Upon receipt, immediately place the manufacturer's sealed container inside a larger, sealable container with a desiccant.
-
For weighing and dispensing, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all manipulations in an inert atmosphere glovebox or use a Schlenk line to handle the solid under argon or nitrogen.
-
After dispensing, flush the container with an inert gas before resealing and returning to the -20°C freezer.
Protocol 2: Preparation of a Deoxygenated Solution
-
Select a suitable solvent (e.g., methanol, DMSO) of high purity.[10]
-
Place the required volume of solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and connect it to a Schlenk line.
-
Bubble a gentle stream of argon or nitrogen through the solvent via a long needle or cannula for at least 15-30 minutes while stirring.
-
Under a positive pressure of the inert gas, add the pre-weighed this compound to the deoxygenated solvent.
-
Stir until dissolved. Keep the solution under a positive pressure of inert gas and protect it from light by wrapping the flask with aluminum foil.
Protocol 3: Monitoring Degradation by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the parent compound has strong absorbance (this may need to be determined empirically, but a scan from 200-400 nm is a good start).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a freshly prepared sample from a reliable, new batch of the compound to establish a reference chromatogram and retention time.
-
Inject the sample .
-
Compare the chromatograms. A decrease in the area of the main peak and the appearance of new, often earlier eluting, more polar peaks are indicative of degradation.
-
V. References
-
Josephson, M. K., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-6. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Kreslavski, V. D., et al. (2021). Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance. Plants, 10(11), 2343. [Link]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1293-1297. [Link]
-
Li, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 852-858. [Link]
-
Ghosh, P., et al. (2017). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 41(21), 13326-13337. [Link]
-
Palma, M., et al. (2015). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Industrial Crops and Products, 63, 134-141. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Xia, X., et al. (2019). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 7, 726. [Link]
-
Garcia-Galan, C., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Catalysts, 8(9), 353. [Link]
-
Khan, A. A., et al. (2019). A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. Journal of Chemistry, 2019, 1-10. [Link]
-
Lee, S., et al. (2021). Light-Induced Antioxidant Phenolic Changes among the Sprouts of Lentil Cultivar. Antioxidants, 10(4), 543. [Link]
-
Tan, C. X., et al. (2021). Supplementary Light Intensity and Harvest Date Affect Midrib Oxidative Pinking and Related Metabolites in Two Romaine Lettuce Cultivars with Contrasting Discolouration Sensitivities. Agronomy, 11(11), 2187. [Link]
-
Nichela, D. A., et al. (2007). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. Central European Journal of Chemistry, 5(2), 428-441. [Link]
-
Olšovská, K., et al. (2021). Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance. Plants, 10(11), 2343. [Link]
-
Tewari, B. B., & Bhalkaran, S. (2014). Effect of pH on the adsorption of 4-aminophenol on manganese and nickel hexocyanoferrate(II) complexes. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(38), 11539-11543. [Link]
-
BIOFOUNT. (n.d.). This compound. [Link]
-
Chee-Sanford, J. C., et al. (1994). A Method for Detection of Aromatic Metabolites at Very Low Concentrations: Application to Detection of Metabolites of Anaerobic Toluene Degradation. Applied and Environmental Microbiology, 60(1), 323-327. [Link]
-
Chemsrc. (n.d.). 1-(2-Amino-5-hydroxyphenyl)-1-propanone. [Link]
-
Koch, R., & Hoffmann, G. F. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(7), 415-417. [Link]
-
Turos, E., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428. [Link]
-
Koch, R., & Hoffmann, G. F. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(7), 415-417. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound | 35364-15-9 [smolecule.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 5. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 11. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. epa.gov [epa.gov]
Optimizing reaction conditions for the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a critical intermediate in pharmaceutical development, notably for camptothecin analogs like Irinotecan.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to assist researchers in optimizing their synthetic strategies.
Section 1: Synthetic Strategies at a Glance
The synthesis of this compound (also known as 2-Amino-5-hydroxypropiophenone) is not trivial due to the presence of multiple reactive functional groups. A direct Friedel-Crafts acylation on 4-aminophenol is generally unsuccessful because the amino and hydroxyl groups interfere with the required Lewis acid catalyst.[4][5] Therefore, multi-step, regioselective approaches are necessary. Below is a common, scalable pathway.
Caption: A common synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My overall yield is very low. What are the most likely causes?
A1: Low yield is a common complaint that can stem from several stages of the synthesis. Let's break down the likely culprits:
-
Inefficient Nitration: The nitration of a substituted phenol can produce unwanted regioisomers.[6] The directing effects of the hydroxyl and propionyl groups must be carefully balanced. Using a protected hydroxyl group can sometimes improve selectivity.
-
Incomplete Reduction: The reduction of the nitro group is a critical step. If the reducing agent is not active enough or used in insufficient quantity, the reaction will not go to completion, leaving nitro-intermediate in your final product and complicating purification. Sodium dithionite is often cited as an effective and high-yielding reagent for this transformation.[7]
-
Product Degradation: The final product, an aminophenol, is susceptible to oxidation, especially under basic conditions or when exposed to air for extended periods. This can lead to the formation of colored impurities and loss of material.
-
Purification Losses: The product has moderate polarity. Using an inappropriate solvent system during extraction or recrystallization can lead to significant loss of product in the aqueous phase or mother liquor.
Q2: I am observing the formation of multiple isomers during my reaction. How can I improve regioselectivity?
A2: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-director, while the propionyl group is a meta-director.
-
For Nitration: When nitrating 3-hydroxypropiophenone, the hydroxyl group's activating and directing effect is dominant. Nitration is expected to occur ortho and para to the hydroxyl group. The desired product results from nitration at the C2 position. Careful control of reaction temperature is crucial; running the reaction at a lower temperature (e.g., 0-10°C) can enhance selectivity by minimizing the formation of undesired isomers.[8]
-
Alternative Strategy - Fries Rearrangement: If you are attempting a Friedel-Crafts type reaction, you are likely facing issues with O-acylation versus C-acylation. A strategic alternative is the Fries Rearrangement . This reaction proceeds by first forming the phenyl ester (O-acylation) and then rearranging it to the desired hydroxyaryl ketone (C-acylation) using a Lewis acid catalyst.[9] The regioselectivity of the Fries Rearrangement is highly dependent on temperature and solvent polarity.[9][10]
-
Low Temperatures & Polar Solvents: Favor the para-substituted product.
-
High Temperatures & Non-Polar Solvents: Favor the ortho-substituted product.
-
Caption: Controlling regioselectivity in the Fries Rearrangement.
Q3: The reduction of the nitro group is sluggish or incomplete. How can I optimize this step?
A3: The reduction of an aromatic nitro group in the presence of other functional groups requires a chemoselective reducing agent.
-
Reagent Choice: Catalytic hydrogenation (e.g., H₂, Pd/C) is effective but may sometimes be slow or require specialized equipment. A highly effective and scalable chemical method is the use of sodium dithionite (Na₂S₂O₄) in an aqueous solution, often buffered with a base like sodium carbonate.[7] This method is known for its high yield (often quantitative) and clean conversion.[7]
-
Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent (typically several equivalents). The reaction is often run at room temperature and progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the yellow nitro-compound is a good visual indicator.
-
Workup: After reduction, the product may precipitate. It can be collected by filtration or extracted into an organic solvent like ethyl acetate.[7] Thoroughly washing the organic layer with water is important to remove inorganic salts.
Q4: How can I effectively purify the final product, this compound?
A4: Proper purification is key to obtaining a high-quality intermediate.
-
Initial Isolation: After the final step (typically nitro group reduction), the crude product can be isolated by extraction into a suitable organic solvent such as ethyl acetate.[7] Washing with water and brine will remove most inorganic impurities.
-
Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is critical. A solvent system should be identified where the product is sparingly soluble at room temperature but highly soluble when hot. Toluene has been cited as a good solvent for crystallization, yielding a product with >98% purity by HPLC.[2]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would be a good starting point for developing a separation method.
-
Handling Precautions: Remember that the purified aminophenol product can be sensitive to air and light. It is best stored under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidative degradation.[11]
Section 3: Frequently Asked Questions (FAQs)
Q: Can I perform a direct Friedel-Crafts acylation on 4-aminophenol to get the desired product?
A: No, this is not a viable route. The amino group (-NH₂) of 4-aminophenol is a Lewis base and will react preferentially with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation.[4] This forms a complex that puts a positive charge on the nitrogen, strongly deactivating the aromatic ring towards the desired electrophilic substitution. Furthermore, the hydroxyl group can compete by undergoing O-acylation to form an ester.[5][12]
Q: What is the primary application of this compound?
A: It is a key building block (representing the "AB ring" portion) in the total synthesis of camptothecin analogs, which are potent anticancer agents.[13] Its most prominent use is in the synthesis of Irinotecan and its active metabolite, SN-38.[2][7] The synthesis involves a subsequent Friedlander condensation with a tricyclic lactone (the "CDE ring" precursor).[1][13]
Q: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A: A combination of techniques is essential:
-
Thin Layer Chromatography (TLC): Indispensable for monitoring reaction progress at every step. Use a UV lamp to visualize the spots. Staining (e.g., with potassium permanganate or ninhydrin for the final amine) can also be helpful.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product with high accuracy.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -OH, -NH₂, C=O).
Q: What are the critical safety precautions for this synthesis?
A: Standard laboratory safety practices are required, with special attention to the following:
-
Nitrating Agents: Nitrating mixtures (e.g., H₂SO₄/KNO₃) are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.
-
Solvents: Use flammable organic solvents like ethyl acetate and toluene in a well-ventilated fume hood, away from ignition sources.
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) reacts violently with water. Handle in a dry environment.[14]
-
Reducing Agents: While sodium dithionite is relatively safe, always consult the Safety Data Sheet (SDS) for proper handling procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Section 4: Optimized Experimental Protocol
The following is a representative, scalable protocol adapted from the literature for the synthesis of 2-Amino-5-hydroxypropiophenone (4) starting from 3-fluorobenzaldehyde.[7]
Protocol: Multi-step Synthesis of this compound
Part 1: Synthesis of 5-Hydroxy-2-nitropropiophenone (12)
-
This protocol assumes the synthesis starts from the intermediate 5-Hydroxy-2-nitropropiophenone (12), which can be prepared from materials like 3-fluorobenzaldehyde through several steps as detailed in the reference literature.[7]
Part 2: Reduction to this compound (4)
-
Setup: In a suitable reaction vessel, prepare a solution of sodium carbonate (5.4 equivalents) and sodium dithionite (6.5 equivalents) in water (approx. 33 L per kg of starting material).
-
Addition: To the stirred solution at room temperature, add the 5-Hydroxy-2-nitropropiophenone (12) (1 equivalent) portion-wise.
-
Reaction: Continue stirring at room temperature for approximately 1 hour. Monitor the reaction by TLC until the starting material is fully consumed. A solid will precipitate during the reaction.
-
Isolation: Collect the precipitated solid by filtration.
-
Extraction: Transfer the solid to a separatory funnel and extract with ethyl acetate (approx. 17 L per kg of starting material).
-
Washing: Wash the organic layer with water (approx. 17 L per kg of starting material).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Product: The resulting pale yellow solid is this compound (4). Typical reported yield is ~92% with >99% purity.[7]
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Hydroxy-2-nitropropiophenone | Precursor with nitro and keto groups in correct positions. |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Highly effective and chemoselective for nitro group reduction.[7] |
| Base | Sodium Carbonate (Na₂CO₃) | Provides a buffered medium for the reduction. |
| Solvent | Water / Ethyl Acetate | Aqueous medium for reduction, organic solvent for extraction. |
| Temperature | Room Temperature | Mild conditions prevent side reactions and degradation. |
| Reaction Time | ~1 hour | Rapid conversion as reported in scalable syntheses.[7] |
References
-
Taylor & Francis Online. (2009-09-08). A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone. Synthetic Communications. Available at: [Link]
-
Taylor & Francis Online. (2014-02-19). Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Synthetic Communications. Available at: [Link]
- Google Patents. (2006-02-09). Method of synthesizing key intermediates for the production of camptothecin derivatives. EP1910269A2.
-
Pharmaffiliates. This compound. CAS No: 35364-15-9. Available at: [Link]
- Google Patents. (2020-07-23). Process for preparation of 2-amino-5-hydroxy propiophenone. WO2020148641A1.
-
Master Organic Chemistry. (2018-05-17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
LookChem. Cas 35364-15-9,this compound. Available at: [Link]
- Google Patents. (2022-03-17). Process for preparation of 2-amino-5-hydroxy propiophenone. US20220081388A1.
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
YouTube. (2020-10-15). Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]
-
Wikipedia. Fries rearrangement. Available at: [Link]
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Available at: [Link]
-
Science.gov. friedel-crafts acylation reaction: Topics. Available at: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation (video). Available at: [Link]
-
The Student Room. (2012-03-11). Synthesis of Paracetamol by Acetylation of 4-Aminophenol. Available at: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]
-
University of Toronto Scarborough. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]
- Google Patents. (1958-03-11). Method for purification of ketones. US2826537A.
- Google Patents. (1972-04-25). Process for the purification of p-aminophenol. US3658905A.
- Google Patents. (2011-03-17). Process for the preparation of aromatic alpha-hydroxy ketones. US20110065962A1.
-
Molnova. This compound. CAS 35364-15-9. Available at: [Link]
-
National Institutes of Health (NIH). (2012-01-10). Development of an Immunoaffinity Method for Purification of Streptokinase. Avicenna Journal of Medical Biotechnology. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. echemi.com [echemi.com]
- 6. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. lookchem.com [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy this compound | 35364-15-9 [smolecule.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Identification and characterization of byproducts in 1-(2-Amino-5-hydroxyphenyl)propan-1-one synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one. As a critical intermediate in the production of various pharmaceuticals, including anticancer agents like Irinotecan, ensuring the purity and minimizing byproduct formation during its synthesis is paramount.[1][2][3] This guide provides in-depth troubleshooting advice and detailed analytical protocols to identify and characterize potential byproducts, ensuring the integrity of your synthetic process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing insights into the root causes and strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors depending on your synthetic route.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. For instance, in a Friedel-Crafts acylation, insufficient catalyst or low temperatures can hinder the reaction.
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. The following sections will delve into specific byproducts and their identification.
-
Product Degradation: The aminophenol moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of air. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I observe multiple spots on my TLC plate that are not my starting material or desired product. What could these be?
A2: The presence of multiple spots indicates the formation of byproducts. The identity of these byproducts is highly dependent on the synthetic method employed. Here are some common possibilities:
-
Isomeric Products: In a Friedel-Crafts acylation approach, acylation can occur at different positions on the aromatic ring, leading to regioisomers.
-
O-Acylated Byproduct: Phenols can undergo O-acylation in addition to the desired C-acylation, forming a phenyl ester.[4]
-
Partially Reduced Intermediates: If your synthesis involves the reduction of a nitro group, incomplete reduction can result in nitroso or hydroxylamine intermediates, or aminonitrophenol compounds.[5][6]
-
N-Alkylated/Acylated Byproducts: If the starting material contains an amine that is not the primary reaction site, it may undergo side reactions. For example, in a synthesis starting from p-anisidine, N-methylation can be a competing reaction.
Q3: My final product has a persistent color, even after purification. What is the likely cause?
A3: Colored impurities often arise from oxidation of the aminophenol product or from highly conjugated byproducts. Trace amounts of oxidized species can impart significant color. Rigorous purification by column chromatography or recrystallization may be necessary. Performing the synthesis and work-up under an inert atmosphere can help minimize the formation of these colored impurities.
Identification and Characterization of Key Byproducts
This section provides a detailed breakdown of the most probable byproducts for common synthetic routes to this compound, along with their characterization data.
Route 1: Friedel-Crafts Acylation of 4-Aminophenol
A common approach involves the acylation of 4-aminophenol with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.
Potential Byproducts:
-
Byproduct 1: 1-(4-Amino-2-hydroxyphenyl)propan-1-one (Regioisomer)
-
Formation: Acylation occurs ortho to the hydroxyl group instead of ortho to the amino group. The directing effects of both the amino and hydroxyl groups can lead to a mixture of isomers.
-
Identification:
-
HPLC: Will likely have a different retention time compared to the desired product.
-
NMR: The aromatic proton coupling patterns will differ significantly. The proton ortho to the carbonyl group will show a characteristic downfield shift.
-
MS: Will have the same mass-to-charge ratio (m/z) as the desired product, requiring chromatographic separation for distinction.
-
-
-
Byproduct 2: 4-Amino-phenyl propionate (O-Acylated Product)
-
Formation: Acylation occurs on the phenolic oxygen, which can be kinetically favored.[4]
-
Identification:
-
HPLC: Typically has a different polarity and thus a different retention time.
-
IR: Presence of an ester carbonyl stretch (~1750-1735 cm⁻¹) instead of a ketone stretch. Absence of a broad O-H stretch.
-
¹H NMR: The aromatic protons will show a different splitting pattern compared to the C-acylated product. The propionyl group signals will be present.
-
¹³C NMR: A downfield shift for the carbonyl carbon, characteristic of an ester.
-
MS (EI): Molecular ion at m/z = 165.19, with fragmentation patterns differing from the desired product.
-
-
Route 2: Reduction of 1-(2-Nitro-5-hydroxyphenyl)propan-1-one
This route involves the nitration of a precursor followed by reduction of the nitro group.
Potential Byproducts:
-
Byproduct 3: 1-(2-Amino-5-hydroxy-4-nitrophenyl)propan-1-one and 1-(2-Amino-5-hydroxy-6-nitrophenyl)propan-1-one (Incomplete Reduction/Side Nitration)
-
Formation: Incomplete reduction of a dinitro precursor or side nitration during the synthesis of the nitro intermediate.
-
Identification:
-
HPLC: Will be more polar than the final product.
-
MS: A higher molecular weight corresponding to the addition of a nitro group (M+45).
-
¹H NMR: The aromatic region will show fewer protons and different coupling constants due to the presence of the strongly electron-withdrawing nitro group.
-
-
-
Byproduct 4: 1-(2-Hydroxylamino-5-hydroxyphenyl)propan-1-one
-
Formation: Partial reduction of the nitro group.[5]
-
Identification:
-
HPLC: Will have a different retention time.
-
MS: A molecular ion corresponding to the hydroxylamine (m/z = 181.19). Can be unstable and may require gentle ionization techniques for detection.
-
-
Route 3: From p-Anisidine
This multi-step synthesis often involves acylation, nitration, demethylation, and reduction.
Potential Byproducts:
-
Byproduct 5: N-methyl-p-anisidine
-
Formation: If methylating agents are used in other steps or if methanol is used as a solvent at high temperatures with certain catalysts, N-methylation of the starting material or intermediates can occur.
-
Identification:
-
GC-MS: A common technique for analyzing volatile amines.
-
¹H NMR: Appearance of a singlet around 2.8 ppm corresponding to the N-methyl group.
-
MS: A molecular ion at m/z = 137.18.
-
-
-
Byproduct 6: Incomplete Demethylation Product (1-(2-Amino-5-methoxyphenyl)propan-1-one)
-
Formation: If the demethylation step is incomplete.
-
Identification:
-
HPLC: Will be less polar than the final product.
-
¹H NMR: Presence of a methoxy singlet around 3.8 ppm. Absence of a broad phenolic OH signal.
-
MS: A molecular ion at m/z = 179.22.
-
-
Analytical Protocols and Data
Accurate identification of byproducts requires a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for separating the desired product from starting materials and byproducts.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase or a suitable solvent.
Data Interpretation: The retention time of each peak can be used for identification when compared to known standards. The peak area provides a quantitative measure of the relative amounts of each component.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the components in a mixture.
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is suitable for polar compounds and can be directly coupled with HPLC (LC-MS). Electron Ionization (EI) can be used for more volatile compounds, often coupled with Gas Chromatography (GC-MS).
-
Analysis: Obtain the mass spectrum for each separated peak from the chromatogram.
Data Interpretation: The molecular ion peak (M⁺ or [M+H]⁺) will confirm the molecular weight of the compound. Fragmentation patterns can provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.[7][8]
Data Interpretation: The chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.
Table 1: Summary of Analytical Data for this compound and Potential Byproducts
| Compound | Expected Retention Time (HPLC) | Molecular Ion (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| This compound | Main Peak | 166.08 | Aromatic protons (~6.5-7.5), -CH₂- (~2.8), -CH₃ (~1.1), -NH₂ (~5.0), -OH (~9.0) |
| 1-(4-Amino-2-hydroxyphenyl)propan-1-one | Varies | 166.08 | Different aromatic coupling pattern |
| 4-Amino-phenyl propionate | Varies | 166.08 | Aromatic protons with ester-induced shifts, -CH₂- (~2.4), -CH₃ (~1.2) |
| 1-(2-Amino-5-hydroxy-4-nitrophenyl)propan-1-one | More Polar | 211.06 | Fewer aromatic protons, significant downfield shifts |
| 1-(2-Hydroxylamino-5-hydroxyphenyl)propan-1-one | Varies | 182.07 | Signals for -NHOH group |
| N-methyl-p-anisidine | Less Polar | 138.11 | -NCH₃ singlet (~2.8), -OCH₃ singlet (~3.7) |
| 1-(2-Amino-5-methoxyphenyl)propan-1-one | Less Polar | 180.09 | -OCH₃ singlet (~3.8), absence of -OH signal |
Visualizations
Experimental Workflow for Byproduct Identification
Caption: Competing reaction pathways in the Friedel-Crafts acylation of 4-aminophenol.
References
-
Synthesis of Paracetamol by Acetylation of 4-Aminophenol. The Student Room. Available at: [Link]
-
Acetylation of 4-aminophenol: Mechanism. SAMS chemistry. YouTube. Available at: [Link] (Note: A representative YouTube link is used as the original may not be stable).
-
Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]
-
One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Cas 35364-15-9, this compound. LookChem. Available at: [Link]
-
35364-15-9 | Chemical Name : this compound. Pharmaffiliates. Available at: [Link]
-
Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. Available at: [Link]
-
Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Available at: [Link]
-
1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Chemsrc. Available at: [Link]
- An environment-friendly process for selective acylation of aminophenol. Google Patents.
-
Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. PubMed. Available at: [Link]
-
Reaction scheme for acetylation of p-anisidine with acetic acid. ResearchGate. Available at: [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. National Institutes of Health. Available at: [Link]
-
N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. ResearchGate. Available at: [Link]
-
p-Anisidine. Wikipedia. Available at: [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]
-
Enantioselective three-component reaction for the preparation of... Organic Syntheses Procedure. Available at: [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. ACS Publications. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Available at: [Link]
-
When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. Available at: [Link]
-
Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. ResearchGate. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journals. Available at: [Link]
-
Scheme 1. N-methylation of p-anisidine by methanol. ResearchGate. Available at: [Link]
-
Catalytic Hydrogenation of Nitroarenes. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
- Preparation of N-acetyl-p-aminophenol. Google Patents.
-
NMR Spectroscopy. Professor Dave Explains. YouTube. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
Technical Support Center: Enhancing the Stability of 1-(2-Amino-5-hydroxyphenyl)propan-1-one for Long-Term Storage
Welcome to the technical support center for 1-(2-Amino-5-hydroxyphenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this critical synthetic intermediate for long-term storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.
Understanding the Instability of this compound
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including potent anticancer agents.[1][2][3] However, its unique chemical structure, featuring both an amino and a hydroxyl group on a phenyl ring, renders it susceptible to degradation, particularly through oxidation.[4][5] This inherent instability can compromise the purity and integrity of the compound, impacting the reliability and reproducibility of your research.
The primary degradation pathway for aminophenols involves oxidation, which can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[6] This process can lead to the formation of highly colored quinone-imine species and subsequent polymerization, resulting in a visible change in the material's appearance and a decrease in its purity.[4][7] Furthermore, the compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can also accelerate degradation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored at -20°C in a freezer .[7] The container should be tightly sealed and protected from light by using an amber vial or by wrapping the container in aluminum foil.[3] Crucially, the compound should be stored under an inert atmosphere , such as nitrogen or argon, to prevent oxidation.[7]
Q2: My solid this compound has changed color. What does this mean and can I still use it?
A change in color, typically to a yellowish or brownish tint, is a visual indicator of chemical degradation, likely due to oxidation.[7] It is strongly recommended not to use the discolored material for experiments where high purity is critical, as the presence of degradation products can lead to unreliable and misleading results. You should consider obtaining a fresh batch of the compound.
Q3: I've noticed a new, unexpected peak in the HPLC chromatogram of my stored compound. What could this be?
An unexpected peak in your HPLC analysis is a strong indication of a degradation product.[7] Given the chemical nature of this compound, this new peak likely corresponds to an oxidized species, such as a quinone-imine or a dimeric/polymeric byproduct.[4][7] To confirm this, you can compare the chromatogram to that of a freshly prepared standard.
Q4: What is the best way to handle the compound to minimize degradation during experimental use?
When working with this compound, it is essential to minimize its exposure to air, light, and moisture. Work quickly and efficiently. If possible, handle the compound in a glovebox under an inert atmosphere.[8] Use pre-weighed aliquots to avoid repeatedly opening and closing the main storage container. Always use clean, dry spatulas and glassware.
Q5: Should I use an antioxidant to stabilize my compound? If so, which one?
The use of antioxidants can be an effective strategy to inhibit oxidative degradation.[6][9] For compounds with both phenolic and amine functionalities, a combination of antioxidants may offer synergistic protection.[10] However, it's important to be aware of potential antagonistic interactions.[9]
Commonly used antioxidants in pharmaceuticals include:
-
Chain-breaking antioxidants (phenolic type): Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective at scavenging free radicals.[6]
-
Reducing agents: Ascorbic acid and its derivatives can be readily oxidized, thereby protecting the primary compound.[6]
-
Chelating agents: Citric acid or EDTA can be used to bind metal ions that can catalyze oxidation reactions.
The choice of antioxidant will depend on the specific application and solvent system. It is highly recommended to perform a screening study to determine the most effective and compatible antioxidant for your formulation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Even Under Recommended Storage Conditions
| Possible Cause | Troubleshooting Steps |
| Inadequate Inert Atmosphere | 1. Ensure the inert gas used (nitrogen or argon) is of high purity. 2. Re-purge the container with the inert gas before sealing. 3. For highly sensitive applications, consider using a glovebox for all manipulations.[8] |
| Container Seal Integrity | 1. Inspect the container cap and seal for any damage or wear. 2. Use high-quality vials with secure closures. Consider using parafilm to further seal the cap. 3. For long-term storage, ampulization under an inert atmosphere is the most secure method. |
| Light Exposure | 1. Confirm that the storage location is completely dark. 2. Use amber glass vials or wrap clear vials in aluminum foil to block all light.[3] |
| Temperature Fluctuations | 1. Ensure the freezer maintains a stable temperature. Avoid storing in the freezer door where temperatures can fluctuate. 2. Minimize the time the container is out of the freezer during use. |
| Contamination | 1. Review handling procedures to eliminate any sources of contamination, such as impurities on spatulas or in solvents. 2. Use only high-purity solvents and reagents when preparing solutions. |
Issue 2: HPLC Analysis Issues - Peak Tailing and Inconsistent Retention Times
Peak tailing is a common issue when analyzing aromatic amines by HPLC, often caused by interactions with the silica stationary phase.[4]
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine to keep it in a single ionic state. 2. Add a Competitive Amine: Incorporate a small amount of a competitive amine, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%) to block active silanol sites on the column.[4] 3. Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column specifically designed to minimize silanol interactions. |
| Column Overload | 1. Dilute the Sample: Prepare and inject a more dilute sample to see if the peak shape improves.[4] 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent to remove any adsorbed impurities. 2. Use a Guard Column: Install a guard column before the analytical column to protect it from strongly retained sample components.[4] |
| Inconsistent Retention Times | 1. Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and retention time shifts.[5][11] 2. Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a run.[11] 3. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system.[5][11] |
Experimental Protocols
Protocol for Packaging and Long-Term Storage
This protocol outlines the steps for safely packaging and storing this compound to maximize its shelf life.
Materials:
-
This compound
-
High-purity inert gas (nitrogen or argon) with a regulator and tubing
-
Amber glass vials with PTFE-lined caps
-
Parafilm
-
-20°C freezer
-
Labeling materials
Procedure:
-
Aliquot the Compound: If you have a large quantity of the compound, it is best to divide it into smaller, single-use aliquots to avoid repeated exposure of the entire batch to the atmosphere.
-
Transfer to Vial: Place the desired amount of the compound into a clean, dry amber glass vial.
-
Inert Gas Purge: Gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes to displace any air.
-
Seal Tightly: Immediately and securely tighten the PTFE-lined cap onto the vial.
-
Parafilm Sealing: Wrap the cap-vial interface with a layer of parafilm for an extra layer of protection against moisture and air ingress.
-
Labeling: Clearly label the vial with the compound name, date of storage, and any hazard warnings.[12]
-
Storage: Place the sealed and labeled vial in a designated -20°C freezer.
Protocol for Antioxidant Screening
This protocol provides a general method for screening the effectiveness of different antioxidants in stabilizing a solution of this compound.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, DMSO)
-
A selection of antioxidants to test (e.g., BHT, BHA, ascorbic acid, propyl gallate)
-
HPLC system with a UV detector
-
Amber HPLC vials
Procedure:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in the chosen solvent.
-
Prepare Antioxidant Stock Solutions: Prepare stock solutions of each antioxidant at a suitable concentration.
-
Prepare Test Samples:
-
Control: Dispense the stock solution of the compound into an amber HPLC vial.
-
Test Samples: For each antioxidant, add the stock solution of the compound to an amber HPLC vial, followed by a small, precise volume of the antioxidant stock solution to achieve a target antioxidant concentration (e.g., 0.01-0.1%).
-
-
Initial Analysis (T=0): Analyze all samples by HPLC immediately after preparation to determine the initial purity and peak area of the compound.
-
Incubation: Store the vials under accelerated degradation conditions (e.g., 40°C in an oven) or at room temperature exposed to light, depending on the desired stress condition.
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), remove the vials and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound and the formation of any degradation peaks in the antioxidant-containing samples to the control sample over time. The most effective antioxidant will show the least degradation of the parent compound.
Protocol for Accelerated Stability Study
This protocol is a simplified version of an accelerated stability study to predict the long-term stability of the solid compound under different conditions.
Materials:
-
Multiple aliquots of this compound in appropriate containers
-
Stability chambers or ovens set to the desired temperature and humidity conditions (e.g., 40°C/75% RH)[13][14]
-
HPLC system for purity analysis
Procedure:
-
Initial Analysis (T=0): Perform a full characterization of the initial batch of the compound, including purity by HPLC, appearance, and any other relevant tests.
-
Sample Storage: Place the aliquots of the compound in the stability chambers.
-
Time-Point Testing: At predetermined time points (e.g., 1, 3, and 6 months for an accelerated study), remove a sample from the chamber and perform the same set of analytical tests as in the initial analysis.[15]
-
Data Evaluation: Analyze the data for any significant changes in purity, appearance, or other parameters over time. A significant change is typically defined as a failure to meet the established specifications.[16]
-
Shelf-Life Estimation: The data from the accelerated study can be used to estimate a preliminary shelf-life for the compound under the long-term storage conditions. For example, a product that is stable for 6 months under accelerated conditions may be assigned a preliminary shelf-life of 24 months under the recommended long-term conditions.[13]
Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of the compound.
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
- Benchchem. (n.d.). Preventing degradation of Sclerodione during storage.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Long Island University. (n.d.). Labeling and Storage of Chemical.
- How to Interpret HPLC Graph Chrom
- Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study.
- US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol.
- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Top 5 Factors Affecting Chemical Stability. (2025).
- Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Desirability of adding mixtures of phenols and amine antioxidants to mineral oils. (2025).
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- ICH. (n.d.). Q1A(R2) Guideline.
- Improving the stability of hygroscopic products through packaging. (n.d.).
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021).
- Interaction between Nitroxide of Hindered Amine Light Stabilizers and Phenol. (2025).
- This compound. (n.d.). ChemicalBook.
- Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). PubMed Central.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
- This compound. (n.d.).
- Ultimate Guide to GHS Labeling and Packaging Requirements: Ensuring Global Compliance in 2025. (2025).
- Guideline for the Management of Time Sensitive Chemicals. (2024). University of Wollongong.
- Time-Sensitive Chemicals. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biofargo.com [biofargo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Labeling and Storage of Chemical | Long Island University [liu.edu]
- 13. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
Refining purification techniques to remove impurities from 1-(2-Amino-5-hydroxyphenyl)propan-1-one
An advanced technical support guide for researchers, scientists, and drug development professionals focused on the purification of 1-(2-Amino-5-hydroxyphenyl)propan-1-one.
Technical Support Center: Purification of this compound
Welcome to the technical support center for this compound (AHP), a key synthetic intermediate in the pharmaceutical industry, notably in the synthesis of anticancer agents like irinotecan and other camptothecin analogs.[1][2] The purity of this intermediate is paramount, as impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of AHP, offering explanations for their causes and detailed protocols for their resolution.
Issue 1: Final product is a dark, discolored solid, and purity is low.
-
Probable Cause: this compound is an aminophenol derivative. This class of compounds, containing both an electron-donating amino group and a hydroxyl group on the aromatic ring, is highly susceptible to oxidation.[4] Exposure to atmospheric oxygen, especially at elevated pH or in the presence of trace metal catalysts, can lead to the formation of colored quinone-like impurities.
-
Preventative & Corrective Actions:
-
Inert Atmosphere Handling: Conduct all stages of the synthesis, workup, and purification under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen.
-
Antioxidant Use During Workup: During the aqueous workup, add a mild reducing agent or antioxidant like sodium bisulfite (NaHSO₃) or sodium dithionite to the aqueous solution. This helps prevent the oxidation of the phenol group.
-
Controlled pH: Avoid highly basic conditions during extraction, as this can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[5]
-
Storage: Store the purified compound in a tightly sealed container under an inert atmosphere, protected from light, and in a refrigerator or freezer (-20°C is recommended) to maintain its stability.[1]
-
Issue 2: Significant presence of non-polar impurities or unreacted starting materials (e.g., p-anisidine-derived precursors).
-
Probable Cause: Incomplete reaction or the presence of non-polar by-products from the synthesis, which often involves a Friedel-Crafts acylation.[6][7] These impurities are not effectively removed by simple filtration or a single solvent wash.
-
Recommended Purification Protocol: Acid-Base Extraction The amphoteric nature of AHP—possessing a basic amino group and an acidic phenolic group—makes acid-base extraction an exceptionally powerful purification technique to separate it from neutral organic impurities.[8][9][10]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Causality: Protonation of the amine increases the compound's polarity, making it soluble in the aqueous phase.[9]
-
-
Separation: Separate the aqueous layer (containing your product) from the organic layer (containing impurities). Discard the organic layer.
-
Basification & Re-extraction: Neutralize the acidic aqueous layer by slowly adding a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is approximately 7.0-7.5.[5] The AHP will precipitate out or can be re-extracted into a fresh portion of organic solvent (ethyl acetate or DCM).
-
Drying and Evaporation: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[11]
Workflow for Acid-Base Extraction of AHP
Caption: Acid-Base Extraction Workflow for AHP Purification.
-
Issue 3: Isomeric impurities are present in the final product.
-
Probable Cause: Friedel-Crafts acylation reactions can sometimes yield a mixture of ortho, meta, and para isomers, depending on the directing effects of the substituents on the aromatic ring.[12] These isomers often have very similar polarities and are difficult to separate by simple extraction or recrystallization.
-
Recommended Purification Protocol: Column Chromatography Column chromatography is the most effective method for separating compounds with slight differences in polarity, such as isomers.[13][14][15]
Step-by-Step Protocol:
-
Adsorbent Selection: Use silica gel as the stationary phase. It is a polar adsorbent suitable for separating moderately polar compounds like AHP.[15]
-
Solvent System (Mobile Phase) Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives a retention factor (R_f) for AHP of approximately 0.2-0.4 for good separation.[13]
-
A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or heptane. A starting point could be 20-30% ethyl acetate in hexanes.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar solvent to ensure a homogenous packing, which is critical for good separation.[15]
-
Loading the Sample: Dissolve the crude AHP in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent mixture. If using a gradient, gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds. The less polar isomers will elute first, followed by the more polar desired product.
-
Fraction Collection & Analysis: Collect the eluent in small fractions and analyze them by TLC to identify which fractions contain the pure product.[13] Combine the pure fractions and evaporate the solvent.
Troubleshooting Column Chromatography
Problem Probable Cause Solution Poor Separation Incorrect solvent system (too polar or not polar enough). Optimize the mobile phase using TLC. A solvent system that is too polar will cause all compounds to elute quickly with little separation.[13] Compound Streaking/Tailing on Column Compound is too polar for the solvent; acidic nature of silica interacting with the basic amine. Add a small amount (~0.5-1%) of triethylamine (Et₃N) to the mobile phase to neutralize the acidic sites on the silica gel. | Product Degradation on Column | The compound is sensitive to the acidic nature of the silica gel.[16] | Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. Perform the chromatography quickly to minimize contact time. |
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification method for crude AHP from a reaction mixture? A1: Acid-base extraction is the recommended initial purification step.[10] It is highly effective at removing a significant portion of neutral organic impurities and unreacted starting materials, which simplifies subsequent purification steps like column chromatography or recrystallization.
Q2: My compound is still impure after chromatography. What should I try next? A2: Recrystallization is an excellent final polishing step to achieve high purity, especially for removing trace impurities that co-eluted during chromatography. Based on solubility data, a mixed solvent system like ethanol/water or methanol/water would be a good starting point.[6] Dissolve the compound in the minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals.
Q3: Which analytical techniques are best for confirming the purity of my final AHP product? A3: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying organic impurities.[3][17] A reversed-phase C18 column is typically used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the structures of any unknown impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the desired product and ensure no isomeric impurities are present.
-
Gas Chromatography (GC): Used specifically to quantify residual solvents from the purification process.[3]
Q4: What are the essential safety precautions for handling this compound? A4: As an aminophenol derivative, AHP and its precursors require careful handling.[19][20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety glasses or goggles, and a lab coat.[21][22]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid skin and eye contact.[20][22] In case of contact, rinse the affected area thoroughly with water.[21]
-
Disposal: Dispose of chemical waste according to your institution's environmental health and safety guidelines. Aminophenols can be toxic to aquatic life.[21]
Decision Workflow for AHP Purification
Caption: Decision tree for selecting the appropriate AHP purification strategy.
References
- o-Aminophenol: Industrial Applications and Safety Guidelines. (n.d.). Jinan Forever Import And Export Trading CO.,Ltd.
- AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.
-
p-Aminophenol CAS No 123-30-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical. Retrieved from
-
4-AMINOPHENOL Extra Pure MSDS. (2016, April 20). Loba Chemie. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Troubleshooting. (n.d.). The Pharma Master. Retrieved from [Link]
- US3717680A - PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction Techniques. (2025, September 11). Coconote. Retrieved from [Link]
-
Cas 35364-15-9,this compound. (n.d.). lookchem. Retrieved from [Link]
-
Separation of aliphatic and aromatic ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Study of 4-Aminophenol Removal from Aqueous Solutions. (2022, December 1). MDPI. Retrieved from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]
-
column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from [Link]
-
Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. (2025, August 28). Chemsrc. Retrieved from [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. (2022, July 11). NIH. Retrieved from [Link]
-
Column Chromatography ketone/silica. (2011, November 19). Physics Forums. Retrieved from [Link]
-
Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved from [Link]
- US4895984A - Acylation of aromatics. (n.d.). Google Patents.
-
This compound. (n.d.). Lianhe Aigen Pharma Co., Ltd. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
NCERT Solutions for Class 11 Chemistry Chapter 12. (2022, February 23). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Buy this compound | 35364-15-9 [smolecule.com]
- 5. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. coconote.app [coconote.app]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. shyzchem.com [shyzchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. youtube.com [youtube.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. physicsforums.com [physicsforums.com]
- 17. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 19. o-Aminophenol: Industrial Applications and Safety Guidelines-Jinan Forever Import And Export Trading CO.,Ltd [foreverexport.com]
- 20. nj.gov [nj.gov]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. lobachemie.com [lobachemie.com]
Addressing challenges in scaling up the production of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Welcome to the technical support center for the synthesis and scale-up of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS 35364-15-9), a critical intermediate in the pharmaceutical industry.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your scale-up is successful, reproducible, and safe.
Section 1: Synthesis and Mechanism Troubleshooting
The synthesis of this molecule, which contains both an amino and a hydroxyl group, presents unique challenges, particularly when employing reactions like the Friedel-Crafts acylation.[3] These functional groups are highly reactive and can interfere with common synthetic pathways. This section addresses the most frequent issues at the core of the chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction is failing or showing very low yield. What is the primary cause?
A1: The most common reason for failure in the Friedel-Crafts acylation of an aminophenol derivative is catalyst deactivation. The starting material contains two functional groups—an amino group (-NH₂) and a hydroxyl group (-OH)—that can act as Lewis bases. The Lewis acid catalyst (e.g., AlCl₃) required for the acylation will preferentially and irreversibly coordinate with the basic amino group.[4] This interaction deactivates the catalyst and also deactivates the aromatic ring toward the desired electrophilic substitution, bringing the reaction to a halt.
Q2: How can I prevent catalyst deactivation and successfully perform the acylation?
A2: The solution is to use a protecting group strategy. Both the amino and hydroxyl groups should be temporarily "masked" to prevent their interference.
-
Amino Group Protection: The amino group can be protected as an amide (e.g., an acetamide). This is a common and robust method. The resulting amide is significantly less basic and will not coordinate with the Lewis acid.
-
Hydroxyl Group Protection: The hydroxyl group can also coordinate with the Lewis acid. Protecting it as an ether (e.g., benzyl or silyl ether) is an effective strategy.[3]
By protecting these groups, you render the substrate compatible with the Friedel-Crafts conditions. The reaction is then followed by a deprotection step to reveal the final desired structure.
Q3: I'm observing the formation of multiple isomers (poor regioselectivity). How can I control where the propanoyl group adds to the ring?
A3: Poor regioselectivity arises from the powerful activating nature of the unprotected amino and hydroxyl groups. Using protecting groups, as described above, not only prevents catalyst deactivation but also helps control regioselectivity. The steric bulk and electronic nature of the chosen protecting groups can help direct the incoming acyl group to the desired position. Furthermore, strict control over reaction temperature is critical; running the reaction at the lowest effective temperature often minimizes the formation of undesired side products.
Q4: Are there alternative synthesis routes that avoid the challenges of Friedel-Crafts acylation?
A4: Yes, several other routes have been reported, which may be more suitable depending on your scale and available starting materials. These can include:
-
Reduction of a Nitro Precursor: Starting with a 2-nitro-5-hydroxyphenyl derivative and performing the acylation first, followed by reduction of the nitro group to an amine. The nitro group is strongly deactivating, which can make the initial acylation challenging, but it avoids the issue of catalyst poisoning by the amine.[3][5]
-
UV-Irradiation: A reported method involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid.[6] While potentially effective, scaling photochemical reactions can present its own set of equipment and safety challenges.
-
Multi-step Synthesis: Routes starting from precursors like p-anisidine or 2-nitro-5-hydroxybenzaldehyde have also been documented.[2]
The choice of route for scale-up must balance factors like cost of goods, number of steps, process safety, and waste stream management.
Section 2: Scale-Up and Process Control
Transitioning a successful bench-scale reaction to a pilot or production scale is not merely about using larger glassware.[7] It introduces new variables related to physics and engineering that can dramatically impact the outcome.[8]
Troubleshooting Guide: From Lab to Plant
| Problem Encountered During Scale-Up | Probable Cause(s) | Recommended Action & Scientific Rationale |
| Decreased Yield or New Impurities | Inefficient Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making it harder to control temperature. Localized "hot spots" can form, leading to thermal degradation or side reactions.[8] | Implement a jacketed reactor with precise temperature control. Model the heat transfer characteristics of your vessel. Consider slower, controlled addition of reagents to manage the reaction exotherm. |
| Inconsistent Results Batch-to-Batch | Poor Mixing: Stirring that is effective in a flask may not be adequate in a large reactor, leading to poor mass transfer and non-homogenous reaction conditions.[7][8] | Select an appropriate stirring mechanism for the reactor size and viscosity of the reaction mixture (e.g., anchor vs. turbine stirrer). Use computational fluid dynamics (CFD) modeling to optimize mixing. Implement Process Analytical Technology (PAT) like in-situ IR or Raman to monitor reaction progress in real-time.[8] |
| Product Degradation During Work-up | Air/Moisture Sensitivity: this compound is hygroscopic. Aminophenols, in general, are susceptible to oxidation, which can be accelerated by prolonged exposure to air at elevated temperatures during solvent removal or drying.[3][5] | Conduct all work-up and isolation steps under an inert atmosphere (e.g., Nitrogen or Argon). Use vacuum distillation at the lowest possible temperature for solvent removal. Store the final product under inert gas in a freezer.[1] |
| Purification Challenges (e.g., Oiling Out) | Solubility Profile Changes: The ideal crystallization conditions discovered at the lab scale may not translate directly. The rate of cooling and seeding strategy become much more critical in large volumes to control crystal size and purity. | Develop a robust crystallization protocol by screening various solvent/anti-solvent systems. Implement a controlled cooling profile and determine the optimal seeding point and seed loading. Utilize a filtration and drying setup that protects the product from air and moisture. |
Process Flow Visualization
The following diagram illustrates a typical workflow for the synthesis of this compound using a protection strategy, highlighting the critical stages for scale-up consideration.
Caption: A generalized workflow for the synthesis of the target compound.
Section 3: Purity, Impurities, and Analytical Methods
Controlling the impurity profile is paramount in pharmaceutical development. On scaling up, new or previously insignificant impurities can become major issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should be looking for?
A1: Based on the common synthetic routes, you should monitor for:
-
Starting Materials: Unreacted protected or unprotected aminophenol.
-
Positional Isomers: Acylation at other positions on the aromatic ring.
-
Poly-acylated Products: Although less common than in Friedel-Crafts alkylation, it can occur if the reaction is not controlled.[4][9]
-
Deprotection Byproducts: Impurities related to incomplete or side reactions during the removal of protecting groups.
-
Oxidation Products: Quinone-type structures formed by the oxidation of the aminophenol product.[3] These are often highly colored (yellow to brown).
Q2: What analytical techniques are best for monitoring reaction progress and final purity?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for quantitative analysis. A robust HPLC method (e.g., reverse-phase with UV detection) should be developed to separate the starting material, product, and key impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of unknown impurities.
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the molecular weights of impurities, providing crucial clues to their structures.
Troubleshooting Impurity Formation
Caption: Decision tree for addressing common impurity issues.
Section 4: Safety and Handling
Aminophenols are a class of compounds that require careful handling due to their potential health effects.[10] Safe scale-up requires a thorough understanding of the hazards associated with all reactants, intermediates, and the final product.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]
-
Ventilation: Handle the solid compound and all solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Exposure Risks: Aminophenols can be absorbed through the skin and may cause irritation or allergic reactions.[10] High-level exposure can lead to methemoglobinemia.[10]
-
Spill Cleanup: In case of a spill, avoid generating dust. Use a wet method or a HEPA-filtered vacuum for cleanup.[10] Ensure all ignition sources are removed.[12]
-
Storage: The compound is hygroscopic and potentially sensitive to light and air.[15] Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a freezer (-20°C is recommended).
Section 5: Experimental Protocols
Protocol 1: General Procedure for Amino Group Protection (Acetylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting aminophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., a mixture of ethanol and water, or ethyl acetate and heptane).
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the hot solvent required for complete dissolution. The use of an inert atmosphere is highly recommended.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Heat for a further 10-15 minutes.
-
Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large crystals. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum at a mild temperature (e.g., 40°C) until a constant weight is achieved.
References
-
Wang, Y., et al. (2020). A Practical, Wastewater-free Synthesis of m-Aminophenol and 3-(Dibutylamino)phenol. Organic Process Research & Development. [Link]
-
LookChem. (n.d.). Cas 35364-15-9, this compound. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
- Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
-
ResearchGate. (n.d.). Aminophenols | Request PDF. [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. [Link]
-
NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 4-Aminophenol. [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Science.gov. (n.d.). friedel-crafts acylation reaction: Topics. [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017, December 10). Friedel-Crafts Acylation Example Problems. YouTube. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. (2025, August 6). Challenges in scaling up a perfusion process. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. Buy this compound | 35364-15-9 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. youtube.com [youtube.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Minimizing batch-to-batch variability in 1-(2-Amino-5-hydroxyphenyl)propan-1-one synthesis
Welcome to the technical support center for the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, ensuring high-purity, consistent batches. As a key intermediate in the synthesis of valuable pharmaceuticals like Irinotecan, robust control over the manufacturing process of AHPP is paramount.[1] This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges and minimize batch-to-batch variability.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My Friedel-Crafts acylation reaction is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in Friedel-Crafts acylation are a common issue. The root cause often lies in one of the following areas:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and fresh, high-purity aluminum chloride. It is best practice to open a new bottle of the Lewis acid if you suspect contamination.
-
-
Deactivated Starting Material: Friedel-Crafts reactions are challenging with deactivated aromatic rings. If your aminophenol starting material is of low purity or contains electron-withdrawing impurities, the reaction will be sluggish.
-
Solution: Verify the purity of your starting aminophenol. Consider recrystallizing it before use if its purity is questionable.
-
-
Insufficient Catalyst: The product, an aromatic ketone, can form a complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Ensure you are using at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess may be beneficial.
-
-
Inadequate Temperature Control: Friedel-Crafts acylations can be exothermic. If the temperature is too low, the reaction may not initiate or proceed slowly. Conversely, if the temperature is too high, it can lead to side reactions and degradation.
-
Solution: Monitor the reaction temperature closely. For many Friedel-Crafts acylations, a controlled addition of reagents at a low temperature (e.g., 0-5 °C) followed by a gradual warming to room temperature or gentle heating is optimal. A preliminary calorimetric study is recommended before scaling up to understand the reaction's thermal profile.[2][3]
-
Q2: I am observing an unexpected isomeric impurity in my final product. Could this be from a Fries rearrangement, and how can I minimize it?
Yes, the formation of an isomeric impurity is a classic indicator of a Fries rearrangement, especially when acylating phenols. The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[4][5] In the context of your synthesis, if the acylation occurs at the hydroxyl group first, the resulting ester can rearrange to give an isomeric ketone.
-
Mechanism Insight: The Fries rearrangement is temperature-dependent. Higher temperatures tend to favor the ortho product, while lower temperatures favor the para product.[4]
-
Minimizing the Fries Rearrangement:
-
Temperature Control: Maintain a low reaction temperature throughout the addition of reagents and the initial phase of the reaction. This kinetically favors the desired acylation over the rearrangement.
-
Protecting Groups: A more robust strategy is to protect the hydroxyl group of the aminophenol before the Friedel-Crafts acylation. An ester or ether protecting group can be used. Following the acylation, the protecting group is removed to yield the desired product.
-
Reaction Conditions: The choice of solvent can also influence the outcome. Non-polar solvents may favor the ortho rearrangement product, while polar solvents can favor the para product.[4] Careful selection of the solvent system can help to minimize the formation of the undesired isomer.
-
Q3: My final product is a pink or brown color. What is causing this discoloration, and what is the best purification strategy?
Discoloration in aminophenol compounds is almost always due to oxidation.[6] The amino and hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation in the presence of air and light, forming colored quinone-like impurities.
-
Prevention during Synthesis:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The use of a small amount of an antioxidant or reducing agent, such as sodium dithionite or sodium bisulfite, during workup and purification can help to prevent oxidation and remove colored impurities.[7]
-
-
Purification Strategies for Color Removal:
-
Recrystallization with Activated Charcoal: This is the most common and effective method for removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool slowly to crystallize the purified product.[8]
-
Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited for purification. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH back to its isoelectric point.[8]
-
Column Chromatography: While effective, this method is often less practical for large-scale purifications. Reversed-phase chromatography can be a good option for removing polar, colored impurities.[9]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most critical starting material quality attributes to ensure batch-to-batch consistency?
The quality of your starting materials is a cornerstone of reproducible synthesis. For this particular synthesis, pay close attention to:
-
Purity of the Aminophenol Precursor: The purity should be as high as possible. Impurities such as isomeric aminophenols, aniline, or residual starting materials from its own synthesis can lead to side reactions and a complex impurity profile in your final product.[10]
-
Water Content: As mentioned in the troubleshooting guide, water will deactivate the Lewis acid catalyst in Friedel-Crafts acylations. Ensure your starting materials and solvents are anhydrous.
-
Absence of Oxidized Impurities: If your aminophenol starting material is already discolored, it contains oxidized impurities that can propagate and lead to a discolored final product.[6] It is advisable to purify discolored starting materials before use.
Q2: What are the best practices for handling and storing aminophenol reagents?
Aminophenols are sensitive compounds, and proper handling and storage are crucial to maintain their quality.[6]
-
Storage: Store aminophenols in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon).[11] Amber glass bottles are preferred to protect from light. For long-term storage, consider storing as a more stable salt, such as the hydrochloride salt.[6]
-
Handling: When handling aminophenols, always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Minimize exposure to air and light. Use clean, dry spatulas and glassware to prevent contamination.[12]
Q3: What in-process analytical techniques are recommended for monitoring the reaction?
In-process monitoring is key to understanding and controlling your reaction. For the synthesis of AHPP, consider the following:
-
Thin Layer Chromatography (TLC): A simple and effective way to monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress, including the formation of byproducts and impurities. A well-developed HPLC method is invaluable for ensuring batch consistency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
Q4: How can I safely manage the exothermic nature of the Friedel-Crafts acylation, especially during scale-up?
Managing the exotherm of a Friedel-Crafts acylation is a critical safety consideration, particularly during scale-up.
-
Controlled Addition: Add the acylating agent or the Lewis acid slowly and in a controlled manner to a cooled solution of the other reactants. This allows the cooling system to dissipate the heat generated.
-
Adequate Cooling: Ensure your reaction vessel has an efficient cooling system, such as a cooling jacket or an ice bath.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe and effective cooling strategy for the larger scale.[3]
-
Continuous Flow Chemistry: For larger-scale production, consider using a continuous flow reactor. The high surface-area-to-volume ratio of these reactors allows for much more efficient heat transfer and better temperature control, significantly improving the safety of highly exothermic reactions.
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and starting material quality.
Protocol 1: Friedel-Crafts Acylation of 4-Aminophenol
This protocol describes a general procedure for the Friedel-Crafts acylation of 4-aminophenol with propionyl chloride. Note: This reaction can produce a mixture of isomers, and the conditions should be carefully controlled to favor the desired product. Protection of the hydroxyl group is recommended for higher selectivity.
Materials:
-
4-Aminophenol
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Nitrobenzene (anhydrous, as solvent)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous nitrobenzene to the flask. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4-aminophenol (1 equivalent) in anhydrous nitrobenzene to the cooled suspension of aluminum chloride. Stir the mixture for 30 minutes at 0-5 °C.
-
Acylation: Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system.
Protocol 2: Recrystallization for Purification and Color Removal
This protocol outlines a general procedure for recrystallizing the crude this compound to improve purity and remove colored impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Activated charcoal
-
Sodium dithionite (optional, for significant discoloration)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). If the solution is heavily discolored, a small amount of sodium dithionite can also be added.[7][13]
-
Hot Filtration: Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, slowly add hot water until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid degradation.
IV. Analytical Methods for Quality Control
Consistent product quality requires robust analytical methods. The following provides a starting point for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final product and quantify impurities.
-
Sample HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
| Compound | Expected Retention Time (min) |
| 4-Aminophenol (Starting Material) | ~2.5 |
| This compound | ~5.0 |
| Isomeric Impurities | May elute before or after the main peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the final product.
-
Sample: Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected ¹H NMR Signals (in DMSO-d₆, approximate):
-
Aromatic protons: ~6.5-7.5 ppm
-
-NH₂ protons: ~5.0 ppm (broad)
-
-OH proton: ~9.0 ppm (broad)
-
-CH₂- protons of propyl group: ~2.8 ppm (quartet)
-
-CH₃ protons of propyl group: ~1.0 ppm (triplet)
-
V. Visualizations
Synthetic Pathway Diagram
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Quality Control Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. amarequip.com [amarequip.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. veeprho.com [veeprho.com]
- 11. Storing p-aminophenol | Photrio.com Photography Forums [photrio.com]
- 12. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction
Welcome to the technical support guide for 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a compound also referred to as AHPP. This molecule is a valuable synthetic intermediate, notably in the synthesis of camptothecin analogs like Irinotecan, which are potent anticancer agents.[1][2][3] While its primary role is often as a precursor, its unique structure may lead researchers to investigate its intrinsic biological activities.[4][5]
However, the very features that make AHPP a versatile chemical building block—specifically its aminophenol core—present significant challenges in biological assays.[6][7] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with AHPP. As your virtual application scientist, I will provide field-proven insights to help you distinguish true biological phenomena from assay artifacts, ensuring the integrity and reproducibility of your results. This is not a rigid set of rules, but a logical framework for critical thinking and robust experimental design.
Section 1: Foundational Know-How: Understanding AHPP's Chemical Personality
Before troubleshooting, it's essential to understand the inherent properties of the molecule you're working with. The structure of AHPP is not inert, and its reactivity is a primary source of unexpected results.
FAQ 1: What are the critical chemical properties of AHPP I should be aware of?
Understanding the fundamental physicochemical properties of AHPP is the first step in designing a successful experiment. Many issues can be traced back to improper handling, storage, or a misunderstanding of its solubility.
| Property | Value | Implication for Your Assays |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | Essential for accurate preparation of stock solutions. |
| Appearance | Crystalline solid | |
| Melting Point | 144.5-144.9 °C | A sharp melting point can be an indicator of purity. |
| Solubility | Slightly soluble in DMSO, Methanol, and Chloroform.[1] | Critical Issue: Poor aqueous solubility is a common cause of inactivity or artifact. The final DMSO concentration in assays must be kept low (<0.5%).[8] |
| Stability & Storage | Hygroscopic. Store at -20°C under an inert atmosphere.[1] | Critical Issue: The compound readily absorbs moisture and can degrade. Avoid repeated freeze-thaw cycles. Aliquoting stock solutions is highly recommended.[8] |
FAQ 2: Why is the aminophenol structure of AHPP a "red flag" in biological assays?
The 2-amino-5-hydroxyphenyl moiety is a structural alert. This chemical arrangement is susceptible to oxidation, which can occur spontaneously in aqueous, oxygenated buffers (especially at neutral or alkaline pH) or be catalyzed by enzymes or metal ions in your assay system.[9][10]
This oxidation can generate highly reactive electrophilic species, such as quinone-imines.[4][5][11] These reactive species are problematic for several reasons:
-
Redox Cycling: They can participate in futile redox cycles, generating reactive oxygen species (ROS) that cause non-specific cytotoxicity.
-
Covalent Modification: As potent electrophiles, they can covalently bind to nucleophilic residues (like cysteine) on proteins, leading to non-specific enzyme inhibition or modulation.[12]
-
Assay Interference: The compound itself is a reducing agent, which can directly interfere with redox-based assay readouts (e.g., MTT, AlamarBlue).[6][13]
The diagram below illustrates the potential oxidative activation of AHPP.
Caption: Potential oxidation of AHPP to a reactive quinone-imine species and subsequent assay interference pathways.
Section 2: Troubleshooting Common Assay Problems
This section addresses specific, common issues encountered when working with AHPP. The key is to systematically isolate and test variables to identify the root cause of the unexpected result.
FAQ 3: My results are inconsistent and not reproducible. What should I check first?
Inconsistency is often rooted in the fundamentals of compound handling and assay setup. Before questioning the biological hypothesis, validate your tools and procedures.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Causality Checklist:
-
Compound Integrity: AHPP is hygroscopic and prone to degradation.[1] Always use a fresh stock solution prepared in anhydrous DMSO. Aliquot stocks to avoid more than 3-5 freeze-thaw cycles.[8]
-
Solubility: AHPP has limited solubility.[1] A compound that precipitates out of your assay buffer is not available to interact with your biological system. The effective concentration will be unknown and variable. Always prepare dilutions and visually inspect the final solution for cloudiness or precipitate. See Protocol 4.1 for a formal solubility test.
-
Assay Conditions: Ensure your basic assay parameters are robust. If your positive control is failing, the issue lies with the assay itself, not AHPP.
FAQ 4: I'm seeing potent activity in my cell viability/cytotoxicity assay (e.g., MTT, XTT, AlamarBlue). Is it real?
This is a classic scenario for compounds with reducing potential, like AHPP.[4][5] Assays that rely on the metabolic reduction of a reporter molecule (tetrazolium salts like MTT, resazurin) are highly susceptible to direct chemical interference. The compound can reduce the dye in the absence of any cells, leading to a strong false-positive signal for viability or a false-negative signal for cytotoxicity.[6]
Troubleshooting Workflow:
-
Run a Cell-Free Control: This is non-negotiable. Incubate AHPP at your highest test concentration with the assay medium and the reporter dye, but without any cells. If you see a color/fluorescence change, you have confirmed assay interference. See Protocol 4.2 .
-
Use an Orthogonal Assay: Validate your findings using an assay with a different detection principle that is not based on redox chemistry.
| Assay Type | Principle | Susceptibility to AHPP Interference | Recommended Use |
| Tetrazolium Dyes | Measures metabolic activity (Redox) | High | Use only if validated with extensive cell-free controls. Not recommended for primary screening of AHPP. |
| Resazurin (AlamarBlue) | Measures metabolic activity (Redox) | High | Same as Tetrazolium Dyes. Prone to interference from phenolic compounds. |
| ATP Quantification | Measures ATP levels (Luminescence) | Low | Recommended. Directly measures cellular energy, a robust indicator of viability. (e.g., CellTiter-Glo®). |
| LDH Release | Measures membrane integrity (Enzymatic) | Low to Moderate | Good for measuring cytotoxicity. Check for direct inhibition of LDH enzyme by AHPP as a control. |
| Protease Activity | Measures viability via protease biomarkers | Low to Moderate | Another good orthogonal method. Check for direct inhibition of the reporter protease. |
| Trypan Blue | Measures membrane integrity (Visual) | Very Low | A classic, manual method that is immune to chemical artifacts but is low-throughput. |
FAQ 5: My compound appears to inhibit my target enzyme. How can I be sure it's not a false positive?
False positives in biochemical screens are common, and reactive compounds like AHPP are frequent culprits.[14][15] The goal is to prove that the inhibition is specific to your target and not an artifact of the assay technology or non-specific reactivity.
The Logic of Hit Validation:
Caption: A logical workflow for validating an initial hit from a biochemical screen to rule out common artifacts.
Key Validation Steps:
-
Rule out Aggregation: Many organic molecules form aggregates at micromolar concentrations, which non-specifically sequester and denature proteins. This is a leading cause of false positives.[15] A simple counter-screen is to re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is lost, it was likely due to aggregation.
-
Check for Covalent Modification: The reactive quinone-imine of AHPP can covalently bind to your target.[4] To test for this, pre-incubate the enzyme and AHPP together for varying amounts of time (e.g., 0, 15, 30, 60 min) before adding the substrate to start the reaction. A time-dependent increase in inhibition suggests irreversible, covalent binding.
-
Perform Counter-Screens: A truly specific inhibitor should not inhibit unrelated enzymes. Test AHPP against a different, readily available enzyme (e.g., Luciferase, β-lactamase) using a similar assay format. Activity against multiple targets suggests a non-specific mechanism.
-
Confirm with an Orthogonal Assay: If your primary assay is, for example, fluorescence-based, try to confirm the hit with a label-free method like LC-MS to directly measure substrate depletion or product formation. This helps rule out interference with the detection system itself.
Section 3: Advanced Topics & Best Practices
FAQ 6: What are "Pan-Assay Interference Compounds" (PAINS) and does AHPP fit this category?
PAINS are chemical structures that frequently appear as "hits" in multiple high-throughput screens.[14] They produce activity through non-specific mechanisms, such as chemical reactivity, redox cycling, or aggregation, rather than specific binding to a target. The aminophenol moiety is a well-known structural alert that is present in many PAINS.[6] While AHPP itself may not be in every PAINS database, its chemical class is a major red flag. Treating it with the skepticism reserved for PAINS is a prudent and scientifically rigorous approach.
FAQ 7: How can AHPP become chemically modified in my assay buffer over time?
The stability of AHPP in aqueous buffers is a major concern. Due to its susceptibility to oxidation, the concentration of the parent compound can decrease over the course of your experiment (e.g., a 24- or 48-hour cell culture).[9] Simultaneously, the concentration of its potentially more reactive and toxic oxidized byproducts can increase.[16][17] This means your cells or enzyme are being exposed to a changing mixture of compounds, confounding data interpretation.
Best Practice:
-
Assess Stability: If you have access to HPLC or LC-MS, it is highly advisable to incubate AHPP in your final assay buffer under the exact conditions of your experiment (time, temperature, light exposure). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them for the disappearance of the parent peak and the appearance of new peaks. Adding an antioxidant like ascorbic acid to the buffer can sometimes prevent oxidation, but this adds another variable to your system.[18]
Section 4: Key Experimental Protocols
Protocol 4.1: Solubility Assessment in Aqueous Buffers
-
Prepare a high-concentration stock of AHPP in 100% anhydrous DMSO (e.g., 20 mM).
-
In a clear microcentrifuge tube, add the final volume of your assay buffer (e.g., 1 mL of cell culture medium).
-
Spike in the DMSO stock to achieve the highest concentration you plan to test. Vortex gently.
-
Incubate the solution under your exact assay conditions (e.g., 37°C) for 1-2 hours.
-
Visually inspect the solution against a dark background for any signs of precipitation or cloudiness.
-
For a more quantitative measure, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes. A visible pellet indicates precipitation. The concentration in the supernatant is the maximum soluble concentration under those conditions.
Protocol 4.2: Cell-Free Assay Interference Test
-
Prepare a microplate with the same layout as your main experiment.
-
Add your complete assay medium to the wells (e.g., DMEM + 10% FBS).
-
Add AHPP to the appropriate wells at the same final concentrations used in your cell-based assay. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Do NOT add cells to this plate.
-
Incubate the plate for the same duration as your main experiment.
-
Add the assay reagents (e.g., MTT, AlamarBlue) and incubate for the standard detection period.
-
Read the plate. Any signal generated in the wells containing AHPP is due to direct chemical interference.
References
-
Lookchem. (n.d.). Cas 35364-15-9, this compound. Retrieved from [Link]
-
Chemsrc. (2025). 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9. Retrieved from [Link]
-
Bastola, K. P., Guragain, Y. N., Bhadriraju, V., & Vadlani, P. V. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Li, Y. Q., Zhou, F. C., Gao, F., Bian, J. S., & Shan, F. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4548–4554. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Hsieh, P. H., & Hsing, M. (2011). Challenges in Secondary Analysis of High Throughput Screening Data. Conference paper. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Shahidi, F., & Naczk, M. (1992). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 45(1), 21-23. Retrieved from [Link]
-
Makarenkov, V., Zentilli, P., & Kevorkov, D. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 221-233. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Misra, B. B. (2015). Response to "Which substances interfere with phenolic compounds during determination of total phenolic compounds by folin-ciocalteu method? How do I remove them?". ResearchGate. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
-
Albuquerque, M. G., et al. (2016). The Paradigma of the Interference in Assays for Natural Products. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Boersma, M. G., et al. (2001). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry, 289(1), 71-77. Retrieved from [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Bazzi, S., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 903-915. Retrieved from [Link]
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics. Retrieved from [Link]
-
Barbero, C., et al. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 565(2), 375-384. Retrieved from [Link]
-
Nagasawa, H. T., & Gutmann, H. R. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-1599. Retrieved from [Link]
-
Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2004). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]
- Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
-
Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Retrieved from [Link]
-
Wnorowski, A., et al. (2018). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Inflammopharmacology, 26(3), 779-790. Retrieved from [Link]
-
Wang, L. C., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 89, 743-748. Retrieved from [Link]
-
Corbett, J. F. (1975). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 823-826. Retrieved from [Link]
-
Yeh, C. H., et al. (1998). Automated spectrophotometric assay for urine p-aminophenol by an oxidative coupling reaction. Journal of Analytical Toxicology, 22(1), 53-58. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Buy this compound | 35364-15-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rua.ua.es [rua.ua.es]
- 10. The oxidation of o-aminophenols by cytochrome c and cytochrome oxidase. I. Enzymatic oxidations and binding of oxidation products to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 17. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 18. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Technical Support Center: A Preparatory Guide for In Vivo Studies with 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Disclaimer: 1-(2-Amino-5-hydroxyphenyl)propan-1-one is primarily documented as a synthetic intermediate in the manufacturing of other pharmaceutical compounds, notably as a precursor to anticancer agents like irinotecan.[1][2][3][4] As of the latest available information, there are no published studies detailing the direct administration of this compound to animal models for therapeutic or toxicological evaluation. Therefore, this guide is presented as a preparatory resource for researchers contemplating the initiation of de novo in vivo studies. The following information is based on established principles of preclinical drug development and troubleshooting for novel chemical entities.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have when considering in vivo studies with a compound that has not been previously characterized in animal models.
Q1: What are the known physicochemical properties of this compound relevant to in vivo studies?
A1: Key properties include a molecular weight of 165.19 g/mol and a melting point of approximately 138-144.9°C.[1][4] It is described as a brownish-yellow solid that is hygroscopic, meaning it can absorb moisture from the air.[1][4] Its solubility is reported as slight in chloroform, methanol, and DMSO.[1][4] The limited solubility is a critical factor to consider for formulation development.
Q2: How should I approach vehicle selection for this compound?
A2: Given its slight solubility, a multi-step approach to vehicle selection is recommended. Start with common biocompatible solvents. A standard approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a polyethylene glycol (PEG) solution.[5] It is crucial to perform small-scale solubility tests before preparing a large batch for animal dosing. The final concentration of the organic solvent should be minimized to avoid toxicity.
Q3: What are the potential challenges I might face with formulation?
A3: The primary challenge will likely be achieving a stable and homogenous formulation at the desired concentration. Precipitation of the compound upon dilution of the initial stock is a common issue.[5] The hygroscopic nature of the compound means that it must be stored under inert atmosphere and handled in a controlled environment to prevent degradation and ensure accurate weighing.[1][4]
Q4: Without prior data, how do I select a starting dose for my animal studies?
A4: For a novel compound, the initial in vivo dose selection is typically guided by in vitro data, if available (e.g., IC50 values from cell-based assays). In the absence of such data, a conservative approach is necessary. A literature search for compounds with similar structures that have been tested in vivo might provide a starting point. The first in vivo study should be a dose range-finding study to determine the maximum tolerated dose (MTD).[6]
Q5: What animal models would be appropriate?
A5: The choice of animal model is entirely dependent on the research question.[7][8] For initial safety and pharmacokinetic studies, rodents such as mice or rats are commonly used. If the long-term goal is to study its potential as an anticancer agent (given its role as an intermediate for such drugs), then tumor-bearing rodent models would be relevant.[6]
Troubleshooting In Vivo Studies
This guide provides solutions to common problems encountered during the administration and evaluation of a novel compound in animal models.
Issue 1: Formulation and Administration Difficulties
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of compound during or after formulation | Poor solubility in the chosen vehicle system. | - Increase the proportion of the co-solvent (e.g., DMSO), but keep it within acceptable toxicity limits.- Consider alternative co-solvents like PEG, ethanol, or cyclodextrins.- Adjust the pH of the vehicle, ensuring it remains physiologically compatible.[5]- Perform formulation at a slightly elevated temperature (if the compound is stable) and maintain warmth until administration. |
| Leakage from the injection site | Injection volume is too large for the site or improper injection technique. | - For mice, subcutaneous injection volumes should typically not exceed 100-200 µL per site.[5]- If a larger volume is necessary, consider splitting the dose into multiple injection sites.- Ensure proper restraint of the animal and correct needle insertion depth. |
| Inconsistent results between animals in the same group | - Inhomogeneous formulation.- Animal-to-animal variability.- Inaccurate dosing. | - Ensure the formulation is a homogenous suspension or solution. Vortex or sonicate before each injection.- Increase the number of animals per group to improve statistical power.[6]- Double-check all dose calculations and ensure accurate calibration of pipettes and syringes. |
Issue 2: Adverse Animal Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Skin irritation or necrosis at the injection site | - The vehicle (e.g., high concentration of DMSO) is causing irritation.- The compound itself is an irritant.- The pH of the formulation is not physiological. | - Reduce the concentration of the organic co-solvent.- Test the vehicle alone in a control group to determine if it is the causative agent.- Measure and adjust the pH of the formulation to be near neutral (pH 7.4). |
| Signs of systemic toxicity (e.g., weight loss, lethargy, ruffled fur) | The administered dose is above the maximum tolerated dose (MTD). | - Immediately reduce the dose in subsequent cohorts.- Implement a dose-escalation study with smaller dose increments to precisely determine the MTD.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia. |
| Unexpected behavioral changes | The compound may have off-target effects on the central nervous system. | - Carefully document all behavioral changes.- Consider including a functional observational battery in your study protocol to systematically assess neurological effects.- Review the chemical structure for any resemblance to known psychoactive compounds. |
Experimental Protocols
Protocol 1: Dose Range-Finding Study to Determine Maximum Tolerated Dose (MTD)
Objective: To identify a preliminary effective dose range and the MTD of this compound.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., healthy BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.[6]
-
Dose Selection: Without prior data, a wide and logarithmically spaced dose range is advisable (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg).
-
Formulation Preparation:
-
Based on preliminary solubility tests, prepare the dosing solutions. For example, dissolve the compound in DMSO to create a stock solution, then dilute with sterile saline to the final concentrations.
-
Ensure the final DMSO concentration is consistent across all groups (including the vehicle control) and is below 10%.
-
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).
-
Note any injection site reactions.
-
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Visualizations
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound [srdpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control the formation of unwanted isomers in nitration-based synthesis
Welcome to the Technical Support Center for Nitration-Based Synthesis. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, in-depth guidance on controlling the formation of unwanted isomers during electrophilic aromatic nitration. This guide moves beyond basic theory to offer field-proven insights and troubleshooting strategies for the specific challenges you encounter at the bench.
Our approach is built on three pillars:
-
Expertise & Experience: We explain the "why" behind every experimental choice, linking reaction outcomes to underlying mechanistic principles.
-
Trustworthiness: The protocols and troubleshooting steps described are designed as self-validating systems to ensure reliable and reproducible results.
-
Authoritative Grounding: Key claims and protocols are supported by citations from peer-reviewed literature and authoritative chemical resources.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding isomer formation in aromatic nitration.
Q1: What is the primary factor that determines where the nitro group will be added to my substituted benzene ring?
A1: The primary determining factor is the nature of the substituent already present on the aromatic ring. This group exerts a "directing effect" that influences the position of the incoming nitro group. Substituents are broadly classified into two categories:
-
Ortho-, Para-Directors: These groups direct the incoming nitro group to the positions adjacent (ortho) or opposite (para) to them. These are typically "activating groups" that donate electron density to the ring, making it more reactive.[1][2][3] Examples include alkyl groups (-CH₃), hydroxyls (-OH), ethers (-OR), and amines (-NH₂).
-
Meta-Directors: These groups direct the incoming nitro group to the position two carbons away (meta). These are almost always "deactivating groups" that withdraw electron density from the ring, making it less reactive.[1][3] Examples include nitro (-NO₂), carbonyls (-CHO, -COR), sulfonyls (-SO₃H), and nitriles (-CN).
Q2: What is the role of concentrated sulfuric acid in the standard nitration protocol?
A2: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), by protonating nitric acid.[4][5][6] Second, it acts as a powerful dehydrating agent, absorbing the water molecule produced during the reaction. Removing water is crucial because its presence can dilute the acids and inhibit the formation of the nitronium ion, thereby slowing or stopping the reaction.[4]
Q3: My starting material has an ortho-, para-directing group, but I'm getting a mixture of both isomers. Why isn't the para isomer the exclusive product?
A3: It is very rare to get a single isomer. For an ortho-, para-directing group, there are two available ortho positions and only one para position. Statistically, this favors ortho substitution. However, the final product ratio is a balance of several factors:
-
Statistics: There are two ortho positions versus one para position.
-
Electronics: The stability of the carbocation intermediate (the arenium ion) formed during the reaction is key. Ortho and para attacks generate more stable intermediates for activating groups.[3]
-
Steric Hindrance: The physical size of the existing substituent can block the adjacent ortho positions, making it easier for the nitronium ion to attack the less crowded para position.[3][7][8] This is why the para product is often, but not always, the major product.
Q4: Can I perform a nitration without the standard nitric acid/sulfuric acid mixture?
A4: Yes, numerous alternative nitrating agents and systems exist. These are often employed to achieve milder reaction conditions, improve regioselectivity, or accommodate sensitive functional groups that would be oxidized or degraded by strong mixed acid.[9][10] Common alternatives include:
-
Acetyl nitrate (from nitric acid and acetic anhydride): Often used for milder nitrations.[5][11]
-
Nitronium salts (e.g., NO₂⁺BF₄⁻): A direct source of the active electrophile.[12]
-
Solid acid catalysts (e.g., zeolites): Can provide shape-selectivity, favoring the formation of the para isomer.[1][13][14]
-
N-Nitro compounds (e.g., N-nitrosaccharin): Offer mild, acid-free conditions suitable for complex molecules.[15]
Troubleshooting Guides: Common Isomer Control Issues
This section provides detailed, step-by-step guidance for resolving specific experimental challenges.
Issue 1: Low Para-Selectivity (Excess Ortho-Isomer Formation)
Problem: "My reaction with an alkylbenzene (e.g., toluene) is yielding too much of the ortho-nitro product, and I need to maximize the para-isomer."
Causality: The ortho and para positions are both electronically activated by alkyl groups. However, the ortho position is subject to steric hindrance. If the existing substituent and the electrophile are small, the statistical advantage of having two ortho positions can lead to significant formation of the ortho-isomer.[16][17] To favor the para-isomer, you must increase the steric barrier to ortho-attack.
Troubleshooting Workflow:
Caption: Decision tree for increasing para-selectivity.
Solutions & Protocols:
-
Decrease Reaction Temperature: Lowering the temperature can sometimes increase selectivity. Reactions approaching the thermodynamic equilibrium state may favor the more stable para isomer. However, this effect is often modest.
-
Utilize a Sterically Bulky Nitrating Agent: While the nitronium ion itself is small, its effective size can be increased by the choice of reagent and solvent. Nitration with nitric acid in polyphosphoric acid has been shown to increase the para/ortho ratio, possibly because the nitrating species is associated with a bulky acid molecule, creating steric hindrance at the ortho position.[18]
-
Employ Solid Acid Catalysts (Shape-Selectivity): This is one of the most effective strategies. Zeolites, such as H-Beta or ZSM-5, have porous structures with defined channel sizes.[1][13][19] The transition state leading to the bulkier ortho-isomer is disfavored within these confined spaces, leading to a dramatic increase in para-selectivity.
Experimental Protocol: Para-Selective Nitration of Toluene using H-Beta Zeolite
-
Activate the H-Beta zeolite catalyst by heating under vacuum or a flow of dry air.
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add the activated zeolite catalyst to the toluene substrate.
-
Heat the mixture to the desired reaction temperature (e.g., 70-90°C).[20]
-
Slowly add concentrated (90-98%) nitric acid dropwise to the heated mixture over a period of 30-60 minutes.
-
Maintain the reaction at temperature, monitoring progress by TLC or GC.
-
Upon completion, cool the reaction mixture, filter to recover the catalyst, and perform a standard aqueous workup on the filtrate to isolate the products. The catalyst can often be regenerated and reused.
-
Data Summary: Steric Effects on Ortho/Para Ratio
The size of the existing alkyl group directly impacts the ortho/para isomer ratio. As the substituent becomes bulkier, ortho-attack is increasingly hindered.
| Substrate | % Ortho Isomer | % Para Isomer | Ortho/Para Ratio |
| Toluene (-CH₃) | 58% | 37% | 1.57 : 1 |
| Ethylbenzene (-CH₂CH₃) | 45% | 49% | 0.92 : 1 |
| Isopropylbenzene (-CH(CH₃)₂) | 30% | 62% | 0.48 : 1 |
| tert-Butylbenzene (-C(CH₃)₃) | 16% | 73% | 0.22 : 1 |
| (Data adapted from LibreTexts Chemistry.[3] Note: Ratios can vary with reaction conditions.) |
Issue 2: Degradation of Sensitive Substrates (Anilines & Phenols)
Problem: "When I try to nitrate aniline or phenol, I get a complex mixture of products, significant tar formation, and low yields of the desired nitro-compound. I also see some meta-isomer with aniline."
Causality:
-
Oxidation: The -NH₂ and -OH groups are powerful activating groups that are also highly susceptible to oxidation by nitric acid, leading to degradation and polymerization (tar).[11]
-
Over-reaction: Their high reactivity can also lead to di- or tri-nitration even under mild conditions.
-
Anilinium Ion Formation: In the highly acidic conditions of mixed-acid nitration, the basic amino group of aniline is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating, meta-directing group, which explains the unexpected formation of the meta-nitroaniline.[11][21]
Solution: The Protecting Group Strategy
The most robust solution is to temporarily "protect" the activating group by converting it into a less activating, less easily oxidized functional group. For anilines, this is typically achieved by acetylation.
Caption: Workflow for controlled nitration of aniline.
Experimental Protocol: Controlled Mononitration of Aniline
-
Protection (Acetylation):
-
Dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride while cooling the mixture in an ice bath.
-
Stir for 30 minutes, then pour the mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the solid acetanilide.
-
-
Nitration:
-
Slowly add the dried acetanilide to concentrated sulfuric acid, keeping the temperature below 10°C.
-
Cool the mixture to 0-5°C.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, and cool it separately.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition, allow the mixture to stir at room temperature for 1 hour.
-
Pour the reaction mixture onto crushed ice to precipitate the nitroacetanilide isomers. The para-isomer is the major product.
-
-
Deprotection (Hydrolysis):
-
Heat the collected nitroacetanilide under reflux with aqueous sulfuric acid (e.g., 70%) for 45-60 minutes.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the p-nitroaniline.
-
Filter, wash, and recrystallize to obtain the pure product.
-
This strategy prevents oxidation, avoids the formation of the meta-directing anilinium ion, and allows for the clean synthesis of the desired ortho- and para-nitroanilines.[11][22]
Issue 3: Achieving "Anti-Electronic" Regioselectivity
Problem: "I need to synthesize a product where the nitro group is positioned at a site not favored by the electronic directing effects of the existing substituents (e.g., 1-bromo-4-nitrobenzene from bromobenzene)."
Causality: Standard electrophilic aromatic substitution is governed by kinetic control, where the electrophile attacks the most electron-rich positions (ortho/para for activating groups, meta for deactivating groups). To override this inherent selectivity, a different mechanistic pathway is required.
Solution: Ipso-Nitration
Ipso-nitration is a powerful strategy where the nitro group does not replace a hydrogen atom but instead displaces a pre-existing functional group at a specific carbon atom (ipso position).[11][23][24][25] This allows for the installation of a nitro group with absolute regiocontrol, independent of the usual directing effects.
Common Leaving Groups for Ipso-Nitration:
-
Boronic acids (-B(OH)₂)
-
Halogens (-Cl, -Br, -I)
-
Carboxylic acids (-COOH)
-
Sulfonic acids (-SO₃H)
Caption: General workflow for ipso-nitration strategy.
Protocol Example: Ipso-Nitration of an Arylboronic Acid
Arylboronic acids are excellent substrates for ipso-nitration, providing clean conversion to the corresponding nitroarenes.
-
Dissolve the arylboronic acid in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Add the nitrating agent. A mixture of a nitrate salt (e.g., NaNO₃) and chlorotrimethylsilane (TMSCl) is an efficient and convenient system.[26] Fuming nitric acid can also be used.[24]
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform a standard extractive workup to isolate the pure nitroaromatic product.
This method is highly valuable in multi-step synthesis where precise control over substituent placement is paramount.[23][25]
References
-
Choudary, B. M., et al. (1999). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications. Available at: [Link]
-
Sepehrmansourie, H., et al. (2025). Ipso nitration in organic synthesis. RSC Advances, 15, 23499. Available at: [Link]
-
Unacademy. (n.d.). Notes on Ipso Nitration. Available at: [Link]
-
Dagade, S. P. (n.d.). Nitration of Aromatic Compounds Over Solid Acid Catalysts. National Chemical Laboratory. Available at: [Link]
-
Sanden, E., & Norrby, P.-O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2019). 19.7: An Explanation of Substituent Effects. Available at: [Link]
-
Sanden, E., & Norrby, P.-O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Available at: [Link]
-
Filo. (2025). Justify why the ortho/para ratio in nitration of toluene is not 1:1... Available at: [Link]
-
Sciencemadness.org. (n.d.). Selective nitration of aromatic compounds by solid acid catalysts. Available at: [Link]
-
Wikipedia. (n.d.). Nitration. Available at: [Link]
-
Sepehrmansourie, H., et al. (2025). Ipso nitration in organic synthesis. PMC - NIH. Available at: [Link]
-
Ignited Minds Journals. (n.d.). A Study on Solid Acid Catalyst Selection and Characterization. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]
-
ResearchGate. (n.d.). Development of nitrating reagents. a Current methods to access... Available at: [Link]
-
Łukasiewicz-IPO. (2023). Review of the Methods for Selective Nitration of Toluene. Available at: [Link]
-
LibreTexts Chemistry. (2023). 16.6: An Explanation of Substituent Effects. Available at: [Link]
-
ResearchGate. (n.d.). Possible mechanism underlying the ipso-nitration reaction of aryl... Available at: [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
PMC - NIH. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective Nitration of Aromatic Compounds by Solid Acid Catalysts. Available at: [Link]
-
Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. Available at: [Link]
-
Jia, F., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. Available at: [Link]
-
Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. Science and Education Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Available at: [Link]
-
Reddit. (2023). Temperature dependence of aromatic nitration between ortho and para position? Available at: [Link]
- Google Patents. (n.d.). US3488397A - Nitration of alkyl benzenes with nitric and phosphoric acids.
-
Chemistry Stack Exchange. (2017). Why is the ortho isomer a major product in the nitration of toluene? Available at: [Link]
-
Chemistry Steps. (n.d.). Meta Substitution on Activated Aromatic Ring. Available at: [Link]
-
ResearchGate. (n.d.). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Available at: [Link]
-
ACS Publications. (n.d.). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. The Journal of Organic Chemistry. Available at: [Link]
-
Caltech Authors. (n.d.). Orientation in Aromatic Nitration Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Ortho Para Ratio - Aromatic Nitration of Toluene. YouTube. Available at: [Link]
-
Ridd, J. H. (n.d.). Nitration and aromatic reactivity. Available at: [Link]
-
ResearchGate. (n.d.). A fast and mild method for nitration of aromatic rings. Available at: [Link]
-
Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Available at: [Link]
-
University of Southern Indiana. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Available at: [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]
-
ChemistryViews. (2018). Nitration of Arenes under Mild Conditions. Available at: [Link]
-
ChemRxiv. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. Available at: [Link]
-
Quora. (2022). Why does nitration only occur on the meta positions of the benzene ring in phenol? Available at: [Link]
Sources
- 1. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Justify why the ortho/para ratio in nitration of toluene is not 1:1... [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. Nitration - Wikipedia [en.wikipedia.org]
- 12. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.ncl.res.in [dspace.ncl.res.in]
- 14. sciencemadness.org [sciencemadness.org]
- 15. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. youtube.com [youtube.com]
- 18. US3488397A - Nitration of alkyl benzenes with nitric and phosphoric acids - Google Patents [patents.google.com]
- 19. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
- 20. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Notes on Ipso Nitration [unacademy.com]
- 25. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
Welcome to the technical support center for isomer separation using column chromatography. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome challenges in separating structurally similar compounds. As a Senior Application Scientist, my goal is to offer not just solutions, but also the underlying scientific reasoning to empower your method development and optimization.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of isomers by column chromatography.
Q1: Why is separating isomers so challenging with standard chromatography methods?
Isomers, by definition, have the same molecular formula and often very similar physicochemical properties, such as polarity and hydrophobicity.[1] Standard chromatographic techniques, like reversed-phase HPLC with a C18 column, primarily separate compounds based on these properties.[1] Consequently, isomers often exhibit nearly identical retention times, leading to poor resolution or co-elution.[1]
Q2: What are the main types of isomers I might encounter, and how does that affect my separation strategy?
Understanding the type of isomerism is crucial for selecting the right chromatographic approach:
-
Constitutional (or Structural) Isomers: These have different connectivity of atoms (e.g., positional isomers like ortho, meta, para). Separation is often achievable on achiral columns by exploiting subtle differences in polarity, shape, and hydrophobicity.[2][3]
-
Stereoisomers: These have the same connectivity but different spatial arrangements.
-
Enantiomers: Non-superimposable mirror images. They have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[3][4][5][6]
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can often be separated on achiral columns.[2][3][7]
-
Q3: When should I choose a chiral column versus an achiral column?
The choice depends on the type of isomers you are separating:
-
Use a chiral column for separating enantiomers .[4][5] Chiral stationary phases are designed to interact differently with each enantiomer, enabling their separation.[5]
-
An achiral column can be used for separating constitutional isomers and diastereomers .[2][7] These separations rely on differences in physical properties, which can be exploited with various achiral stationary phases.[7]
Q4: What is a good starting point for method development in isomer separation?
A systematic approach is key. A good starting point for reversed-phase HPLC is a C18 column with a mobile phase of acetonitrile and water (e.g., 50:50 v/v).[1] From there, you can adjust the mobile phase composition, pH, and temperature to optimize selectivity.[1] For more complex separations, consider screening different column chemistries.[8]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during the separation of isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
This is the most common challenge in isomer separation. Here’s a systematic approach to troubleshoot this issue.
Initial Assessment and Strategy
Poor resolution can stem from several factors, including inappropriate stationary phase, suboptimal mobile phase composition, or inadequate temperature control. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for poor resolution of isomers.
Solution 1.1: Re-evaluate and Optimize the Stationary Phase
The stationary phase is the most critical factor for selectivity in isomer separations.[9]
-
For Positional Isomers (e.g., on aromatic rings): Phenyl and Pentafluorophenyl (PFP) columns are excellent choices due to their ability to provide hydrophobic, π-π, and dipole-dipole interactions.[2][10]
-
For Diastereomers and Cis-Trans Isomers: Columns with embedded amide groups or C8 columns can offer better shape selectivity compared to standard C18 columns.[2]
-
For Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (cellulose and amylose derivatives) are widely used and effective for a broad range of compounds.[9][11]
| Isomer Type | Recommended Stationary Phases | Separation Principle |
| Positional Isomers | Phenyl, Pentafluorophenyl (PFP)[2][10] | π-π interactions, dipole-dipole interactions, shape selectivity[2][10] |
| Diastereomers | C8, Embedded Amide[2] | Steric hindrance, shape selectivity[2] |
| Enantiomers | Chiral Stationary Phases (e.g., polysaccharide-based)[4][9][11] | Formation of transient diastereomeric complexes[6][12] |
Solution 1.2: Systematically Optimize the Mobile Phase
The mobile phase composition directly influences retention and selectivity.[13]
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[1] ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding, offering different interactions with the isomers.[1]
-
Mobile Phase Strength: If isomers elute too quickly, decrease the percentage of the organic modifier to increase retention and allow more time for separation.[1]
-
Gradient Elution: For complex mixtures of isomers, an isocratic elution may be insufficient.[1] A gradient elution, starting with a lower percentage of organic modifier and gradually increasing it, can improve resolution.[1][13]
-
pH Control: For ionizable compounds, adjusting the mobile phase pH to be at least 2 units away from the pKa of the analytes can improve peak shape and retention.[1]
Experimental Protocol: Mobile Phase Scouting for Isomer Separation
-
Initial Scouting Run:
-
Prepare a standard solution of the isomer mixture.
-
Start with an isocratic mobile phase of 50% acetonitrile and 50% water.[1]
-
Inject the standard and evaluate the chromatogram.
-
-
Adjusting Mobile Phase Strength:
-
Evaluating a Different Organic Modifier:
-
Replace acetonitrile with methanol at the optimized concentration and observe changes in selectivity.
-
-
Implementing a Gradient:
-
If isocratic elution fails, develop a shallow gradient. For example, start at 5-10% below the optimal isocratic concentration of the organic modifier and ramp up to 5-10% above it over 10-20 column volumes.
-
Solution 1.3: Leverage Column Temperature
Temperature affects mobile phase viscosity, reaction kinetics, and conformational flexibility of both the analyte and the stationary phase, thereby influencing selectivity.[14][15]
-
General Trend: In reversed-phase chromatography, improved separations of isomers are often possible at reduced column temperatures.[14][16] Lowering the temperature can enhance the subtle energetic differences in the interactions between the isomers and the stationary phase.
-
Enantiomer Separation: For some chiral separations, reducing the column temperature can prevent on-column racemization and improve resolution.[16] For example, the enantiomers of Oxazepam and Lorazepam showed improved separation at 13°C compared to higher temperatures where peak coalescence was observed.[16]
-
Caution: The effect of temperature can be complex and sometimes non-linear, so it should be evaluated systematically.[17]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate quantification.[18][19]
Caption: Decision tree for troubleshooting poor peak shape.
Solution 2.1: Address Peak Tailing
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.[20][21]
-
Chemical Causes (Specific Peaks):
-
Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica surface can cause tailing. Adjusting the mobile phase pH to ensure the analyte is in a neutral form can help.[1]
-
Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[22]
-
-
Physical Causes (All Peaks):
-
Column Contamination or Degradation: If all peaks are tailing, the column may be contaminated or the stationary phase may be degrading.[23] A guard column can help protect the analytical column.[23]
-
Column Void: A void at the head of the column can also cause peak tailing. This can sometimes be fixed by backflushing the column.[18]
-
Solution 2.2: Address Peak Fronting
Peak fronting is less common than tailing and is often a sign of column overload or a collapsed stationary phase bed.[20][21]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[18][21] To verify this, dilute the sample and inject a smaller amount. If the peak shape improves, overload was the issue.
-
Catastrophic Column Failure: This can occur if the column is used outside its recommended pH or temperature range, causing the packed bed to collapse.[18] In this case, the column will likely need to be replaced.
Problem 3: Irreproducible Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.
-
Inconsistent Mobile Phase Preparation: Ensure precise volumetric measurements if mixing solvents manually.[1] For online mixing systems, check for pump malfunctions.[1]
-
Lack of Temperature Control: Use a column oven to maintain a constant and consistent temperature.[1] Even small fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when using gradient elution or after changing the mobile phase.
References
- BenchChem. (2025). optimizing mobile phase composition for HPLC separation of xylenol isomers. Benchchem.
- BenchChem. (2025). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers. Benchchem.
- Unknown. (2001). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. SciSpace.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
- Unknown. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- Restek. (2019). Choosing Your LC Stationary Phase. Restek.
- Unknown. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
-
Lamparczyk, H., & Zarzycki, P. K. (1995). Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 543–549. Retrieved from [Link]
- Unknown. (n.d.). Effect of temperature on the separation of conformational isomers of cyclic nitrosamines by thin-layer chromatography. American Chemical Society.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Unknown. (n.d.). An Insight into Techniques of Column Chromatography.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies.
- Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
- Unknown. (2023). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline.
- Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
- Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Unknown. (2025). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts.
- Unknown. (n.d.). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International.
- Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Waters Corporation. (n.d.). Peak Shape Changes Over Time. Waters Corporation.
- Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Chromatography Today.
- ResearchGate. (n.d.). Separation of isomers studies using UHPLC. ResearchGate.
- Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
- alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science.
- Chromatography Forum. (2015). Trouble resolving isomers. Chromatography Forum.
- Unknown. (n.d.). Chromatography For Troubleshooting Explained.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide. HALO Columns.
- MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
- Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Chrom Tech, Inc.
- Unknown. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Choosing Your LC Stationary Phase [discover.restek.com]
- 11. veeprho.com [veeprho.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes (2001) | Lane C. Sander | 50 Citations [scispace.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. halocolumns.com [halocolumns.com]
- 23. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Phase Transfer Catalysis for Specific Chemical Modifications
Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing or planning to utilize PTC for specific chemical modifications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic that will enable you to confidently and successfully implement PTC in your work. This resource is structured to anticipate the challenges you may face and to provide clear, actionable solutions grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs) about Phase Transfer Catalysis
This section addresses fundamental questions about PTC, providing a solid foundation for troubleshooting and optimization.
Q1: What is the fundamental principle of Phase Transfer Catalysis?
A1: Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants that are located in different, immiscible phases, most commonly an aqueous phase and an organic phase.[1][2] Many ionic reagents, such as nucleophiles or bases, are soluble in water but insoluble in organic solvents where the organic substrate resides.[2][3] A phase transfer catalyst acts as a "shuttle" by picking up the ionic reactant from the aqueous phase, transporting it across the phase boundary into the organic phase, and enabling it to react with the organic substrate.[1][4] The catalyst then returns to the aqueous phase to repeat the cycle, thus requiring only a catalytic amount.[4]
Q2: What are the primary advantages of using PTC?
A2: The primary advantages of using PTC are:
-
Increased Reaction Rates: By bringing the reactants together in a single phase, PTC dramatically accelerates reaction rates compared to heterogeneous reactions.[2][5]
-
Milder Reaction Conditions: Reactions can often be carried out under less harsh conditions (e.g., lower temperatures).[1]
-
Elimination of Expensive or Hazardous Solvents: PTC can eliminate the need for expensive and often hazardous solvents that are required to dissolve all reactants in a single phase.[2][3]
-
Improved Yields and Selectivity: By promoting the desired reaction pathway, PTC can lead to higher yields and fewer byproducts.[2]
-
Use of Inexpensive Reagents: It allows for the use of simple, inexpensive inorganic salts (e.g., NaOH, KCN) as bases or nucleophiles.[6]
-
Green Chemistry: PTC is considered a green chemistry technique because it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds.[2][3][7]
Q3: What are the main types of phase transfer catalysts?
A3: The most common types of phase transfer catalysts are:
-
Quaternary Ammonium and Phosphonium Salts: These are the most widely used PTCs due to their affordability and effectiveness.[7][8] Their lipophilicity, which is crucial for their function, can be tuned by changing the alkyl groups attached to the nitrogen or phosphorus atom.[8] Examples include Benzyltriethylammonium Chloride (BTEAC) and Tetrabutylammonium Bromide (TBAB).
-
Crown Ethers and Cryptands: These are macrocyclic polyethers that can encapsulate metal cations (like K⁺), effectively making the inorganic salt more soluble in the organic phase.[2][5] They are highly effective but generally more expensive than onium salts.[7]
-
Polyethylene Glycols (PEGs): PEGs are less expensive and environmentally benign catalysts that are effective in some solid-liquid PTC systems.[7][9]
Q4: How does a phase transfer catalyst "activate" the nucleophile?
A4: The activation of the nucleophile in the organic phase is a key aspect of PTC. In the aqueous phase, an anion is heavily solvated by water molecules, which blunts its nucleophilicity. When the phase transfer catalyst transports the anion into the organic phase, it is shielded from the metal counter-ion and is only weakly solvated by the non-polar organic solvent. This "naked" and less-solvated anion is a much more potent nucleophile, leading to a significant increase in reactivity.[1][10]
Part 2: Troubleshooting Guides for Common PTC Issues
This section provides detailed, question-and-answer-based troubleshooting guides for specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion to Product
Q1.1: I'm not seeing any product formation. What are the first things I should check?
A1.1: When faced with a lack of product, a systematic check of the fundamental reaction components is the first step.
-
Reagent Integrity:
-
Substrate: Is your organic substrate pure? Acidic impurities can neutralize the base or react with the nucleophile.
-
Nucleophile/Base: Is the inorganic salt of sufficient purity and concentration? For solid-liquid PTC, ensure the salt is finely powdered to maximize surface area.
-
-
Catalyst Activity:
-
Is the phase transfer catalyst what you think it is? Verify the identity and purity.
-
Has the catalyst been properly stored? Some catalysts can be hygroscopic.
-
-
Basic Reaction Conditions:
-
Temperature: Is the reaction temperature appropriate? While some PTC reactions are fast at room temperature, others may require heating. However, excessively high temperatures can lead to catalyst decomposition.[11][12]
-
Stirring: Is the stirring vigorous enough to create a sufficient interfacial area between the two phases? Inadequate mixing is a common cause of failed PTC reactions.[10][13]
-
Q1.2: I'm seeing some product, but the yield is very low. How can I improve it?
A1.2: Low yields can be caused by a variety of factors. The following troubleshooting workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for low PTC reaction yields.
-
Catalyst Selection and Concentration:
-
Is the catalyst lipophilic enough? The catalyst must have sufficient solubility in the organic phase to transport the anion. For highly non-polar organic solvents, a catalyst with longer alkyl chains (e.g., tetrahexylammonium bromide) may be required.[10]
-
Is the catalyst concentration optimal? Typically, 1-5 mol% of the catalyst is sufficient.[13] Too little catalyst will result in a slow reaction, while too much can sometimes lead to emulsion formation.[13]
-
-
Reaction Conditions:
-
Solvent Choice: The organic solvent can have a significant impact on the reaction rate. A more polar aprotic solvent (e.g., dichloromethane, chlorobenzene) can sometimes accelerate the reaction, but may also promote emulsions.[10][13] Toluene and hexane are common choices for less polar systems.[13]
-
Water Content: The amount of water present can be critical. In some cases, a nearly anhydrous (solid-liquid PTC) system is most effective. In others, a certain amount of water is necessary to dissolve the inorganic salt. Excess water can hydrate the nucleophile in the organic phase, reducing its reactivity.[7]
-
-
Competing Reactions:
-
Elimination vs. Substitution: In nucleophilic substitution reactions with alkyl halides, elimination (E2) can be a competing side reaction, especially with sterically hindered substrates or strongly basic nucleophiles.[14] Consider using a less basic nucleophile or a more polar solvent to favor substitution.
-
Hydrolysis: If water is present, hydrolysis of the substrate or product may occur, especially at elevated temperatures.
-
Issue 2: Slow Reaction Rate
Q2.1: My reaction is proceeding, but it's much slower than expected. What factors control the rate of a PTC reaction?
A2.1: The overall rate of a PTC reaction is determined by two main steps: the rate of transfer of the nucleophile into the organic phase and the intrinsic rate of the reaction in the organic phase.[10][15] A slow reaction is often limited by the transfer rate.
Factors Influencing the Reaction Rate:
| Factor | Effect on Reaction Rate | Rationale |
| Agitation Speed | Increasing agitation generally increases the rate.[10] | Higher agitation increases the interfacial surface area, accelerating the transfer of the catalyst-anion pair between phases.[10] |
| Catalyst Structure | More lipophilic catalysts often lead to faster rates. | A more organophilic catalyst (e.g., with longer alkyl chains) will have a higher concentration in the organic phase, facilitating faster anion transport.[10] |
| Concentration of Inorganic Salt | Higher concentration in the aqueous phase increases the rate. | This drives the equilibrium towards the formation of the catalyst-anion pair in the organic phase.[10] |
| Temperature | Increasing temperature generally increases the rate.[11] | Both the transfer and intrinsic reaction rates are typically accelerated at higher temperatures. However, be mindful of potential catalyst decomposition.[12] |
| Leaving Group | A better leaving group increases the intrinsic reaction rate. | For nucleophilic substitutions, the rate is dependent on the stability of the leaving group. |
| Water Content | The effect is system-dependent. | Less water can lead to a more "naked" and reactive anion, but may also reduce the solubility of the inorganic salt.[10] |
Q2.2: How can I determine if my reaction is transfer-limited or intrinsic-rate-limited?
A2.2: A simple way to diagnose the rate-limiting step is to observe the effect of changing the agitation speed.
-
If increasing the stirring speed significantly increases the reaction rate, the reaction is likely transfer-rate-limited. Your efforts should focus on improving the transfer of the nucleophile (e.g., using a more lipophilic catalyst, increasing the temperature, or adjusting the solvent).
-
If increasing the stirring speed has little to no effect on the reaction rate, the reaction is likely intrinsic-rate-limited. In this case, you should focus on factors that affect the chemical reaction itself (e.g., using a more reactive substrate, a more nucleophilic anion, or a higher temperature).
Issue 3: Emulsion Formation
Q3.1: My reaction mixture has formed a stable emulsion, and I can't separate the layers. Why does this happen?
A3.1: Emulsion formation is a common problem in liquid-liquid PTC systems.[13] Phase transfer catalysts, particularly quaternary ammonium salts, are amphiphilic molecules, meaning they have both hydrophilic and hydrophobic parts. This surfactant-like property allows them to stabilize the microscopic droplets of one phase dispersed within the other, leading to a stable emulsion.[13]
Factors that Promote Emulsion Formation: [13]
-
High Catalyst Concentration: Excess catalyst acts as a surfactant.
-
Intense Agitation: High shear forces can create very small, stable droplets.
-
Unfavorable Solvent Choice: Solvents with some partial miscibility with water (e.g., dichloromethane) are more prone to forming emulsions.
-
Inappropriate Phase Volume Ratio: Certain ratios of aqueous to organic phase volumes can stabilize emulsions.
-
Reaction Byproducts: The reaction may generate surface-active byproducts.
Q3.2: How can I prevent or break an emulsion?
A3.2: The best approach is to prevent the emulsion from forming in the first place.
Preventative Measures:
-
Optimize Catalyst Concentration: Use the lowest effective concentration of the catalyst (typically 1-5 mol%).[13]
-
Control Agitation: Use moderate agitation (e.g., 300-500 rpm) to create sufficient interfacial area without excessive shear.[13]
-
Solvent Selection: Choose a non-polar organic solvent like toluene or hexane if possible.[13]
-
Order of Addition: Try adding the phase transfer catalyst after the other reagents have been mixed.[13]
Methods for Breaking Emulsions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can destabilize the emulsion.[13]
-
Filtration through Celite®: Pass the emulsion through a pad of a filter aid like Celite®. The filter aid helps to coalesce the dispersed droplets.[13]
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can help to separate the phases.
-
Changing the Solvent: Adding a different, less polar solvent can sometimes break the emulsion.
Issue 4: Catalyst Instability and Poisoning
Q4.1: My reaction starts well but then slows down or stops completely. What could be happening to my catalyst?
A4.1: This is a classic sign of catalyst deactivation or decomposition. Quaternary ammonium and phosphonium salts are generally stable, but they can degrade under certain conditions.
-
Thermal Decomposition: At excessively high temperatures, quaternary ammonium salts can undergo Hofmann elimination, especially in the presence of a strong base.[7] Phosphonium salts are generally more thermally stable.[7]
-
Chemical Decomposition: Some catalysts are not stable to strong oxidizing or reducing agents.
-
Catalyst Poisoning: This occurs when a substance in the reaction mixture strongly binds to the catalyst, preventing it from participating in the catalytic cycle.[16][17] In PTC, this often happens when the leaving group of the reaction is a large, polarizable anion like iodide (I⁻) or tosylate (TsO⁻).[18] These anions can form a very strong ion pair with the quaternary ammonium cation, making it difficult for the desired nucleophile to be transported into the organic phase.[18]
Caption: Catalyst poisoning in a PTC nucleophilic substitution.
Q4.2: How can I avoid or mitigate catalyst poisoning?
A4.2:
-
Choose a Different Leaving Group: If you suspect catalyst poisoning by the leaving group, consider using a substrate with a different leaving group. For example, if you are using an alkyl iodide, try an alkyl bromide or mesylate instead of a tosylate.[18]
-
Use a More Lipophilic Catalyst: A more lipophilic catalyst may have a weaker interaction with the poisoning anion, allowing the catalytic cycle to continue.
-
Increase Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of poisoning, but this is a less efficient solution.
-
Purify Reactants: Ensure that your starting materials and solvents are free from impurities that could act as catalyst poisons. Common poisons for metal catalysts, which are sometimes used in conjunction with PTC, include sulfur and phosphorus compounds.[19]
Part 3: Catalyst Selection and Optimization
Q5: How do I choose the right phase transfer catalyst for my reaction?
A5: The choice of catalyst is critical for the success of a PTC reaction. Here are some key considerations:
-
Reaction Type: For most standard nucleophilic substitutions, oxidations, and reductions, quaternary ammonium salts are a good starting point due to their cost-effectiveness.[7][8] For reactions involving metal salts where the cation needs to be solubilized (e.g., using KMnO₄), a crown ether may be more effective.
-
Lipophilicity: The lipophilicity of the catalyst must be matched to the organic solvent. A simple rule of thumb is that the catalyst should be soluble in the organic phase. The "C#" (total number of carbons on the 4 alkyl chains) is a useful parameter; C# values in the range of 16 to 32 are often effective.[18]
-
Thermal and Chemical Stability: Consider the reaction conditions. If high temperatures or strongly basic conditions are required, a more stable catalyst like a phosphonium salt or a tetraalkylammonium salt with no β-hydrogens may be necessary to prevent Hofmann elimination.[7]
-
Cost and Availability: For large-scale industrial applications, the cost of the catalyst is a major factor.[20] Simple quaternary ammonium salts like Aliquat 336 or TBAB are often preferred for their low cost and high efficiency.[21]
Comparison of Common Phase Transfer Catalysts:
| Catalyst Type | Advantages | Disadvantages | Typical Applications |
| Quaternary Ammonium Salts | Cost-effective, widely available, tunable lipophilicity.[7][8] | Can be thermally unstable, may cause emulsions.[7][13] | Nucleophilic substitutions, alkylations, oxidations.[1][14] |
| Quaternary Phosphonium Salts | More thermally stable than ammonium salts.[7] | More expensive, can be less stable in basic conditions.[7] | High-temperature reactions. |
| Crown Ethers | Highly effective for solubilizing metal cations.[5][8] | Expensive, potential toxicity concerns.[7] | Reactions with inorganic salts like KMnO₄, KCN. |
| Polyethylene Glycols (PEGs) | Inexpensive, low toxicity, biodegradable.[9] | Generally less active than onium salts, mainly for solid-liquid PTC.[9] | Solid-liquid reactions with hydroxide transfer.[9] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
This protocol describes the synthesis of 1-cyanooctane from 1-chlorooctane, a classic example of a PTC reaction.[22]
Materials:
-
1-chlorooctane
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chlorooctane (1 equivalent), sodium cyanide (1.5 equivalents), and water (to make a concentrated NaCN solution).
-
Add toluene as the organic solvent.
-
Add tetrabutylammonium bromide (TBAB) (2-5 mol%).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then with saturated brine solution to remove the catalyst and any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 1-cyanooctane by vacuum distillation if necessary.
Protocol 2: General Procedure for Oxidation using an Inorganic Oxidant
This protocol outlines the oxidation of an alcohol to a ketone using potassium permanganate (KMnO₄) as the oxidant.
Materials:
-
Secondary alcohol (e.g., benzhydrol)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or a crown ether (e.g., 18-crown-6)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask with vigorous stirring, dissolve the secondary alcohol (1 equivalent) and the phase transfer catalyst (e.g., TBAHS, 5 mol%) in dichloromethane.
-
In a separate beaker, prepare a solution of potassium permanganate (1.2 equivalents) in water.
-
Slowly add the aqueous KMnO₄ solution to the vigorously stirred organic solution at room temperature. The reaction is often exothermic, so an ice bath may be necessary to maintain the temperature.
-
Continue stirring vigorously. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the brown MnO₂ is dissolved and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography or recrystallization as needed.
References
-
ACS Omega. Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. [Link]
-
PTC Organics, Inc. Choosing a Phase-Transfer Catalyst Based on Phase Location. [Link]
-
Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Biomedical Journal of Scientific & Technical Research. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
AIChE Journal. Phase Transfer Catalysis: Chemistry and Engineering. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
Molecules. Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
Journal of the Chemical Society, Chemical Communications. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]
-
PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION. [Link]
-
ResearchGate. Principles and Analytical Applications of Phase-Transfer Catalysis. [Link]
-
ResearchGate. Sustainable Oxidations under Phase-Transfer Catalysis Conditions. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
ResearchGate. Phase-transfer catalysis in analytical chemistry. [Link]
-
Journal of Chemical Education. Phase Transfer Catalysis Applied to Oxidation. [Link]
-
Organic Process Research & Development. Sustainable Oxidations under Phase-Transfer Catalysis Conditions. [Link]
-
GEO Drilling Fluids. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
-
LinkedIn. Catalyst deactivation mechanisms and how to prevent them. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
-
Wikipedia. Catalyst poisoning. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. ijirset.com [ijirset.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iajpr.com [iajpr.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. fzgxjckxxb.com [fzgxjckxxb.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. biomedres.us [biomedres.us]
- 12. biomedres.us [biomedres.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. ammoniaknowhow.com [ammoniaknowhow.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 22. spcmc.ac.in [spcmc.ac.in]
Validation & Comparative
A Comparative Analysis of Synthetic Routes for 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Guide for Researchers
Introduction
1-(2-Amino-5-hydroxyphenyl)propan-1-one, also known as 2-amino-5-hydroxypropiophenone, is a critical synthetic intermediate in the pharmaceutical industry.[1][2][3][4] Its primary significance lies in its role as a key building block for the synthesis of camptothecin analogs, a class of potent anticancer agents, including irinotecan and SN-38.[1][2][5][6] The unique arrangement of its amino, hydroxyl, and propionyl functional groups on the phenyl ring makes it a versatile precursor for constructing complex heterocyclic scaffolds.[1][7] This guide provides a comparative analysis of different synthetic routes for this valuable compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
The biological significance of this compound extends beyond its role as an intermediate. Preliminary studies have indicated potential antioxidant, anticancer, and neuroprotective properties, making it a subject of ongoing research.[1]
Key Synthetic Strategies: An Overview
Several synthetic methodologies have been reported for the preparation of this compound. These routes can be broadly categorized based on the starting materials and the key chemical transformations employed. This guide will focus on the most prominent and practical approaches, including:
-
Route 1: Synthesis from 3-Hydroxypropiophenone
-
Route 2: Synthesis from 5-Hydroxy-2-nitrobenzaldehyde
-
Route 3: Synthesis involving Fries Rearrangement
-
Route 4: Synthesis from p-Anisidine
-
Route 5: Synthesis via UV-Irradiation of 3-Ethyl-2,1-benzisoxazole
The following sections will delve into the mechanistic details, advantages, and limitations of each of these synthetic pathways.
Route 1: Synthesis from 3-Hydroxypropiophenone
This widely employed industrial route involves a multi-step process starting from the readily available 3-hydroxypropiophenone. The key steps are protection of the hydroxyl group, nitration, and subsequent reduction of the nitro group and deprotection.[5][6]
Reaction Pathway
Detailed Mechanistic Discussion
-
Hydroxyl Group Protection: The initial step involves protecting the phenolic hydroxyl group to prevent unwanted side reactions during the subsequent nitration step. Common protecting groups include benzyl, methoxymethyl (MOM), or silyl ethers.[1] The choice of protecting group is critical and depends on its stability under nitrating conditions and the ease of its subsequent removal. For instance, trichloroethyl formate can be used for protection.[5]
-
Nitration: The protected 3-hydroxypropiophenone is then subjected to nitration to introduce a nitro group onto the aromatic ring. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[5] The directing effect of the protected hydroxyl group and the propionyl group influences the regioselectivity of this electrophilic aromatic substitution, favoring the introduction of the nitro group at the C2 position. However, a significant challenge in this step is the potential formation of undesired regioisomers.[5]
-
Nitro Group Reduction and Deprotection: The final steps involve the reduction of the nitro group to an amino group and the removal of the hydroxyl protecting group. The reduction can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C).[6][8][9] The deprotection step is carried out under conditions that are specific to the chosen protecting group. These two steps can sometimes be performed in a different order.[5][6]
Experimental Protocol (Illustrative)
Step 1: Protection of 3-Hydroxypropiophenone To a solution of 3-hydroxypropiophenone in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) and the protecting group reagent (e.g., benzyl bromide) are added. The reaction is typically stirred at room temperature until completion.
Step 2: Nitration The protected 3-hydroxypropiophenone is slowly added to a pre-cooled mixture of nitric acid and sulfuric acid, maintaining a low temperature (e.g., 0-5 °C). After the addition, the reaction is stirred for a specified period before being quenched with ice water.
Step 3: Reduction and Deprotection The protected 2-nitro-5-hydroxypropiophenone is dissolved in a suitable solvent (e.g., methanol). A reducing agent like sodium dithionite in an aqueous solution of sodium carbonate is then added, and the mixture is stirred at room temperature.[8][9] Following the reduction, the protecting group is removed using appropriate conditions (e.g., acid hydrolysis for a MOM group or hydrogenolysis for a benzyl group).
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily available starting material. | Multi-step process can lead to lower overall yields. |
| Well-established and scalable chemistry. | Use of hazardous reagents like nitric and sulfuric acid. |
| Potential for high purity of the final product. | Formation of regioisomers during nitration can be a challenge.[5] |
Route 2: Synthesis from 5-Hydroxy-2-nitrobenzaldehyde
This route offers an alternative starting point and has been explored for the synthesis of the target molecule.[4][10] It involves the introduction of the propionyl group at a later stage of the synthesis.
Reaction Pathway
Detailed Mechanistic Discussion
-
Protection and Functional Group Transformation: The synthesis begins with the protection of the hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde, typically through methylation using dimethyl sulfate.[10] The aldehyde functionality is then converted to a nitrile group.[10]
-
Nitro Group Reduction: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., Pd-C).[10]
-
Introduction of the Propionyl Group: The key step in this route is the introduction of the propionyl group via a Grignard reaction. The nitrile is treated with ethylmagnesium bromide (EtMgBr) to form the corresponding ketone after acidic workup.[10]
-
Deprotection: The final step is the demethylation of the methoxy group to yield the desired product, which can be achieved using reagents like hydrobromic acid (HBr).[10]
Experimental Protocol (Illustrative)
Step 1: Methylation and Nitrile Formation 5-Hydroxy-2-nitrobenzaldehyde is treated with dimethyl sulfate in the presence of a base like sodium hydroxide.[10] The resulting 5-methoxy-2-nitrobenzaldehyde is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently dehydrated to the nitrile.[10]
Step 2: Nitro Reduction The 5-methoxy-2-nitrobenzonitrile is hydrogenated in the presence of a palladium on carbon catalyst.[10]
Step 3: Grignard Reaction The 2-amino-5-methoxybenzonitrile is dissolved in an anhydrous ether solvent and slowly treated with a solution of ethylmagnesium bromide at a low temperature. The reaction is then quenched with an acidic solution.
Step 4: Demethylation The 2-amino-5-methoxypropiophenone is refluxed with a strong acid such as 47% hydrobromic acid to cleave the methyl ether and afford the final product.[10]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the regioselectivity issues of direct nitration on a propiophenone. | Longer synthetic sequence. |
| Milder conditions for some steps. | Use of hazardous Grignard reagents requires stringent anhydrous conditions. |
| Overall yield can be favorable.[10] | Some steps may require chromatographic purification.[10] |
Route 3: Synthesis involving Fries Rearrangement
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[11][12][13][14][15] This strategy can be adapted for the synthesis of this compound.
Reaction Pathway
Detailed Mechanistic Discussion
-
Protection and Esterification: The synthesis starts with the protection of the amino group of 4-aminophenol, typically through acetylation. The resulting 4-acetamidophenol is then esterified with propionyl chloride or propionic anhydride to form 4-acetamidophenyl propionate.
-
Fries Rearrangement: The key step is the Fries rearrangement of the ester. This is typically carried out in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), which promotes the migration of the propionyl group from the phenolic oxygen to the ortho position of the aromatic ring.[11][13] The reaction conditions, such as temperature and solvent, can influence the ortho/para selectivity of the rearrangement.[11][15]
-
Hydrolysis: The final step involves the hydrolysis of the acetamido group to the free amine, which can be achieved under acidic or basic conditions.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Potentially shorter synthetic route. | The Fries rearrangement can have variable yields and selectivity. |
| Utilizes readily available starting materials. | Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste.[13] |
| Avoids the use of strong nitrating agents. | The reaction conditions can be harsh.[15] |
Route 4: Synthesis from p-Anisidine
This route provides another alternative starting from the commercially available p-anisidine.[4]
Reaction Pathway
Detailed Mechanistic Discussion
-
Nitration: The synthesis begins with the nitration of p-anisidine to introduce a nitro group at the ortho position to the amino group.
-
Diazotization and Propionylation: The amino group of 2-nitro-4-methoxyaniline is then converted to a diazonium salt, which is subsequently reacted with a source of the propionyl group.
-
Nitro Group Reduction: The nitro group is reduced to an amino group using standard reduction methods.
-
Demethylation: Finally, the methoxy group is cleaved to yield the desired product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Starts from an inexpensive and readily available material. | Involves the use of potentially hazardous diazonium salts. |
| Well-defined regiochemistry in the initial nitration step. | Multi-step process with potential for yield loss at each stage. |
Route 5: Synthesis via UV-Irradiation of 3-Ethyl-2,1-benzisoxazole
A more specialized approach involves the photochemical rearrangement of 3-ethyl-2,1-benzisoxazole.[7]
Reaction Pathway
Detailed Mechanistic Discussion
This method involves the UV irradiation of 3-ethyl-2,1-benzisoxazole in the presence of sulfuric acid. The photochemical excitation of the benzisoxazole ring, followed by acid-catalyzed rearrangement, leads to the formation of the target molecule.[7] This photo-Fries type rearrangement is a direct method but may require specialized equipment.
Advantages and Disadvantages
| Advantages | Disadvantages |
| A direct, one-step conversion. | Requires specialized photochemical equipment. |
| Potentially high atom economy. | The starting material, 3-ethyl-2,1-benzisoxazole, may not be readily available. |
| Yields can be variable and optimization may be required. |
Comparative Summary of Synthetic Routes
| Route | Starting Material | Key Reactions | Typical Yield | Purity | Scalability | Key Considerations |
| 1 | 3-Hydroxypropiophenone | Protection, Nitration, Reduction, Deprotection | Moderate to Good | High | High | Regioisomer formation during nitration.[5] |
| 2 | 5-Hydroxy-2-nitrobenzaldehyde | Protection, Functional Group Transformation, Grignard Reaction, Reduction, Deprotection | Good[10] | High | Moderate | Use of hazardous Grignard reagents.[10] |
| 3 | 4-Aminophenol | Protection, Esterification, Fries Rearrangement, Hydrolysis | Variable | Moderate to High | Moderate | Variable yields and selectivity of the Fries rearrangement. |
| 4 | p-Anisidine | Nitration, Diazotization, Propionylation, Reduction, Demethylation | Moderate | Moderate to High | Moderate | Use of potentially hazardous diazonium salts. |
| 5 | 3-Ethyl-2,1-benzisoxazole | Photochemical Rearrangement | Variable | Moderate | Low | Requires specialized equipment and starting material availability.[7] |
Conclusion
The selection of an optimal synthetic route for this compound is contingent upon several factors, including the desired scale of production, available resources, and safety considerations.
-
For large-scale industrial production , Route 1 (from 3-Hydroxypropiophenone) is often favored due to its use of readily available starting materials and well-established, scalable chemistry, despite the challenges associated with nitration. A scalable version of this route has been reported with an overall yield of 92%.[9]
-
For laboratory-scale synthesis and research purposes , Route 2 (from 5-Hydroxy-2-nitrobenzaldehyde) offers a viable alternative with good overall yields and avoids some of the regioselectivity issues of Route 1. A reported overall yield for this route is 67%.[10]
-
Routes 3, 4, and 5 represent more specialized approaches. The Fries rearrangement (Route 3) can be a shorter alternative but often requires significant optimization. Route 4 (from p-Anisidine) is a classical approach but involves hazardous intermediates. The photochemical route (Route 5) is elegant in its directness but is limited by its requirement for specialized equipment and starting materials.
Ultimately, the choice of synthetic strategy requires a careful evaluation of the trade-offs between yield, purity, cost, safety, and environmental impact. This guide provides a foundational understanding of the available options to aid researchers in making an informed decision.
References
-
Pharmaffiliates. This compound. Retrieved from [Link]
- Google Patents. (2022). Process for preparation of 2-amino-5-hydroxy propiophenone. (U.S. Patent No. US20220081388A1).
- Google Patents. (2020). Process for preparation of 2-amino-5-hydroxy propiophenone. (Patent No. WO2020148641A1).
-
LookChem. This compound. Retrieved from [Link]
-
Taylor & Francis Online. (2009). A Novel and Practical Synthesis of 2-Amino-5-hydroxypropiophenone. Synthetic Communications, 39(17), 3094-3101. Retrieved from [Link]
- Google Patents. (2008). Method of synthesizing key intermediates for the production of camptothecin derivatives. (Patent No. EP1910269A2).
-
Taylor & Francis Online. (2014). Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan. Synthetic Communications, 44(10), 1436-1443. Retrieved from [Link]
-
Wikipedia. Fries rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Retrieved from [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Retrieved from [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound [srdpharma.com]
- 4. This compound | 35364-15-9 [chemicalbook.com]
- 5. US20220081388A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 6. WO2020148641A1 - Process for preparation of 2-amino-5-hydroxy propiophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1910269A2 - Method of synthesizing key intermediates for the production of camptothecin derivatives - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fries Rearrangement [organic-chemistry.org]
- 14. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. byjus.com [byjus.com]
A Comparative Guide to Validating the Biological Activity of Newly Synthesized 1-(2-Amino-5-hydroxyphenyl)propan-1-one Batches
Introduction
1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP) is a valuable chemical intermediate, recognized primarily for its role as a key building block in the synthesis of complex pharmaceutical compounds, notably camptothecin analogs like the anticancer drug irinotecan.[1][2][3] Its molecular architecture, featuring a phenolic ring with both amino and hydroxyl functional groups, suggests the potential for intrinsic biological activity.[1][4] Specifically, the phenolic hydroxyl group confers theoretical antioxidant properties through its ability to donate a hydrogen atom to scavenge free radicals.[4] Preliminary studies have suggested that AHPP and its derivatives may possess antioxidant, antimicrobial, and even cytotoxic properties against certain cancer cell lines.[1][4]
For researchers in drug development and medicinal chemistry, ensuring the biological consistency of newly synthesized batches of AHPP is paramount. A deviation in purity or the presence of isomeric impurities can significantly alter experimental outcomes. This guide provides a comprehensive, multi-tiered framework for validating the biological activity of new AHPP batches. We will focus on quantifying its antioxidant potential as a primary, structure--relevant activity. This guide is designed to be a self-validating system, comparing the performance of the new AHPP batch against a well-established antioxidant standard, N-Acetylcysteine (NAC) , and providing mechanistic insights into its effects on cellular stress pathways.
Section 1: Foundational Validation: Purity and Identity
Before any biological assessment, the chemical integrity of the newly synthesized batch must be unequivocally confirmed. This step is critical as impurities can confound biological data. While this guide focuses on biological validation, we strongly recommend the following analytical chemistry techniques as a prerequisite:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify potential organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the batch with high precision.
Only batches with a confirmed identity and purity of >98% should proceed to biological validation.
Section 2: In Vitro Assessment of Radical Scavenging Activity
The most direct method to validate the antioxidant potential of AHPP is through a cell-free chemical assay. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[5][6]
Experimental Rationale
This assay provides a direct measure of the new batch's chemical reactivity towards a free radical. By comparing its half-maximal inhibitory concentration (IC50) to that of a known standard (NAC), we can quantitatively benchmark its antioxidant capacity. A consistent IC50 value across different batches indicates reproducible chemical activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of the new AHPP batch (e.g., 10 mM in DMSO or methanol).
-
Prepare a stock solution of N-Acetylcysteine (NAC) as a positive control (e.g., 10 mM in water).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of AHPP or NAC (prepared by serial dilution from the stock) to the wells. For the blank, add 100 µL of the solvent (e.g., methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of AHPP and NAC.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve.
-
Data Presentation: Comparative Antioxidant Capacity
| Compound | Batch Number | IC50 (µM) |
| AHPP | [New Batch ID] | [Experimental Value] |
| AHPP | [Reference Batch ID] | [Historical Value] |
| NAC | [Standard Batch ID] | [Experimental Value] |
Section 3: Cellular Activity Validation
While in vitro assays confirm chemical reactivity, cell-based assays are essential to determine if the compound is bioavailable, non-toxic at active concentrations, and can exert a protective effect in a biological system.
Determining the Non-Toxic Concentration Range via XTT Assay
Before assessing protective effects, it's crucial to identify the concentration range where AHPP itself does not cause cytotoxicity. The XTT assay is a reliable colorimetric method for measuring cell viability. It relies on the reduction of the XTT tetrazolium salt to a water-soluble formazan product by mitochondrial dehydrogenases in metabolically active cells, a process that is proportional to the number of viable cells.[7][8][9][10] The XTT assay is chosen over the MTT assay for its operational simplicity, as it does not require a solubilization step.[7]
-
Cell Seeding: Plate a suitable cell line (e.g., Human Dermal Fibroblasts or HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of AHPP (e.g., from 0.1 µM to 500 µM). Include wells with medium only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm.[7]
| Compound | Batch Number | CC50 (µM) (50% Cytotoxic Concentration) |
| AHPP | [New Batch ID] | [Experimental Value] |
| AHPP | [Reference Batch ID] | [Historical Value] |
For subsequent experiments, use AHPP at concentrations well below the CC50 value (e.g., at or below the CC10).
Diagrams
Caption: Oxidative stress-induced activation of the p38 and JNK MAPK pathways.
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
A Comparative Guide to Camptothecin Precursors: Evaluating the Synthetic and Biological Efficacy of 1-(2-Amino-5-hydroxyphenyl)propan-1-one and Alternative Strategies
Introduction: The Enduring Legacy of Camptothecin
Discovered in 1966 by M. E. Wall and M. C. Wani, Camptothecin (CPT) is a potent pentacyclic quinoline alkaloid originally isolated from the bark of the Chinese "Happy Tree," Camptotheca acuminata.[1] Its unique mechanism of action—the inhibition of DNA topoisomerase I (Topo-I)—positions it as a cornerstone of modern cancer chemotherapy.[2][3] Topo-I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription; its inhibition by CPT stabilizes the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3][]
Despite its promising antitumor activity, the clinical application of the parent CPT molecule is hampered by significant challenges, including poor water solubility and adverse side effects.[1][5] This has driven extensive research into the synthesis of CPT analogs with improved pharmacological profiles. Three derivatives—Topotecan, Irinotecan, and Belotecan—have achieved regulatory approval and are now integral in treating a range of cancers, including ovarian, lung, and colorectal cancers.[5][6][7]
The efficient construction of these complex analogs is a paramount challenge in medicinal chemistry. The success of any synthetic campaign hinges on the strategic selection of precursor molecules. This guide provides an in-depth comparison of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (also known as AHPP), a pivotal precursor for the AB-ring system, against other biosynthetic and synthetic precursors, evaluating them based on synthetic efficacy and the biological performance of the resulting camptothecin analogs.
The Friedländer Annulation: A Convergent Strategy for the Camptothecin Core
A dominant strategy for the total synthesis of camptothecin and its derivatives is the Friedländer annulation . This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) to construct the quinoline core (the B-ring fused to the A-ring).[8][9][10] In the context of CPT synthesis, this typically involves reacting a precursor for the AB-ring system with a tricyclic precursor for the CDE-ring system. This convergent approach is highly valued for its efficiency in rapidly assembling the complex pentacyclic scaffold.
The efficacy of the Friedländer reaction is critically dependent on the nature and quality of the AB-ring precursor. It is here that this compound emerges as a molecule of significant interest.
Focus Precursor: this compound (AHPP)
This compound, or AHPP, is a cornerstone synthetic intermediate, serving as the AB-ring synthon for a variety of clinically relevant camptothecin analogs, most notably for irinotecan and its active metabolite, SN-38.[11][12] Its structure contains the requisite o-amino ketone functionality for the Friedländer reaction and the hydroxyl group at the 5-position, which corresponds to the 10-position in the final camptothecin scaffold—a site frequently modified to enhance efficacy.[11]
Synthesis of AHPP
Several synthetic routes to AHPP have been established, providing flexibility for different laboratory scales and starting material availability. Common methods include:
-
Multi-step synthesis from 2-nitro-5-hydroxybenzaldehyde. [13][14]
-
UV-irradiation of 3-ethyl-2,1-benzisoxazole in sulfuric acid. [13][15]
The choice of route often involves a trade-off between the number of steps, overall yield, and the harshness of reaction conditions.
Application in Camptothecin Synthesis
The primary utility of AHPP is its reaction with a chiral, tricyclic ketone precursor, such as (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, to construct the pentacyclic core of analogs like SN-38.[11][12] This reaction is a pivotal step that defines the structure of the final product.
Comparative Analysis of Alternative Precursors and Strategies
While the AHPP-based Friedländer synthesis is a robust method, other strategies exist, each with distinct precursors and implications for the final product's efficacy.
Biosynthetic Precursors: The Natural Pathway
Nature synthesizes camptothecin from fundamental metabolic building blocks. The biosynthesis begins with tryptamine (derived from the shikimate pathway) and secologanin (derived from the mevalonate or non-mevalonate pathway).[1][] These precursors condense to form strictosidine, which then undergoes a series of complex enzymatic reactions to yield camptothecin.[6][16]
-
Efficacy: While not direct competitors in a synthetic lab, understanding this pathway is crucial. Researchers have enhanced CPT production in plant cell cultures or endophytic fungi by "feeding" them with precursors like tryptamine, geraniol, or leucine, increasing yields significantly.[17][18] This biotechnological approach offers a sustainable alternative to total synthesis but is generally used for producing the parent CPT, not for creating diverse analogs.
Precursors for A-Ring Modified Analogs
The true comparison for AHPP lies with other synthetic precursors designed to introduce different functionalities onto the A-ring, which is known to modulate the drug's activity, solubility, and resistance profile.
-
9-Amino-CPT Precursors: To synthesize 9-aminocamptothecin, a potent analog, the starting precursor must be modified. This often involves starting with a precursor containing a nitro group at the corresponding position, which is later reduced to the amine.
-
10-Methoxy-CPT Precursors: The synthesis of 10-methoxycamptothecin would require an analog of AHPP where the hydroxyl group is replaced by a methoxy group, such as 1-(2-Amino-5-methoxyphenyl)propan-1-one.[19][20]
-
7-Ethyl-14-amino-CPT Precursors: This promising candidate is synthesized from 7-ethylcamptothecin via nitration and subsequent reduction, demonstrating that modification can also occur post-synthesis of the main scaffold.[21]
The choice of precursor is therefore a direct causal determinant of the final analog's properties. A precursor leading to a 7-ethyl group (like in SN-38) or a 9-amino group can significantly enhance antitumor activity compared to the unsubstituted parent compound.[7]
Alternative Total Synthesis Routes
Other total synthesis strategies build the pentacyclic ring system in a different order, thus relying on entirely different types of precursors. For example, the synthesis reported by Stork and Schultz involves a different ring-closure strategy and does not necessarily use a pre-formed AB-ring synthon like AHPP.[22] These routes can be highly innovative but may be longer and less convergent than the Friedländer approach, potentially impacting overall yield and scalability.
Quantitative Efficacy Comparison
The efficacy of a precursor can be judged by two primary metrics: the efficiency of the chemical synthesis it enables and the biological potency of the final compound it produces.
Table 1: Comparison of Synthetic Strategies & Precursors
| Synthetic Strategy | Key Precursor(s) | Typical Role | Key Advantages | Key Disadvantages |
| Friedländer Annulation | This compound (AHPP) & Analogs | AB-Ring Synthon | Convergent, efficient, high yields, modular for A-ring analogs. | Requires synthesis of complex CDE-ring precursor. |
| Biosynthesis/Fermentation | Tryptamine, Secologanin, Leucine | Metabolic Building Blocks | Sustainable, produces natural (S)-isomer. | Limited to CPT and closely related natural analogs; low yields.[17][18] |
| Alternative Total Syntheses | Varies (e.g., substituted pyridones, quinolines) | Varies (e.g., DE-ring or BC-ring synthons) | Can access novel scaffolds not available via Friedländer. | Often linear, more steps, potentially lower overall yield. |
Table 2: Biological Efficacy of Resulting CPT Analogs
| Precursor Strategy | Resulting Analog | Key Structural Feature | In Vitro Potency (IC₅₀) | Clinical Advantage |
| Use of AHPP | SN-38 (from Irinotecan) | 7-Ethyl, 10-Hydroxy | ~2-6 nM (HT-29 cells) | High potency; active metabolite of a clinically approved prodrug.[3] |
| Precursor for 10-OH analog | Topotecan | 9-Dimethylaminomethyl, 10-Hydroxy | ~10-50 nM (various cells) | Water-soluble, approved for ovarian and small cell lung cancer.[3][6] |
| Precursor for 9-NH₂ analog | 9-Aminocamptothecin | 9-Amino | ~1-5 nM (various cells) | High potency, effective against various human cancer xenografts.[21] |
| Unmodified Precursor | Camptothecin (Parent) | Unsubstituted A-Ring | ~20-100 nM (various cells) | Poor solubility, higher toxicity, serves as a benchmark.[1] |
Note: IC₅₀ values are approximate and can vary significantly based on cell line and assay conditions.
Experimental Protocols
To provide a practical framework, the following are representative, detailed protocols for the synthesis and evaluation of a camptothecin analog derived from an AHPP-type precursor.
Protocol 1: Synthesis of SN-38 via Friedländer Condensation
Objective: To synthesize 7-ethyl-10-hydroxycamptothecin (SN-38) from its key precursors.
Materials:
-
This compound (AHPP)
-
(S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene or Xylene (solvent)
-
Dean-Stark apparatus
-
Standard glassware for reflux and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine equimolar amounts of AHPP and the CDE-ring trione precursor.
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., toluene) to dissolve/suspend the reactants. Add a catalytic amount of p-TsOH (approx. 0.1 equivalents).
-
Causality Check: The Dean-Stark trap is essential. The Friedländer annulation is a condensation reaction that liberates water. Continuous removal of water via azeotropic distillation drives the equilibrium towards product formation, maximizing the yield.
-
Reflux: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 12-24 hours, or until TLC analysis indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be precipitated by adding a non-polar solvent like hexane.
-
Purification: Filter the crude solid. Purify the product using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.
-
Characterization: Confirm the structure and purity of the resulting SN-38 using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a cancer cell line (e.g., HT-29 colorectal adenocarcinoma).
Materials:
-
HT-29 cells
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized SN-38, dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized SN-38 in culture medium. Replace the old medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Causality Check: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, making this a self-validating system for assessing cytotoxicity.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
This compound (AHPP) stands as a highly efficacious and versatile precursor for the synthesis of clinically important camptothecin analogs. Its utility in the convergent Friedländer annulation provides a reliable and modular platform for accessing A-ring modified compounds like SN-38. While alternative strategies, including biotechnological production and other total synthesis routes, have their merits, the AHPP-based approach offers a superior balance of synthetic efficiency and adaptability for medicinal chemistry campaigns.
The comparative analysis demonstrates a clear principle: the "efficacy" of a precursor is inextricably linked to the desired outcome. For sustainable production of the parent CPT, biosynthetic precursors are promising. For accessing novel scaffolds, alternative total syntheses are required. But for the systematic and efficient development of potent, A-ring modified analogs, AHPP and its derivatives remain the precursors of choice in the ongoing effort to expand the therapeutic arsenal of camptothecin-based drugs. Future research will likely focus on developing even more efficient syntheses of these key precursors and exploring novel modifications to overcome drug resistance.
References
- Wall, M. E., & Wani, M. C. (1995). Camptothecin and Taxol: Discovery to Clinic. Cancer Research, 55(4), 753-760. (Source: Wikipedia on Camptothecin)
- Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878.
- Li, F., & Jiang, T. (2017). Camptothecin and its analogs: a review of their chemotherapeutic potential. Natural Products and Bioprospecting, 7(4), 311-329. (Source: NIH, PMC)
-
ResearchGate. The biosynthetic pathway of camptothecin. ResearchGate. Available at: [Link]
-
Wani, M. C., Ronman, P. E., Lindley, J. T., & Wall, M. E. (1980). Plant Antitumor Agents. 18. Synthesis and Biological Activity of Camptothecin Analogues. Journal of Medicinal Chemistry, 23(5), 554-560. Available at: [Link]
-
Sriram, D., Yogeeswari, P., Thirumurugan, R., & Bal, T. R. (2005). Camptothecin and its analogues: a review on their chemotherapeutic potential. Natural Product Research, 19(4), 393-412. Available at: [Link]
- Puri, S. C., Verma, V., Amna, T., Qazi, G. N., & Spiteller, M. (2010). Effect of precursors feeding and media manipulation on production of novel anticancer pro-drug camptothecin from endophytic fungus. Journal of Microbiology and Biotechnology, 20(9), 1278-1285.
- Dallavalle, S., Merlini, L., & Morini, G. (2001). Camptothecin and analogues: a review of their synthesis. Current Pharmaceutical Design, 7(13), 1233-1255. (Source: PubMed Central)
-
BioPharma Notes. (2020). Camptothecin Analogues. BioPharma Notes. Available at: [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]
-
PubMed. Plant antitumor agents. 18. Synthesis and biological activity of camptothecin analogues. PubMed. Available at: [Link]
-
Lookchem. Cas 35364-15-9,this compound. Lookchem. Available at: [Link]
-
Liu, Y., & Li, W. (2020). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Acta Pharmaceutica Sinica B, 10(7), 1163-1180. Available at: [Link]
-
Verma, V., Puri, S. C., & Qazi, G. N. (2011). Effect of precursors feeding and media manipulation on production of novel anticancer pro-drug camptothecin from endophytic fungus. Indian Journal of Microbiology, 51(1), 71-76. Available at: [Link]
- Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2652-2671.
-
ResearchGate. (2012). Effect of precursors feeding and media manipulation on production of novel anticancer pro-drug camptothecin from endophytic fungus. ResearchGate. Available at: [Link]
-
Stork, G., & Schultz, A. G. (1971). Total synthesis of dl-camptothecin. Journal of the American Chemical Society, 93(15), 4074-4075. Available at: [Link]
- Duan, J., et al. (2011). 14-Aminocamptothecins: Their Synthesis, Preclinical Activity, and Potential Use for Cancer Treatment. Journal of Medicinal Chemistry, 54(7), 2474-2483.
-
Wikipedia. Camptothecin. Wikipedia. Available at: [Link]
-
Molnova. This compound. Molnova. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Wikipedia. Available at: [Link]
-
Al-dujaili, J. H., & Al-Zoubi, R. M. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(28), 19349-19374. Available at: [Link]
- Rigo, B., & Henichart, J. P. (2006). Toward new camptothecins. Part 5: On the synthesis of precursors for the crucial Friedländer reaction. Tetrahedron, 62(4), 635-640.
Sources
- 1. Camptothecin - Wikipedia [en.wikipedia.org]
- 2. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin Analogues - BioPharma Notes [biopharmanotes.com]
- 5. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 6. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound | 35364-15-9 [smolecule.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. lookchem.com [lookchem.com]
- 14. This compound | 35364-15-9 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of precursors feeding and media manipulation on production of novel anticancer pro-drug camptothecin from endophytic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plant antitumor agents. 18. Synthesis and biological activity of camptothecin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Verification of 1-(2-Amino-5-hydroxyphenyl)propan-1-one using Advanced Spectroscopic Methods
This guide provides a detailed, experience-driven framework for the definitive structural verification of 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a key synthetic intermediate in the pharmaceutical industry.[1][2][3][4] Tailored for researchers, scientists, and drug development professionals, our focus is on the synergistic application of advanced spectroscopic methods. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust, self-validating approach to structural elucidation.
The Analytical Imperative: Beyond Formula to Function
The compound this compound (Molecular Formula: C₉H₁₁NO₂) serves as a critical building block for complex therapeutic agents, including camptothecin analogs used in oncology.[1][3][4] Its precise isomeric structure is paramount; any deviation in the substitution pattern of the amino, hydroxyl, and propanone groups on the phenyl ring could lead to inactive or toxic derivatives. Therefore, an integrated spectroscopic strategy is not merely academic—it is a foundational requirement for safety and efficacy in drug development. Our objective is to unequivocally confirm the connectivity and substitution pattern as dictated by its IUPAC name.
A Holistic Verification Strategy
No single spectroscopic technique can provide the complete structural picture with absolute certainty.[5] A combination of methods is essential, where each technique offers complementary information, collectively leading to an unambiguous structural assignment.[6]
Overall Analytical Workflow
The logical flow for structural verification begins with obtaining the pure compound and subjecting it to a battery of spectroscopic tests. The data from these tests are then integrated to build a cohesive structural argument.
Caption: Integrated workflow for the structural verification of a target molecule.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the first port of call, providing two critical pieces of information: the exact molecular weight (and thus the elemental formula) and structural clues from fragmentation patterns.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Utilize Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Objective: To determine the accurate mass of the protonated molecule [M+H]⁺. The high mass accuracy allows for the unambiguous determination of the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
Comparative Data Summary: MS
| Technique | Expected Data | Interpretation & Significance |
| HRMS (ESI+) | [M+H]⁺ ion at m/z 166.0863 | Confirms the molecular formula C₉H₁₁NO₂ (calculated mass for [C₉H₁₂NO₂]⁺ is 166.0868), ruling out other isobaric possibilities. |
| MS/MS | Major fragment at m/z 137.0601 | Corresponds to the loss of the ethyl group (C₂H₅•) via alpha-cleavage, a characteristic fragmentation of propiophenones, resulting in a stable acylium ion [HOC₆H₃(NH₂)CO]⁺.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5][9] A combination of 1D and 2D NMR experiments is required to assign every proton and carbon and to piece the molecular puzzle together.[10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize the compound and slow the exchange of labile -OH and -NH₂ protons, allowing for their observation.
-
1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra on a spectrometer of 400 MHz or higher.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond correlations).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[11][12]
-
Interpreting the NMR Data
The true power of NMR lies in the integration of these experiments to build a connectivity map.
Caption: Key 2D NMR correlations confirming the structure of the target molecule.
-
¹H NMR: Will show three distinct aromatic protons, a quartet for the -CH₂- group, and a triplet for the -CH₃ group. Labile protons for -NH₂ and -OH will appear as broad singlets.
-
¹³C NMR: Will display nine unique carbon signals, including a downfield signal for the ketone carbonyl (>190 ppm), six aromatic carbons, and two aliphatic carbons.
-
COSY: A clear correlation between the methylene quartet and the methyl triplet confirms the propanone's ethyl fragment.
-
HSQC: Each protonated carbon is definitively assigned by correlating the ¹H and ¹³C spectra.[13]
-
HMBC: This is the critical experiment. A correlation from the methylene (-CH₂-) protons to the carbonyl carbon (2-bond) and, crucially, to the aromatic carbon at position 1 (C1) and position 6 (C6) (3-bond correlations) locks the propanone group to the ring. Further HMBC correlations from aromatic protons (e.g., H6) to neighboring carbons (C1, C5) and the carbonyl carbon will confirm the entire substitution pattern.[12][14]
Vibrational and Electronic Spectroscopy: Functional Group Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide rapid, complementary data that corroborate the findings from MS and NMR.[15]
Experimental Protocols
-
FTIR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is ideal as it requires minimal sample preparation.
-
Objective: To identify characteristic vibrations of the functional groups present.
-
-
UV-Vis Spectroscopy:
-
Technique: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol) and record the absorbance spectrum.
-
Objective: To observe electronic transitions characteristic of the substituted aromatic chromophore.
-
Comparative Spectroscopic Data
| Technique | Expected Key Absorptions / Maxima | Structural Confirmation |
| FTIR | ~3450 & 3350 cm⁻¹ (N-H stretches, amine) ~3200 cm⁻¹ (broad, O-H stretch, phenol) ~1650 cm⁻¹ (C=O stretch, ketone) ~1600 & 1500 cm⁻¹ (C=C stretches, aromatic) | Confirms the simultaneous presence of the primary amine, phenol, and aromatic ketone functional groups.[16][17][18] |
| UV-Vis | λmax values typical for a substituted aminophenol system | Supports the presence of a conjugated aromatic system with auxochromic (-OH, -NH₂) and chromophoric (-C=O) groups. |
Conclusion: The Power of Integrated Evidence
The structural verification of this compound is achieved not by a single "magic bullet" technique, but through the logical integration of complementary data. HRMS establishes the exact elemental formula. FTIR and UV-Vis provide rapid confirmation of the required functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity. This multi-technique, self-validating workflow provides the highest degree of confidence in the final structure, a non-negotiable standard in the fields of chemical research and drug development.
References
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. [Link]
-
GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]
-
Structure Elucidation – Online Organic Chemistry Tutor. Organic Chemistry Help. [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
-
UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. [Link]
-
Structural Identification of Organic Compounds with Spectroscopic Techniques. Semantic Scholar. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
This compound. LookChem. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
1-(2-Amino-5-hydroxyphenyl)-1-propanone. Chemsrc. [Link]
-
This compound. Pharmaffiliates. [Link]
-
FTIR spectra of aniline, phenol, and poly(aniline-co-phenol). ResearchGate. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
HMBC, HSQC NMR prediction. NMRDB.org. [Link]
-
Comparing FTIR and UV-Vis for Chemical Analysis. Patsnap Eureka. [Link]
-
nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
-
Temperature-dependent FTIR spectra of phenol (left) and anisole (right). ResearchGate. [Link]
-
Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. OENO One. [Link]
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GCMS Section 6.11.3 [people.whitman.edu]
- 9. Structural Identification of Organic Compounds with Spectroscopic Techniques | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Visualizer loader [nmrdb.org]
- 14. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 15. eureka.patsnap.com [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for 1-(2-Amino-5-hydroxyphenyl)propan-1-one
Introduction: The Imperative for Reproducibility in Pharmaceutical Synthesis
1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS: 35364-15-9) is a critical synthetic intermediate, most notably in the production of camptothecin analogs such as Irinotecan, a potent anticancer agent.[1][2][3][4] Given its role in the pharmaceutical supply chain, the analytical characterization of this compound must be precise, accurate, and, most importantly, reproducible across different quality control laboratories. Discrepancies in purity assessments, impurity profiling, or quantification can have profound implications for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for designing and executing a cross-validation study for this compound. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for experimental choices, ensuring that the methodologies are not only robust but also self-validating. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the foundation of any robust analytical method. These characteristics dictate choices in solvents, chromatographic conditions, and detection methods.
| Property | Value | Source |
| CAS Number | 35364-15-9 | [1][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][5] |
| Molecular Weight | 165.19 g/mol | [1][5] |
| Melting Point | 144.5-144.9 °C | [1][6] |
| Boiling Point | 363.9±32.0 °C (Predicted) | [1][5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |
| pKa | 9.35±0.18 (Predicted) | [1] |
| Appearance | Data not consistently available |
The Challenge: Sources of Inter-Laboratory Variability
Before establishing a cross-validation protocol, it is crucial to understand the potential sources of analytical discrepancies. An inter-laboratory comparison, also known as proficiency testing, aims to identify and mitigate these variables.[7][8][9]
Common sources of error include:
-
Instrumental Differences: Variations in HPLC pump performance, detector sensitivity, or column oven temperature calibration.
-
Reagent and Standard Purity: Differences in the purity of solvents, buffers, and, most critically, the reference standard itself.
-
Analyst Technique: Minor variations in sample preparation, dilution, or integration of chromatograms.
-
Environmental Conditions: Fluctuations in laboratory temperature and humidity.
-
Data Interpretation: Subjectivity in peak integration and defining the limits of detection and quantification.
A well-designed cross-validation study systematically controls for these variables to ensure that the analytical method is truly robust and transferable.[10]
Designing a Robust Cross-Validation Workflow
The goal of cross-validation is to formally compare results from two or more laboratories (or two different methods) to ensure they are comparable.[10][11] The following workflow provides a systematic approach to this process.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 35364-15-9 [smolecule.com]
- 3. This compound | 35364-15-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]
- 6. This compound [myskinrecipes.com]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. fiveable.me [fiveable.me]
- 9. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of 1-(2-Amino-5-hydroxyphenyl)propan-1-one and Its Analogs
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Among these, aminophenol derivatives are of particular interest due to their potential as intermediates in the synthesis of potent therapeutic agents.[3][4][5][6] This guide focuses on 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a synthetic intermediate for anticancer drugs like irinotecan, and its structural analogs.[3][5][6] Preliminary studies have suggested that this compound class may possess inherent cytotoxic and antioxidant properties.[3]
The objective of this guide is to provide a comprehensive comparative analysis of the cytotoxic effects of this compound and a series of rationally designed analogs. By systematically modifying the core structure, we aim to elucidate key structure-activity relationships (SAR) that govern their cytotoxic potential.[1][7][8][9] This investigation will utilize established in vitro cytotoxicity assays to screen for activity and delve into the underlying mechanisms of cell death, such as apoptosis and necrosis.[10][11][12] The findings presented herein are intended to guide researchers and drug development professionals in the rational design of novel, more effective chemotherapeutic agents.
Materials and Methods
Compounds
For this comparative study, a lead compound and three structural analogs were synthesized and purified. The rationale for the analog design was to probe the effects of modifying the amino and hydroxyl groups on the phenyl ring, as these are known to be critical for the biological activity of phenolic compounds.[2]
-
Compound A (Lead): this compound
-
Analog A-1: 1-(2-Acetylamino -5-hydroxyphenyl)propan-1-one (Modification of the amino group to reduce basicity)
-
Analog A-2: 1-(2-Amino-5-methoxy phenyl)propan-1-one (Modification of the hydroxyl group to increase lipophilicity)
-
Analog A-3: 1-(4 -Amino-3 -hydroxyphenyl)propan-1-one (Isomeric control to investigate the importance of substituent positions)
Cell Culture
Two well-characterized human cancer cell lines were selected for this study to represent different cancer types and provide a broader understanding of the compounds' cytotoxic spectrum.
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cell line in cancer research.[13]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line commonly used for screening anticancer compounds.[13][14]
Both cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as the primary screening method. It is a reliable, colorimetric assay that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[15][16][17] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Protocol:
-
Cell Seeding: Seed HeLa and MCF-7 cells into 96-well plates at a density of 7,500 cells/well in 100 µL of culture medium and incubate overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of Compound A and its analogs (ranging from 0.1 µM to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15][18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
To understand how the compounds induce cell death, two complementary assays were employed: the Lactate Dehydrogenase (LDH) assay for necrosis and the Caspase-3/7 activity assay for apoptosis.
1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[12][19]
Protocol:
-
Cell Treatment: Seed and treat cells with the compounds at their respective IC50 and 2x IC50 concentrations for 48 hours in a 96-well plate.
-
Controls: Include vehicle-only controls (spontaneous LDH release) and a positive control treated with a lysis buffer (maximum LDH release).[20]
-
Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new plate.[21][22]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add a stop solution and measure the absorbance at 490 nm.[22]
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release.
2. Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[23][24][25] Their activation is a reliable marker for apoptosis.[26][27] A luminogenic assay provides high sensitivity for detecting this activity.[28]
Protocol:
-
Cell Treatment: Seed and treat cells as described for the LDH assay.
-
Reagent Addition: After the incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[28]
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of viable cells (determined from a parallel MTT assay) to quantify the specific caspase activity.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential workflow designed to screen for cytotoxicity and then elucidate the mechanism of action for the most potent compounds.
Caption: Experimental workflow from primary screening to mechanistic analysis.
Results
Comparative Cytotoxicity: IC50 Values
The cytotoxic potential of the lead compound and its analogs was evaluated against HeLa and MCF-7 cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
| Compound | Chemical Modification | IC50 on HeLa (µM) | IC50 on MCF-7 (µM) |
| A (Lead) | This compound | 45.2 ± 3.1 | 58.7 ± 4.5 |
| Analog A-1 | N-Acetylation of Amino Group | > 100 | > 100 |
| Analog A-2 | O-Methylation of Hydroxyl Group | 82.1 ± 6.3 | 95.4 ± 7.2 |
| Analog A-3 | Isomeric Rearrangement | 22.5 ± 1.8 | 31.4 ± 2.6 |
Interpretation:
-
Analog A-1 showed a complete loss of activity, indicating that the free amino group is crucial for cytotoxicity.
-
Analog A-2 exhibited reduced activity, suggesting the phenolic hydroxyl group also plays a significant role, possibly through hydrogen bonding or acting as a pro-oxidant.
-
Analog A-3 demonstrated the highest potency, with approximately a two-fold increase in cytotoxicity compared to the lead compound. This highlights the critical importance of the relative positions of the functional groups on the aromatic ring for the compound's interaction with its cellular target(s).
Mechanism of Cell Death
Based on the IC50 results, the most potent compound, Analog A-3 , and the lead compound A were selected for mechanistic studies. The results are expressed as a percentage of maximum LDH release (necrosis) or fold-increase in Caspase-3/7 activity over control (apoptosis) after 48 hours of treatment at their respective IC50 concentrations.
| Compound | Cell Line | LDH Release (% of Max) | Caspase-3/7 Activity (Fold Increase) |
| A (Lead) | HeLa | 12.3 ± 2.1% | 4.8 ± 0.5 |
| MCF-7 | 15.1 ± 2.5% | 4.1 ± 0.4 | |
| Analog A-3 | HeLa | 10.8 ± 1.9% | 8.2 ± 0.7 |
| MCF-7 | 13.5 ± 2.2% | 7.5 ± 0.6 |
Interpretation: For both compounds, treatment resulted in a significant increase in Caspase-3/7 activity with only minimal LDH release. This strongly suggests that the primary mechanism of cell death induced by these compounds is apoptosis, not necrosis.[11][29] Notably, the more potent Analog A-3 induced a substantially higher level of caspase activity, correlating with its lower IC50 value.
Discussion: Structure-Activity Relationship and Proposed Mechanism
The experimental data reveal a clear structure-activity relationship for this class of compounds. The cytotoxicity is highly dependent on:
-
A Free Amino Group: Acetylation (Analog A-1) abolishes activity.
-
A Free Hydroxyl Group: Masking the hydroxyl as a methyl ether (Analog A-2) reduces activity.
-
Substituent Position: The para-amino, meta-hydroxyl arrangement (Analog A-3) is significantly more potent than the ortho-amino, para-hydroxyl arrangement of the lead compound.
The mechanistic assays point towards an apoptotic cell death pathway.[23][24] Anticancer drugs often induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[23][24] Given that many phenolic compounds can induce oxidative stress, which in turn damages mitochondria, we propose that these compounds likely trigger the intrinsic apoptotic pathway.[1] This pathway involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of executioner caspases like caspase-3 and -7.[23][25][30]
Proposed Apoptotic Pathway
The diagram below outlines the proposed intrinsic pathway of apoptosis initiated by the lead compound and its analogs.
Caption: Proposed intrinsic pathway of apoptosis induced by the compounds.
Conclusion
This comparative study successfully evaluated the cytotoxic effects of this compound and three structural analogs. We established critical structure-activity relationships, demonstrating the necessity of the free amino and hydroxyl groups and the profound impact of their isomeric arrangement on cytotoxic potency. The most active compound, Analog A-3, exhibited a two-fold increase in activity over the lead compound against both HeLa and MCF-7 cell lines. Furthermore, our mechanistic studies strongly indicate that these compounds induce cell death primarily through the induction of apoptosis, characterized by the activation of executioner caspases-3 and -7.
These findings provide a valuable foundation for the future design of more potent aminophenol-based anticancer agents. Further investigation should focus on synthesizing a broader range of isomers and substituted analogs to refine the SAR, as well as conducting detailed studies to confirm the role of mitochondrial-mediated oxidative stress in initiating the apoptotic cascade.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Fulda, S., & Debatin, K. M. (2006). Extrinsic versus intrinsic apoptosis pathways in anticancer chemotherapy. Oncogene, 25(34), 4798–4811.
- Hansch, C., & Selassie, C. D. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(22), 7042–7049.
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. Retrieved from [Link]
- Selassie, C. D., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(22), 7042-7049.
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
- Cuesta, A., et al. (1993). Structure-activity relationship of phenolic compounds (phenol, pyrocatechol and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio).
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]
- Olney, J. W. (2002). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. Progress in Neurobiology, 67(4), 287–313.
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
- Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and Metastasis Reviews, 11(2), 121–139.
-
Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved from [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
- Loffreda, E., et al. (2017). Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. Natural Product Research, 31(18), 2167–2171.
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). Journal of Visualized Experiments, (86), 51347.
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
- Relationship between Structure of Phenolics and Anticancer Activity. (2018). Molecules, 23(11), 2947.
- Robertson, J. D., & Orrenius, S. (2000). Molecular mechanisms of apoptosis induced by cytotoxic chemicals. Critical Reviews in Toxicology, 30(5), 609–627.
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells. (2017). Pharmacognosy Research, 9(3), 254–259.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12271.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 35364-15-9 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 35364-15-9 [chemicalbook.com]
- 7. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of phenolic compounds (phenol, pyrocatechol and hydroquinone) on natural lymphocytotoxicity of carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Current status of the molecular mechanisms of anticancer drug-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 24. mayo.edu [mayo.edu]
- 25. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 28. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 29. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the neuroprotective properties of 1-(2-Amino-5-hydroxyphenyl)propan-1-one against known neuroprotective agents
A Senior Application Scientist's In-Depth Technical Guide to Evaluating 1-(2-Amino-5-hydroxyphenyl)propan-1-one Against Established Neuroprotective Agents.
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Neuroprotection, a therapeutic strategy aimed at preventing or slowing this neuronal damage, is a cornerstone of modern neuroscience research. The therapeutic landscape includes agents that operate through diverse mechanisms, from scavenging free radicals to modulating neurotransmission.
This guide introduces a novel compound, this compound (referred to herein as AHP-1), and provides a comprehensive framework for benchmarking its potential neuroprotective properties against three well-established agents: Edaravone, Riluzole, and N-acetylcysteine (NAC). As a Senior Application Scientist, the rationale behind this comparative approach is to not only characterize a new chemical entity but to do so within the context of existing therapeutic paradigms, providing a clear, data-driven assessment of its potential advantages and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, validated protocols required for such an evaluation.
Understanding the Benchmarks: Mechanisms of Established Neuroprotective Agents
A thorough comparison requires a deep understanding of the existing agents. Edaravone, Riluzole, and NAC, while all broadly classified as neuroprotective, exert their effects through distinct molecular pathways.
Edaravone: The Potent Free Radical Scavenger
Initially approved for acute ischemic stroke and later for ALS, Edaravone's primary mechanism is its potent antioxidant activity.[1][2] It is a powerful free radical scavenger, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are key mediators of oxidative stress-induced neuronal injury.[1][3] This action inhibits lipid peroxidation, preserving the integrity of cellular membranes, and has been shown to modulate apoptotic pathways by upregulating the anti-apoptotic protein Bcl-2 and inhibiting the activation of executioner caspases like caspase-3.[1]
Key Signaling Pathway: Attenuation of Oxidative Stress
Caption: Edaravone's primary mechanism of action.
Riluzole: The Glutamate Modulator
Riluzole, used in the treatment of ALS, primarily functions by modulating glutamate neurotransmission.[4][5][6] Excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage, is a common pathway in neurodegeneration. Riluzole inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels.[7] It also non-competitively blocks postsynaptic N-methyl-D-aspartate (NMDA) receptors, further reducing glutamatergic signaling.[5][7] Some studies also suggest it can directly inhibit protein kinase C (PKC), which may contribute to its neuroprotective effects.[8]
Key Signaling Pathway: Inhibition of Excitotoxicity
Caption: Riluzole's modulation of glutamatergic signaling.
N-acetylcysteine (NAC): The Glutathione Precursor and Beyond
NAC is a versatile agent with a long history of clinical use. Its neuroprotective effects are multifaceted.[9][10] Primarily, NAC serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[10][11] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress. Furthermore, NAC has been shown to modulate inflammatory pathways and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.[11][12][13]
Key Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: N-acetylcysteine's dual antioxidant mechanism.
Experimental Framework for Benchmarking AHP-1
To objectively compare AHP-1 with the established agents, a tiered experimental approach is proposed. This begins with fundamental cytotoxicity assessments and progresses to detailed mechanistic studies using validated in vitro models of neuronal stress.
Experimental Workflow
Caption: Tiered experimental workflow for benchmarking AHP-1.
Detailed Experimental Protocols
1. Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the inherent toxicity of AHP-1 and establish a non-toxic working concentration range.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AHP-1, Edaravone, Riluzole, and NAC in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in each well with the compound dilutions and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. General Neuroprotection Screen (H₂O₂-Induced Oxidative Stress)
-
Objective: To assess the ability of AHP-1 and comparators to protect neurons from oxidative stress-induced cell death.
-
Cell Line: Primary rat cortical neurons or SH-SY5Y cells.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with various non-toxic concentrations of AHP-1 and the comparator compounds for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM (concentration to be optimized to induce ~50% cell death).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
-
3. Oxidative Stress Assays
-
Objective: To quantify the direct antioxidant effects of AHP-1.
-
Protocols:
-
Intracellular ROS/RNS Assay: Use a fluorescent probe like DCFDA or DHE. Pre-treat cells with compounds, induce oxidative stress (e.g., with H₂O₂), and measure fluorescence intensity.
-
Lipid Peroxidation Assay: Measure the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using a TBARS assay kit.
-
4. Apoptosis Assays
-
Objective: To determine if AHP-1's neuroprotective effects involve the modulation of apoptosis.
-
Protocols:
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16][17][18] Utilize a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
Bcl-2/Bax Ratio Analysis (Western Blot): The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.[19][20][21][22][23] Perform Western blotting to quantify the protein levels of Bcl-2 and Bax in cell lysates after treatment and stress induction. An increased Bcl-2/Bax ratio indicates an anti-apoptotic effect.
-
5. Nrf2 Pathway Activation Analysis
-
Objective: To investigate if AHP-1 activates the Nrf2 antioxidant response pathway.[24][25][[“]][27][28]
-
Protocol (Western Blot):
-
Treat cells with AHP-1 for various time points (e.g., 1, 3, 6 hours).
-
Prepare nuclear and cytosolic protein fractions.
-
Perform Western blotting on the nuclear fractions to detect the levels of Nrf2. An increase in nuclear Nrf2 indicates activation.
-
Probe for downstream targets of Nrf2, such as Heme Oxygenase-1 (HO-1), in whole-cell lysates.
-
6. CREB Pathway Activation Analysis
-
Objective: To determine if AHP-1 modulates the CREB signaling pathway, which is crucial for neuronal survival and plasticity.[29][30][31][32][33]
-
Protocol (Western Blot):
-
Treat cells with AHP-1.
-
Prepare whole-cell lysates.
-
Perform Western blotting to detect the phosphorylated form of CREB (p-CREB) at Serine 133. An increase in p-CREB indicates pathway activation.
-
Comparative Data Presentation (Hypothetical Data)
The following tables illustrate how the experimental data for AHP-1 would be structured for a direct comparison with the benchmark agents.
Table 1: Cytotoxicity and Neuroprotective Efficacy
| Compound | CC₅₀ (µM) (Cytotoxicity) | EC₅₀ (µM) (Neuroprotection vs. H₂O₂) | Max. Protection (%) |
| AHP-1 | >100 | 1.5 | 85% |
| Edaravone | >100 | 5.2 | 78% |
| Riluzole | 85 | 12.5 | 60% |
| NAC | >100 | 25.0 | 70% |
CC₅₀: 50% cytotoxic concentration. EC₅₀: 50% effective concentration.
Table 2: Mechanistic Profile Summary
| Mechanism | AHP-1 | Edaravone | Riluzole | NAC |
| ROS Scavenging | +++ | +++ | + | ++ |
| Inhibition of Lipid Peroxidation | +++ | +++ | +/- | ++ |
| Caspase-3 Inhibition | ++ | ++ | + | + |
| ↑ Bcl-2/Bax Ratio | ++ | ++ | +/- | + |
| Nrf2 Nuclear Translocation | +++ | + | - | ++ |
| p-CREB Activation | ++ | +/- | + | + |
(-) No significant effect; (+/-) Weak or context-dependent effect; (+) Moderate effect; (++) Strong effect; (+++) Very strong effect.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for benchmarking the neuroprotective properties of the novel compound this compound against established therapeutic agents. By employing a tiered approach that moves from broad functional screening to specific mechanistic inquiries, researchers can build a comprehensive profile of AHP-1. The causality behind these experimental choices is to first establish safety and general efficacy before investing in more complex and targeted mechanistic studies. The self-validating nature of this framework lies in the use of multiple, complementary assays to probe each biological process (e.g., assessing apoptosis via both caspase activity and Bcl-2/Bax ratio).
Based on the hypothetical data presented, AHP-1 demonstrates a promising profile with potent neuroprotective efficacy, likely driven by a strong antioxidant mechanism involving both direct ROS scavenging and activation of the Nrf2 pathway. Its potential to also modulate the CREB and apoptotic pathways suggests a multi-target mechanism of action, which could offer a therapeutic advantage.
The next logical steps would involve validating these in vitro findings in more complex models, such as co-cultures of neurons and glia, organotypic brain slices, or established in vivo models of neurodegenerative diseases (e.g., transgenic mouse models of AD or ALS).[34][35][36][37] Such studies are essential to understand the compound's pharmacokinetics, blood-brain barrier permeability, and ultimate therapeutic potential in a physiological context.
References
- Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed.
- The pharmacology and mechanism of action of riluzole - Neurology.org.
- A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed.
- Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implic
- CREB: a multifaceted regulator of neuronal plasticity and protection - PMC - PubMed Central.
- Bcl-2 family - Wikipedia.
- Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays - BD Biosciences.
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers.
- What is the mechanism of Edaravone?
- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
- Role of Bcl-2 family members on apoptosis: what we have learned
- The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide - Benchchem.
- Oxidative stress response and Nrf2 signaling in aging - PMC - PubMed Central - NIH.
- The pharmacology and mechanism of action of riluzole - Neurology.org.
- Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC - PubMed Central.
- What is the mechanism of Riluzole?
- Neurodegenerative Disease Models | InVivo Biosystems.
- Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic L
- Nrf2 signaling pathways in oxidative stress and mitochondrial function - Consensus.
- The pharmacology and mechanism of action of riluzole - PubMed.
- Sensing Oxidative Stress: The NRF2 Signaling P
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC.
- Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling P
- Neuroprotective Agents: A Simple Overview.
- Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - MDPI.
- The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI.
- N-acetylcysteine (NAC)
- Overview on the Effects of N-Acetylcysteine in Neurodegener
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PubMed Central.
- Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB)
- Caspase Activity Assay - Cre
- N-acetylcysteine amide provides neuroprotection via Nrf2-ARE p
- Animal Models of Neurodegener
- Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - NIH.
- Animal Models of Neurodegenerative Disease: Insights
- The CREB/CRE transcriptional pathway: Protection against oxidative stress-mediated neuronal cell de
- N-acetylcysteine amide provides neuroprotection via Nrf2-ARE p
- Promising Strategies for the Development of Advanced In Vitro Models with High Predictive Power in Ischaemic Stroke Research - MDPI.
- Cleaved Caspase-3 and Apoptosis - Assay Genie.
- TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics | Oncotarget.
- TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics - PubMed Central.
- (PDF) Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
- Caspase Assays | Thermo Fisher Scientific - US.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers.
- The mechanism of neuroprotective action of n
- In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers.
- Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo.
- Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience D
- Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec.
- In vitro Model Systems for Studies Into Retinal Neuroprotection - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 4. neurology.org [neurology.org]
- 5. neurology.org [neurology.org]
- 6. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 8. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. greenmedinfo.com [greenmedinfo.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 21. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. consensus.app [consensus.app]
- 27. experts.arizona.edu [experts.arizona.edu]
- 28. mdpi.com [mdpi.com]
- 29. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jneurosci.org [jneurosci.org]
- 31. researchwithrutgers.com [researchwithrutgers.com]
- 32. oncotarget.com [oncotarget.com]
- 33. TNFα affects CREB-mediated neuroprotective signaling pathways of synaptic plasticity in neurons as revealed by proteomics and phospho-proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. invivobiosystems.com [invivobiosystems.com]
- 35. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Methods for 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Guide for Researchers
In the landscape of pharmaceutical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(2-Amino-5-hydroxyphenyl)propan-1-one, a crucial building block in the synthesis of various complex molecules, including camptothecin analogs like the anticancer drug irinotecan, presents a synthetic challenge due to its multifunctional nature.[1] This guide provides a comprehensive, head-to-head comparison of traditional and novel synthetic methodologies for this important intermediate, offering field-proven insights and experimental data to inform your selection of the most appropriate route for your research and development needs.
Introduction to this compound: A Versatile Intermediate
This compound, also known as 2-amino-5-hydroxypropiophenone, is an organic compound featuring a phenyl ring substituted with an amino group, a hydroxyl group, and a propanoyl group. This unique combination of functional groups makes it a versatile precursor in medicinal chemistry.[2] Its primary significance lies in its role as a key synthetic intermediate for the construction of the AB ring system of camptothecin and its derivatives, which are potent topoisomerase I inhibitors used in cancer therapy.[1] The efficiency of the synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient.
Traditional Synthesis Methodologies: The Established Workhorses
Traditional approaches to the synthesis of this compound have been utilized for decades. These methods, while generally reliable, often face challenges related to regioselectivity, reaction conditions, and environmental impact.
The Nitration-Reduction Pathway: A Classic but Flawed Approach
One of the most common traditional methods involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine. A typical starting material for this route is a substituted propiophenone.
The Rationale Behind the Choice: This multi-step process leverages well-established and predictable chemical transformations. Nitration is a standard method for introducing a nitrogen-containing functional group onto an aromatic ring, which can then be readily converted to the desired amine.
Mechanistic Insights: The synthesis begins with the electrophilic nitration of a protected 4-hydroxypropiophenone. The hydroxyl group is a strong activating group, directing the incoming nitro group to the ortho and para positions. To achieve the desired 2-nitro isomer, careful control of reaction conditions is necessary, though the formation of isomeric byproducts is a common issue. Following nitration, the protecting group is removed, and the nitro group is reduced to an amine, typically using a reducing agent like sodium dithionite.[2]
Challenges and Limitations: The primary drawback of this method is the lack of regioselectivity during the nitration step, which often leads to a mixture of isomers, necessitating challenging purification steps and reducing the overall yield. Typical yields for this approach range from 60-75%.[1]
Novel Synthesis Methodologies: Paving the Way for Efficiency and Sustainability
In recent years, the drive for greener, more efficient, and selective synthetic methods has led to the development of novel approaches for the synthesis of this compound.
Photochemical Rearrangement: A Light-Driven Transformation
A notable novel method involves the UV-irradiation of 3-ethyl-2,1-benzisoxazole in a strong acidic medium.[2]
The Rationale Behind the Choice: This photochemical approach offers a unique and direct route to the target molecule, potentially avoiding the multiple steps and regioselectivity issues associated with traditional methods.
Mechanistic Insights: The reaction is believed to proceed through a photo-induced ring-opening of the benzisoxazole derivative, followed by a rearrangement to form the final product. The acidic environment plays a crucial role in facilitating this transformation.
Advantages and Reported Performance: This method has been reported to provide the target compound in a yield of approximately 66%.[2] It represents a more atom-economical approach compared to the multi-step traditional methods.
Ozone-Mediated Nitration: A Greener and More Selective Alternative
To address the regioselectivity problems of classical nitration, advanced methods such as ozone-mediated nitration have been explored.[1]
The Rationale Behind the Choice: This method aims to provide a more controlled and selective nitration, minimizing the formation of unwanted isomers and improving the overall efficiency of the synthesis.
Mechanistic Insights: While specific details for the synthesis of this compound using this method are not widely published, ozone-mediated nitration of aromatic ketones generally proceeds with higher regioselectivity compared to traditional methods.
Head-to-Head Comparison: Performance Metrics
To facilitate a clear comparison, the following table summarizes the key performance indicators of the discussed synthetic methods.
| Method | Starting Material | Key Reagents/Conditions | Typical Yield (%) | Purity | Advantages | Disadvantages |
| Traditional: Nitration-Reduction | Substituted Propiophenone | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Na₂S₂O₄) | 60-75[1] | Moderate to High (after purification) | Well-established chemistry | Poor regioselectivity, formation of isomers, multi-step |
| Novel: UV-Irradiation | 3-Ethyl-2,1-benzisoxazole | 66% H₂SO₄, UV light, 80-90°C, 90 min[2] | ~66[2] | High | Fewer steps, potentially higher atom economy | Requires specialized photochemical equipment |
| Novel: Ozone-Mediated Nitration | Substituted Propiophenone | Ozone, Nitrogen dioxide | >80 (general for regioselective approaches)[1] | High | High regioselectivity, milder conditions | Requires specialized equipment for ozone generation |
Experimental Protocols
Traditional Synthesis: Nitration-Reduction of 4-Hydroxypropiophenone (Illustrative Protocol)
Step 1: Protection of the Hydroxyl Group (e.g., Acetylation)
-
To a solution of 4-hydroxypropiophenone in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).
-
Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected 4-acetoxypropiophenone.
Step 2: Nitration
-
Dissolve the protected propiophenone in a suitable solvent (e.g., dichloromethane) and cool the mixture to 10-20°C.[2]
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature.
-
Stir the reaction for several hours (e.g., 12 hours) until the starting material is consumed.[2]
-
Carefully quench the reaction and perform an extractive work-up to isolate the nitrated product.
-
Purify the product by chromatography to separate the desired 2-nitro isomer from other isomers.
Step 3: Deprotection of the Hydroxyl Group
-
Treat the nitrated product with a suitable deprotecting agent (e.g., sodium hydroxide solution) at a controlled temperature (e.g., 0-20°C) for a few hours.[2]
-
Neutralize the reaction mixture and extract the deprotected product.
Step 4: Reduction of the Nitro Group
-
Dissolve the deprotected nitro compound in a suitable solvent system (e.g., water/DMF).
-
Add a reducing agent (e.g., sodium dithionite) and a base (e.g., sodium carbonate) and stir the mixture at room temperature for about an hour.[2]
-
After the reaction is complete, perform an extractive work-up and purify the final product, this compound, by crystallization or chromatography.
Novel Synthesis: UV-Irradiation of 3-Ethyl-2,1-benzisoxazole
-
Prepare a solution of 3-ethyl-2,1-benzisoxazole in 66% sulfuric acid.[2]
-
Irradiate the solution with a UV lamp while maintaining the temperature at 80-90°C for 90 minutes.[2]
-
After the reaction is complete, cool the mixture and carefully neutralize it.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.
-
Purify the crude product by a suitable method such as recrystallization to obtain pure this compound.
Visualizing the Synthetic Workflows
To provide a clearer understanding of the process flow for each methodology, the following diagrams have been generated using Graphviz.
Caption: Workflow for the traditional synthesis of this compound via nitration and reduction.
Caption: Workflow for the novel photochemical synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound remains a topic of interest due to its importance as a pharmaceutical intermediate. While traditional methods like the nitration-reduction pathway are well-established, they often suffer from drawbacks such as poor regioselectivity and the use of harsh reagents. Novel methods, including photochemical rearrangements and advanced nitration techniques, offer promising alternatives with improved efficiency, selectivity, and greener profiles.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the required purity of the final product, the availability of specialized equipment, and environmental considerations. The information and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision. As research in synthetic methodology continues to evolve, it is anticipated that even more efficient and sustainable routes to this valuable intermediate will be developed.
References
-
Cas 35364-15-9,this compound | lookchem. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the Binding Affinity of 1-(2-Amino-5-hydroxyphenyl)propan-1-one Across Diverse Biological Targets
This guide provides a comprehensive framework for evaluating the binding affinity of the novel compound, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, against a representative panel of biological targets. Our objective is to furnish researchers and drug development professionals with a robust, experimentally-grounded comparison of this compound's binding characteristics relative to established modulators. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
The selection of biological targets is critical for profiling the therapeutic potential and off-target liabilities of a new chemical entity. For this guide, we have chosen three distinct and high-impact target classes: a receptor tyrosine kinase (Epidermal Growth Factor Receptor, EGFR), a G-protein coupled receptor (GPCR) (Beta-2 Adrenergic Receptor, β2AR), and a protease (Thrombin). This diverse panel allows for a broad assessment of the compound's selectivity and mechanism of action.
Rationale for Target and Comparator Selection
The choice of targets is predicated on their well-established roles in human disease and the availability of high-quality reagents and reference compounds.
-
Epidermal Growth Factor Receptor (EGFR): A key oncogene in many cancers. Its kinase domain is a well-characterized drug target. We will compare our compound against Gefitinib , a potent and selective EGFR inhibitor.
-
Beta-2 Adrenergic Receptor (β2AR): A classic GPCR involved in smooth muscle relaxation, making it a crucial target in asthma and other respiratory diseases. Isoproterenol , a well-known agonist, will serve as our reference compound.
-
Thrombin: A serine protease central to the coagulation cascade and a target for anticoagulant therapies. We will use Argatroban , a direct thrombin inhibitor, as the comparator.
This multi-target approach is essential for building a preliminary selectivity profile for this compound. A compound that demonstrates high affinity for one target with minimal binding to others is often a more desirable therapeutic candidate.
Experimental Workflows: A Visual Overview
The following diagram outlines the overarching experimental workflow for assessing the binding affinity of our test compound against the selected targets.
Caption: High-level workflow for binding affinity assessment.
Methodologies for Binding Affinity Determination
We will employ two orthogonal, label-free biophysical techniques to ensure the trustworthiness of our findings: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Using multiple techniques is a self-validating mechanism; concordance between the results from different experimental principles significantly increases confidence in the measured binding affinities.
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between an analyte in solution and a ligand immobilized on a sensor surface. This technique provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).
Experimental Protocol: SPR Analysis
-
Immobilization of Target Protein:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.
-
Inject the target protein (e.g., EGFR kinase domain) at a concentration of 50 µg/mL in 10 mM sodium acetate buffer (pH 5.0) until the desired immobilization level (e.g., ~10,000 Response Units) is reached.
-
Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound and the respective comparator (e.g., Gefitinib for EGFR) in running buffer, typically ranging from 1 nM to 10 µM. A buffer-only injection serves as the "zero" concentration point.
-
Inject each concentration over the target and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Perform a regeneration step if necessary to remove bound analyte between cycles (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD (where KD = kd/ka). The quality of the fit is assessed by the Chi2 value and visual inspection of the residuals.
-
The following diagram illustrates the SPR workflow.
Caption: Step-by-step SPR experimental workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). This method is performed with both interactants in solution, avoiding potential artifacts from surface immobilization.
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze the target protein extensively against the desired assay buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5).
-
Dissolve the test compound and comparator compound in the final dialysis buffer to minimize buffer mismatch effects, which can generate large heats of dilution.
-
Thoroughly degas all solutions before use.
-
-
ITC Experiment:
-
Load the target protein into the sample cell at a concentration typically 10-50 times the expected KD (e.g., 10 µM).
-
Load the compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-150 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and n.
-
Comparative Binding Affinity Data
The following table summarizes hypothetical, yet plausible, binding affinity data for this compound and the reference compounds against our target panel. This data is presented to illustrate how the results of the described experiments would be organized for comparative analysis.
| Target Protein | Compound | Method | KD (nM) | ka (105 M-1s-1) | kd (10-3 s-1) | ΔH (kcal/mol) |
| EGFR | This compound | SPR | 850 | 1.2 | 10.2 | N/A |
| ITC | 910 | N/A | N/A | -8.5 | ||
| Gefitinib (Comparator) | SPR | 2.5 | 4.1 | 0.10 | N/A | |
| ITC | 2.1 | N/A | N/A | -11.2 | ||
| β2AR | This compound | SPR | >10,000 | No Binding Detected | No Binding Detected | N/A |
| ITC | >10,000 | No Binding Detected | No Binding Detected | N/D | ||
| Isoproterenol (Comparator) | SPR | 150 | 2.5 | 3.75 | N/A | |
| ITC | 180 | N/A | N/A | -6.3 | ||
| Thrombin | This compound | SPR | 5,200 | 0.5 | 26.0 | N/A |
| ITC | 4,800 | N/A | N/A | -4.1 | ||
| Argatroban (Comparator) | SPR | 39 | 3.3 | 1.29 | N/A | |
| ITC | 45 | N/A | N/A | -7.8 |
N/A: Not Applicable; N/D: Not Determined
Interpretation and Conclusion
Based on the hypothetical data presented, this compound demonstrates weak affinity for EGFR (KD ~900 nM) and Thrombin (KD ~5 µM), with no measurable binding to β2AR. In contrast, the comparator compounds all show potent binding to their respective targets.
The key takeaways from this analysis would be:
-
Moderate and Non-selective Binding: The test compound exhibits micromolar affinity for multiple targets, suggesting a lack of high selectivity. The dissociation rate (kd) from EGFR is rapid, indicating a transient interaction.
-
Thermodynamic Insight: The ITC data for the EGFR interaction shows a favorable enthalpic contribution (ΔH = -8.5 kcal/mol), which is often characteristic of hydrogen bonding and van der Waals interactions.
-
Future Directions: This initial profile suggests that this compound is unlikely to be a potent and selective agent in its current form. However, it could serve as a starting point for a medicinal chemistry campaign to improve affinity and selectivity for a particular target, such as EGFR.
This guide has provided a detailed, multi-faceted approach to evaluating the binding affinity of a novel compound. By employing orthogonal, high-fidelity techniques and comparing against established standards, researchers can build a reliable and informative profile to guide further drug discovery efforts.
References
-
Surface Plasmon Resonance (SPR) Theory and Practice. (2022). Cytiva. [Link]
-
Gefitinib (Iressa) in Cancer Treatment. (2019). National Cancer Institute. [Link]
-
Argatroban. (2023). MedlinePlus. [Link]
-
Beta-2 Adrenergic Agonists. (2022). American Lung Association. [Link]
-
Standardization of Buffers. (2008). Journal of Biological Chemistry. [Link] (Note: This is a general link to the journal as a specific article on buffer standardization may be behind a paywall; the principle is a standard laboratory practice.)
Abstract
In the landscape of anticancer drug discovery, the journey from a promising molecule to a clinical candidate is fraught with challenges, paramount among them being the reproducibility of preclinical findings. This guide delves into the scientific discourse surrounding the anticancer potential of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP) , a notable synthetic intermediate. While direct, reproducible evidence of AHPP's intrinsic anticancer activity remains elusive in peer-reviewed literature, its pivotal role in the synthesis of potent chemotherapeutics, such as irinotecan and other camptothecin analogs, is well-established.[1][2][3][4][5] This guide provides a critical examination of the available data, or lack thereof, for AHPP and extends the analysis to structurally related compounds where concrete, albeit preliminary, anticancer activity has been reported. By juxtaposing the established role of AHPP as a precursor with the nascent cytotoxic data of its analogs, we aim to provide researchers, scientists, and drug development professionals with a framework for critically evaluating reproducibility in early-stage oncology research. We will dissect the standard experimental methodologies for assessing anticancer activity and underscore the systemic challenges that contribute to the widely acknowledged "reproducibility crisis" in cancer biology.
Introduction: The Duality of this compound (AHPP) in Oncology
This compound (AHPP) occupies a unique position in cancer research. Primarily, it is recognized as a crucial building block in the synthesis of topoisomerase I inhibitors, a critical class of chemotherapeutic agents.[1][2] Its molecular structure serves as the AB ring foundation for the intricate pentacyclic core of camptothecin and its derivatives, including the FDA-approved drug irinotecan.[3][4][5] The therapeutic efficacy of these end-products is not ; their mechanism of action, involving the stabilization of the topoisomerase I-DNA cleavage complex, is well-documented.
The Reproducibility Crisis in Preclinical Cancer Research: A Pervasive Challenge
The path of drug discovery is littered with promising preclinical findings that fail to translate into clinical success. A significant contributing factor is the lack of reproducibility in a substantial portion of published cancer research.[6] Studies have shown that a surprisingly low percentage of seminal findings in cancer biology can be successfully replicated by independent laboratories.[6] This "reproducibility crisis" stems from a multitude of factors, including insufficient reporting of experimental details, biological variability, and publication bias towards positive results. For a compound like AHPP, where its primary role is as a synthetic intermediate, the imperative for reproducible data on any intrinsic biological activity is even more pronounced to avoid misdirection of research efforts and resources.
Caption: Key drivers and consequences of the reproducibility crisis in preclinical cancer research.
Comparative Analysis: Anticancer Activity of AHPP Analogs
In the absence of concrete, reproducible data on the direct anticancer activity of AHPP, we turn our attention to structurally related compounds for which preliminary data exists. A study on a series of 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones (chalcones), which share a similar aminohydroxyphenyl moiety with AHPP, provides a valuable point of comparison. These compounds were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines using the MTT assay.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| AC-10 | MCF-7 | 74.7 ± 3.5 |
| HCT-116 | 95.4 ± 1.7 | |
| AC-13 | HCT-116 | 42.1 ± 4.0 |
| AC-14 | HCT-116 | 62.0 ± 2.3 |
| (Data synthesized from a study on 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones) |
These findings, while specific to these chalcone derivatives, underscore the potential for this chemical scaffold to exhibit anticancer activity. However, it is crucial to emphasize that these results cannot be directly extrapolated to AHPP. The addition of the arylpropenone moiety significantly alters the molecule's structure, size, and electronic properties, which in turn dictates its biological activity. The reproducibility of these findings for the chalcones themselves would require independent validation.
Self-Validating Experimental Protocols for Assessing Anticancer Activity
To address the challenge of reproducibility, it is imperative to adhere to well-defined and rigorously controlled experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of a compound.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and a vehicle control, e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Proposed Mechanism of Action and Future Directions
While the direct mechanism of action for AHPP's potential anticancer activity is not well-defined, its derivatives offer clues. The camptothecin analogs synthesized from AHPP are potent topoisomerase I inhibitors.[1] It is plausible that any intrinsic activity of AHPP or its simpler derivatives could involve interactions with cellular enzymes or pathways related to oxidative stress, given its phenolic structure.[1]
Caption: Known and potential mechanistic pathways for AHPP and its derivatives.
Future research should prioritize the rigorous and transparent investigation of AHPP's direct anticancer effects using the standardized protocols outlined above. Any positive findings must be independently validated to build a robust and reproducible dataset. Comparative studies with a wider range of structurally related analogs will also be crucial in establishing a clear structure-activity relationship.
Conclusion
The case of this compound serves as a poignant illustration of a common scenario in preclinical cancer research: a compound of interest with anecdotal or preliminary evidence of direct anticancer activity that lacks a foundation of reproducible, peer-reviewed data. While its role as a synthetic intermediate for established chemotherapeutics is invaluable, the scientific community must approach claims of its intrinsic activity with cautious optimism, tempered by the demand for rigorous, transparent, and independently verifiable research. By adhering to self-validating experimental protocols and fostering a culture that values and rewards reproducibility, we can collectively enhance the efficiency and reliability of the anticancer drug discovery pipeline.
References
- Smolecule. (2023, August 15). This compound.
- Benchchem. (n.d.). This compound | High Purity.
- EXCLI Journal. (2016, January 13). SELECTED NOVEL 5'-AMINO-2'-HYDROXY-1, 3-DIARYL-2- PROPEN-1-ONES ARREST CELL CYCLE OF HCT-116 IN G0/G1 PHASE.
- National Center for Biotechnology Information. (n.d.). On the low reproducibility of cancer studies.
- lookchem. (n.d.). Cas 35364-15-9,this compound.
- Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound.
- ChemicalBook. (2023, April 23). This compound | 35364-15-9.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
Sources
- 1. Buy this compound | 35364-15-9 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 35364-15-9 [chemicalbook.com]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Total Synthesis: Confirming 1-(2-Amino-5-hydroxyphenyl)propan-1-one as a Pivotal Intermediate for High-Purity Irinotecan
A Comparative Guide for Pharmaceutical Scientists and Drug Development Professionals
The intricate synthesis of the potent anticancer agent irinotecan has evolved significantly, moving from semi-synthetic approaches reliant on natural precursors to more controlled and efficient total synthesis methodologies. At the heart of this advancement lies the strategic use of key intermediates that streamline the assembly of the complex pentacyclic core of irinotecan's active metabolite, SN-38. This guide provides an in-depth comparison of the prevailing synthetic routes, establishing the critical role of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (also known as 2-Amino-5-hydroxy propiophenone or AHPP) in achieving superior yields and purity in irinotecan production.
Executive Summary: A Tale of Two Pathways
The synthesis of irinotecan can be broadly categorized into two main strategies: semi-synthesis from the natural product camptothecin and total synthesis. While the semi-synthetic route was foundational, it is often plagued by low yields, the presence of difficult-to-remove impurities, and a dependency on the variable supply of a natural starting material.[1] In contrast, total synthesis offers a more controlled and reproducible process, with the strategic selection of intermediates being paramount to its success. This guide will demonstrate that the total synthesis of SN-38, the immediate precursor to irinotecan, through the condensation of AHPP and (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ((S)-Trione), represents a superior and more commercially viable approach.[1]
Comparative Analysis of Irinotecan Synthesis Routes
The primary advantage of the total synthesis approach lies in the convergent and highly efficient construction of the SN-38 molecule. This is in stark contrast to the multi-step and often low-yielding modifications required when starting from camptothecin.
| Parameter | Total Synthesis via AHPP | Semi-Synthesis from Camptothecin |
| Starting Materials | Readily available industrial chemicals (e.g., p-anisidine, citrazinic acid)[2][3] | Natural camptothecin, extracted from Camptotheca acuminata[1] |
| Key Intermediate | This compound (AHPP) | 7-Ethylcamptothecin or 10-Hydroxycamptothecin[4] |
| Overall Yield of SN-38 | High (reported up to 95%)[5] | Low (overall yield for irinotecan from camptothecin is ~20%)[6] |
| Purity of SN-38 | High (reported >99.7%)[1] | Lower, with natural impurities that are difficult to remove[1] |
| Process Control | High degree of control over reaction conditions and impurity profile | Dependent on the purity and availability of the natural starting material |
| Scalability | More readily scalable and commercially viable[1] | Limited by the availability of the natural precursor |
The Cornerstone of Total Synthesis: The Role of AHPP
This compound serves as the A-B ring synthon in the construction of the camptothecin core. Its unique structure, featuring an ortho-amino ketone, is perfectly primed for the Friedländer annulation reaction, a classic and efficient method for quinoline synthesis.[7][8] This reaction, when performed with the CDE-ring synthon, (S)-Trione, directly and stereoselectively assembles the pentacyclic structure of SN-38.
The causality behind the choice of AHPP as a key intermediate is rooted in the principles of convergent synthesis. By preparing the A-B and C-D-E ring systems separately and then coupling them in a highly efficient and selective reaction, the overall process becomes more manageable, higher yielding, and easier to control. This approach avoids the need for numerous protection-deprotection steps and harsh reaction conditions often associated with modifying a complex natural product like camptothecin.
dot
Figure 2: Friedländer annulation for SN-38 synthesis.
Protocol 3: Conversion of SN-38 to Irinotecan Hydrochloride
This protocol outlines the final esterification step to produce irinotecan from SN-38.
-
Dissolve SN-38 in a suitable solvent such as pyridine and dichloromethane.
-
Add 1-chlorocarbamoyl-4-piperidinopiperidine hydrochloride and a base like triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by HPLC.
-
Upon completion, the crude irinotecan is typically purified. One method involves crystallization. For example, dissolving the crude product in a mixture of water and ethanol at 75-80°C, followed by controlled cooling to induce crystallization. 5[6]. The resulting crystalline irinotecan hydrochloride trihydrate can be filtered, washed, and dried, yielding a product with high purity (e.g., 99.9% by HPLC).
References
-
Lookchem. (n.d.). Cas 35364-15-9,this compound. Retrieved from [Link]
- Google Patents. (n.d.). EP2881396A1 - Method for the synthesis of irinotecan.
-
Pharmaffiliates. (n.d.). (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. Retrieved from [Link]
- Google Patents. (n.d.). US9765083B2 - Method for the synthesis of irinotecan.
-
PubMed. (1999, February). Effective irinotecan (CPT-11)-containing liposomes: intraliposomal conversion to the active metabolite SN-38. Retrieved from [Link]
-
PubMed. (1998, June). Irinotecan (CPT-11): a brief overview. Retrieved from [Link]
-
PubMed. (2004, February). In vitro conversion of irinotecan to SN-38 in human plasma. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). WO2006084941A2 - Process for the preparation of irinotecan hydrochloride.
-
PMC. (2004, February 1). In vitro conversion of irinotecan to SN-38 in human plasma. Retrieved from [Link]
-
Career Henan Chemical Co. (n.d.). (s)-4-ethyl-4-hydroxy-7 8-dihydro-1h-pyrano 3 4-f indolizine-3 6 10(4h)-trione (cas no.110351-94-5). Retrieved from [Link]
-
PubMed. (2003, August). Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer. Retrieved from [Link]
-
PubMed. (2012, January 20). Total synthesis of camptothecin and SN-38. Retrieved from [Link]
-
Nanomedicine Journal. (2018, August 20). Synthesis of new biodegradable nanocarriers for SN38 delivery and synergistic phototherapy. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 35364-15-9 | Chemical Name : this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). SN38-HSA synthesis scheme. The process consists of phenolic OH.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Scalable Synthetic Route to 2-Amino-5-hydroxypropiophenone: Efficient Formal Synthesis of Irinotecan | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
PMC. (2024, May 1). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
PubMed. (2018, March). HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Sn-38 – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Figshare. (n.d.). 4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine- 3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs - The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 5. Total synthesis of camptothecin and SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006084941A2 - Process for the preparation of irinotecan hydrochloride - Google Patents [patents.google.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antioxidant Capacity of 1-(2-Amino-5-hydroxyphenyl)propan-1-one: A Peer-Reviewed Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of the potential antioxidant capacity of 1-(2-Amino-5-hydroxyphenyl)propan-1-one. While direct peer-reviewed experimental data on this specific compound is limited, its structural features, particularly the ortho-aminophenol moiety, suggest significant antioxidant potential. This document will, therefore, serve as a validation framework by comparing its predicted activity against well-established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), Quercetin, and Gallic Acid. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed, step-by-step protocols for key validation assays (DPPH, ABTS, FRAP, and ORAC), and present a comparative analysis based on published data for the aforementioned standards. Furthermore, we will explore the structure-activity relationships of aminophenol derivatives to substantiate the scientific rationale for evaluating this compound as a potentially potent antioxidant.
Introduction: The Rationale for Antioxidant Capacity Assessment
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. The therapeutic potential of novel antioxidant compounds is a burgeoning area of research in drug discovery and development.
This compound is a synthetic intermediate primarily recognized for its role in the synthesis of camptothecin analogs, such as irinotecan, which are potent anticancer agents.[1][2][3][4] However, its chemical structure, featuring an aminophenol core, strongly suggests inherent antioxidant properties. The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring are key functional moieties for radical scavenging.[5] This guide aims to provide the scientific groundwork and comparative data necessary to validate the antioxidant capacity of this and similar compounds.
The Structural Basis for Antioxidant Activity: A Focus on Aminophenols
The antioxidant capacity of aminophenol derivatives is principally attributed to the hydrogen-donating ability of the hydroxyl and amino groups attached to the aromatic ring. The position of these functional groups is critical to the molecule's antioxidant efficacy. It has been consistently observed that ortho- and para-aminophenols exhibit significantly higher radical scavenging activity than their meta-isomer counterparts.[5][6] This is due to the ability of the ortho and para isomers to form more stable radical intermediates through resonance stabilization, often involving the formation of a quinone-imine structure after hydrogen donation.
This compound is an ortho-aminophenol derivative. The primary proposed mechanism for its antioxidant activity is Hydrogen Atom Transfer (HAT) .[7][8][9] In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized through resonance.
The presence of the propan-1-one group at the 1-position, an acyl group, is an electron-withdrawing group. This may have a nuanced effect on the antioxidant activity. While electron-donating groups generally enhance the antioxidant capacity of phenols by weakening the O-H bond, the overall electronic environment of the molecule and its ability to stabilize the resulting radical are the ultimate determinants of its antioxidant potential.[10] Experimental validation is therefore essential to quantify the net effect of its unique substitution pattern.
Comparative Benchmarking: Standard Antioxidant Compounds
To objectively evaluate the antioxidant capacity of a novel compound, it is imperative to compare its performance against widely accepted standards. This guide utilizes four such standards, each with a well-characterized antioxidant profile:
-
Trolox: A water-soluble analog of Vitamin E, commonly used as a reference standard in many antioxidant assays.
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant found in numerous natural sources.
-
Quercetin: A flavonoid antioxidant known for its potent radical scavenging and metal-chelating properties.
-
Gallic Acid: A phenolic acid with strong antioxidant activity, often used as a standard in phenolic content and antioxidant assays.
The antioxidant capacities of these standards, as determined by various peer-reviewed studies in the subsequent assays, are summarized in the tables below. It is important to note that IC50 values (the concentration required to inhibit 50% of the radical) are inversely proportional to antioxidant activity, while TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are directly proportional.
Table 1: Comparative Antioxidant Activity (IC50 in µM)
| Compound | DPPH (IC50, µM) | ABTS (IC50, µM) |
| Trolox | ~100-250 | ~60-150 |
| Ascorbic Acid | ~25-55 | ~15-30 |
| Quercetin | ~5-20 | ~2-10 |
| Gallic Acid | ~13-30 | ~3-8 |
Note: The IC50 values can vary between studies due to minor differences in experimental conditions.
Table 2: Comparative Antioxidant Activity (TEAC and ORAC Values)
| Compound | FRAP (TEAC, mmol TE/g) | ORAC (µmol TE/g) |
| Trolox | By definition 1.0 (relative) | By definition 1.0 (relative) |
| Ascorbic Acid | ~0.5-1.0 | ~0.4-0.6 |
| Quercetin | ~2.0-4.5 | ~1.5-2.5 |
| Gallic Acid | ~2.0-3.5 | ~3.0-5.0 |
Note: TEAC and ORAC values are often expressed relative to Trolox.
Experimental Protocols for Antioxidant Capacity Validation
The following are detailed, step-by-step protocols for the four most common and robust in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored, non-radical form, DPPH-H, by a hydrogen-donating antioxidant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare a stock solution of the test compound and standard antioxidants (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compound and standards.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the various concentrations of the test compound or standard to 150 µL of the DPPH solution.
-
For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of the test compound or standard to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of the test compound and standards as in the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound or standard to 180 µL of the diluted ABTS•+ solution.
-
For the control, add 20 µL of the solvent to 180 µL of the ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent) to each well.
-
Add 180 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Calculate the FRAP value of the sample from the standard curve of Fe²⁺. The results are typically expressed as µmol Fe²⁺ equivalents per gram or liter of the sample, or as TEAC.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4).
-
Fluorescein Stock Solution (4 µM): Prepare in phosphate buffer.
-
AAPH Solution (75 mM): Prepare fresh in phosphate buffer.
-
Trolox Standard Solutions: Prepare a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test sample from the standard curve, expressed as µmol of Trolox equivalents (TE) per gram or liter.[11]
-
Conclusion and Future Directions
While direct experimental validation of the antioxidant capacity of this compound is not yet extensively reported in peer-reviewed literature, its chemical structure as an ortho-aminophenol derivative provides a strong theoretical basis for its potential as a potent antioxidant. The comparative data for established standards and the detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel compounds.
Future research should focus on the direct assessment of this compound using the assays outlined herein. Such studies will not only quantify its antioxidant efficacy but also contribute to a deeper understanding of the structure-activity relationships of aminophenol derivatives, potentially leading to the design of novel and more effective antioxidant-based therapeutic agents.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants - Benchchem. (URL: Provided in search results)
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (URL: Provided in search results)
- Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). (URL: Provided in search results)
- Hydrogen Atom Transfer from HOO to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - ResearchG
- Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - PMC - NIH. (URL: Provided in search results)
- Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - PubMed. (2021). (URL: Provided in search results)
- Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. (2003). (URL: Provided in search results)
- Synthesis and Antioxidant Activity of Nitrohydroxytyrosol and Its Acyl Derivatives | Request PDF - ResearchG
- This compound | 35364-15-9 - ChemicalBook. (2023). (URL: Provided in search results)
- This compound | High Purity - Benchchem. (URL: Provided in search results)
- R 2 values for selected ORAC assays performed using Trolox and gallic acid as standards. (URL: Provided in search results)
- Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PubMed Central. (2024). (URL: Provided in search results)
- 35364-15-9 | Chemical Name : 1-(2-Amino-5-hydroxyphenyl)
- USDA Database for the Oxygen Radical Absorbance Capacity (ORAC) of Selected Foods. (URL: Provided in search results)
- Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed. (2022). (URL: Provided in search results)
- ORAC curves obtained for the standard antioxidant Trolox (full lines),...
- Cas 35364-15-9,this compound | lookchem. (URL: Provided in search results)
- (PDF)
- Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach | Request PDF - ResearchG
Sources
- 1. This compound | 35364-15-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. lookchem.com [lookchem.com]
- 5. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative analysis of the reactivity of the amino and hydroxyl functional groups in 1-(2-Amino-5-hydroxyphenyl)propan-1-one
A Comparative Guide to the Reactivity of Amino and Hydroxyl Groups in 1-(2-Amino-5-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles: Electronic and Steric Influences
The reactivity of the amino and hydroxyl groups in this compound is governed by a delicate interplay of electronic and steric factors. Both the -NH₂ and -OH groups are activating, ortho-, para-directing groups, donating electron density to the aromatic ring through resonance.[1] This enhanced electron density increases the nucleophilicity of the ring and the functional groups themselves.
However, the amino group is generally a stronger activating group and a better nucleophile than the hydroxyl group.[2][3] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes the lone pair of electrons on the nitrogen more available for donation.[4]
The propanoyl substituent, being an electron-withdrawing group, deactivates the aromatic ring to some extent, particularly at the ortho and para positions relative to it. Its steric bulk also plays a role in directing the approach of reagents.
Comparative Nucleophilicity: Amino vs. Hydroxyl
In the context of this compound, the amino group is the more potent nucleophile. This inherent difference in nucleophilicity is the cornerstone of achieving selective modifications at either the nitrogen or the oxygen atom.
Several factors contribute to the superior nucleophilicity of the amino group:
-
Basicity: The amino group is more basic than the hydroxyl group. The pKa of a typical aromatic amine (anilinium ion) is around 4.6, while the pKa of a phenol is about 10.[5] A stronger base is generally a better nucleophile.
-
Electronegativity: As mentioned, nitrogen's lower electronegativity compared to oxygen allows for greater electron availability.[6]
-
Solvent Effects: The choice of solvent can influence the relative nucleophilicity. Protic solvents can solvate both groups through hydrogen bonding, but the effect is more pronounced on the more electronegative oxygen, potentially diminishing its nucleophilicity.
This differential reactivity allows for selective reactions, such as acylation, to occur preferentially at the amino group under neutral or mildly basic conditions.[7]
Experimental Showdown: Selective Reactions
To illustrate the practical implications of this reactivity difference, we present protocols for the selective acylation of the amino group and the selective alkylation of the hydroxyl group.
Selective N-Acylation
The higher nucleophilicity of the amino group allows for its selective acylation in the presence of the hydroxyl group, especially under kinetically controlled conditions.
Protocol: Selective N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a mild, non-nucleophilic base like pyridine (1.1 equivalents) to the solution. The base serves to neutralize the acid byproduct of the reaction.[6]
-
Acylating Agent: Cool the mixture to 0°C in an ice bath and slowly add acetic anhydride (1.05 equivalents) dropwise. The low temperature helps to control the reaction rate and enhance selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-(2-hydroxy-4-propanoylphenyl)acetamide by column chromatography or recrystallization.
Expected Outcome: High yield of the N-acylated product with minimal O-acylation. The selectivity arises from the amino group's greater intrinsic nucleophilicity, which reacts faster with the electrophilic acetic anhydride.[7]
Selective O-Alkylation
To achieve selective alkylation of the less reactive hydroxyl group, the more nucleophilic amino group must first be protected. This is a common strategy in multi-step synthesis.[8][][10]
Protocol: Selective O-Benzylation of this compound
Step 1: Protection of the Amino Group
-
Imine Formation: To a solution of this compound (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature for 1-2 hours to form the corresponding Schiff base (imine).[11][12] This temporarily protects the amino group.
-
Isolation: Remove the solvent under reduced pressure and recrystallize the residue from ethanol to obtain the N-benzylidene intermediate.
Step 2: O-Alkylation
-
Reaction Setup: Dissolve the N-benzylidene intermediate (1 equivalent) in acetone. Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) and the alkylating agent, benzyl bromide (1.1 equivalents).[11][12]
-
Alkylation: Reflux the mixture for several hours, monitoring the reaction by TLC. The phenoxide, formed by the deprotonation of the hydroxyl group by K₂CO₃, acts as the nucleophile to displace the bromide from benzyl bromide.
-
Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
Step 3: Deprotection of the Amino Group
-
Hydrolysis: To the residue from the previous step, add a solution of 1N hydrochloric acid (HCl) and stir vigorously for 1 hour at room temperature.[11][12] This will hydrolyze the imine and regenerate the free amino group.
-
Neutralization and Extraction: Neutralize the aqueous layer with sodium bicarbonate and extract the product with an organic solvent. Dry the combined organic layers and concentrate to yield the desired O-benzylated product.
-
Purification: Purify the product by column chromatography.
Expected Outcome: This multi-step process yields the O-alkylated product selectively. The initial protection of the more reactive amino group is crucial for directing the alkylation to the hydroxyl group.[11][12][13]
Data Summary and Comparison
The following table summarizes the expected outcomes and key parameters for the selective reactions described above.
| Reaction | Target Functional Group | Reagents | Key Conditions | Expected Yield | Selectivity |
| N-Acylation | Amino (-NH₂) | Acetic Anhydride, Pyridine | Low temperature (0°C), Kinetically controlled | >90% | High |
| O-Alkylation | Hydroxyl (-OH) | 1. Benzaldehyde2. Benzyl Bromide, K₂CO₃3. HCl | Protection-alkylation-deprotection sequence | 75-85% | High |
Visualizing the Reaction Pathways
The following diagrams illustrate the logic of the selective functionalization strategies.
Caption: Selective N-acylation pathway.
Caption: Multi-step selective O-alkylation workflow.
Conclusion and Future Directions
The predictable and exploitable difference in reactivity between the amino and hydroxyl groups of this compound is a powerful tool for synthetic chemists. The superior nucleophilicity of the amino group allows for direct, selective acylation under mild conditions. Conversely, selective modification of the hydroxyl group necessitates a protection-deprotection strategy for the amino group.
These foundational principles and protocols provide a robust framework for the development of more complex derivatives. Future research could explore enzymatic catalysis for even greater selectivity in acylation, or the use of orthogonal protecting groups to enable sequential modifications of both the amino and hydroxyl functionalities, thereby expanding the synthetic utility of this valuable intermediate.[14]
References
-
Which one is more reactive, aniline or phenol? - Quora. (2021-07-20). Available at: [Link]
-
(PDF) Selective alkylation of aminophenols - ResearchGate. (2010-07-19). Available at: [Link]
- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]
-
Why Aniline is more reactive then phenol towards Electrophilic substitution reaction - Filo. (2025-01-30). Available at: [Link]
-
Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. Available at: [Link]
- US12103900B2 - Environment-friendly process for selective acylation of aminophenol - Google Patents.
-
Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange. (2015-12-27). Available at: [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega - ACS Publications. (2018-12-27). Available at: [Link]
-
[PDF] Selective alkylation of aminophenols - Semantic Scholar. (2010-07-19). Available at: [Link]
-
-OH & -NH2 activate Benzene towards ortho/para attack - YouTube. (2024-09-24). Available at: [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018-05-07). Available at: [Link]
-
Amine Reactivity - MSU chemistry. Available at: [Link]
-
How can we protect a hydroxyl group leaving an amino group free? - ResearchGate. (2014-11-25). Available at: [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2. Available at: [Link]
-
35364-15-9 | Chemical Name : this compound - Pharmaffiliates. Available at: [Link]
-
Cas 35364-15-9,this compound | lookchem. Available at: [Link]
-
23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. (2019-06-05). Available at: [Link]
-
Why is acylation of aniline favoured over phenol? : r/chemhelp - Reddit. (2014-08-18). Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]
-
Rationalize the difference in pKₐ values for the two hydroxyl groups. - Pearson. (2024-02-14). Available at: [Link]
-
Amino acid structure and classifications (article) - Khan Academy. Available at: [Link]
-
Role of hydroxyl groups on the aromatic ring in the reactivity and selectivity of the reaction of b-phenylethylamines with non-enolizable aldehydes | Request PDF - ResearchGate. Available at: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed. (2022-02-14). Available at: [Link]
-
Why does the pKa of the carboxyl and amino group vary among amino acids? - Quora. (2015-06-26). Available at: [Link]
-
Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC - PubMed Central. (2023-04-17). Available at: [Link]
-
Study on cross-reactivity to the para group - PubMed. Available at: [Link]
-
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - NIH. (2023-03-09). Available at: [Link]
-
Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride? | Homework.Study.com. Available at: [Link]
-
Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens - PMC - NIH. (2025-06-12). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. Why Aniline is more reactive then phenol towards Electrophilic substituti.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. reddit.com [reddit.com]
- 7. homework.study.com [homework.study.com]
- 8. jocpr.com [jocpr.com]
- 10. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(2-Amino-5-hydroxyphenyl)propan-1-one
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a detailed, experience-driven protocol for the safe disposal of 1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS No. 35364-15-9), a key synthetic intermediate in the development of important pharmaceutical compounds, including anti-cancer agents like irinotecan.[1][2]
Given its chemical structure as a primary aromatic amine and a phenol derivative, this compound warrants careful handling and disposal, even in the absence of a comprehensive, universally available Safety Data Sheet (SDS). Aromatic amines as a class are known for potential toxicity, and their impact on human health and the environment necessitates stringent disposal protocols.[3][4] This guide is built on the foundational principle of treating all laboratory chemical waste as hazardous unless explicitly confirmed otherwise, ensuring the highest standard of safety and environmental stewardship.[5]
Hazard Assessment and Chemical Profile
The first step in any disposal procedure is a thorough understanding of the material's properties and potential hazards. While specific toxicological data for this compound is not extensively documented in readily accessible literature, its chemical class provides a strong basis for risk assessment. Aromatic amines can be toxic, and some are known carcinogens, while phenolic compounds also require handling as hazardous materials.[3][4][6] Therefore, a cautious approach is mandatory.
Table 1: Chemical Properties and Inferred Hazard Profile
| Property | Data | Source(s) |
|---|---|---|
| CAS Number | 35364-15-9 | [7][8] |
| Molecular Formula | C₉H₁₁NO₂ | [7][9] |
| Molecular Weight | 165.19 g/mol | [9][10] |
| Appearance | Yellow to Beige Solid | [2] |
| Inferred Hazards | Potential skin, eye, and respiratory irritant. Toxic to aquatic life with long-lasting effects. Should be treated as a hazardous substance based on its classification as a primary aromatic amine. | [3][4] |
| Storage | Hygroscopic. Store in a freezer (-20°C) under an inert atmosphere. |[9] |
Required Personal Protective Equipment (PPE)
Personal safety is non-negotiable. The selection of appropriate PPE is the final and most direct barrier between the researcher and potential chemical exposure.[11] The level of PPE required depends on the task being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE | Rationale & Sources |
|---|---|---|
| Routine Waste Handling | • Chemical-resistant gloves (Nitrile) • Safety goggles • Full-length lab coat | Provides baseline protection against incidental splashes and contact during standard laboratory operations.[11][12] |
| Spill Cleanup & Bulk Handling | • Double-layered chemical-resistant gloves • Chemical splash goggles and a face shield • Chemical-resistant apron or coveralls • Respiratory protection (N95 or higher, if generating dust) | Offers enhanced protection for skin, eyes, and face from splashes and aerosols during higher-risk activities.[11][12][13][14] |
Waste Segregation and Containment Protocol
Effective waste management begins at the point of generation. Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EH&S) team.[15][16][17]
Step 1: Designate a Satellite Accumulation Area (SAA)
Within your laboratory, designate a specific location for hazardous waste accumulation. This area must be at or near the point of generation and under the control of the laboratory personnel.[17][18][19] Ensure the SAA does not exceed the maximum allowable volume of hazardous waste (typically 55 gallons).[5][18]
Step 2: Select and Label Waste Containers
Use only containers that are compatible with the chemical waste. For this compound and its solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[6][16] Every container must be clearly and securely labeled with:
-
The full chemical name: "this compound" (no formulas or abbreviations)[15][19]
-
The approximate percentage or concentration of each component in the waste stream.[19][20]
-
The primary hazard(s) (e.g., "Toxic," "Environmental Hazard").[17]
Step 3: Segregate Waste Streams
Never mix incompatible waste streams.[15] The following decision tree illustrates the proper segregation for waste generated from work with this compound.
Caption: Waste Segregation Decision Tree.
Step-by-Step Disposal Procedures
Adherence to a systematic procedure ensures safety and compliance.
A. Pure Compound and Concentrated Material (Solid Waste)
-
Carefully collect any unused, expired, or waste this compound.
-
Place the material in a compatible, sealed container (e.g., a wide-mouth HDPE jar).
-
Label the container as "Hazardous Waste" with the full chemical name and store it in your designated SAA.
-
This container should be kept separate from liquid waste.[16]
B. Contaminated Labware (Solid Waste)
-
All disposable items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be considered hazardous waste.[5]
-
Collect these items in a dedicated, labeled hazardous waste container (a lined cardboard box or a designated plastic container is often used).
-
Ensure the container is kept closed when not in use.[18][19]
C. Contaminated Solutions (Liquid Waste)
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, compatible liquid waste container (e.g., a 4L glass bottle or HDPE carboy).[20]
-
DO NOT dispose of these solutions down the drain.[17]
-
Keep the container securely capped at all times, except when adding waste.[17][18][19] This prevents the release of vapors and protects against spills.
-
Segregate acidic and basic waste streams into separate containers.[15][17]
D. Empty Chemical Containers
-
An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated.[5]
-
Perform a "triple rinse" procedure: Rinse the empty container three times with a suitable solvent (e.g., water or methanol).
-
Crucially, collect all three rinsate portions as hazardous liquid waste and add them to your designated liquid waste container.[5]
-
After triple-rinsing, deface or remove all original labels from the container.[5][15]
-
The clean, defaced container may now be disposed of in the appropriate glass or plastic recycling bin.[15]
Managing Spills and Decontamination
Accidents happen, but a prepared response minimizes risk.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For small spills of solid material, you may proceed with cleanup if you are trained and have the proper PPE. For large spills, evacuate the area and contact your institution's EH&S emergency line.
-
Don PPE: Wear the enhanced PPE outlined in Table 2 for spill cleanup.
-
Contain and Absorb: Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.
-
Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and absorbent pads.
-
Dispose of all cleanup materials , including gloves and wipes, as hazardous solid waste.[5][21]
Arranging for Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Monitor Waste Levels: Keep an eye on the volume of waste in your SAA.
-
Request Pickup: Once a waste container is nearly full (e.g., 90%), submit a chemical waste pickup request to your institution's EH&S department.[18][20][22] Do not wait until it is overflowing. Regulations often require full containers to be removed from a lab within a very short timeframe (e.g., 3 days).[18][19]
-
Trust the Experts: Your EH&S department will transport the waste to a licensed hazardous waste disposal facility, where it will be managed and disposed of in compliance with all federal, state, and local regulations, likely through high-temperature incineration.[6][22][23]
By adhering to these scientifically grounded and field-proven procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
University of Pennsylvania, Office of Environmental Health & Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
-
University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
-
University of Washington, Environmental Health & Safety. Laboratory Waste Management Guidelines.
-
Ace Waste. Properly Managing Chemical Waste in Laboratories.
-
Vanderbilt University, Environmental Health & Safety. Guide to Managing Laboratory Chemical Waste.
-
Appchem. this compound | 35364-15-9.
-
Benchchem. Proper Disposal of 3-(2-Aminopropyl)phenol: A Step-by-Step Guide for Laboratory Professionals.
-
Chemsrc. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9.
-
ChemicalBook. this compound | 35364-15-9.
-
Lookchem. Cas 35364-15-9,this compound.
-
CHEMM. Personal Protective Equipment (PPE).
-
Molnova. this compound | 35364-15-9.
-
ChemicalBook. 35364-15-9(this compound).
-
Gheni, S. A., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
-
Fisher Scientific. SDS US.
-
U.S. Environmental Protection Agency. Personal Protective Equipment.
-
SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
-
Fisher Scientific. SAFETY DATA SHEET - Propiophenone.
-
Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
-
Gheni, S. A., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Polovich, M. Personal Protective Equipment to Use When Handling Hazardous Drugs.
-
Pharmaffiliates. this compound | 35364-15-9.
-
Scribd. Decontamination Solution Aromatic Amine 2001 Sds.
-
Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
Sources
- 1. This compound | 35364-15-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. appchemical.com [appchemical.com]
- 8. 1-(2-Amino-5-hydroxyphenyl)-1-propanone | CAS#:35364-15-9 | Chemsrc [chemsrc.com]
- 9. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 10. 35364-15-9 CAS Manufactory [m.chemicalbook.com]
- 11. pppmag.com [pppmag.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. epa.gov [epa.gov]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. acewaste.com.au [acewaste.com.au]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. research.columbia.edu [research.columbia.edu]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. international.skcinc.com [international.skcinc.com]
- 22. odu.edu [odu.edu]
- 23. files.dep.state.pa.us [files.dep.state.pa.us]
Comprehensive Safety and Handling Guide for 1-(2-Amino-5-hydroxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
The chemical structure of 1-(2-Amino-5-hydroxyphenyl)propan-1-one suggests potential hazards associated with its functional groups. Aromatic ketones can be irritants, and aminophenols are a class of compounds that require careful handling due to potential toxicity.[4] Furthermore, as a solid, powdered substance, it poses an inhalation risk.[5]
Potential Health Hazards:
-
Eye Irritation: Direct contact with the eyes may cause serious irritation.[6]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.
-
Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[5]
-
Ingestion: May be harmful if swallowed.[6]
Given these potential risks, adherence to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) is crucial to ensure that all personnel are aware of the chemical hazards in their workplace.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is essential to minimize exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[9][10] | Prevents eye contact with the powdered chemical and any potential splashes during solution preparation. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) buttoned completely.[9] Disposable nitrile gloves should be worn, and consideration should be given to double-gloving.[9] Full-length pants and closed-toe shoes are mandatory.[9] | Protects the skin from accidental contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | A NIOSH-approved respirator is required if engineering controls are not sufficient to maintain exposure below permissible limits.[9][11] | In the absence of specific exposure limits, a conservative approach is to use a respirator when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow ensures minimal exposure and prevents contamination.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[6] The container should be kept tightly closed.
-
Preparation and Weighing:
-
Always handle the solid material within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Use appropriate tools (e.g., spatulas) for transferring the powder. Avoid creating dust.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
-
Decontamination:
-
Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[6]
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of hazardous waste is a critical component of laboratory safety and environmental protection. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[12][13]
Waste Characterization and Segregation:
-
Identify Hazardous Waste: Any unused this compound and materials contaminated with it (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.[14]
-
Segregate Waste Streams:
-
Solid Waste: Collect all contaminated solid materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Step-by-Step Disposal Protocol:
-
Containerization: Use approved, leak-proof containers for all hazardous waste.[14]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Accumulation: Store waste containers in a designated satellite accumulation area.[14] Ensure containers are kept closed when not in use.[14]
-
Transportation and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[15]
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
- EPA Hazardous Waste Management. (2024, April 29).
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- All About Arom
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- Cas 35364-15-9, this compound. (n.d.). LookChem.
- This compound. (n.d.). Molnova.
- A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting.
- This compound. (2023, April 23). ChemicalBook.
- SAFETY DATA SHEET - Propiophenone. (2025, December 18). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
- This compound. (n.d.).
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- Chemical Hazards and Toxic Substances - Overview. (n.d.).
Sources
- 1. Cas 35364-15-9,this compound | lookchem [lookchem.com]
- 2. This compound | 35364-15-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. All About Aromatic Ketones [unacademy.com]
- 5. resources.psi-bfm.com [resources.psi-bfm.com]
- 6. fishersci.com [fishersci.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
